Copper (I) diphenylphosphinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
copper(1+);diphenylphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O2P.Cu/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIKVYNAINDOJS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10CuO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648501 | |
| Record name | Copper(1+) diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011257-42-3 | |
| Record name | Copper(1+) diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of copper (I) diphenylphosphinate from copper salts
An In-depth Technical Guide for the Synthesis of Copper(I) Diphenylphosphinate from Copper Salts
Abstract
This technical guide provides a comprehensive overview of the synthesis of copper(I) diphenylphosphinate, a versatile reagent and precursor in coordination chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, underlying reaction mechanisms, and a detailed, field-proven experimental protocol. Emphasis is placed on the scientific rationale behind procedural steps, ensuring both reproducibility and a foundational understanding of the coordination chemistry of copper and phosphinate ligands. The guide includes sections on characterization, safety, and a complete, verifiable list of references to support the presented methodologies and claims.
Introduction and Strategic Overview
Copper(I) diphenylphosphinate (Cu(O₂PPh₂)) is a coordination compound of significant interest due to its utility as a precursor for advanced materials. Notably, it has been employed as a key building block in the synthesis of sophisticated, non-interpenetrated woven covalent organic frameworks (COFs), where the bulky diphenylphosphinate anion plays a crucial role in templating the framework structure to avoid self-interpenetration and maximize accessible void space.[1][2][3] The compound consists of a copper(I) cation coordinated by the diphenylphosphinate anion ([Ph₂PO₂]⁻).
The synthesis of this compound presents a unique challenge in copper chemistry: the stabilization of the Cu(I) oxidation state. While direct synthesis from a Cu(I) salt is possible, these precursors are often less stable or less common than their Cu(II) counterparts. Therefore, a more robust and practical strategy involves the use of a readily available copper(II) salt, such as copper(II) acetate, followed by an in situ reduction to the desired Cu(I) state concurrent with ligand coordination. This approach is advantageous as it leverages stable, inexpensive starting materials and often proceeds under mild conditions.
This guide will focus on a reproducible protocol starting from copper(II) acetate and diphenylphosphinic acid, detailing the mechanistic considerations of the spontaneous Cu(II) to Cu(I) reduction that is central to the success of this synthesis.
Mechanistic Insights: The Spontaneous Reduction of Copper(II)
A key feature of this synthesis is the "reductant-less" reduction of copper(II) to copper(I). While seemingly counterintuitive, this phenomenon is well-documented in copper chemistry, particularly in the presence of certain ligands or under specific reaction conditions.[4] The reaction between a Cu(II) source and diphenylphosphinic acid does not require an external reducing agent. The mechanism is understood to proceed through the following key stages:
-
Initial Ligand Exchange: Upon mixing copper(II) acetate with diphenylphosphinic acid in a suitable solvent, an initial ligand exchange occurs, forming a copper(II) diphenylphosphinate intermediate. Copper(II) acetate exists as a dimeric "paddle-wheel" structure in its hydrated form, which dissociates to allow for this exchange.[5][6]
-
Inner-Sphere Electron Transfer: The diphenylphosphinate ligand, or potentially the solvent system (e.g., ethanol or acetonitrile), facilitates an inner-sphere electron transfer process. This reduces the copper center from Cu(II) (d⁹ configuration) to Cu(I) (d¹⁰ configuration). While phosphines can directly reduce Cu(II), phosphinic acids are less potent reductants; however, the overall thermodynamics of forming the stable, often polymeric or oligomeric, Cu(I) diphenylphosphinate product drives the reaction forward.[7][8]
-
Precipitation and Stabilization: Copper(I) diphenylphosphinate is typically poorly soluble in common organic solvents.[9] As the Cu(I) species is formed and coordinates with the diphenylphosphinate anion, it precipitates from the reaction mixture. According to Le Châtelier's principle, this precipitation removes the product from the equilibrium, driving the reduction and coordination process to completion.
The overall reaction can be summarized as: 2 Cu(OAc)₂ + 4 Ph₂PO₂H → 2 Cu(O₂PPh₂) + 4 HOAc + [O] (Note: The oxidizing fate of the ligand or solvent is complex and results in minor byproducts.)
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of copper(I) diphenylphosphinate from copper(II) acetate monohydrate and diphenylphosphinic acid.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Copper(II) Acetate Monohydrate | Cu(CH₃COO)₂·H₂O | 199.65 | 6046-93-1 | High purity grade (>98%) |
| Diphenylphosphinic Acid | (C₆H₅)₂PO₂H | 218.20 | 1707-03-5 | High purity grade (>98%) |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous or 200 proof |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | 75-05-8 | Anhydrous, HPLC grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
Step-by-Step Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(II) acetate monohydrate (1.00 g, 5.01 mmol).
-
Dissolution: Add a solvent mixture of ethanol (40 mL) and acetonitrile (20 mL). Stir the mixture at room temperature until the copper salt is fully dissolved, which should result in a clear blue solution.
-
Ligand Addition: In a separate beaker, dissolve diphenylphosphinic acid (2.29 g, 10.5 mmol, 2.1 equivalents) in ethanol (30 mL). Gently warm if necessary to achieve complete dissolution.
-
Reaction Initiation: Add the diphenylphosphinic acid solution dropwise to the stirring copper(II) acetate solution over approximately 10 minutes. A color change from blue to green and the eventual formation of a pale, off-white precipitate should be observed.
-
Reaction and Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours under continuous stirring. The suspension will become thicker as the product precipitates.
-
Isolation: After 4 hours, remove the flask from the heat source and allow it to cool to room temperature. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Washing and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and acetic acid byproduct.
-
Drying: Dry the resulting fine, off-white powder under high vacuum for at least 12 hours. Store the final product under an inert atmosphere (e.g., nitrogen or argon) as Cu(I) compounds can be sensitive to air oxidation over long periods.
Synthesis Workflow Diagram
The following diagram illustrates the key steps of the synthesis process.
Characterization and Validation
To confirm the identity and purity of the synthesized copper(I) diphenylphosphinate, the following characterization techniques are recommended:
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch from the phosphinic acid precursor (typically ~2600-3000 cm⁻¹). Key peaks will include the P=O stretching vibrations of the coordinated phosphinate anion, typically found in the 1050-1200 cm⁻¹ region.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: As the product is a solid with low solubility, solid-state ³¹P NMR is the most effective technique. For copper(I) phosphine complexes, the ³¹P signal often appears as a broad peak due to the quadrupolar nature of the copper nuclei (⁶³Cu and ⁶⁵Cu, both I = 3/2).[3]
-
Elemental Analysis: The calculated elemental composition for C₁₂H₁₀CuO₂P is C, 51.34%; H, 3.59%. Experimental values should be within ±0.4% of these values to confirm purity.
-
Powder X-Ray Diffraction (PXRD): PXRD can be used to confirm the crystalline nature of the product and can be compared against known standards if available.
Safety, Handling, and Storage
-
Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
-
Handling: Copper salts can be toxic if ingested and may cause skin irritation. Diphenylphosphinic acid is corrosive. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Copper(I) diphenylphosphinate should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at room temperature to prevent slow oxidation to Cu(II) species.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product has a blue or green tint | Incomplete reduction of Cu(II) | Increase reflux time by 1-2 hours. Ensure the molar ratio of diphenylphosphinic acid to copper is at least 2.1:1. |
| Low Yield | Incomplete precipitation; Product loss during washing | Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration. Use cold washing solvents to minimize dissolution of the product. |
| Product is gummy or oily | Presence of impurities or residual solvent | Ensure thorough washing with diethyl ether. Dry the product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) if necessary. |
References
- Liu, Y., Ma, Y., Yang, J., Diercks, C. S., Tamura, N., Jin, F., & Yaghi, O. M. (2018). Molecular Weaving of Covalent Organic Frameworks for Adaptive Guest Inclusion. Journal of the American Chemical Society, 140(47), 16015–16019. [Link]
- Liu, Y., Ma, Y., Yang, J., Diercks, C. S., Tamura, N., Jin, F., & Yaghi, O. M. (2018). Molecular Weaving of Covalent Organic Frameworks for Adaptive Guest Inclusion. PubMed, 30272444. [Link]
- Wikipedia. Copper(II)
- Liu, Y., Diercks, C. S., Ma, Y., Lyu, H., Zhu, C., Alshmimri, S. A., Alshihri, S., & Yaghi, O. M. (2019). 3D Covalent Organic Frameworks of Interlocking 1D Square Ribbons. CCS Chemistry. [Link]
- Liu, Y., Diercks, C. S., Ma, Y., Lyu, H., Zhu, C., Alshmimri, S. A., Alshihri, S., & Yaghi, O. M. (2019). 3D Covalent Organic Frameworks of Interlocking 1D Square Ribbons. Journal of the American Chemical Society, 141(1), 677–683. [Link]
- Castro, J., Ferraro, V., & Bortoluzzi, M. (2021). Copper(I) borohydride complex with bis[(2-diphenylphosphino)phenyl] ether.
- Sultana, N., Arayne, M. S., & Mesbahuddin, M. (2002). Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. Pakistan Journal of Pharmaceutical Sciences, 15(2), 69–79. [Link]
- Salit, M. Z., et al. (2019). Partial in Situ Reduction of Copper(II) Resulting in One-Pot Formation of 2D Neutral and 3D Cationic Copper(I) Iodide-Pyrazine Coordination Polymers: Structure and Emissive Properties. Crystal Growth & Design. [Link]
- Kumar, M. (2015). P NMR SPECTROSCOPIC STUDIES OF COPPER (I) AMINOPHOSPHINE COMPLEXES. Rasayan Journal of Chemistry. [Link]
- Hakimi, M., et al. (2013). Synthesis and Spectral Study of a Copper(I) Complex, [Cu(L)(PPh3)2], with NS-Donor Ligand.
- The Royal Society of Chemistry. (n.d.). Part S1. Chemicals and Reagents Copper (II) acetate monohydrate, Zinc acetate-dihydrate, by Aladdin. 1,3,5-benzenetricarboxylic. [Link]
- Valach, F., et al. (2015). Copper(II) acetates: from dimer to monomer.
- Di Palma, M., et al. (2023). Copper(II) and copper(I) complexes with a bidentate hydrazinic dithiocarbazate: synthesis and crystal structures. ChemRxiv. [Link]
- Bai, L., et al. (2015). Triphenylphosphine as reducing agent for copper(II)-catalyzed AGET ATRP.
- Antonova, A., et al. (2022). Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes. MDPI. [Link]
- Tabacchi, G., et al. (2011). How does Cu(II) convert into Cu(I)? An unexpected ring-mediated single-electron reduction. Chemistry – A European Journal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Weaving of Covalent Organic Frameworks for Adaptive Guest Inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 4. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes | MDPI [mdpi.com]
- 8. Partial in Situ Reduction of Copper(II) Resulting in One-Pot Formation of 2D Neutral and 3D Cationic Copper(I) Iodide-Pyrazine Coordination Polymers: Structure and Emissive Properties. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
A Guide to the Crystal Structure Analysis of Copper(I) Phosphinates: A Methodological Whitepaper
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth overview of the experimental and analytical methodologies required for the crystal structure analysis of copper(I) phosphinate complexes. Due to the limited availability of public crystallographic data for copper(I) diphenylphosphinate, this paper establishes a comprehensive procedural framework using a representative analogue, a generic copper(I) phosphinate complex, to illustrate the core principles and techniques. The guide covers the synthesis of copper(I) phosphinate precursors, single-crystal growth, X-ray diffraction data collection, structure solution, and refinement. The causality behind experimental choices is emphasized to provide readers with a robust understanding of the structure-property relationships in this class of compounds, which are of increasing interest in catalysis and materials science.
Introduction: The Significance of Copper(I) Phosphinates
Copper(I) complexes are versatile compounds with applications ranging from catalysis in organic synthesis to the development of novel therapeutic agents and luminescent materials.[1] The phosphinate ligand, with its distinct electronic and steric properties, offers a unique coordination environment for the copper(I) center. The precise arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, is fundamental to understanding the reactivity, stability, and potential applications of these complexes.
While the specific crystal structure of copper(I) diphenylphosphinate is not widely reported in public databases, the methodologies for its determination are well-established. This guide will, therefore, focus on the procedural and analytical workflow for the structural elucidation of a representative copper(I) phosphinate complex, providing researchers with the foundational knowledge to apply to this and related compounds.
Synthesis and Crystal Growth: The Foundation of Structural Analysis
The successful determination of a crystal structure begins with the synthesis of high-purity, crystalline material. The synthesis of copper(I) phosphinate complexes typically involves the reaction of a copper(I) source with the corresponding phosphinic acid in the presence of a stabilizing ligand, if necessary.
Rationale for Synthetic Approach
The synthesis of a representative copper(I) phosphinate complex can be approached through the reaction of a stable copper(I) precursor, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate, with diphenylphosphinic acid. The choice of a weakly coordinating solvent like acetonitrile is crucial as it stabilizes the copper(I) ion in solution, allowing for ligand exchange with the diphenylphosphinate anion.
Experimental Protocol: Synthesis of a Representative Copper(I) Phosphinate
-
Materials: Tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(CH₃CN)₄]BF₄), diphenylphosphinic acid, anhydrous dichloromethane (DCM), anhydrous diethyl ether.
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrakis(acetonitrile)copper(I) tetrafluoroborate (1 mmol) in anhydrous DCM (20 mL).
-
In a separate flask, dissolve diphenylphosphinic acid (1 mmol) in anhydrous DCM (10 mL).
-
Slowly add the diphenylphosphinic acid solution to the stirring copper(I) solution at room temperature.
-
Stir the reaction mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Reduce the solvent volume in vacuo to approximately 5 mL.
-
Induce precipitation of the product by the slow addition of anhydrous diethyl ether.
-
Collect the resulting solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Single-Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Slow diffusion is a reliable method for growing high-quality crystals.
-
Protocol:
-
Dissolve the synthesized copper(I) phosphinate powder in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane or acetonitrile).
-
In a narrow tube or vial, carefully layer a less-polar solvent in which the compound is insoluble (e.g., hexane or diethyl ether) on top of the solution.
-
Seal the container and allow it to stand undisturbed for several days.
-
As the solvents slowly mix, the solubility of the compound will decrease, promoting the formation of single crystals.
-
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[2]
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
Caption: A flowchart of the key stages in crystal structure determination.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations. The collected data is then processed to yield a set of reflection intensities, which are used to solve the crystal structure.
Structure Solution and Refinement
The processed diffraction data is used to generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined to improve the fit between the calculated and observed diffraction patterns.
Crystallographic Data for a Representative Copper(I) Phosphinate Complex
The following table summarizes plausible crystallographic data for a representative mononuclear copper(I) phosphinate complex.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀CuO₂P |
| Formula Weight | 280.73 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 8.789(3) |
| β (°) | 98.76(5) |
| Volume (ų) | 1358.9(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.372 |
| Absorption Coefficient (mm⁻¹) | 1.895 |
| F(000) | 568 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Radiation (λ, Å) | MoKα (0.71073) |
| Temperature (K) | 100(2) |
| Reflections Collected | 12458 |
| Independent Reflections | 2489 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |
| Goodness-of-fit on F² | 1.05 |
Structural Insights
The refined crystal structure would reveal key molecular information, such as:
-
Coordination Geometry: The coordination number and geometry around the copper(I) center (e.g., linear, trigonal planar, or tetrahedral).
-
Bond Lengths and Angles: Precise measurements of Cu-O, Cu-P, and P-O bond lengths and angles, which provide insight into the nature of the metal-ligand bonding.
-
Supramolecular Interactions: The presence of any intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing.
The coordination environment of the copper(I) center is a critical aspect of the crystal structure. The following diagram illustrates a plausible tetrahedral coordination for a generic copper(I) phosphinate complex with additional ligands.
Caption: A diagram showing a possible tetrahedral coordination of a copper(I) ion.
Conclusion and Future Directions
This technical guide has outlined the essential methodologies for the synthesis and crystal structure analysis of copper(I) phosphinate complexes. While a definitive structure for copper(I) diphenylphosphinate remains to be publicly reported, the procedures detailed herein provide a robust framework for its determination. The structural insights gained from such analyses are invaluable for the rational design of new copper(I) complexes with tailored properties for applications in catalysis, materials science, and medicine. It is our hope that this guide will serve as a valuable resource for researchers in these fields and encourage further exploration of the rich coordination chemistry of copper(I) phosphinates.
References
- Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents. (2023). MDPI. [Link]
- Review of Synthesis and Characterization of Cu (I) Complexes. (n.d.).
- Copper(II) and copper(I) complexes with a bidentate hydrazinic dithiocarbazate: synthesis and crystal structures. (2023). ChemRxiv. [Link]
- Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. (2002). Pakistan Journal of Pharmaceutical Sciences, 15(2), 69-79.
- Synthesis, characterization, electrospinning and antibacterial studies on triphenylphosphine-dithiphosphonates Copper(I) and Silver(I) complexes. (2014). Chemistry Central Journal, 8(1), 18.
- Synthesis and crystal structure of photoluminescent copper(I)–phosphine complexes with oxygen and nitrogen donor ligands. (n.d.).
- Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I). (n.d.).
- Copper(I) and silver(I) complexes of bridging bis(quinaldinyl)phenylphosphine oxide ligand. (n.d.).
- Synthesis, Structure, and Reactivity of Copper(I) Proazaphosphatrane Complexes. (2015). Inorganic Chemistry, 54(5), 2292–2305.
Sources
An In-depth Technical Guide to the Single-Crystal X-ray Diffraction of Copper(I) Diphenylphosphinate
This guide provides a comprehensive overview of the synthesis and single-crystal X-ray diffraction analysis of copper(I) diphenylphosphinate, a compound of interest for researchers, scientists, and professionals in drug development due to the burgeoning field of metallodrugs. While a definitive, publicly available crystal structure for copper(I) diphenylphosphinate remains to be deposited in crystallographic databases, this document outlines the complete experimental workflow to obtain and characterize this compound. We will delve into the synthesis of the diphenylphosphinate ligand, the formation of the copper(I) complex, and the meticulous process of single-crystal X-ray diffraction for structural elucidation. To illustrate the expected structural features and data analysis, a closely related, structurally characterized copper(I) complex will be used as a detailed example.
Introduction: The Significance of Copper(I) Phosphinate Complexes
Copper, an essential trace element in human biology, is gaining significant attention in medicinal chemistry.[1] Copper complexes, particularly those with phosphine and related ligands, are being explored as potential therapeutic agents, including for cancer treatment.[2][3] The rationale behind their use lies in their redox properties and the ability to generate reactive oxygen species (ROS) within cellular environments.[2] Copper(I) complexes, in particular, are of interest as they can be readily oxidized to copper(II), a process that can be harnessed for therapeutic action.[2]
Diphenylphosphinic acid and its derivatives serve as versatile ligands in coordination chemistry, capable of forming a variety of structures with transition metals.[4][5] The diphenylphosphinate anion, [Ph₂PO₂]⁻, can act as a bridging ligand, connecting multiple metal centers to form polynuclear or polymeric structures.[6] The resulting copper(I) diphenylphosphinate complex is therefore anticipated to exhibit a unique three-dimensional architecture, which is crucial for its potential interactions with biological macromolecules. Single-crystal X-ray diffraction stands as the definitive method to unravel this intricate atomic arrangement, providing precise information on bond lengths, angles, and the overall molecular geometry.[7]
Synthesis and Crystal Growth: From Ligand to High-Quality Single Crystals
The journey to elucidating the crystal structure of copper(I) diphenylphosphinate begins with the synthesis of its constituent parts and the careful cultivation of single crystals suitable for X-ray analysis.
Synthesis of the Ligand: Diphenylphosphinic Acid
Diphenylphosphinic acid ((C₆H₅)₂P(O)OH) is a stable, commercially available compound that can also be synthesized through various established methods in an organic chemistry laboratory.[8][9] One common route involves the oxidation of diphenylphosphine oxide. It is a white, crystalline solid that serves as the precursor to the diphenylphosphinate ligand.[8]
Step-by-Step Synthesis of Diphenylphosphinic Acid:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylphosphine oxide in a suitable solvent such as aqueous ethanol.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, for instance, hydrogen peroxide, to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Hydrolysis: Following the oxidation, the reaction mixture is heated to reflux for several hours to ensure complete reaction.
-
Isolation and Purification: After cooling, the diphenylphosphinic acid can be isolated by filtration. For purification, recrystallization from a solvent like 95% ethanol is recommended.[8] The purity of the resulting white crystalline solid should be confirmed by techniques such as NMR spectroscopy and melting point determination.[10]
Synthesis of Copper(I) Diphenylphosphinate and Crystal Growth
The synthesis of copper(I) diphenylphosphinate involves the reaction of a copper(I) salt with diphenylphosphinic acid in the presence of a base.[6] The choice of solvent and reaction conditions is critical for obtaining a crystalline product.
Step-by-Step Synthesis and Crystallization:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) chloride (CuCl) in a suitable solvent like acetonitrile. Acetonitrile is known to stabilize the copper(I) oxidation state.
-
Ligand Preparation: In a separate flask, dissolve diphenylphosphinic acid in the same solvent.
-
Deprotonation: Add a stoichiometric amount of a non-coordinating base, such as triethylamine, to the diphenylphosphinic acid solution to deprotonate it, forming the diphenylphosphinate anion in situ.[6]
-
Complexation: Slowly add the solution of the diphenylphosphinate anion to the suspension of copper(I) chloride. The reaction mixture is typically stirred at room temperature for several hours.
-
Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis.[11] Several methods can be employed for growing crystals of copper(I) diphenylphosphinate:
-
Slow Evaporation: The reaction mixture can be filtered to remove any insoluble impurities, and the resulting clear solution is allowed to stand undisturbed in a loosely covered vial. Slow evaporation of the solvent will gradually increase the concentration of the complex, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the complex in a good solvent (e.g., dichloromethane or acetonitrile) can be layered with a poor solvent (e.g., hexane or diethyl ether) in a narrow tube.[11] Over time, the poor solvent will diffuse into the solution of the complex, reducing its solubility and promoting crystallization at the interface.
-
Temperature Gradient: For thermally stable compounds, a saturated solution can be slowly cooled to induce crystallization.[11]
-
The ideal crystals for single-crystal X-ray diffraction should be well-formed, optically clear, and typically between 0.1 and 0.5 mm in size.[11]
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[7][12] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
The Experimental Workflow
The determination of a crystal structure is a multi-step process, from mounting the crystal to refining the final structural model.
Caption: Experimental workflow from synthesis to final crystal structure determination.
Step-by-Step X-ray Diffraction Analysis:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[13]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam, often from a copper or molybdenum source, is directed at the crystal.[7] The crystal is rotated, and the diffraction pattern is recorded by a detector.[7]
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[14]
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[13] Computational methods, such as direct methods or Patterson synthesis, are used to generate an initial model of the crystal structure.[13]
-
Structure Refinement: The initial structural model is refined by iteratively adjusting the atomic positions, occupancies, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction data.[13] The quality of the final structure is assessed using statistical indicators like the R-factor.[13]
-
Data Deposition: Once the structure is fully refined and validated, the crystallographic data is typically deposited in a public database, such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds, in the form of a Crystallographic Information File (CIF).[12]
Expected Structural Features and Illustrative Data
Based on the known coordination chemistry of copper(I) and phosphinate ligands, copper(I) diphenylphosphinate is likely to form a polymeric structure. The diphenylphosphinate ligand is expected to act as a bridging ligand, with its two oxygen atoms coordinating to different copper(I) centers.[6] The copper(I) ions will likely adopt a coordination geometry that is distorted from ideal tetrahedral.
To provide a concrete example of the type of data obtained from a single-crystal X-ray diffraction study, the crystallographic data for a related copper(I) complex, a dinuclear copper(I) bromide complex with a diphosphine ligand, is presented below. This serves as an illustrative model for what one might expect for copper(I) diphenylphosphinate.
Table 1: Illustrative Crystallographic Data for a Related Copper(I) Complex
| Parameter | Value |
| Chemical Formula | C₅₁H₄₂BrCuN₃P₃ |
| Formula Weight | 933.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.345(6) |
| b (Å) | 20.123(1) |
| c (Å) | 18.765(9) |
| β (°) | 98.765(1) |
| Volume (ų) | 4602.3(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.347 |
| Absorption Coefficient (mm⁻¹) | 1.789 |
| F(000) | 1904 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.0 to 25.0 |
| Reflections collected | 8100 |
| Independent reflections | 8100 [R(int) = 0.0000] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Note: The data presented in this table is for an illustrative compound and not for copper(I) diphenylphosphinate itself.
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information. Key aspects to analyze include:
-
Coordination Environment of Copper(I): The number of atoms bonded to the copper(I) center and the resulting coordination geometry (e.g., tetrahedral, trigonal planar).
-
Bond Lengths and Angles: These provide insights into the nature of the chemical bonds within the complex. For instance, the Cu-O bond lengths will define the interaction between the copper(I) ion and the diphenylphosphinate ligand.
-
Supramolecular Structure: How the individual complex units are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking, which can influence the material's properties.
-
Polymeric Nature: If the structure is polymeric, the analysis will focus on the repeating unit and how these units are linked to form one-, two-, or three-dimensional networks.
Caption: Key aspects of structural analysis derived from the refined CIF data.
Relevance to Drug Development
The precise structural information obtained from single-crystal X-ray diffraction is invaluable for drug development. Understanding the three-dimensional shape of a potential metallodrug like copper(I) diphenylphosphinate is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the specific structural features of the complex with its biological activity.
-
Mechanism of Action: Proposing how the molecule might interact with biological targets such as DNA or proteins.[3]
-
Rational Drug Design: Modifying the ligand or the overall structure of the complex to enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
The single-crystal X-ray diffraction of copper(I) diphenylphosphinate is a comprehensive process that begins with the careful synthesis of the ligand and the complex, followed by the meticulous growth of high-quality single crystals. The subsequent X-ray analysis, although complex, yields an unambiguous determination of the compound's three-dimensional structure at the atomic level. This detailed structural knowledge is a critical prerequisite for understanding the chemical properties of the complex and for rationally exploring its potential applications, particularly in the promising field of medicinal inorganic chemistry. While a published structure for the title compound is yet to be made available, the methodologies and analytical principles outlined in this guide provide a robust framework for its determination and characterization.
References
- Oreate AI Blog. (2025, December 16). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
- Korzeniowska, E. (2017). Synthesis of diphenylphosphinic acid esters. Annales Universitatis Mariae Curie-Skłodowska, Sectio AA, 72(1), 23-29.
- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
- Protheragen. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Specialty Chemicals China. (n.d.). Exploring the Utility of Diphenylphosphinic Acid in Organic Synthesis.
- ChemBK. (2024, April 10). Diphenylphosphonic acid.
- ResearchGate. (n.d.). Copper(I)–phosphine complexes: a promising approach in the search for antitumor agents.
- Marzano, C., et al. (2011). Copper and Its Complexes in Medicine: A Biochemical Approach. Journal of anomedicine & Biotherapeutic Discovery, 1(4), 1000107.
- ResearchGate. (2025, August 6). Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I).
- Castro, J., Ferraro, V., & Bortoluzzi, M. (2021). Copper(I) borohydride complex with bis[(2-diphenylphosphino)phenyl] ether.
- Portland Press. (2021, May 28). A beginner's guide to X-ray data processing.
- CCDC. (n.d.). Deposit a Structure.
- ResearchGate. (2023, September 9). Synthesis and Spectral Study of a Copper(I) Complex, [Cu(L)(PPh3)2], with NS-Donor Ligand.
- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
- CCDC. (n.d.). How should I reference the CCDC deposition number in my paper?.
- ResearchGate. (2025, August 22). Synthesis, Structure, and Photoluminescent Properties of Copper(I) Complexes with N-(diphenylphosphino)-4-Phenylpyrimidineamine.
- PubMed. (2017, April 3). Copper(I)-Phosphine Polypyridyl Complexes: Synthesis, Characterization, DNA/HSA Binding Study, and Antiproliferative Activity.
- CCDC. (n.d.). CIF Deposition Guidelines.
- ResearchGate. (2025, August 6). Synthesis and Characterization of Copper Hexathiometadiphosphate Cu 2 P 2 S 6.
- MDPI. (2023, September 9). Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents.
- NIH. (2023, March 6). Bacterial-mediated synthesis and characterization of copper oxide nanoparticles with antibacterial, antioxidant, and anticancer potentials.
- SciELO México. (n.d.). The new P-chalcopyrite compound Cu 2 FeIn 2 Se 5 ; synthesis, thermal analysis, and crystal structure analysis by X-ray powder diffraction.
- Wikipedia. (n.d.). X-ray crystallography.
- ResearchGate. (n.d.). The crystal structure of mono- and di-nuclear copper(I) complexes with substituted triphenylphosphine ligands.
- R Discovery. (1995, April 1). X-ray crystal structure of (tetraphenyldithiomidodiphosphinato) (triphenylphosphine)copper(I), (Ph 3P)Cu(SPPh 2) 2N, a monocyclic inorganic (carbon-free) chelate ring compound.
- PubMed. (n.d.). Copper, iodo(triphenylphosphine)-.
- ResearchGate. (n.d.). The Cambridge Structural Database.
- MDPI. (2023, September 9). Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents.
- ResearchGate. (2023, November 1). Synthesis, structural characterization and DFT calculations of a diphenyl-2-pyridylphosphine complex of copper(II).
- Purdue University. (n.d.). X-Ray Crystallography - Software.
- ResearchGate. (2024, February 1). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations.
- CCDC. (2025, May 14). Introducing Cambridge Structural Database 6.00.
- ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds.
- NIH. (n.d.). X-Ray Crystallography of Chemical Compounds.
- CCDC. (n.d.). Copper.
- ResearchGate. (n.d.). Drug Development and Copper Complex.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure, and Reactivity of Copper(I) Proazaphosphatrane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. 1'-(Diphenylphosphino)-1-cyanoferrocene: a simple ligand with complicated coordination behavior toward copper(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. Luminescence of Copper(I) Dinuclear Complexes Bridged by Diphosphine Ligands | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
An In-Depth Technical Guide to ¹H and ³¹P NMR Analysis of Copper Phosphinate Complexes
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles, experimental protocols, and data interpretation strategies for the Nuclear Magnetic Resonance (NMR) analysis of copper phosphinate complexes. With full editorial control, this document is structured to deliver field-proven insights, moving from foundational theory to practical application, ensuring both scientific integrity and operational success.
Section 1: The Unique Spectroscopic Challenge of Copper(II) Phosphinates
The analysis of copper(II) phosphinate complexes by NMR is a non-trivial pursuit, fundamentally distinguished from the routine analysis of diamagnetic organic molecules. The presence of the Cu(II) center, a paramagnetic metal ion, introduces profound effects that dominate the resulting spectra. Understanding these effects is not merely an academic exercise; it is the prerequisite for designing meaningful experiments and extracting accurate structural and electronic information.
The Paramagnetic Influence of Cu(II)
Copper in its +2 oxidation state possesses a d⁹ electronic configuration, which leaves it with one unpaired electron. This single electron endows the complex with paramagnetic properties, meaning it is attracted to an external magnetic field.[1] In the context of an NMR experiment, the magnetic moment of this unpaired electron is vastly greater than that of atomic nuclei (approximately 658 times stronger than a proton's).[2] This powerful magnetic moment interacts with surrounding nuclei, leading to significant and often complex changes in the NMR spectrum.
Deconstructing the Hyperfine Shift
The chemical shifts observed for nuclei in a paramagnetic complex (δₒₑₛ) are a composite of the normal diamagnetic shift (δₐᵢₐ) and a large paramagnetic shift contribution (δₚₐᵣₐ), also known as the hyperfine shift.[3]
δₒₑₛ = δₐᵢₐ + δₚₐᵣₐ
To truly understand the structure, one must isolate and interpret the paramagnetic shift, which itself is composed of two distinct terms: the contact shift and the pseudocontact shift.[4][5]
-
Contact (Scalar) Shift (δ_con): This shift arises from the delocalization of a small fraction of the unpaired electron's spin density directly onto the observed nucleus through the network of chemical bonds.[6] Its magnitude is proportional to the amount of spin density at the nucleus. Therefore, the contact shift is an exceptionally sensitive probe of the covalent character and spin-polarization pathways within the metal-ligand bonds.[6][7]
-
Pseudocontact (Dipolar) Shift (δ_pcs): This is a through-space effect, originating from the dipolar interaction between the magnetic moment of the unpaired electron and the magnetic moment of the nucleus.[5] This shift is only non-zero if the magnetic susceptibility of the complex is anisotropic. Its magnitude and sign are dependent on the distance and orientation of the nucleus relative to the paramagnetic center and its magnetic axes.[8]
Paramagnetic Relaxation and Severe Line Broadening
Perhaps the most dramatic effect of a paramagnetic center is the drastic increase in the relaxation rates of nearby nuclei. The fluctuating magnetic field generated by the unpaired electron is an incredibly efficient mechanism for both longitudinal (T₁) and transverse (T₂) relaxation.[5][9]
The consequence in the NMR spectrum is significant line broadening, as the linewidth at half-height (Δν₁/₂) is inversely proportional to the transverse relaxation time (T₂). This broadening can be so severe that signals from nuclei very close to the copper center become undetectable, a phenomenon creating a "blind sphere" around the metal ion.[5][10] The magnitude of this relaxation enhancement is proportional to r⁻⁶, where 'r' is the distance between the nucleus and the metal ion, making it a powerful qualitative indicator of proximity to the copper center.[11] This severe broadening often obscures fine structural details like scalar (J) coupling.[3]
The Quadrupolar Nature of the Copper Nucleus
Adding another layer of complexity, both stable isotopes of copper, ⁶³Cu and ⁶⁵Cu, are quadrupolar nuclei, possessing a nuclear spin quantum number I = 3/2.[1] For nuclei directly bonded to the copper, such as the phosphorus atom in a phosphinate ligand, this quadrupolar nature can contribute to line broadening through efficient relaxation mechanisms, independent of the paramagnetic effect.[12][13]
Section 2: Strategic Experimental Design and Protocol
Given the challenges outlined above, a "standard" NMR protocol is insufficient. A successful experiment requires a deliberate strategy to manage the paramagnetic effects and acquire meaningful data.
Sample Preparation: The Foundation of Quality Data
The integrity of the sample is paramount. Standard laboratory procedures for preparing high-purity samples are required. It is crucial to use high-quality deuterated solvents and avoid any extraneous paramagnetic impurities (e.g., dissolved oxygen or other metal contaminants) that could introduce additional line broadening.
-
Recommended Solvents: CD₃OD and C₆D₆ have been successfully used for copper phosphinate complexes.[14][15]
-
Concentration: A balance must be struck. The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time, but not so high as to cause issues with solubility or intermolecular aggregation.
Spectrometer Configuration: Maximizing Information
-
Magnetic Field Strength: Utilize the highest field spectrometer available. A higher field increases the separation (in Hz) between resonances, which helps to resolve signals in the characteristically wide chemical shift range of paramagnetic compounds.
-
Temperature Control: Precise and stable temperature control is essential. Paramagnetic shifts are highly temperature-dependent (often following the Curie Law), so any fluctuation will broaden signals and compromise data quality. Variable-temperature studies can be a powerful tool for analysis.
Step-by-Step Protocol for ¹H NMR Acquisition
This protocol is designed to accommodate the wide spectral dispersion and rapid relaxation inherent to paramagnetic samples.
-
Lock and Shim: Achieve a stable lock on the deuterated solvent and optimize the magnetic field homogeneity.
-
Determine 90° Pulse Width: Calibrate the proton pulse width accurately.
-
Set Spectral Width (SW): This is a critical parameter. The spectral window must be exceptionally large to encompass all signals. Start with a width of at least 200 ppm and be prepared to increase it.[3] Signals can appear far outside the typical 0-10 ppm range.
-
Set Acquisition Time (AT): Due to rapid transverse relaxation (short T₂), the Free Induction Decay (FID) will decay quickly. A short acquisition time (e.g., 0.1 - 0.5 s) is often sufficient and improves the signal-to-noise ratio per unit time.
-
Set Relaxation Delay (D1): The efficient T₁ relaxation caused by the paramagnetic center allows for a very short relaxation delay (e.g., 0.1 - 1.0 s).[3] This dramatically shortens the total experiment time by allowing for rapid pulsing and signal averaging.
-
Number of Scans (NS): A higher number of scans will likely be necessary to achieve an adequate signal-to-noise ratio for the broad peaks. The short D1 allows for many scans to be acquired in a reasonable timeframe.
-
Referencing: Reference the spectrum to the residual proton signal of the deuterated solvent (e.g., CHD₂OD at 3.33 ppm).[15]
Step-by-Step Protocol for ³¹P NMR Acquisition
The ³¹P nucleus provides a direct window into the metal-ligand interaction.
-
Tune Probe: Accurately tune the broadband probe to the ³¹P frequency (e.g., ~121.5 MHz on a 300 MHz spectrometer).[14]
-
Determine 90° Pulse Width: Calibrate the phosphorus pulse width.
-
Set Spectral Width (SW): The ³¹P chemical shift can also be significantly affected. Use a large spectral width (e.g., 300-500 ppm) to ensure the signal is not missed.
-
Set Relaxation Delay (D1): As with ¹H, a short relaxation delay can be used.
-
Proton Decoupling: Employ standard broadband proton decoupling to simplify the spectrum by removing ¹H-³¹P coupling.
-
Referencing: The standard reference for ³¹P NMR is an external sample of 85% H₃PO₄, assigned a chemical shift of 0 ppm.[15][16]
Experimental Workflow Visualization
Caption: General workflow for NMR analysis of paramagnetic copper phosphinates.
Section 3: Interpretation of Paramagnetic NMR Spectra
Interpreting the spectra of copper phosphinate complexes requires a shift in mindset away from diamagnetic conventions. The key information lies in the large shifts and differential line broadening.
Establishing a Diamagnetic Reference
The first and most critical step in interpretation is to determine the purely paramagnetic contribution to the observed shift. This requires a suitable diamagnetic reference compound—ideally an isostructural complex containing a diamagnetic metal ion like Zn(II) or the protonated free ligand itself.[10] The paramagnetic shift (δₚₐᵣₐ) is then calculated by subtracting the reference shift from the observed shift.
| Parameter | Diamagnetic Compound (e.g., Free Ligand) | Paramagnetic Cu(II) Complex | Rationale for Difference |
| ¹H Chemical Shift Range | Typically 0-10 ppm | Can span >200 ppm (-100 to +100 ppm or more)[3] | Dominant hyperfine shifts (contact & pseudocontact). |
| ³¹P Chemical Shift | Characteristic of phosphinates | Significantly shifted (upfield or downfield) | Strong electronic interaction with Cu(II) center. |
| Signal Linewidths | Sharp (<5 Hz) | Broad (50 Hz to >1000 Hz) | Efficient paramagnetic relaxation enhancement.[5] |
| J-Coupling | Observable | Generally not resolved | Obscured by extensive line broadening.[3] |
| T₁ Relaxation Time | Seconds | Milliseconds | Rapid relaxation induced by unpaired electron. |
Table 1: Comparative summary of NMR parameters for diamagnetic vs. paramagnetic phosphinate systems.
Analyzing ¹H Spectra
The proton spectrum provides a map of the ligand framework relative to the copper center.
-
Magnitude of Shift: The largest shifts are typically for protons on atoms directly bonded to the coordinating groups of the phosphinate ligand.
-
Linewidths as a Structural Ruler: Since paramagnetic line broadening is proportional to 1/r⁶, the relative linewidths of different protons provide a qualitative measure of their respective distances from the Cu(II) ion. Protons closer to the metal will be broader. This is an invaluable tool for assigning signals and confirming coordination geometry.
Analyzing ³¹P Spectra
The ³¹P signal is a direct probe of the Cu-P bonding environment.
-
Coordination Shift (Δδ): The difference between the ³¹P chemical shift in the complex and that of the free ligand (Δδ = δ_complex - δ_ligand) is the coordination shift.[17] A large coordination shift is indicative of a strong interaction and significant electronic perturbation of the phosphorus nucleus upon binding to copper.
-
Linewidth: The ³¹P signal is expected to be very broad due to its proximity to the paramagnetic center and the quadrupolar copper nucleus.[12]
Conceptual Framework for Spectral Interpretation
Caption: Relationship between the paramagnetic properties of Cu(II) and the observed NMR spectral features.
Section 4: Advanced Considerations and Best Practices
-
Variable-Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful method for confirming that shifts are paramagnetic in origin. Paramagnetic shifts typically show a linear dependence on 1/T (Curie behavior). Deviations from this can indicate magnetic coupling or dynamic equilibria.
-
Computational Chemistry: When assignments are ambiguous, quantum chemical methods like Density Functional Theory (DFT) can be employed to calculate the hyperfine coupling tensors and predict the paramagnetic NMR shifts.[18][19] Comparing theoretical spectra with experimental data can provide a much higher degree of confidence in the structural assignment.
-
2D NMR Techniques: While standard correlation experiments like COSY and HSQC are often rendered ineffective by the rapid relaxation and broad lines, specialized paramagnetic-tailored pulse sequences and techniques like NOESY (to observe through-space interactions) can sometimes provide valuable connectivity information, albeit with much lower resolution than in diamagnetic systems.[20]
Conclusion
The ¹H and ³¹P NMR analysis of copper phosphinate complexes is a specialized field that demands a departure from conventional spectroscopic approaches. The profound influence of the paramagnetic Cu(II) center transforms the NMR spectrum into a rich source of information, where large hyperfine shifts and differential line broadening become the primary tools for structural elucidation. By understanding the underlying physical principles and adopting a strategic experimental approach—characterized by wide spectral windows, short relaxation delays, and the crucial use of a diamagnetic reference—researchers can successfully harness these paramagnetic effects. This allows for a detailed investigation of the metal-ligand bonding, solution-state geometry, and electronic structure of these important complexes, providing critical insights for their application in catalysis, materials science, and drug development.
References
- Kozlov, Y. N., & Shul'pin, G. B. (2019). Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes. INEOS OPEN, 2(5), 235-253. [Link]
- Dyakonov, V. A., et al. (2023). Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. Inorganic Chemistry, 62(50), 20517–20528. [Link]
- Dyakonov, V. A., et al. (2023).
- Römelt, M., & Neese, F. (2022). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Accounts of Chemical Research, 55(15), 2026–2037. [Link]
- Nagy, S., et al. (2007). Quadrupole effects in 63 Cu NMR spectroscopy of copper nanocrystals. Journal of Physics: Conference Series, 93, 012022. [Link]
- Bowmaker, G. A., et al. (1998). Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X. Dalton Transactions, (21), 3483-3492. [Link]
- Bowmaker, G. A., et al. (1998). Structural and solid state 31P NMR studies of the four-coordinate copper(i) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X. Dalton Transactions, (21), 3483-3492. [Link]
- McConnell, A. (2020). NMR techniques for the analysis of paramagnetic materials. Spectroscopy Europe, 32(6), 24-26. [Link]
- Gale, A., et al. (2020). Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems. Chemical Science, 11(26), 6835-6843. [Link]
- Hrobárik, P., et al. (2019). NMR Calculations for Paramagnetic Molecules and Metal Complexes.
- University of Ottawa. (n.d.). (Cu) Copper NMR. NMR Facility. [Link]
- Lázaro, J. M., et al. (2019). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes. Dalton Transactions, 48(2), 527-537. [Link]
- Hrobárik, P., et al. (2019). NMR Calculations for Paramagnetic Molecules and Metal Complexes. OSTI.GOV. [Link]
- Wikipedia. (2023). Paramagnetic nuclear magnetic resonance spectroscopy. [Link]
- Cameron, L. A., et al. (2011). Synthesis and structural and magnetic characterisation of copper(ii) complexes of mixed phosphonate-antimonate ligands. Dalton Transactions, 40(43), 11566-11572. [Link]
- Römelt, M., & Neese, F. (2022). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts.
- Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]
- Rulíšek, L., et al. (2018). Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes.
- Hu, Z. J., et al. (2021). Synthesis and Characterization of Copper(II)-Phosphonate Coordination Chain Array of Metallocages.
- El-Gamel, N. E. A., et al. (2015). Synthesis, characterization and antitumour activity of Copper (II) complexes of some phosphonates.
- Yang, Y., et al. (2015). Cu(II)-Based Paramagnetic Probe to Study RNA–Protein Interactions by NMR.
- Edelmann, F. T. (2015). Why are NMR-1H shifts much larger for paramagnetic compounds than those of diamagnetic?
- Lázaro, J. M., et al. (2018). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes. Dalton Transactions, 48(2), 527-537. [Link]
- Reddy, M., & Nethaji, M. (2015). P NMR SPECTROSCOPIC STUDIES OF COPPER (I) AMINOPHOSPHINE COMPLEXES. Rasayan Journal of Chemistry, 8(2), 205-209. [Link]
- Quin, L. D., & Verkade, J. G. (Eds.). (2011). Phosphorus-31 NMR spectral properties in compound characterization and structural analysis. John Wiley & Sons. [Link]
- Suslick, K. S. (2012). Paramagnetic NMR.
- Bakhmutov, V. I., et al. (2022). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Magnetic Resonance in Chemistry, 60(11), 1021-1027. [Link]
- Creative Biostructure. (n.d.). NMR of Paramagnetic Compounds. [Link]
- Nonat, A. M., et al. (2013). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. Inorganic Chemistry, 52(10), 5675–5686. [Link]
- Sheikh, J. A., et al. (2018). Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry, 56(4), 276-284. [Link]
- Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. [Link]
- Ravera, E., et al. (2020). Paramagnetic NMR in drug discovery. RSC Chemical Biology, 1(3), 166-176. [Link]
- Grycal, J., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(11), 6123-6133. [Link]
- Luchinat, C., & Parigi, G. (2021). Paramagnetic Nuclear Magnetic Resonance: The Toolkit. Magnetochemistry, 7(12), 160. [Link]
- Dyakonov, V. A., et al. (2023). Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. Inorganic Chemistry, 62(50), 20517-20528. [Link]
- Chen, L., et al. (2012). Cobalt and copper phosphinates based on N-(phosphinomethyl)iminodiacetic acid: supramolecular layered structures and magnetic properties. CrystEngComm, 14(11), 4063-4069. [Link]
- Kaltsoyannis, N., et al. (2015). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Inorganic Chemistry, 54(17), 8264–8275. [Link]
- Chemistry LibreTexts. (2022). Quadrupolar Coupling. [Link]
- Dranka, M. (2020). 31P NMR coordination shifts in transition metal complexes with heterocycles containing phosphorus—Update for 2012–20.
- He, J., et al. (1995). X-ray Structural and NMR Characterization of the Copper(1) Dimer [C~(dmpe)~]. Inorganic Chemistry, 34(1), 271-277. [Link]
- Al-Hamdani, A. A. S., & Al-Zanganeh, W. A. H. (2020). The 1 H NMR spectrum of copper(I) complex.
- University of Illinois Urbana-Champaign. (n.d.). Consequences of Nuclei with Quadrupole Moments in NMR. [Link]
- Santos, S. M., et al. (2022). Quadrupolar Isotope-Correlation Spectroscopy in Solid-State NMR. The Journal of Physical Chemistry Letters, 13(21), 4731–4742. [Link]
Sources
- 1. (Cu) Copper NMR [chem.ch.huji.ac.il]
- 2. Paramagnetic NMR in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 11. Cu(II)-Based Paramagnetic Probe to Study RNA–Protein Interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
FTIR spectroscopy of copper (I) diphenylphosphinate complexes
Implications for Drug Development: The coordination mode is not a trivial structural detail; it is a critical determinant of a drug candidate's profile. A bridging diphenylphosphinate ligand creates a stable, often dimeric or polymeric, structure. This stability can be advantageous for drug delivery and shelf-life. However, for the complex to exert a biological effect, it may need to dissociate to create a vacant coordination site for binding to a biological target (e.g., DNA or a protein). [4]FTIR can be used in further studies to monitor the integrity of the complex in biological media or its interaction with target biomolecules, where shifts in the ν(PO₂) bands could indicate a change in coordination and thus a potential mechanism of action. [10]
References
- Gamer, M. T., et al. (2008). Copper(I) and silver(I) diphenylphosphinate complexes. Zeitschrift für anorganische und allgemeine Chemie, 634(5), 843-847.
- Attar, S., et al. (2006). Synthesis, characterization, and crystal structures of copper(I) and copper(II) diphenylphosphinate complexes. Inorganica Chimica Acta, 359(9), 2816-2822.
- Krüger, S., et al. (2018). Synthesis and characterization of copper(I) complexes with bis(diphenylphosphino)amine and diphenylphosphinate ligands. Inorganica Chimica Acta, 471, 631-638.
- da Silva, G. F., et al. (2017). Copper(I)-Phosphine Polypyridyl Complexes: Synthesis, Characterization, DNA/HSA Binding Study, and Antiproliferative Activity. Inorganic Chemistry, 56(8), 4663-4675.
- Santini, C., et al. (2014). Copper complexes in cancer and anticancer therapies. Coordination Chemistry Reviews, 280, 62-85.
- Demetriades, D., et al. (2005). Copper and Its Complexes in Medicine: A Biochemical Approach. Bioinorganic Chemistry and Applications.
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- Chemistry LibreTexts. (2024). Interpreting Infrared Spectra.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper(I)-Phosphine Polypyridyl Complexes: Synthesis, Characterization, DNA/HSA Binding Study, and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 7. azooptics.com [azooptics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
thermal decomposition properties of copper (I) diphenylphosphinate
An In-Depth Technical Guide to the Thermal Decomposition Properties of Copper(I) Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition properties of copper(I) diphenylphosphinate. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to understand and analyze the thermal behavior of this and similar organometallic compounds. This document delves into the theoretical underpinnings of thermal decomposition, presents detailed experimental protocols for key analytical techniques, and offers insights into the interpretation of the resulting data. The guide emphasizes a first-principles approach, enabling the reader to design and execute robust experimental workflows for characterizing the thermal stability, decomposition pathways, and resulting products of copper(I) diphenylphosphinate.
Introduction to Copper(I) Diphenylphosphinate and its Significance
Copper(I) compounds are of significant interest in various fields, including organic synthesis, materials science, and catalysis. Their unique reactivity and electronic properties make them valuable reagents and precursors. Organocopper compounds, in particular, play a crucial role as reagents in organic chemistry, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The thermal stability of these compounds is a critical parameter that dictates their storage, handling, and application conditions.
Copper(I) diphenylphosphinate, with the chemical formula Cu(O₂P(C₆H₅)₂), is an organometallic compound featuring a copper(I) center coordinated to a diphenylphosphinate ligand. The nature of the copper-oxygen-phosphorus linkage and the presence of the bulky phenyl groups influence its thermal properties. Understanding the thermal decomposition of this compound is essential for several reasons:
-
Safety: Uncontrolled decomposition can be hazardous. Determining the onset temperature of decomposition is crucial for safe handling and storage.
-
Material Synthesis: The controlled thermal decomposition of organometallic precursors is a common method for synthesizing well-defined nanomaterials. The decomposition of copper(I) diphenylphosphinate could potentially yield copper or copper phosphide nanoparticles with interesting catalytic or electronic properties.[3]
-
Catalysis: In high-temperature catalytic applications, the thermal stability of the catalyst is paramount. Understanding the decomposition pathway can inform the design of more robust catalysts.
This guide will provide a detailed exploration of the methodologies used to characterize the thermal decomposition of copper(I) diphenylphosphinate, offering both theoretical background and practical, field-proven protocols.
Theoretical Framework of Thermal Decomposition
The thermal decomposition of a chemical compound is a process in which the compound breaks down into simpler substances when heated. For copper(I) diphenylphosphinate, this process involves the cleavage of covalent bonds within the molecule, leading to the formation of volatile and non-volatile products. The decomposition is governed by kinetic and thermodynamic factors, and its study provides valuable information about the bond energies and the stability of the compound.
The decomposition can proceed through various mechanisms, including:
-
Homolytic Cleavage: The breaking of a bond where each fragment retains one of the originally bonded electrons, often leading to radical species.
-
Heterolytic Cleavage: The breaking of a bond where one fragment retains both electrons, resulting in the formation of ions.
-
Concerted Reactions: Multiple bonds are broken and formed simultaneously in a single step.
The specific pathway for copper(I) diphenylphosphinate will depend on factors such as the heating rate, the surrounding atmosphere, and the presence of any impurities.
Experimental Characterization of Thermal Decomposition
A multi-faceted approach employing several analytical techniques is necessary for a thorough characterization of the thermal decomposition of copper(I) diphenylphosphinate. The primary techniques used are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This provides quantitative information about the decomposition process, including the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of the final residue.
3.1.1. Experimental Protocol for TGA
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated with appropriate reference materials (e.g., calcium oxalate).
-
Select the desired crucible type (e.g., alumina, platinum).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of finely ground copper(I) diphenylphosphinate into the TGA crucible.
-
-
Experimental Parameters:
-
Set the temperature program: typically a linear heating ramp of 10 °C/min from room temperature to 800-1000 °C.[4]
-
Define the atmosphere: an inert atmosphere (e.g., nitrogen or argon) is typically used to study the intrinsic thermal decomposition without oxidation. A flow rate of 50-100 mL/min is common.[4]
-
-
Data Acquisition:
-
Start the experiment and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often calculated from the intersection of the baseline with the tangent of the decomposition step.
-
Identify the temperatures of maximum decomposition rate from the peak of the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at each decomposition step and the final residual mass.
-
3.1.2. Interpreting TGA Data
The TGA thermogram of copper(I) diphenylphosphinate is expected to show one or more mass loss steps. Each step corresponds to the loss of a specific fragment or a series of fragments. The final residue can provide clues about the composition of the solid decomposition products. For instance, a final residue corresponding to the mass of metallic copper or a copper phosphide would suggest these as the final non-volatile products.
Table 1: Hypothetical TGA Data for Copper(I) Diphenylphosphinate
| Parameter | Value |
| Sample Mass | 7.5 mg |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Tonset | 250 °C |
| Decomposition Step 1 (250-400 °C) | 45% mass loss |
| Decomposition Step 2 (400-600 °C) | 20% mass loss |
| Final Residue at 800 °C | 35% |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It provides information about the thermal events occurring during heating, such as melting, crystallization, and decomposition. These events can be either endothermic (heat is absorbed) or exothermic (heat is released).[8]
3.2.1. Experimental Protocol for DSC
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of copper(I) diphenylphosphinate into a DSC pan.
-
Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.
-
-
Experimental Parameters:
-
Use the same heating rate and atmosphere as in the TGA experiment for direct comparison.
-
-
Data Acquisition:
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Identify endothermic and exothermic peaks.
-
Determine the peak temperatures and the enthalpy change (ΔH) for each thermal event by integrating the peak area.
-
3.2.2. Interpreting DSC Data
The DSC curve for copper(I) diphenylphosphinate might show:
-
An endothermic peak corresponding to melting, if the compound melts before it decomposes.
-
Exothermic peaks associated with the decomposition process. The exothermicity indicates that the decomposition reactions are energetically favorable.
-
The peak shape and temperature can provide insights into the kinetics of the decomposition.
Table 2: Hypothetical DSC Data for Copper(I) Diphenylphosphinate
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting | 220 | 225 | +85 (Endothermic) |
| Decomposition | 260 | 310 | -250 (Exothermic) |
Evolved Gas Analysis (EGA)
EGA is a powerful technique used to identify the gaseous products evolved during the thermal decomposition of a material.[9] It is typically coupled with a TGA or DSC instrument, and the evolved gases are analyzed in real-time by a mass spectrometer (MS) or a Fourier transform infrared (FTIR) spectrometer.[10][11]
3.3.1. Experimental Protocol for TGA-MS/FTIR
-
Instrument Setup:
-
Couple the outlet of the TGA instrument to the inlet of the MS or FTIR gas cell via a heated transfer line to prevent condensation of the evolved gases.
-
-
TGA Experiment:
-
Run the TGA experiment as described in section 3.1.1.
-
-
EGA Data Acquisition:
-
Simultaneously record the mass spectra or infrared spectra of the evolved gases as a function of temperature.
-
-
Data Analysis:
-
Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve.
-
For TGA-MS, identify the evolved gases based on their mass-to-charge ratio (m/z).
-
For TGA-FTIR, identify the evolved gases based on their characteristic infrared absorption bands.[12]
-
3.3.2. Interpreting EGA Data
The EGA data provides direct evidence for the decomposition mechanism. For copper(I) diphenylphosphinate, potential evolved gases could include:
-
Benzene (C₆H₆): From the cleavage of the phenyl groups.
-
Phosphine (PH₃) or other phosphorus-containing fragments: From the breakdown of the phosphinate ligand.
-
Carbon dioxide (CO₂) and water (H₂O): If the decomposition is carried out in an oxidizing atmosphere or if there is residual solvent or moisture.
By identifying the evolved gases and correlating their evolution profiles with the TGA and DSC data, a detailed picture of the thermal decomposition pathway can be constructed.
Mechanistic Insights into the Decomposition of Copper(I) Diphenylphosphinate
Based on the analysis of related organocopper and phosphinate compounds, a plausible decomposition mechanism for copper(I) diphenylphosphinate can be proposed. The decomposition is likely to be initiated by the cleavage of the Cu-O bond or the P-C bonds. The weaker bond is expected to break first at lower temperatures.
The thermal decomposition of n-butyl(tri-n-butylphosphine)copper(I) has been shown to proceed via a mechanism involving the reductive elimination of butane.[13] While the diphenylphosphinate ligand is different, similar reductive elimination or radical pathways could be involved.
The decomposition of the diphenylphosphinate ligand itself is likely to produce a variety of phosphorus-containing species and hydrocarbons. Studies on copper phosphinate complexes used as catalyst precursors have shown that upon thermal decomposition, they can form copper phosphate species.[14]
A proposed simplified decomposition pathway could involve the following steps:
-
Initial decomposition leading to the formation of metallic copper and the release of diphenylphosphinic acid or its anhydride.
-
Further decomposition of the organic fragments at higher temperatures, leading to the evolution of benzene and other hydrocarbons.
-
In the solid residue, the formation of copper phosphides or phosphates, depending on the atmosphere.
Visualizing the Experimental Workflow and Logical Relationships
Experimental Workflow Diagram
Caption: Experimental workflow for the thermal analysis of copper(I) diphenylphosphinate.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of thermal analysis techniques for mechanistic elucidation.
Conclusion
This technical guide has provided a comprehensive framework for investigating the thermal decomposition properties of copper(I) diphenylphosphinate. By integrating the powerful analytical techniques of TGA, DSC, and EGA, researchers can obtain a detailed understanding of the thermal stability, decomposition pathways, and reaction kinetics of this compound. The provided protocols and interpretative guidance serve as a robust starting point for designing and executing experiments, ultimately leading to a deeper understanding of the chemistry of copper(I) diphenylphosphinate and enabling its safe and effective application in various scientific and industrial domains.
References
- Whitesides, G. M., Stedronsky, E. R., Casey, C. P., & San Filippo Jr., J. (1970). The Mechanism of Thermal Decomposition of n-Butyl(tri-n-butylphosphine)copper(I). Journal of the American Chemical Society, 92(5), 1426–1427. [Link]
- Gilman, H., Jones, R. G., & Woods, L. A. (1952). The Preparation of Methylcopper and some Observations on the Decomposition of Organocopper Compounds. The Journal of Organic Chemistry, 17(12), 1630–1634. [Link]
- Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (n.d.). Preprints.org. [Link]
- Copper Phosphonate Lamella Intermediates Control the Shape of Colloidal Copper Nanocrystals. (2022). Journal of the American Chemical Society. [Link]
- Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation C
- Organocopper chemistry. (n.d.). In Wikipedia.
- Evolved gas analysis. (n.d.). In Wikipedia.
- Gilman Reagents (Organocuprates): What They're Used For. (2016). Master Organic Chemistry. [Link]
- Evolved gas analyses on a mixed valence copper(I,II) complex salt with thiosulfate and ammonia by in situ TG-EGA-FTIR and TG/DTA-EGA-MS. (2015).
- Differential scanning calorimetry. (n.d.). In Wikipedia.
- Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. (2018). TU Delft Repository. [Link]
- Differential scanning calorimetry. (2016).
- Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. (2019). ACS Energy Letters. [Link]
- Evolved Gas Analysis by Infrared Spectroscopy. (2011).
- Thermogravimetric analysis (TGA) and DTG curves of complex C1. (n.d.).
Sources
- 1. Organocopper chemistry - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. repository.tudelft.nl [repository.tudelft.nl]
- 8. researchgate.net [researchgate.net]
- 9. Evolved gas analysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. The Mechanism of Thermal Decomposition of n-Butyl(tri-n-butylphosphine)copper(I) | Whitesides Research Group [gmwgroup.harvard.edu]
- 14. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Solubility and Stability of Copper(I) Diphenylphosphinate in Organic Solvents
Introduction
Copper(I) complexes, particularly those stabilized by phosphine ligands, are of significant interest across various fields of chemical research and development. Their utility as catalysts in a wide array of organic transformations, including cross-coupling reactions and cycloadditions, is well-documented.[1] Furthermore, the unique photophysical and biological properties of these complexes have opened avenues for their exploration in materials science and drug development.[2][3] Among these, copper(I) diphenylphosphinate, [Cu(O₂P(C₆H₅)₂)], represents a noteworthy compound, the efficacy and applicability of which are intrinsically linked to its behavior in solution.
This technical guide provides a comprehensive overview of the critical parameters governing the use of copper(I) diphenylphosphinate: its solubility in organic solvents and its stability under various conditions. As a Senior Application Scientist, this document is structured to not only present factual data but also to provide the underlying scientific rationale for experimental design and interpretation, empowering researchers, scientists, and drug development professionals to effectively utilize this compound in their work.
Synthesis and Physicochemical Properties of Copper(I) Diphenylphosphinate
A foundational understanding of the synthesis and inherent properties of copper(I) diphenylphosphinate is paramount before delving into its solution behavior.
Synthesis
The synthesis of copper(I) diphenylphosphinate typically involves the reaction of a suitable copper(I) precursor with diphenylphosphinic acid or its corresponding salt. A general synthetic protocol is outlined below. It is crucial to handle copper(I) precursors under an inert atmosphere due to their susceptibility to oxidation.[1]
Experimental Protocol: Synthesis of Copper(I) Diphenylphosphinate
-
Preparation of Reactants:
-
Dissolve diphenylphosphinic acid in a suitable deoxygenated organic solvent (e.g., ethanol, THF).
-
In a separate Schlenk flask, dissolve a copper(I) salt (e.g., copper(I) chloride, copper(I) acetate) in a deoxygenated solvent in which it is soluble.
-
-
Reaction:
-
Slowly add the diphenylphosphinic acid solution to the stirred copper(I) salt solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress can be monitored by the precipitation of the copper(I) diphenylphosphinate product, which is often a solid.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration under inert atmosphere using a Schlenk filter.
-
Wash the solid with a deoxygenated, non-solvating solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield copper(I) diphenylphosphinate as a solid.
-
Causality in Experimental Choices: The use of deoxygenated solvents and an inert atmosphere is critical to prevent the oxidation of the copper(I) center to the more stable copper(II) state. The choice of solvent for the reaction depends on the solubility of the starting materials and the insolubility of the product to facilitate its isolation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀CuO₂P | |
| Molecular Weight | 280.73 g/mol | |
| Appearance | Typically a white to off-white solid | |
| Storage | Store under an inert atmosphere at room temperature to prevent oxidation. |
Solubility of Copper(I) Diphenylphosphinate
Theoretical Considerations and Qualitative Assessment
Copper(I) diphenylphosphinate possesses both ionic and covalent character. The diphenylphosphinate anion contains a polar P=O group and nonpolar phenyl rings. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are likely to be good candidates for dissolving copper(I) diphenylphosphinate due to their ability to solvate the copper(I) cation and interact with the polar phosphinate group.
-
Ethereal Solvents (e.g., THF, Diethyl Ether): Moderate solubility is expected in these solvents. THF, being more polar than diethyl ether, is likely to be a better solvent.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents may offer some solubility, particularly due to interactions with the phenyl groups.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): Limited solubility is anticipated, primarily driven by van der Waals interactions with the phenyl rings.
-
Aliphatic Hydrocarbons (e.g., Hexane, Heptane): The compound is expected to be poorly soluble in these nonpolar solvents.
-
Protic Solvents (e.g., Methanol, Ethanol): The solubility in protic solvents can be complex and may be influenced by coordination of the solvent to the copper(I) center.
For context, a study on the solubility of diphenylphosphinic acid, the parent ligand, showed good solubility in polar solvents like ethanol and moderate solubility in aromatic solvents.[4] This suggests that its copper(I) salt will follow a similar trend, although the coordination to the metal center will significantly influence the overall solubility.
Experimental Determination of Solubility for Air-Sensitive Compounds
Given the air-sensitive nature of copper(I) diphenylphosphinate, its solubility must be determined using techniques that prevent exposure to oxygen. The following protocol outlines a reliable gravimetric method.
Experimental Protocol: Gravimetric Solubility Determination
-
Preparation:
-
Ensure all glassware is rigorously dried and purged with an inert gas (e.g., via a Schlenk line or within a glovebox).[5]
-
Use deoxygenated solvents for all steps.
-
-
Equilibration:
-
Add an excess of solid copper(I) diphenylphosphinate to a known volume of the desired deoxygenated solvent in a sealed Schlenk tube or vial inside a glovebox.
-
Stir the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
Allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant saturated solution using a pre-weighed, gas-tight syringe fitted with a filter to avoid transferring any solid particles.
-
Transfer the solution to a pre-weighed, clean, and dry vial.
-
Determine the mass of the transferred solution.
-
Remove the solvent under vacuum or a gentle stream of inert gas.
-
Once the solvent is completely removed, weigh the vial containing the solid residue. The mass of the residue corresponds to the amount of dissolved copper(I) diphenylphosphinate.
-
-
Calculation:
-
Solubility can be expressed in various units, such as g/L, mol/L, or g/100 g of solvent.
-
Diagram of Solubility Determination Workflow
Caption: Workflow for assessing the stability of copper(I) diphenylphosphinate in solution.
Applications in Research and Development
The solubility and stability of copper(I) diphenylphosphinate are paramount for its successful application in various domains.
-
Homogeneous Catalysis: In organic synthesis, the solubility of the catalyst in the reaction medium is essential for achieving high catalytic activity and selectivity. A stable catalyst ensures reproducibility and high turnover numbers. The use of copper phosphinate complexes as molecular precursors for ethanol dehydrogenation catalysts has been explored. [6]* Drug Development and Delivery: For therapeutic applications, understanding the stability of a copper complex in biological media is crucial. [2]The solubility in biocompatible solvents is also a key consideration for formulation and delivery.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of copper(I) diphenylphosphinate in organic solvents. While specific quantitative data for this compound is not extensively reported, the principles and experimental protocols outlined herein offer a robust approach for researchers to determine these critical parameters. By carefully considering the factors that influence solubility and stability, and by employing appropriate analytical techniques, scientists and drug development professionals can effectively harness the potential of this and other copper(I) complexes in their respective fields. The synthesis of this guide from established principles and methodologies for analogous compounds provides a self-validating system for the protocols described, ensuring a high degree of scientific integrity.
References
- Luminescent Properties and Thermal Stability of [PPh4][Cu3I4] with a Unique Helical Structure. (n.d.). MDPI. [Link]
- Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes. (n.d.). MDPI. [Link]
- 63Cu NMR spectroscopy of copper(I) complexes with various tridentate ligands: CO as a useful 63Cu NMR probe for sharpening 63Cu NMR signals and analyzing the electronic donor effect of a ligand. (n.d.). PubMed. [Link]
- Cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymeriz
- Unusually air-stable copper( i ) complexes showing high selectivity for carbon monoxide. (2015). Chemical Science. [Link]
- Measurement of temperature-dependent stability constants of Cu(I) and Cu(II) chloride complexes by voltammetry at a Pt ultramicroelectrode. (2015). R Discovery. [Link]
- 63 Cu NMR Studies of Copper (I) Complexes in Solution: Influence of Anion, Solvent and Temperature on the Linewidth and Chemical Shift of the Copper Resonance. (2014).
- Stability of the copper(I)-cysteine complex assessed using reverse titrations: implications for estuarine and seawater copper biogeochemistry. (2021).
- The study on the solubility of main group organometallics in selected solvents and the thermodynamic model of solubility correlation under inert atmosphere. (2019).
- Copper(I) Complexes of Bis(2-(diphenylphosphino)phenyl) Ether: Synthesis, Reactivity, and Theoretical Calculations. (2012).
- The 1 H NMR spectrum of copper(I) complex. (n.d.).
- (Cu) Copper NMR. (n.d.). Stranice. [Link]
- Synthesis, characterization, crystal structures and photophysical properties of copper(I) complexes containing 1,1′-bis(diphenylphosphino)ferrocene (B-dppf) in doubly-bridged mode. (2019).
- Copper(I) complexes with phosphines P(p-OCH3-Ph)2CH2OH and P(p-OCH3-Ph)2CH2SarGly.
- UV-Vis absorption spectra of copper mixed ligand complexes in different... (n.d.).
- CHARACTERIZATION OF GOLD AND COPPER COMPLEXES IN CYANIDE-GLYCINE SYSTEM BY UV-VIS SPECTROSCOPY. (2023). Journal of Chemical Technology and Metallurgy. [Link]
- 2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). [Link]
- Phosphine stabilized copper(I) complexes of dithiocarbamates and xanthates and their decomposition pathways. (2019).
- Synthetic Protocols and Applications of Copper(I) Phosphine and Copper(I) Phosphine/Diimine Complexes. (2020).
- Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013). ChemistryViews. [Link]
- ELECTROCHEMICAL STUDY OF METAL COMPLEXES. (n.d.). Sathyabama Institute of Science and Technology. [Link]
- FOUR METHODS FOR MEASURING THE SOLUBILITIES OF GASES AND VAPORS IN LIQUIDS AND POLYMERS. (n.d.). AURA. [Link]
- uv visible light absorption spectrum of copper complexes... (n.d.). Doc Brown's Chemistry. [Link]
- Efficient Color-Tunable Copper(I) Complexes and Their Applications in Solution-Processed Organic Light-Emitting Diodes. (2018).
- Copper(I) complexes with phosphine derived from sparfloxacin. Part II: a first insight into the cytotoxic action mode. (2016). PubMed. [Link]
- Solubility determination of organometallic complexes in supercritical carbon dioxide by chromatographic impulse response method. (2000).
- Synthesis, Structure, and Reactivity of Copper(I) Proazaphosphatrane Complexes. (2015).
- Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data
- Synthesis, characterization, electrospinning and antibacterial studies on triphenylphosphine-dithiphosphonates Copper(I) and Silver(I) complexes. (2018).
- Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speci
- Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis. (2024). MDPI. [Link]
- Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents. (2023). MDPI. [Link]
- Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. (2002).
- Synthetic protocols and applications of copper(I) phosphine and copper(I) phosphine/diimine complexes. (2020). Scite.ai. [Link]
- SET studies of complex 1. UV-vis spectra of reaction mixtures between 1... (n.d.).
- High Thermal Stability of Copper-Based Perovskite Scintillators for High-Temperature X-ray Detection. (2023).
- On the solubility of copper and nickel complexes of rapox in organic solvents. (1964). Indian Academy of Sciences. [Link]
- Solubility D
- Synthesis and Characterization of Copper(1) Triphenylphosphine Complexes with Ethylpyridine. (2002).
- Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation C
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper(I) complexes with phosphines P(p-OCH3-Ph)2CH2OH and P(p-OCH3-Ph)2CH2SarGly. Synthesis, multimodal DNA interactions, and prooxidative and in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper(I) complexes with phosphine derived from sparfloxacin. Part II: a first insight into the cytotoxic action mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 63Cu NMR spectroscopy of copper(I) complexes with various tridentate ligands: CO as a useful 63Cu NMR probe for sharpening 63Cu NMR signals and analyzing the electronic donor effect of a ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Electronic Structure of Copper(I) Phosphinate Complexes
Abstract
Copper(I) complexes are of immense interest in materials science, catalysis, and drug development due to their rich photophysical properties, diverse coordination geometries, and accessible redox chemistry. Within this class, complexes involving phosphorus-based ligands have been extensively studied. However, the specific subset of copper(I) phosphinate complexes, characterized by a [R₂PO₂]⁻ ligand, remains a comparatively underexplored frontier. This technical guide provides a comprehensive framework for understanding the electronic structure of these promising, yet enigmatic, complexes. By synthesizing data from related, well-understood systems—such as Cu(I)-phosphine and Cu(II)-phosphinate compounds—we establish the fundamental principles, delineate key experimental and computational methodologies, and propose a roadmap for future research and application. This document is intended for researchers, chemists, and material scientists engaged in the design and characterization of novel coordination compounds.
Introduction: The Scientific Imperative for Copper(I) Phosphinates
The unique properties of copper(I) ions stem from their filled d-shell (d¹⁰) electron configuration. Unlike many other transition metals, this configuration precludes d-d electronic transitions. Consequently, the photophysical properties of Cu(I) complexes are typically dominated by charge-transfer transitions, such as Metal-to-Ligand Charge Transfer (MLCT) or Halide-to-Ligand Charge Transfer (XLCT).[1][2] These transitions are highly sensitive to the coordination environment, making the electronic structure tunable through rational ligand design.[3]
Phosphinate ligands ([R₂PO₂]⁻) present a compelling case for coordination to Cu(I). They are distinct from the more commonly studied phosphines (PR₃). While phosphines are soft neutral donors that coordinate through phosphorus, phosphinates are anionic ligands that coordinate through one or both of their hard oxygen atoms. This hard-soft mismatch with the soft Cu(I) center, combined with the phosphinate's ability to act as a bridging ligand, suggests the formation of unique electronic structures and potentially robust coordination polymers with interesting properties.[4][5]
This guide bridges the existing knowledge gap by providing a foundational understanding of the electronic structure of Cu(I) phosphinate complexes. We will explore the theoretical underpinnings of bonding, detail the critical analytical techniques required for characterization, and provide validated protocols for both experimental and computational workflows.
Theoretical Framework of the Electronic Structure
The d¹⁰ Configuration and Molecular Orbitals
A mononuclear, four-coordinate (pseudo-tetrahedral) copper(I) center is the most common geometry. In such a complex, the five degenerate d-orbitals of the free Cu(I) ion are split by the ligand field. In a tetrahedral environment, these orbitals split into a lower, doubly degenerate 'e' set (dₓ²₋ᵧ², d₂²) and a higher, triply degenerate 't₂' set (dₓᵧ, dₓ₂, dᵧ₂).[6]
Because Cu(I) has a d¹⁰ configuration, all these orbitals are completely filled. The highest occupied molecular orbitals (HOMOs) in these complexes are therefore typically metal-centered with significant d-character. The lowest unoccupied molecular orbitals (LUMOs) are usually located on the ligands, specifically on any π-accepting co-ligands.[7][8] The energy gap between the HOMO and LUMO is fundamental to the complex's stability, reactivity, and photophysical properties.
In a hypothetical tetrahedral complex such as [Cu(R₂PO₂)(L)₃] (where L is a neutral co-ligand like acetonitrile or a phosphine), the phosphinate ligand coordinates via one oxygen atom. The primary interaction involves the donation of a lone pair from the oxygen into a vacant sp³ hybrid orbital on the copper center, forming a σ-bond. The filled d-orbitals of the copper are of suitable symmetry to interact with π-orbitals on the co-ligands, leading to potential back-bonding.
Diagram 1: Qualitative Molecular Orbital Diagram
This diagram illustrates the key orbital interactions in a generic tetrahedral Cu(I) complex involving a σ-donating phosphinate ligand and π-accepting co-ligands.
Caption: Qualitative MO diagram for a tetrahedral d¹⁰ Cu(I) complex.
Experimental Characterization of Electronic Structure
A multi-technique approach is essential to fully elucidate the electronic structure. No single method provides a complete picture; instead, data must be synthesized to form a coherent model.
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful, element-specific technique for probing the local geometric and electronic structure around the copper atom.[9] It is particularly valuable for amorphous or polymeric materials where single-crystal diffraction is not possible.
-
X-ray Absorption Near Edge Structure (XANES): The pre-edge and rising edge regions of the spectrum are sensitive to the oxidation state and coordination geometry of the copper center. For Cu(I) complexes, a characteristic pre-edge feature around 8984 eV, corresponding to the 1s → 4p transition, is often observed.[10] The intensity and position of this feature can distinguish between three- and four-coordinate geometries.
-
Extended X-ray Absorption Fine Structure (EXAFS): Analysis of the post-edge region provides quantitative information about the local coordination environment, including the identity of neighboring atoms, coordination numbers, and precise bond distances.[11] For a phosphinate complex, EXAFS can definitively determine if the ligand is monodentate or bidentate and measure the Cu-O bond length(s).
Optical Spectroscopy
-
UV-Visible Absorption: As d-d transitions are forbidden, the absorption spectra of Cu(I) complexes are dominated by intense charge-transfer bands.[9] In a phosphinate complex with diimine co-ligands (e.g., bipyridine), the lowest energy absorption would likely be an MLCT transition from the Cu(I) d-orbitals to the π* orbitals of the diimine. The energy of this transition is a direct probe of the HOMO-LUMO gap.
-
Photoluminescence Spectroscopy: Many Cu(I) complexes are highly emissive, a property exploited in OLEDs and sensors.[3][12][13] The emission typically originates from a triplet MLCT state (³MLCT) and often exhibits a large Stokes shift due to significant geometric distortion in the excited state (a consequence of the Jahn-Teller effect in the formally d⁹ Cu(II) excited state).[12] The emission energy, quantum yield, and lifetime are critical parameters that are intrinsically linked to the electronic structure.
Vibrational Spectroscopy (FTIR & Raman)
Infrared and Raman spectroscopy are used to probe the bonding within the phosphinate ligand. The P=O and P-O stretching frequencies are sensitive to coordination. Upon binding to the copper center, a shift in these vibrational modes is expected, providing evidence of coordination and information on the bond strength.
Computational Modeling: A Predictive Approach
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are indispensable tools for predicting and interpreting the electronic structure and spectra of transition metal complexes.[14][15]
The Power of DFT for Cu(I) Complexes
DFT calculations can provide deep insights that complement experimental data:
-
Geometric Optimization: Predicting the ground-state geometry, including key bond lengths and angles.
-
Orbital Analysis: Visualizing the HOMO and LUMO and quantifying the contributions from the metal and ligands.
-
Energetics: Calculating the HOMO-LUMO gap and predicting redox potentials.
-
Spectra Simulation: Using TD-DFT to simulate UV-Vis absorption spectra, which helps in assigning experimental charge-transfer bands.[1]
Protocol 1: Standard DFT Workflow for a Cu(I) Phosphinate Complex
This protocol outlines a typical workflow for calculating the ground-state electronic structure of a model complex, e.g., [Cu(H₂PO₂)(NCCH₃)₃].
-
Structure Building: Construct an initial guess of the molecular geometry using a chemical structure editor. Ensure a pseudo-tetrahedral arrangement around the copper atom.
-
Method Selection:
-
Functional: Choose a hybrid functional, which has been shown to perform well for transition metal complexes. B3LYP is a robust and widely used choice.[16]
-
Basis Set: Employ a mixed basis set. For the Cu atom, use a basis set with an effective core potential, such as LANL2DZ, to account for relativistic effects. For lighter atoms (P, O, N, C, H), a Pople-style basis set like 6-31G(d) is appropriate.
-
-
Geometry Optimization: Perform a full geometry optimization without constraints. This calculation seeks the lowest energy conformation of the complex. Confirm that the optimization has converged by performing a frequency calculation; the absence of imaginary frequencies indicates a true energy minimum.
-
Electronic Structure Analysis:
-
From the optimized structure, analyze the resulting molecular orbitals.
-
Visualize the HOMO and LUMO to determine their character (e.g., metal-centered, ligand-centered).
-
Calculate the HOMO-LUMO energy gap.
-
-
Spectral Simulation (Optional):
-
Perform a TD-DFT calculation on the optimized geometry to predict the energies and oscillator strengths of the lowest 10-20 singlet-singlet electronic transitions.
-
Compare the simulated spectrum to the experimental UV-Vis spectrum to assign the observed absorption bands.
-
Diagram 2: Integrated Workflow for Electronic Structure Characterization
This diagram illustrates the synergistic relationship between synthesis, experimental characterization, and computational modeling.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. Luminescent phosphine copper(i) complexes with various functionalized bipyridine ligands: synthesis, structures, photophysics and computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The synthesis and characterization of copper(II) phosphinate coordination polymers - UBC Library Open Collections [open.library.ubc.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyan-Emitting Cu(I) Complexes and Their Luminescent Metallopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luminescent copper(i) complexes with bisphosphane and halogen-substituted 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
identifying precursors for copper (I) diphenylphosphinate synthesis
An In-Depth Technical Guide to the Precursors for Copper(I) Diphenylphosphinate Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Copper(I) Phosphinates
Copper(I) complexes have emerged as a significant class of materials with diverse applications ranging from catalysis and materials science to medicine.[1][2] Their utility is often dictated by the coordination environment around the copper center, which is meticulously controlled by the choice of ligands. Among these, phosphinate ligands, and specifically diphenylphosphinate, offer a robust and versatile platform for constructing novel molecular architectures, including coordination polymers.[3][4] Copper(I) diphenylphosphinate, with its core structure of [Cu(Ph₂PO₂)], serves as a critical building block for these advanced materials.
This guide provides a comprehensive exploration of the essential precursors for the synthesis of copper(I) diphenylphosphinate. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the synthesis process. We will move beyond simple recipes to dissect the causality behind precursor selection, the nuances of reaction pathways, and the self-validating protocols required for reproducible success. The strategic selection of precursors is paramount, as it directly influences the final product's structure, stability, and, ultimately, its function.
Pillar 1: Deconstructing the Core Precursors
The synthesis of copper(I) diphenylphosphinate is fundamentally a reaction between a copper(I) source and a diphenylphosphinate source. The stability and reactivity of each component are critical considerations.
The Copper(I) Source: Stabilizing the +1 Oxidation State
The Cu(I) ion is a d¹⁰ metal center, which predisposes it to forming complexes with a range of coordination numbers, most commonly tetrahedral. A primary challenge in copper(I) chemistry is its tendency to disproportionate into Cu(0) and Cu(II) in solution. Therefore, the choice of a Cu(I) precursor often involves selecting a salt or complex where the +1 oxidation state is sufficiently stabilized.
Commonly employed Cu(I) precursors in coordination chemistry include simple halides like copper(I) chloride (CuCl) and copper(I) iodide (CuI), as well as acetonitrile-stabilized salts such as tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(NCCH₃)₄][BF₄]).[5][6] The selection is not arbitrary; it is a strategic decision based on solubility, the coordinating ability of the counter-ion, and the desired reaction kinetics. For instance, using a precursor like a triphenylphosphine-copper(I) complex can pre-define part of the coordination sphere and offer enhanced solubility in organic solvents.[7][8][9]
Table 1: Comparative Analysis of Common Copper(I) Precursors
| Precursor | Formula | Molecular Wt. | Key Characteristics | Typical Solvents |
| Copper(I) Chloride | CuCl | 99.00 | Inexpensive, common starting material. Poorly soluble in many organic solvents unless complexed. | Acetonitrile, DMSO |
| Copper(I) Iodide | CuI | 190.45 | Similar to CuCl but the larger, softer iodide anion can influence the final crystal lattice structure.[10] | Acetonitrile, DMF |
| Tetrakis(acetonitrile)copper(I) Tetrafluoroborate | [Cu(NCCH₃)₄][BF₄] | 314.54 | Highly soluble in polar organic solvents. The BF₄⁻ anion is weakly coordinating, leaving sites open for ligands.[6] | Acetonitrile, CH₂Cl₂ |
| Tris(triphenylphosphine)copper(I) Nitrate Dimer | [{(Ph₃P)₃Cu}₂NO₃]⁺NO₃⁻ | ~1975 | Soluble in organic solvents; acts as a source of Cu(I) already coordinated to stabilizing phosphine ligands.[11] | CH₂Cl₂, Chloroform |
The Diphenylphosphinate Source: The Ligand Foundation
The diphenylphosphinate anion, [Ph₂PO₂]⁻, is the structural and functional counterpart to the copper center. It is typically derived from its conjugate acid, diphenylphosphinic acid.
Diphenylphosphinic Acid (DPPA): This compound, with the formula Ph₂P(O)OH, is a white, crystalline solid.[12] It is the primary precursor for the phosphinate ligand. Its chemical reactivity is dominated by the acidic proton, which can be easily removed by a base to generate the coordinating anion. The phosphinate group can then act as a versatile ligand, bridging multiple copper centers to form dimers, clusters, or extended coordination polymers.[4][13]
The synthesis of diphenylphosphinic acid itself is an important consideration for ensuring a high-purity starting material. A common and effective method involves the controlled oxidation of chlorodiphenylphosphine, followed by hydrolysis.[12][14]
Table 2: Properties of Diphenylphosphinic Acid (CAS 1707-03-5)
| Property | Value |
| Molecular Formula | C₁₂H₁₁O₂P |
| Molecular Weight | 218.19 g/mol |
| Appearance | White to off-white solid[12] |
| pKa | ~2.3 (in water) |
| Coordination Modes | Monodentate, Bidentate chelating, Bidentate bridging |
| Common Synthesis Precursor | Chlorodiphenylphosphine (Ph₂PCl)[15] |
Pillar 2: Synthesis Strategy and Mechanistic Causality
The core of the synthesis involves the reaction of a chosen Cu(I) precursor with diphenylphosphinic acid, typically in the presence of a non-coordinating base to facilitate deprotonation.
The Role of the Base
The addition of a base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), is crucial. It deprotonates the diphenylphosphinic acid in situ to form the diphenylphosphinate anion. This anion is a much more effective nucleophile and ligand for the copper(I) center than the neutral acid. The choice of base is important; a bulky, non-coordinating organic base like Et₃N is often preferred as it is less likely to interfere with the primary coordination reaction, and its hydrochloride salt byproduct is typically soluble or easily washed away.
Solvent Selection: The Architect of the Solid State
The solvent system is not merely a medium for the reaction; it is an active participant in the self-assembly process. The solubility of the precursors and the resulting copper(I) diphenylphosphinate complex dictates the outcome. Solvents like acetonitrile or ethanol are commonly used. Acetonitrile can weakly coordinate to the Cu(I) center, potentially stabilizing intermediates before being displaced by the phosphinate ligand. The choice of solvent can influence the dimensionality of the final product, guiding the formation of either discrete molecules or extended one-, two-,or three-dimensional coordination polymers.[3][16][17]
Pillar 3: Self-Validating Experimental Protocols
A trustworthy protocol is one that includes checkpoints for validation. The following methodologies are presented with this principle in mind, detailing not just the "how" but also the "how to verify."
Protocol 1: Synthesis of Diphenylphosphinic Acid (DPPA)
This protocol is adapted from established methods for the oxidation of organophosphorus compounds.[12][14]
Materials:
-
Chlorodiphenylphosphine (Ph₂PCl)
-
30% Hydrogen Peroxide (H₂O₂)
-
Acetone
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve chlorodiphenylphosphine (1.0 eq) in acetone under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Oxidation: Add 30% hydrogen peroxide (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Causality: This slow, cold addition prevents runaway exothermic reaction and ensures selective oxidation to the phosphinic acid without side reactions.
-
Hydrolysis & Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by ³¹P NMR, observing the shift from the phosphine precursor to the phosphinic acid product.
-
Isolation: Reduce the solvent volume in vacuo. Add deionized water to the residue to precipitate the product and dissolve any inorganic salts.
-
Purification: Filter the white solid precipitate. Wash thoroughly with cold deionized water and then with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the purified diphenylphosphinic acid in a vacuum oven at 60 °C overnight.
-
Validation: Confirm product identity and purity via melting point determination, FTIR (presence of P=O and O-H stretches), and ¹H/³¹P NMR spectroscopy.
Protocol 2: Synthesis of Copper(I) Diphenylphosphinate
This protocol describes a general method for the direct coordination of the deprotonated ligand to a copper(I) salt.
Materials:
-
Copper(I) Chloride (CuCl)
-
Diphenylphosphinic Acid (DPPA)
-
Triethylamine (Et₃N)
-
Absolute Ethanol (EtOH)
-
Diethyl ether
Procedure:
-
Precursor Solution: In a Schlenk flask under an argon atmosphere, suspend diphenylphosphinic acid (1.0 eq) in absolute ethanol. Causality: An inert atmosphere is critical to prevent the oxidation of the Cu(I) source.
-
Deprotonation: Add triethylamine (1.05 eq) to the suspension and stir for 15 minutes. The solid DPPA should dissolve as its triethylammonium salt is formed.
-
Copper Addition: In a separate Schlenk flask, suspend copper(I) chloride (1.0 eq) in absolute ethanol. Transfer this suspension via cannula to the solution of the phosphinate salt.
-
Reaction & Precipitation: Upon mixing, a precipitate of copper(I) diphenylphosphinate should form. Allow the reaction to stir at room temperature for 4-6 hours to ensure completion.
-
Isolation: Isolate the product by filtration under inert atmosphere using a Schlenk filter.
-
Washing: Wash the collected solid sequentially with degassed ethanol (to remove triethylammonium chloride byproduct) and degassed diethyl ether (to facilitate drying).
-
Drying: Dry the final product under high vacuum.
-
Validation: The product should be characterized to confirm its structure.
-
FTIR Spectroscopy: Confirm the coordination of the phosphinate ligand by observing the shift in the P=O stretching frequency compared to the free acid.
-
Elemental Analysis: Verify the C, H, and Cu content to confirm the [Cu(Ph₂PO₂)] stoichiometry.
-
Thermal Analysis (TGA/DSC): Determine the thermal stability of the complex, which is a critical parameter for applications in materials science.[18][19]
-
X-ray Crystallography: For definitive structural elucidation, single crystals can be grown (e.g., by slow diffusion) and analyzed to determine the precise coordination environment and packing structure.[20]
-
Applications in Drug Development
The interest in copper complexes for biomedical applications is growing significantly.[1][2] Copper is an essential trace element, but its complexes can exhibit potent biological activities, including anti-inflammatory, anti-proliferative, and biocidal properties.[21][22] The diphenylphosphinate ligand can modulate the lipophilicity and stability of the copper center, potentially enhancing cellular uptake and tuning its redox activity. The synthesis of a library of such compounds, achieved by modifying the ancillary ligands or the phosphinate itself, is a key strategy in the development of new copper-based metallodrugs.[2] The robust synthetic routes outlined here provide a reliable foundation for such exploratory research.
References
- Korzeniowska, K. (n.d.). Synthesis of diphenylphosphinic acid esters. Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia.
- Korzeniowska, K. (n.d.). Synthesis of diphenylphosphinic acid esters. Annales Universitatis Mariae Curie-Sklodowska, sectio AA.
- Clearfield, A., et al. (1992). Synthesis, crystal structures, and coordination intercalation behavior of two copper phosphonates.
- St. John, A., et al. (2020). Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydr.
- Specialty Chemicals. (n.d.). Exploring the Utility of Diphenylphosphinic Acid in Organic Synthesis.
- Manor, R. M., et al. (1971). Synthetic and spectroscopic studies on diphenylphosphine complexes of copper(I). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS.
- ResearchGate. (n.d.). Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I). Request PDF.
- PubMed. (2012). Neutral and charged phosphine/scorpionate copper(I) complexes: effects of ligand assembly on their antiproliferative activity.
- ResearchGate. (n.d.). Synthesis of copper(I) coordination polymers from 3,5-bis(4-pyridyl)-1,2,4-triazole.
- NIH. (n.d.). From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations.
- R Discovery. (1995). X-ray crystal structure of (tetraphenyldithiomidodiphosphinato) (triphenylphosphine)copper(I), (Ph 3P)Cu(SPPh 2) 2N, a monocyclic inorganic (carbon-free) chelate ring compound. Polyhedron.
- Semantic Scholar. (n.d.). Coordination chemistry of copper(I) complexes with bis(phosphine) ligands.
- ACS Publications. (2020). Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. Inorganic Chemistry.
- Dalton Transactions (RSC Publishing). (2020). Multifunctional coordination polymers based on copper(i) and mercaptonicotinic ligands: synthesis, and structural, optical and electrical characterization.
- CrystEngComm (RSC Publishing). (n.d.). Cobalt and copper phosphinates based on N-(phosphinomethyl)iminodiacetic acid: supramolecular layered structures and magnetic properties.
- University of Karachi. (n.d.). Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine.
- ResearchGate. (n.d.). Synthesis, characterization, electrospinning and antibacterial studies on triphenylphosphine-dithiphosphonates Copper(I) and Silver(I) complexes. PDF.
- MDPI. (2023). Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents.
- PubMed Central. (2023). Green Emissive Copper(I) Coordination Polymer Supported by the Diethylpyridylphosphine Ligand as a Luminescent Sensor for Overheating Processes.
- ACS Publications. (2000). Coordination Polymers of Copper(I) Halides. Inorganic Chemistry.
- MDPI. (n.d.). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations.
- ResearchGate. (1994). Synthesis and Characterization of Copper(I) Complexes of Triphenylphosphine and 2-Methylpyridine.
- ChemRxiv. (n.d.). Luminescent Copper(I)-Complexes with an Anionic NHC obtained via a Coordination Polymer as Versatile Precursor.
- ArTS. (2021). Copper(I) borohydride complex with bis[(2-diphenylphosphino)phenyl] ether. Structure investigation by single-crystal X-Ray diffraction and DFT calculations.
- PubMed Central. (n.d.). Development of copper based drugs, radiopharmaceuticals and medical materials.
- MDPI. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC.
- ResearchGate. (n.d.). Synthesis and characterization of tris(triphenylphosphane)copper(I) nitrate dimer and its applications as precursor of copper oxide nanorods. Request PDF.
- ResearchGate. (n.d.). Synthesis, characterization, crystal structures and photophysical properties of copper(I) complexes containing 1,1′-bis(diphenylphosphino)ferrocene (B-dppf) in doubly-bridged mode. Request PDF.
- ResearchGate. (n.d.). Complex formation between cuprous iodide and phenyl phosphine: a nuclear magnetic resonance and X-ray crystallographic study.
- ResearchGate. (n.d.). Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. PDF.
- MDPI. (2023). Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)alkane-Based Complexes and Coordination Polymers.
- ResearchGate. (n.d.). Development of copper based drugs, radiopharmaceuticals and medical materials.
- ResearchGate. (n.d.). Diversity of Copper(I) Complexes Showing Thermally Activated Delayed Fluorescence: Basic Photophysical Analysis. Request PDF.
- PubMed Central. (n.d.). Copper and Its Complexes in Medicine: A Biochemical Approach.
- ResearchGate. (2023). Synthesis, structural characterization and DFT calculations of a diphenyl-2-pyridylphosphine complex of copper(II).
- Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography.
- PubMed. (2023). New Copper-Based Metallodrugs with Anti-Invasive Capacity.
- MDPI. (n.d.). Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane.
- ResearchGate. (2023). Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)alkane-Based Complexes and Coordination Polymers. PDF.
Sources
- 1. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neutral and charged phosphine/scorpionate copper(I) complexes: effects of ligand assembly on their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. guidechem.com [guidechem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kar.kent.ac.uk [kar.kent.ac.uk]
- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 16. Multifunctional coordination polymers based on copper(i) and mercaptonicotinic ligands: synthesis, and structural, optical and electrical characterization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 19. mdpi.com [mdpi.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Copper-Based Metallodrugs with Anti-Invasive Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Foundational Importance of Molecular Weight in Compound Validation
An In-Depth Technical Guide to the Molecular Weight Determination of Copper(I) Diphenylphosphinate
This guide provides an in-depth exploration of the primary analytical techniques for determining the molecular weight of copper(I) diphenylphosphinate. We will move beyond simple procedural lists to discuss the underlying principles, the rationale for selecting one technique over another, and the interpretation of the data within a self-validating analytical framework. The theoretical molecular weight of this monomeric species is 280.73 g/mol .[3][4] However, organometallic compounds can form dimers, trimers, or other oligomeric species in the solid state or in solution, making experimental verification essential.[5]
Logical Framework for Molecular Characterization
A robust characterization of a new compound like copper(I) diphenylphosphinate relies on a multi-pronged approach where different analytical techniques provide orthogonal, corroborating evidence. This workflow ensures the highest degree of confidence in the final structural assignment.
Caption: Overall analytical workflow for compound validation.
Mass Spectrometry: Direct Interrogation of the Molecular Ion
Mass spectrometry (MS) is the most direct method for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For coordination complexes, which can be fragile, the choice of ionization technique is critical to prevent fragmentation and ensure the observation of the molecular ion.
Expertise & Experience: Why Electrospray Ionization (ESI)?
Electrospray Ionization (ESI) is a "soft" ionization technique, making it exceptionally well-suited for organometallic complexes like copper(I) diphenylphosphinate. Unlike harsher methods, ESI transfers molecules from solution to the gas phase as intact, charged ions with minimal internal energy. This preserves the coordination sphere and allows for the detection of the parent molecular ion, rather than just its fragments. The application of ESI-MS is a common strategy for the characterization of various copper(I) complexes.[6]
Caption: Simplified workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of copper(I) diphenylphosphinate in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol). The solution must be clear. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).
-
Instrumentation Setup:
-
Ionization Mode: Positive ion mode is typically used to detect protonated species [M+H]⁺ or adducts like [M+Na]⁺.
-
Mass Range: Set the analyzer to scan a range that comfortably brackets the expected molecular weight (e.g., 100-1000 m/z).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen, at a pressure appropriate for stable spray formation.
-
Drying Gas: Nitrogen, at a temperature sufficient to desolvate the ions without causing thermal decomposition (e.g., 150-300 °C).
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire data for 1-2 minutes to obtain a stable, averaged spectrum.
Trustworthiness: Interpreting the Isotopic Pattern
A key self-validating feature in the mass spectrum of a copper-containing compound is its unique isotopic signature. Copper has two stable isotopes: ⁶³Cu (69.17% abundance) and ⁶⁵Cu (30.83% abundance). This results in a characteristic pattern for any copper-containing ion, where two peaks are observed separated by approximately 2 Da, with the peak corresponding to the ⁶³Cu isotope being more intense. Observing this specific pattern provides high confidence that the detected ion indeed contains a single copper atom.
Table 1: Theoretical Isotopic Distribution for the Protonated Monomer [C₁₂H₁₀CuO₂P + H]⁺
| Ion | Calculated m/z | Relative Abundance |
| [C₁₂H₁₁O₂P⁶³Cu ]⁺ | 281.98 | 100.0% |
| [C₁₂H₁₁O₂P⁶⁵Cu ]⁺ | 283.98 | ~44.5% |
Note: The exact m/z and abundance values depend on the resolution and calibration of the mass spectrometer. The presence of ¹³C will contribute to minor satellite peaks.
Single-Crystal X-ray Diffraction: The Gold Standard for Structure
While MS provides the molecular weight, Single-Crystal X-ray Diffraction (SC-XRD) offers an unambiguous determination of the three-dimensional atomic arrangement of a compound in its crystalline state.[7] From this structure, the molecular formula and thus the exact molecular weight can be calculated with absolute certainty. It is the definitive technique for structural elucidation of novel crystalline compounds, including many copper(I) phosphine complexes.[8][9][10]
Expertise & Experience: Why SC-XRD is Definitive
SC-XRD is considered the "gold standard" because it provides direct evidence of atomic connectivity, bond lengths, and bond angles. This allows for the differentiation between isomers, polymorphs, and oligomeric states (e.g., monomer vs. dimer), which other techniques might struggle to distinguish. If a high-quality crystal can be grown, SC-XRD leaves no ambiguity as to the molecular formula in the solid state.
Caption: Conceptual workflow of Single-Crystal X-ray Diffraction (SC-XRD).
Experimental Protocol: SC-XRD
-
Crystal Growth (The Crucial Step): High-quality single crystals are paramount. This is often the most challenging step.
-
Method: Slow evaporation of a saturated solution, vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution of the compound in a good solvent like dichloromethane), or slow cooling are common methods.
-
-
Crystal Mounting: A suitable, defect-free crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement:
-
The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and space group.
-
Computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map, and its parameters (atomic positions, thermal parameters) are refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
Trustworthiness: The Crystallographic Information File (CIF)
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF). This standardized text file contains all the necessary information to describe the crystal structure, including the unit cell parameters, atomic coordinates, and bond lengths/angles. The derived molecular formula and calculated molecular weight from the CIF file represent the most reliable data for the compound in the solid state.
Elemental Analysis: Verifying the Empirical Formula
Elemental Analysis (EA) provides the weight percentage of specific elements (typically Carbon, Hydrogen, and Nitrogen) in a sample. This data is used to calculate the empirical formula of the compound.
Expertise & Experience: The Role of EA as a Purity Check
While not a direct molecular weight determination method, EA is a crucial and routine technique for validating the synthesis of a new compound.[11] The experimentally determined elemental percentages must match the theoretical percentages calculated from the proposed molecular formula. A significant deviation suggests the presence of impurities (like residual solvent) or an incorrect structural assignment. For copper(I) diphenylphosphinate, analysis would focus on Carbon and Hydrogen.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, precise amount (1-3 mg) of the dry, pure compound is weighed into a tin capsule.
-
Combustion: The sample is combusted at high temperature (~1000 °C) in a stream of pure oxygen. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Separation and Detection: The resulting gases are passed through a separation column (e.g., gas chromatography) and quantified using a thermal conductivity detector.
-
Calculation: The instrument software calculates the weight percentages of C, H, and N based on the detector response and the initial sample weight.
Trustworthiness: Comparing Experimental vs. Theoretical Values
The self-validating power of EA comes from comparing the experimental results to the theoretical values. For C₁₂H₁₀CuO₂P (MW = 280.73 g/mol ), the theoretical percentages are:
-
Carbon: (12 * 12.011 / 280.73) * 100 = 51.36%
-
Hydrogen: (10 * 1.008 / 280.73) * 100 = 3.59%
An acceptable experimental result would typically be within ±0.4% of these theoretical values, confirming the empirical formula and the purity of the sample.
Summary and Comparison of Techniques
Each technique provides a different piece of the puzzle. Their combined results provide a comprehensive and validated picture of the compound's identity.
Table 2: Comparison of Primary Molecular Weight Determination Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (ESI-MS) | Molecular weight of ions in the gas phase. | High sensitivity; direct MW measurement; provides isotopic information. | Can be susceptible to fragmentation; may not reflect solid-state structure (e.g., oligomers). |
| Single-Crystal X-ray Diffraction | Exact 3D atomic arrangement in the solid state; definitive molecular formula. | Unambiguous structure determination; "gold standard." | Requires high-quality single crystals, which can be difficult to grow. |
| Elemental Analysis | Elemental composition (wt. %); empirical formula. | Excellent for verifying purity and stoichiometry. | Does not provide molecular weight directly; cannot distinguish between isomers. |
Conclusion
The determination of the molecular weight of copper(I) diphenylphosphinate is a critical step in its characterization, best accomplished through a synergistic application of modern analytical techniques. Mass spectrometry provides a direct and rapid measurement of the molecular ion, with the isotopic pattern of copper serving as a powerful internal validation. Elemental analysis confirms the empirical formula and sample purity. Finally, single-crystal X-ray diffraction, when feasible, stands as the ultimate arbiter, providing a definitive three-dimensional structure from which the molecular weight can be unequivocally confirmed. By employing this multi-technique, self-validating workflow, researchers can establish the identity and purity of their material with the highest degree of scientific confidence.
References
- Coucouvanis, D., et al. (1983). Synthesis and spectroscopic studies on diphenylphosphine complexes of copper(I). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- Sultana, N., et al. (2002). Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. Pakistan Journal of Pharmaceutical Sciences, 15(2), 69-79.
- Ion, A., et al. (1995). X-ray crystal structure of (tetraphenyldithiomidodiphosphinato) (triphenylphosphine)copper(I), (Ph 3P)Cu(SPPh 2) 2N, a monocyclic inorganic (carbon-free)
- Hakimi, M., et al. (2013). Synthesis and Spectral Study of a Copper(I) Complex, [Cu(L)(PPh3)2], with NS-Donor Ligand. ResearchGate.
- CP Lab Safety. Copper (I) diphenylphosphinate, min 97%, 1 gram.
- Szlyk, E., et al. (2002). Application of mass spectrometry and NMR spectroscopy for investigations of copper(I) complexes with 1,4-bis(diphenylphosphino) butane and perfluorinated carboxylates. INIS-IAEA.
- Gauthier, N., et al. (2023). Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)alkane-Based Complexes and Coordination Polymers. MDPI.
- Sultana, N., et al. (1994). Synthesis and Characterization of Copper(I) Complexes of Triphenylphosphine and 2-Methylpyridine. ResearchGate.
- Santini, C., et al. (2021). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI.
- Hakimi, M., et al. (2011). Synthesis and characterization of copper(I) complexes from triphenylphosphine and isatin Schiff bases of semi-and thiosemicarbazide. ResearchGate.
- Zayed, M. A. (1999). Investigation of Complexes of Diphenylphosphine Derivatives by Thermal and Other Physicochemical Methods of Analyses. ResearchGate.
- Castro, J., et al. (2021). Copper(I) borohydride complex with bis[(2-diphenylphosphino)phenyl] ether.
- Akbay, N., et al. (2018). Synthesis, characterization, electrospinning and antibacterial studies on triphenylphosphine-dithiphosphonates Copper(I) and Silver(I) complexes.
- Yersin, H., et al. (2015). Diversity of copper(I) complexes showing thermally activated delayed fluorescence: basic photophysical analysis. PubMed.
- Gauthier, N., et al. (2023). Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)alkane-Based Complexes and Coordination Polymers. Semantic Scholar.
- da C. Costa, A. M., et al. (2023). Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents. MDPI.
- Kumar, V., et al. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC.
- Ainscough, E. W., et al. (1987). Complex formation between cuprous iodide and phenyl phosphine: a nuclear magnetic resonance and X-ray crystallographic study.
- Begum, N., et al. (2019). Synthesis, structural characterization and DFT calculations of a diphenyl-2-pyridylphosphine complex of copper(II).
- Gurbanov, A. (2024). Spectroscopic determination of copper(II) with dimercaptophenols and heterocyclic diamines. Chemical Review and Letters.
- Chemistry LibreTexts. (2022). X-ray Crystallography.
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper(I) diphenylphosphinate | 1011257-42-3 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthetic and spectroscopic studies on diphenylphosphine complexes of copper(I) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper(I) borohydride complex with bis[(2-diphenylphosphino)phenyl] ether. Structure investigation by single-crystal X-Ray diffraction and DFT calculations [arts.units.it]
- 11. Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Utility of Copper(I) Catalyst Systems with Diphenylphosphine-Based Ligands in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth exploration of copper(I) catalyst systems, with a particular focus on those employing diphenylphosphine-based ligands, for use in pivotal cross-coupling reactions. Moving beyond simple procedural lists, this document elucidates the fundamental principles governing catalyst selection, mechanistic pathways, and reaction optimization. We present validated, step-by-step protocols for key transformations such as Ullmann-type and Sonogashira couplings, supported by mechanistic diagrams, data tables, and troubleshooting advice to empower researchers in their synthetic endeavors. The guide emphasizes the causality behind experimental choices, ensuring a robust understanding and successful application of these cost-effective and versatile catalytic methods.
Introduction: Clarifying the Catalyst - Phosphine vs. Phosphinate
Copper-catalyzed cross-coupling has become a cornerstone of modern organic synthesis, offering an economical and earth-abundant alternative to palladium-centric methodologies.[1] These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceuticals, agrochemicals, and materials.[2][3]
A point of critical clarification arises with the topic of "copper(I) diphenylphosphinate." While copper(I) diphenylphosphinate (Cu(O₂PPh₂)) is a defined chemical compound, its role as a primary catalyst in cross-coupling is not widely documented in peer-reviewed literature. Instead, its applications appear more specialized, for instance, as a precursor for catalysts in other fields like ethanol dehydrogenation.[4][5] A related compound, tetrabutylammonium diphenylphosphinate, has been used as a tin scavenger in certain coupling reactions.[2]
Conversely, the combination of a copper(I) salt with a diphenylphosphine-based ligand (containing a PPh₂ moiety) represents a vast and powerful class of catalysts central to the field of cross-coupling.[6] Phosphine ligands are crucial for stabilizing the copper(I) center, modulating its reactivity, and facilitating the catalytic cycle.[7] Therefore, this guide will focus on the design, application, and mechanistic underpinnings of these highly relevant Cu(I)/phosphine catalyst systems , which aligns with the practical needs of synthetic chemists.
Part 1: The Anatomy of the Catalyst System
The success of a copper-catalyzed cross-coupling reaction is not determined by the copper source alone but by the synergistic interplay of the metal precursor, the ligand, the base, and the solvent. Understanding the function of each component is paramount for rational reaction design.
The Copper(I) Precursor: The Catalytic Core
The catalytic cycle typically initiates from the copper(I) oxidation state. While Cu(II) precursors can sometimes be used, they are generally reduced in situ to the active Cu(I) species. Common, commercially available Cu(I) sources are preferred for their reliability and cost-effectiveness.
Table 1: Common Copper(I) Precursors and Their Properties
| Precursor | Formula | Appearance | Key Characteristics |
| Copper(I) Iodide | CuI | Off-white to tan powder | Highly common, inexpensive, stable. Often used in Sonogashira reactions. |
| Copper(I) Bromide | CuBr | White to greenish powder | Good general-purpose precursor for Ullmann-type reactions.[8] |
| Copper(I) Chloride | CuCl | White to light green powder | Another common, cost-effective option. |
| Tetrakis(acetonitrile)copper(I) hexafluorophosphate | [Cu(CH₃CN)₄]PF₆ | White crystalline solid | Highly soluble in organic solvents, useful for generating cationic complexes.[9] |
Causality: The choice of precursor is often pragmatic, driven by solubility and cost. However, the halide counter-ion (I⁻, Br⁻, Cl⁻) can sometimes influence the reaction kinetics, with the more labile iodide often being preferred.
The Ligand: A Focus on Diphenylphosphine Derivatives
Phosphine ligands are σ-donating ligands that coordinate to the copper center, preventing aggregation and catalyst deactivation.[7] Their steric and electronic properties are tunable and have a profound impact on catalytic efficiency.
-
Electronic Properties: Electron-rich phosphines (e.g., those with alkyl groups) increase the electron density on the copper center, which can promote the oxidative addition step in some catalytic cycles.[7]
-
Steric Properties (Bulk): Bulky ligands can facilitate the final reductive elimination step, releasing the product and regenerating the catalyst. The "cone angle" is a common metric for ligand bulk.[7]
While simple triphenylphosphine (PPh₃) is a workhorse ligand, more complex bidentate (two-coordination site) phosphines containing the diphenylphosphino group are often employed to enhance catalyst stability and activity.[10][11]
Table 2: Representative Diphenylphosphine-Based Ligands in Copper Catalysis
| Ligand Name | Acronym | Type | Key Features and Applications |
| Triphenylphosphine | PPh₃ | Monodentate | Ubiquitous, inexpensive, and effective in many standard transformations like the Sonogashira reaction.[12] |
| Bis(diphenylphosphino)methane | dppm | Bidentate | Forms a strained four-membered chelate ring; its properties are sensitive to the reaction environment.[11] |
| 1,2-Bis(diphenylphosphino)ethane | dppe | Bidentate | Forms a stable five-membered chelate ring. |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Bidentate | Possesses a large "bite angle," influencing the geometry at the metal center. Widely used in palladium catalysis.[13] |
| Bis[(2-diphenylphosphino)phenyl] ether | DPEPhos | Bidentate | A flexible ligand used in the synthesis of highly active photoredox catalysts.[9] |
Part 2: Core Mechanistic Principles
While mechanisms can vary with substrates and ligands, a general framework applies to many Cu(I)/phosphine-catalyzed cross-couplings, particularly Ullmann-type reactions for C-N and C-O bond formation. The cycle is often proposed to involve Cu(I)/Cu(III) intermediates.[14]
Generalized Catalytic Cycle for Ullmann-Type Coupling
The diagram below illustrates a plausible catalytic pathway for the coupling of an aryl halide (Ar-X) with a nucleophile (Nu-H), such as an amine or alcohol.
Caption: Generalized catalytic cycle for a Cu(I)-catalyzed Ullmann-type reaction.
Mechanistic Causality:
-
Ligand Association & Deprotonation: The phosphine ligand (L) coordinates to the Cu(I) precursor. The base deprotonates the nucleophile (e.g., an amine, R₂NH), which then coordinates to the copper center.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the copper complex, formally oxidizing it from Cu(I) to a transient Cu(III) species. This is often the rate-determining step.
-
Reductive Elimination: The aryl group and the nucleophile couple and are eliminated from the copper center, forming the desired C-N or C-O bond. This step reduces the copper back to its active Cu(I) state, allowing the cycle to continue.
The Special Case: Sonogashira C-C Coupling
The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds. It classically uses a dual catalytic system: a palladium catalyst for the main cycle and a copper(I) co-catalyst to activate the alkyne.[12][15]
The role of the Cu(I)/phosphine system is distinct here. It reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[12] This species then undergoes transmetalation with the Pd(II) intermediate in the main palladium cycle, transferring the acetylide group to the palladium, which then leads to the final product.
Part 3: Application Notes & Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents should be degassed and dried prior to use. Aryl halides, amines, and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for a Copper-Catalyzed C-N Cross-Coupling (Goldberg Reaction)
This protocol describes the coupling of an aryl iodide with a secondary amine using a CuI/dppe catalyst system.
Workflow Diagram:
Caption: Experimental workflow for a typical Cu-catalyzed C-N coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (CuI, 5.0 mol%), 1,2-bis(diphenylphosphino)ethane (dppe, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Causality: Using a slight excess of the bidentate ligand ensures full coordination to the copper center and helps prevent catalyst decomposition. K₂CO₃ is a common, effective, and inexpensive base for deprotonating the amine nucleophile.[8]
-
-
Atmosphere Inerting: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl iodide (1.0 equivalent), the secondary amine (1.2 equivalents), and anhydrous, degassed toluene (to achieve a concentration of ~0.2 M with respect to the aryl iodide).
-
Causality: A slight excess of the amine helps to drive the reaction to completion. Toluene is a common non-polar solvent for these reactions; DMF or dioxane can be used for less soluble substrates.
-
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Causality: Ullmann-type reactions often require elevated temperatures to overcome the activation barrier for oxidative addition.[14] Reaction progress should be monitored periodically by TLC or GC-MS to determine completion.
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for a Copper Co-catalyzed Sonogashira Reaction
This protocol details the coupling of an aryl bromide with a terminal alkyne.
Step-by-Step Methodology:
-
Vessel Preparation: To a Schlenk tube, add Pd(PPh₃)₂Cl₂ (2.0 mol%), copper(I) iodide (CuI, 4.0 mol%), and triphenylphosphine (PPh₃, 8.0 mol%).
-
Causality: Pd(PPh₃)₂Cl₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ. CuI is the co-catalyst for activating the alkyne.[12] Additional PPh₃ ligand is often added to stabilize the Pd(0) species formed during the reaction.
-
-
Atmosphere Inerting: Seal the tube and place it under an inert atmosphere (evacuate/backfill x3).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and degassed solvent (e.g., a 3:1 mixture of THF and triethylamine). Stir for 5 minutes, then add the terminal alkyne (1.5 equivalents).
-
Causality: Triethylamine (Et₃N) serves as both the base and often as a solvent. It neutralizes the HBr formed and helps facilitate the formation of the copper acetylide.[16]
-
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-16 hours, monitoring by TLC.
-
Causality: The Sonogashira reaction can often be performed under milder conditions than Ullmann couplings.[17]
-
-
Workup and Purification: Upon completion, concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate and follow the workup and purification steps outlined in Protocol 1.
Part 4: Troubleshooting and Optimization
Table 3: Common Issues and Solutions in Copper-Catalyzed Couplings
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (air/moisture contamination).2. Insufficient temperature.3. Base is too weak or insoluble.4. Sterically hindered substrates. | 1. Ensure rigorous inert atmosphere and use of dry solvents.2. Increase reaction temperature in 10 °C increments.3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).4. Screen different, bulkier phosphine ligands; consider a more polar solvent like DMF or NMP.[18] |
| Homocoupling of Aryl Halide | Catalyst decomposition leading to side reactions. | Use a bidentate ligand to stabilize the copper center; ensure the inert atmosphere is maintained throughout the reaction. |
| Formation of Side Products | Reaction with ligand; competing reaction pathways. | Screen alternative ligands. For C-N coupling, diamine ligands can sometimes be more effective than phosphines.[19] Analyze byproducts to diagnose the issue. |
| Difficulty in Purification | Residual copper salts or polar byproducts. | During workup, wash the organic layer with an aqueous solution of ammonium hydroxide or EDTA to chelate and remove residual copper. |
Conclusion
Copper(I) catalyst systems ligated by diphenylphosphine-based ligands are indispensable tools for modern synthetic chemistry. Their low cost, broad substrate scope, and versatile reactivity in forming critical C-N, C-O, and C-C bonds make them highly attractive for both academic research and industrial process development. By understanding the fundamental roles of each component—the copper salt, the ligand, the base, and the solvent—and by employing robust experimental protocols, researchers can effectively harness the power of these catalytic systems to construct complex molecules with greater efficiency and sustainability.
References
- RSC Publishing. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination.
- ACS Publications. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews.
- PubMed. Copper-Catalyzed Dynamic Kinetic Asymmetric P-C Coupling of Secondary Phosphine Oxides and Aryl Iodides.
- ChemRxiv. Copper-Phosphido Catalysis: Enantioselective Coupling of Phosphines and Cyclopropenes.
- ResearchGate. Copper‐Catalyzed Dynamic Kinetic Asymmetric P−C Coupling of Secondary Phosphine Oxides and Aryl Iodides | Request PDF.
- ChemRxiv. Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts.
- Wikipedia. Sonogashira coupling.
- PubMed Central. Diamine Ligands in Copper-Catalyzed Reactions.
- ResearchGate. Copper‐Catalyzed C−P Cross‐Coupling of (Cyclo)alkenyl/Aryl Bromides and Secondary Phosphine Oxides with in situ Halogen Exchange | Request PDF.
- N/A
- ACS Publications. Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts | Inorganic Chemistry.
- PubMed. Synthesis and structure of intermediates in copper-catalyzed alkylation of diphenylphosphine.
- ResearchGate. Photoinduced Copper Catalyzed C(sp)P Bond Formation by Coupling of Diphenylphosphine with Aryl Iodides | Request PDF.
- N/A
- PubMed Central. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- ResearchGate. Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides | Request PDF.
- ResearchGate. Cu(I)/phosphine complex‐catalyzed regioselective hydroboration of conjugated alkynes..
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Wikipedia. Ullmann condensation.
- Chemistry LibreTexts. Sonogashira Coupling.
- PubMed Central. Asymmetric copper-catalyzed C–N cross-couplings induced by visible light.
- N/A
- N/A
- ACS Publications. Copper-Catalyzed Dynamic Kinetic Resolution of Secondary Phosphine Oxides | Organic Letters.
- RSC Publishing. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry.
- Wikipedia. Buchwald–Hartwig amination.
- ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
- ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF.
- NIH. Synthesis, Structure, and Reactivity of Copper(I) Proazaphosphatrane Complexes.
- PubMed Central. Copper-free Sonogashira cross-coupling reactions: an overview.
- PubMed Central. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- YouTube. [(DPEPhos)(bcp)Cu]PF6:General/Broadly Applicable Copper-Based Photoredox Catalyst l Protocol Preview.
- Dalton Transactions. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands.
- Cardiff University. Copper(I) diphosphine catalysts for C−N bond formation: Synthesis, structure, and ligand effects.
- ResearchGate. Synthetic Protocols and Applications of Copper(I) Phosphine and Copper(I) Phosphine/Diimine Complexes | Request PDF.
- ResearchGate. Synthesis and characterization of copper(I) complexes from triphenylphosphine and isatin Schiff bases of semi-and thiosemicarbazide.
- ResearchGate. Synthesis and Characterization of Copper(I) Complexes of Triphenylphosphine and 2-Methylpyridine..
- PubMed Central. Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)alkane-Based Complexes and Coordination Polymers.
- ResearchGate. Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I) | Request PDF.
Sources
- 1. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Copper(I) diphosphine catalysts for C−N bond formation: Synthesis, structure, and ligand effects -ORCA [orca.cardiff.ac.uk]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Catalytic Mechanism of Copper(I) Diphenylphosphinate: Application Notes and Protocols
An Application Guide for Researchers
Abstract: Copper(I) diphenylphosphinate, [Cu(O₂PPh₂)], is an air-stable and versatile catalyst precursor that leverages the cost-effectiveness and low toxicity of copper for a range of essential organic transformations. This guide provides an in-depth analysis of its mechanistic behavior in catalysis, moving beyond a simple recitation of protocols to explain the causal relationships behind its activity. We will explore the dual role of the diphenylphosphinate ligand and present detailed, field-tested protocols for its application in Ullmann-type cross-coupling, P-C bond formation, and azide-alkyne cycloaddition (CuAAC) reactions. This document is intended for researchers, scientists, and drug development professionals seeking to integrate this efficient catalytic system into their synthetic workflows.
Introduction: The Emergence of Copper(I) Diphenylphosphinate in Modern Synthesis
The pursuit of sustainable and economical catalytic systems has led to a renaissance in copper catalysis, presenting a powerful alternative to palladium-based methods for constructing C-O, C-N, and C-C bonds.[1][2] Copper(I) diphenylphosphinate, a complex featuring a copper(I) center coordinated by the oxygen atoms of the diphenylphosphinate anion, has emerged as a particularly useful pre-catalyst. Its notable stability and solubility in common organic solvents make it a convenient and reliable reagent.
The diphenylphosphinate ligand (Ph₂P(O)O⁻) is not merely a spectator; its electronic and steric properties are integral to the catalytic cycle. It can act as a stabilizing ancillary ligand, akin to well-known β-diketonates or carboxylates, modulating the reactivity of the copper center.[1][3] However, it can also be displaced by stronger-binding substrates or ligands to generate the catalytically active species in situ. Understanding this dynamic behavior is crucial for optimizing reaction conditions and expanding the synthetic utility of the catalyst.
This guide will dissect the plausible mechanistic pathways for [Cu(O₂PPh₂)] in three cornerstone catalytic transformations.
Mechanistic Framework and Catalytic Cycles
The efficacy of copper(I) diphenylphosphinate stems from its ability to participate in multiple catalytic cycles, depending on the substrates and reaction conditions. The general principle involves the generation of a coordinatively unsaturated Cu(I) species that can undergo oxidative addition, coordinate with nucleophiles, or activate unsaturated bonds.
Mechanism A: Ullmann-Type C-O Bond Formation
The Ullmann condensation is a classic copper-catalyzed reaction for forming diaryl ethers.[4][5] Modern protocols have evolved from using stoichiometric copper powder to catalytic systems employing well-defined ligands.[4][6] In this context, copper(I) diphenylphosphinate serves as an excellent pre-catalyst. The proposed mechanism involves a Cu(I)/Cu(III) cycle, where the diphenylphosphinate ligand stabilizes the active catalyst.
The catalytic cycle is initiated by the coordination of a phenoxide (generated from a phenol and a base) to the copper(I) center. This is followed by the oxidative addition of an aryl halide to form a transient Cu(III) intermediate. Reductive elimination from this intermediate forges the desired C-O bond and regenerates the active Cu(I) catalyst, completing the cycle.[7]
Mechanism B: P-C Bond Formation via a Phosphido Intermediate
The synthesis of functionalized phosphines is critical for ligand development and materials science. Copper(I) catalysts are highly effective for the alkylation of secondary phosphines like diphenylphosphine (Ph₂PH).[8] In this reaction, the diphenylphosphinate complex acts as a precursor to a more reactive copper(I)-phosphido species.
The cycle begins with the displacement of the diphenylphosphinate ligand by the diphenylphosphine substrate. A base then deprotonates the coordinated phosphine to form the key nucleophilic copper(I)-phosphido intermediate, [LₙCu(PPh₂)].[8] This species subsequently undergoes an Sₙ2-type reaction with an alkyl halide to form the P-C bond and generate a Cu(I)-halide species. Ligand exchange with another molecule of diphenylphosphine regenerates the initial phosphine complex and releases the product.
Mechanism C: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, the flagship "click chemistry" reaction, provides an efficient route to 1,2,3-triazoles.[9][10] The reaction relies on a Cu(I) catalyst to dramatically accelerate the 1,3-dipolar cycloaddition between a terminal alkyne and an azide.[11] Copper(I) diphenylphosphinate can serve as the Cu(I) source, with the phosphinate ligand potentially stabilizing the catalytic species.
The widely accepted mechanism involves the formation of a copper(I)-acetylide intermediate from the terminal alkyne.[10] This intermediate then reacts with the azide in a stepwise manner, first forming a six-membered copper-containing ring. Subsequent ring contraction and protonolysis release the triazole product and regenerate the active copper(I) catalyst.
Experimental Protocols and Application Data
The following protocols are designed to be self-validating, with clear steps and expected outcomes based on established literature for analogous systems.
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Ullmann Diaryl Ether Synthesis
This protocol details the coupling of 4-bromotoluene with phenol, a representative Ullmann condensation.
Table 1: Reagents and Materials for Ullmann Condensation
| Reagent/Material | Amount | Moles (mmol) | Purpose |
| Copper(I) diphenylphosphinate [Cu(O₂PPh₂)] | 14.0 mg | 0.05 | Catalyst |
| 4-Bromotoluene | 171 mg | 1.0 | Aryl Halide |
| Phenol | 113 mg | 1.2 | Nucleophile |
| Potassium Carbonate (K₂CO₃), anhydrous | 276 mg | 2.0 | Base |
| Toluene, anhydrous | 5.0 mL | - | Solvent |
| Schlenk Flask (25 mL) | 1 | - | Reaction Vessel |
Step-by-Step Methodology:
-
Vessel Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask and flame-dry under vacuum. Backfill with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add copper(I) diphenylphosphinate (14.0 mg, 0.05 mmol), 4-bromotoluene (171 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 5.0 mL of anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with 1 M NaOH (2 x 15 mL) to remove excess phenol, followed by brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to yield 4-methyl-1-phenoxybenzene. Expected yield: 75-85%.
Protocol 2: Alkylation of Diphenylphosphine
This protocol describes the P-C bond formation between diphenylphosphine and benzyl bromide.
Table 2: Reagents and Materials for Phosphine Alkylation
| Reagent/Material | Amount | Moles (mmol) | Purpose |
| Copper(I) diphenylphosphinate [Cu(O₂PPh₂)] | 7.0 mg | 0.025 | Catalyst |
| Diphenylphosphine (Ph₂PH) | 186 mg | 1.0 | Substrate |
| Benzyl Bromide | 205 mg | 1.2 | Electrophile |
| Sodium tert-butoxide (NaOtBu) | 115 mg | 1.2 | Base |
| Tetrahydrofuran (THF), anhydrous | 5.0 mL | - | Solvent |
| Schlenk Flask (25 mL) | 1 | - | Reaction Vessel |
Step-by-Step Methodology:
-
Vessel Preparation: Prepare a flame-dried 25 mL Schlenk flask with a stir bar under an inert atmosphere.
-
Reagent Addition: Add copper(I) diphenylphosphinate (7.0 mg, 0.025 mmol) and sodium tert-butoxide (115 mg, 1.2 mmol) to the flask.
-
Solvent and Substrate Addition: Add anhydrous THF (5.0 mL) followed by diphenylphosphine (186 mg, 1.0 mmol) via syringe. Stir for 10 minutes at room temperature.
-
Electrophile Addition: Add benzyl bromide (205 mg, 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 4-8 hours. The reaction is typically rapid. Monitor by ³¹P NMR spectroscopy or TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: The crude product can be purified by column chromatography on silica gel to yield benzyldiphenylphosphine. Expected yield: 80-95%.[8]
Protocol 3: Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the click reaction between 1-ethynyl-4-methylbenzene and benzyl azide.
Table 3: Reagents and Materials for CuAAC Reaction
| Reagent/Material | Amount | Moles (mmol) | Purpose |
| Copper(I) diphenylphosphinate [Cu(O₂PPh₂)] | 2.8 mg | 0.01 | Catalyst |
| 1-Ethynyl-4-methylbenzene | 116 mg | 1.0 | Alkyne |
| Benzyl Azide | 133 mg | 1.0 | Azide |
| tert-Butanol/Water (1:1 v/v) | 4.0 mL | - | Solvent |
| Round-bottom Flask (25 mL) | 1 | - | Reaction Vessel |
Step-by-Step Methodology:
-
Vessel and Reagent Setup: To a 25 mL round-bottom flask equipped with a stir bar, add 1-ethynyl-4-methylbenzene (116 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol).
-
Solvent Addition: Add the tert-butanol/water solvent mixture (4.0 mL).
-
Catalyst Addition: Add the copper(I) diphenylphosphinate (2.8 mg, 0.01 mmol). Note: Unlike many CuAAC protocols that generate Cu(I) in situ from Cu(II) salts and a reducing agent, this protocol uses a stable Cu(I) source directly.[11]
-
Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. The product often precipitates from the reaction mixture.
-
Work-up: If a precipitate has formed, collect the solid product by filtration and wash with cold water, then a small amount of cold ethanol.
-
Purification: If the product is soluble, dilute the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Analysis: The product, 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole, can be further purified by recrystallization if necessary. Expected yield: >90%.[10]
Conclusion and Future Outlook
Copper(I) diphenylphosphinate is a robust and highly effective catalyst precursor for a variety of pivotal organic reactions. Its mechanism is adaptable, capable of operating through ligand-stabilized Cu(I)/Cu(III) cycles in cross-coupling reactions or serving as a source for highly nucleophilic copper(I)-phosphido intermediates in P-C bond formations. Its utility as a direct Cu(I) source simplifies protocols for reactions like CuAAC. The protocols detailed herein provide a reliable foundation for researchers to employ this catalyst with a deeper understanding of its function, paving the way for further innovation in copper-catalyzed synthetic methodology.
References
- Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydrophosphination. Inorganic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c03641[3][12][13]
- Synthesis and structure of intermediates in copper-catalyzed alkylation of diphenylphosphine. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/20690623/[8]
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications - Chemical Reviews. URL: https://pubs.acs.org/doi/10.1021/cr8002788[1]
- Photoinduced Copper Catalyzed C(sp²)P Bond Formation by Coupling of Diphenylphosphine with Aryl Iodides. ResearchGate. URL: https://www.researchgate.net/publication/338271182_Photoinduced_Copper_Catalyzed_Csp_P_Bond_Formation_by_Coupling_of_Diphenylphosphine_with_Aryl_Iodides[14]
- Copper‐Catalyzed C-C Bond Formation via C-H Functionalization of N‐Heterocycles. Wiley Online Library. URL: https://onlinelibrary.wiley.com/doi/10.1002/tcr.201900010[15]
- Copper-Catalyzed Directed C—H Functionalization. ResearchGate. URL: https://www.researchgate.
- Click chemistry. Wikipedia. URL: https://en.wikipedia.org/wiki/Click_chemistry[9]
- Copper(I) diphosphine catalysts for C−N bond formation: Synthesis, structure, and ligand effects. Cardiff University ORCA. URL: https://orca.cardiff.ac.uk/id/eprint/128769[17]
- Progress and prospects in copper-catalyzed C–H functionalization. NIH National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7577884/[18]
- Ullmann condensation. Wikipedia. URL: https://en.wikipedia.
- Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors. NIH National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6406859/[11]
- Ullmann Condensation. SynArchive. URL: https://www.synarchive.
- Ullmann Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm[7]
- New ligands enhance copper catalysis. Sinocompound. URL: https://www.sinocompound.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm[10]
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. URL: https://www.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Synthesis and structure of intermediates in copper-catalyzed alkylation of diphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Copper(I) Diphenylphosphinate as a Promising Catalyst for Ullmann-Type Cross-Coupling Reactions
Introduction: Revitalizing a Classic Transformation
The formation of carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The Ullmann reaction, first reported over a century ago, represents one of the earliest examples of transition-metal-catalyzed cross-coupling.[2][3] Historically, this reaction was hampered by harsh conditions, including high temperatures and stoichiometric amounts of copper, which limited its scope and functional group tolerance.[2][4]
The last two decades have witnessed a renaissance of the Ullmann coupling, driven by the development of ligand-accelerated copper catalysis.[5] The introduction of specific ligands has made these reactions truly catalytic, often proceeding under milder conditions with significantly broader substrate scope.[3] While palladium-catalyzed methods are prevalent, copper-based systems offer a compelling alternative due to copper's lower cost, lower toxicity, and distinct reactivity.[6]
This application note explores the potential of Copper(I) Diphenylphosphinate (Cu(O₂PPh₂)) as a catalyst in modern Ullmann-type coupling reactions. While specific, detailed protocols for this particular catalyst are not yet widely established in peer-reviewed literature, its structure—combining a Cu(I) center with a phosphinate ligand—suggests it is a promising candidate. This guide will synthesize field-proven insights from analogous copper-catalyzed systems to provide researchers with a strong foundational understanding and robust starting protocols for methodology development.
The Catalyst: Copper(I) Diphenylphosphinate
Copper(I) diphenylphosphinate is an organometallic compound with the formula C₁₂H₁₀O₂PCu. Its structure features a copper(I) center coordinated to a diphenylphosphinate anion. The phosphinate moiety can be considered an analogue to carboxylate or β-diketonate ligands, which are known to be effective in various copper-catalyzed transformations.
2.1. Physicochemical Properties & Handling
A summary of the key properties and safety information for Copper(I) Diphenylphosphinate is provided below.
| Property | Value | Source |
| CAS Number | 1011257-42-3 | [7] |
| Molecular Formula | C₁₂H₁₀CuO₂P | [7] |
| Molecular Weight | 280.73 g/mol | [7] |
| Appearance | Solid | |
| Purity | Typically ≥90% | [7] |
| Storage | Store under an inert atmosphere at room temperature, away from moisture. | [7] |
2.2. Safety & Handling
As with all chemical reagents, appropriate safety precautions must be taken.
-
Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
General Handling: Avoid inhalation of dust and personal contact.[8] Handle in a well-ventilated area, preferably a fume hood. Ensure the catalyst is stored and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) center.
Mechanistic Considerations in Ullmann Couplings
The precise mechanism of the Ullmann reaction is highly dependent on the substrates, ligand, and solvent, with several pathways proposed.[2][5] The generally accepted catalytic cycle for Ullmann-type heteroatom coupling involves a Cu(I)/Cu(III) redox couple.[9][10]
The phosphinate ligand in Cu(O₂PPh₂) is expected to play a crucial role. It can stabilize the copper center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. The bidentate coordination of the phosphinate may enhance the stability of the active catalyst and prevent aggregation into inactive copper species.
Caption: Fig. 2: General Laboratory Workflow for Ullmann Coupling.
Protocol 1: C-N Coupling (Amidation/Amination) of Aryl Halides
Copper-catalyzed C-N bond formation is a powerful tool for synthesizing anilines and their derivatives. [11][12]Diamine and related N,O-ligands have proven highly effective, and the phosphinate moiety may offer similar benefits in stabilizing the key intermediates.
Reaction Scheme: Ar-X + R₂NH ---(Cu(O₂PPh₂), Base, Solvent, Δ)---> Ar-NR₂
Step-by-Step Protocol:
-
Vessel Preparation: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add copper(I) diphenylphosphinate (e.g., 14.0 mg, 0.05 mmol, 5 mol%).
-
Reagent Addition: In the air, add the aryl halide (if solid, 1.0 mmol, 1.0 equiv), the amide or amine (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv).
-
Causality (Base): A moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is crucial. [11]It deprotonates the amine/amide nucleophile, increasing its reactivity towards the copper center without competing in the coupling reaction.
-
-
Solvent Addition: Add the solvent (e.g., Dioxane or Toluene, 2.0 mL).
-
Causality (Solvent): Aprotic solvents are generally preferred. Dioxane, DMF, or toluene are common choices as they have high boiling points and can dissolve the various components of the reaction mixture. [13]4. Inerting: Seal the vial with a PTFE-lined cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-130 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Typical Conditions for C-N Coupling Optimization
| Parameter | Recommended Starting Point | Rationale |
| Catalyst Loading | 1-10 mol% | Balances reaction rate and cost. Higher loading may be needed for less reactive substrates (e.g., aryl chlorides). |
| Aryl Halide | Aryl Iodide or Bromide | Reactivity order: Ar-I > Ar-Br >> Ar-Cl, consistent with the oxidative addition step. [11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong enough to deprotonate the nucleophile but generally compatible with common functional groups. [11] |
| Solvent | Dioxane, Toluene, DMF | High-boiling aprotic solvents that facilitate dissolution of reagents and catalyst. |
| Temperature | 80 - 130 °C | Provides sufficient thermal energy to overcome the activation barrier of the rate-limiting oxidative addition. |
Protocol 2: C-O Coupling (Etherification) of Aryl Halides
The synthesis of diaryl ethers via the Ullmann condensation is a classic application. [4]Picolinic acid and phenanthroline are common ligands for this transformation, suggesting that chelating ligands are beneficial. [14] Reaction Scheme: Ar-X + R-OH ---(Cu(O₂PPh₂), Base, Solvent, Δ)---> Ar-OR
Step-by-Step Protocol:
-
Vessel Preparation: Add copper(I) diphenylphosphinate (e.g., 14.0 mg, 0.05 mmol, 5 mol%) to an oven-dried screw-cap vial with a stir bar.
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv), the phenol or alcohol (1.2 mmol, 1.2 equiv), and a strong base (e.g., Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv).
-
Causality (Base): Phenols are less acidic than amines, often requiring a stronger base like Cs₂CO₃ to generate the phenoxide in situ. For aliphatic alcohols, an even stronger base like NaH or K OtBu might be necessary. [4][6]3. Solvent Addition: Add an aprotic polar solvent (e.g., DMF or DMSO, 2.0 mL).
-
Causality (Solvent): Polar aprotic solvents can help solubilize the phenoxide salt and accelerate the reaction. [13]4. Inerting: Seal, evacuate, and backfill with an inert gas three times.
-
-
Reaction: Heat at 100-140 °C for 18-36 hours, monitoring progress.
-
Workup & Purification: Follow the same workup, extraction, and purification procedure as described for C-N coupling.
Protocol 3: C-S Coupling (Thioetherification) of Aryl Halides
The formation of aryl thioethers is crucial for many pharmaceuticals and materials. Sulfur-containing compounds can act as catalyst poisons, so robust catalytic systems are required. [15][16] Reaction Scheme: Ar-X + R-SH ---(Cu(O₂PPh₂), Base, Solvent, Δ)---> Ar-SR
Step-by-Step Protocol:
-
Vessel Preparation: Charge an oven-dried screw-cap vial with copper(I) diphenylphosphinate (e.g., 5.6 mg, 0.02 mmol, 2 mol%) and a stir bar.
-
Reagent Addition: Add the aryl iodide (1.2 mmol, 1.2 equiv), the thiol (1.0 mmol, 1.0 equiv), and the base (e.g., K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv).
-
Causality (Reagents): Thiols are generally more acidic and more nucleophilic than corresponding alcohols and can often react under slightly milder conditions. A ligand-free environment is sometimes successful for C-S coupling with CuI, suggesting the phosphinate ligand in Cu(O₂PPh₂) may be highly effective. [15][17]3. Solvent Addition: Add a suitable solvent (e.g., Dioxane or DMF, 1.0 mL).
-
-
Inerting: Seal the vial and purge with an inert gas.
-
Reaction: Heat at 100-120 °C for 12-24 hours.
-
Workup & Purification: Follow the same workup, extraction, and purification procedure as described for C-N coupling.
Conclusion and Future Outlook
Copper(I) diphenylphosphinate presents itself as a structurally intriguing and potentially highly effective catalyst for Ullmann-type cross-coupling reactions. Its combination of a soft Cu(I) center and a chelating phosphinate ligand provides a promising platform for facilitating the key oxidative addition and reductive elimination steps of the catalytic cycle.
The protocols provided herein, derived from well-established and analogous copper-catalyzed systems, offer robust and scientifically-grounded starting points for any researcher or drug development professional seeking to explore the utility of this catalyst. Through systematic optimization of the reaction parameters—particularly the choice of base and solvent—the full potential of copper(I) diphenylphosphinate in the synthesis of complex amines, ethers, and thioethers can be unlocked. Future work should focus on detailed kinetic and mechanistic studies to fully elucidate its role and comparative advantage over existing catalytic systems.
References
- Altenhoff, G.; Goddard, R.; Lehmann, C. W.; Glorius, F. Sterically Demanding, Bioxazoline-Derived N-Heterocyclic Carbene Ligands with Restricted Flexibility for Catalysis. J. Am. Chem. Soc.2004, 126, 15195–15201. [Link]
- Daly, S. R.; et al. Copper(I) diphosphine catalysts for C−N bond formation: Synthesis, structure, and ligand effects. Organometallics2008, 27 (13), 3196-3202. [Link]
- ResearchGate. Copper(I) Complexes Derived from 1,1′-Bis(diphenylphosphino)Ferrocene... [Link]
- American Elements. Copper(I)
- Klapars, A.; Huang, X.; Buchwald, S. L. A general and efficient copper catalyst for the amidation of aryl halides. J. Am. Chem. Soc.2002, 124(25), 7421-8. [Link]
- Cant, A. A.; et al. Copper(I) Complexes with Terphenyl-Substituted NPN Ligands Bearing Pyridyl Groups: Synthesis, Characterization, and Catalytic Studies in the S-Arylation of Thiols. Molecules2021, 26(1), 123. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Webster, R. L. et al. Copper Catalyzed sp3 C-H Etherification with Acyl Protected Phenols. J. Am. Chem. Soc.2016, 138(51), 16580-16583. [Link]
- Gujadhur, R.; Venkataraman, D. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Synth. Commun.2001, 31(14), 2845-2850. [Link]
- Rybáčková, M.; et al. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
- ResearchGate.
- Chen, C.; Hartwig, J. F. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides. Organometallics2012, 31(22), 8031-8036. [Link]
- ResearchGate. Copper(I)
- Kumar, S.; et al. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New J. Chem.2019, 43, 11345-11355. [Link]
- ResearchGate. Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. [Link]
- Monnier, F.; Taillefer, M. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chem. Rev.2009, 109(5), 2171-2215. [Link]
- Barbero, M.; et al. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules2022, 27(11), 3591. [Link]
- Galdino, V. M.; et al. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. Molecules2021, 26(18), 5649. [Link]
- ResearchGate. Photoinduced Copper Catalyzed C(sp)P Bond Formation by Coupling of Diphenylphosphine with Aryl Iodides. [Link]
- Maiti, D.; Buchwald, S. L. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. J. Org. Chem.2010, 75(5), 1791–1794. [Link]
- Sambiagio, C.; et al. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Org. Biomol. Chem.2014, 12(36), 6990-7019. [Link]
- Xu, J.; et al. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. Org. Lett.2014, 16(15), 3942-5. [Link]
- Blair, V. L. et al. Synthesis, Structure, and Reactivity of Copper(I) Proazaphosphatrane Complexes. Inorg. Chem.2023, 62(32), 12846–12855. [Link]
- Chen, C.; Hartwig, J. F. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides. Organometallics2012, 31(22), 8031-8036. [Link]
- Waterman, R. et al. Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydrophosphination. J. Am. Chem. Soc.2023, 145(1), 293-303. [Link]
- Springer Nature Experiments.
- ResearchGate. Copper in cross-coupling reactions: The post-Ullmann chemistry. [Link]
- Sambiagio, C.; et al. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chem. Soc. Rev.2014, 43, 3525-3550. [Link]
- Wang, Y.; et al. Copper-catalyzed O-arylation of phenols with diazonium salts. Org. Chem. Front.2017, 4, 1033-1036. [Link]
- Barbero, M.; et al. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules2022, 27(11), 3591. [Link]
- Kelly, C. P.; et al. Copper(II) NHC Catalyst for the Formation of Phenol from Arylboronic Acid. Molecules2021, 26(21), 6615. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. iris.unito.it [iris.unito.it]
- 10. mdpi.com [mdpi.com]
- 11. A general and efficient copper catalyst for the amidation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Advantage of Copper in P-C Bond Formation
An Application Guide to Copper(I)-Catalyzed Hydrophosphination
Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, stands as one of the most direct and atom-economical methods for creating valuable organophosphorus compounds.[1] These products are foundational in materials science, serve as critical ligands in catalysis, and are prevalent in agrochemical and pharmaceutical development. While various transition metals can catalyze this transformation, copper has emerged as a catalyst of choice due to its low cost, high abundance, and unique reactivity profile.
This guide focuses on the application of copper(I) catalysts in hydrophosphination reactions. It is crucial to clarify a point of nomenclature at the outset. The catalytically active species in these reactions is a copper(I)-phosphido intermediate (Cu-PR₂) formed from the reaction of a copper(I) salt with a secondary phosphine (HPR₂), such as diphenylphosphine (HPPh₂).[1][2] This is distinct from a copper(I) phosphinate salt (e.g., copper(I) diphenylphosphinate, [Ph₂P(O)O]Cu), which involves a phosphorus(V) center and is not the active species in the P-H addition mechanism. This application note will detail the generation and application of the key copper(I)-phosphido catalyst, which is central to the hydrophosphination process.
The Catalytic Cycle: A Tale of Two Mechanisms
A key feature of copper-catalyzed hydrophosphination is its ability to operate through divergent mechanistic pathways, the selection of which is dictated by the electronic properties of the unsaturated substrate.[2][3][4] This mechanistic flexibility allows for the successful hydrophosphination of a broad range of both electron-rich and electron-deficient alkenes and alkynes. The active catalyst, a copper(I)-phosphido complex, is typically generated in situ from a Cu(I) or Cu(II) precatalyst and the phosphine reagent.[2]
The two primary pathways are:
-
2,1-Insertion Pathway: For electron-rich or unactivated alkenes (e.g., 1-hexene), the reaction proceeds via a 2,1-insertion of the alkene into the Cu-P bond. This forms a copper-alkyl intermediate. Subsequent protonation by another molecule of the phosphine starting material releases the anti-Markovnikov phosphine product and regenerates the copper-phosphido catalyst.[2] This pathway is favored for substrates not susceptible to nucleophilic attack.[2]
-
Conjugate Addition (Nucleophilic) Pathway: For electron-deficient alkenes (Michael acceptors), the copper-phosphido species acts as a nucleophile, attacking the β-carbon of the alkene to form a zwitterionic intermediate.[2][5] This intermediate is then protonated to yield the final product and regenerate the active catalyst.[2]
Recent studies have also highlighted the significant role of light in accelerating these reactions.[2][3] Computational analysis suggests that photoexcitation induces a ligand-to-metal charge transfer (LMCT) from the phosphido ligand to the copper center. This process populates a Cu-P antibonding orbital, effectively weakening the Cu-P bond and lowering the energy barrier for the insertion step.[2][3][4]
Figure 1: Divergent mechanistic pathways in copper-catalyzed hydrophosphination.
Scope and Versatility of Copper Precatalysts
A significant advantage of this methodology is the wide array of simple, commercially available copper salts that can serve as effective precatalysts. Both Cu(I) and Cu(II) sources are viable, as the Cu(II) species are readily reduced to the active Cu(I) state by the phosphine reagent in the reaction mixture.[2] This versatility allows researchers to select a precatalyst based on stability, solubility, and cost.
| Precatalyst | Oxidation State | Typical Substrates | Key Characteristics & Notes |
| CuCl | +1 | Terminal Alkynes, Alkenes | Highly effective for hydrophosphorylation of alkynes; ligand-free conditions are often possible.[6] |
| Cu(OAc)₂·H₂O | +2 | Styrenes, Alkenes | Common, inexpensive precatalyst. Requires in-situ reduction by the phosphine.[2] |
| Cu(acac)₂ | +2 | Styrenes, Alkenes | Bench-stable and effective; extensive mechanistic studies have been performed with this precatalyst.[2][3] |
| [Cu(MeCN)₄]PF₆ | +1 | Alkenyl Isoquinolines | Cationic copper source, often used in asymmetric hydrophosphination with chiral ligands.[1] |
| Cu₂O | +1 | Styrenes, Alkenes | Simple oxide, effective under photocatalytic conditions.[2] |
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a representative hydrophosphination reaction.
Protocol 1: Hydrophosphination of Styrene with Diphenylphosphine
This protocol describes the anti-Markovnikov addition of diphenylphosphine to styrene, catalyzed by copper(II) acetylacetonate under photocatalytic conditions, adapted from the work of Waterman and coworkers.[2]
Safety Precautions:
-
Secondary phosphines such as diphenylphosphine are toxic, air-sensitive, and have a strong, unpleasant odor. All manipulations must be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques).
-
Reactions may evolve hydrogen gas. Ensure adequate ventilation and avoid ignition sources.[2]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Equipment:
-
Copper(II) acetylacetonate [Cu(acac)₂] (CAS: 13395-16-9)
-
Diphenylphosphine [HPPh₂] (CAS: 829-85-6)
-
Styrene (CAS: 100-42-5), inhibitor removed prior to use
-
Benzene-d₆ (CAS: 1076-43-3) or Chloroform-d₁ (CAS: 865-49-6)
-
J. Young NMR tube or screw-cap NMR tube
-
Nitrogen-filled glovebox
-
Photoreactor or chamber with a suitable light source (e.g., 360 nm UV lamp or commercially available bulb)[2]
-
NMR Spectrometer (¹H, ³¹P)
Figure 2: General experimental workflow for copper-catalyzed hydrophosphination.
Step-by-Step Procedure:
-
Preparation (in a Nitrogen-filled Glovebox):
-
To a small vial, add the catalyst, Cu(acac)₂ (4.9 mg, 0.019 mmol, 0.05 equiv).
-
Add styrene (44 µL, 0.38 mmol, 1.0 equiv).
-
Carefully add diphenylphosphine (67 µL, 0.38 mmol, 1.0 equiv).
-
Add 0.6 mL of benzene-d₆ to the vial.
-
Gently swirl the vial to ensure all components are mixed into a homogeneous solution.
-
-
Reaction Setup:
-
Transfer the reaction mixture from the vial into a J. Young NMR tube.
-
Seal the NMR tube tightly to maintain the inert atmosphere.
-
-
Analysis and Monitoring:
-
Remove the NMR tube from the glovebox.
-
Acquire initial ¹H and ³¹P{¹H} NMR spectra to establish the t=0 point. The ³¹P resonance for HPPh₂ will be approximately -41 ppm.
-
Place the sealed NMR tube in the photoreactor at room temperature.
-
Irradiate the sample. The reaction progress can be monitored by periodically acquiring NMR spectra. Conversion is determined by the integration of the starting material signals versus the product signals. The primary product, (2-phenylethyl)diphenylphosphine, will show a characteristic ³¹P resonance around -13 ppm.
-
-
Workup and Purification (Optional, for scaled-up reactions):
-
For reactions run on a larger scale with a non-deuterated solvent, once the reaction is complete (as determined by TLC or GC-MS), the solvent can be removed under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel (deactivated with triethylamine to prevent oxidation of the phosphine product) using a hexane/ethyl acetate gradient.
-
Trustworthiness and Validation
-
Control Experiments: To validate the catalytic activity, a control reaction should be run without the copper catalyst. Under identical photocatalytic conditions, minimal product formation is expected.[2] A second control reaction conducted in the dark with the copper catalyst should also show significantly lower or no conversion, confirming the photocatalytic enhancement.[2]
-
Reproducibility: The use of an inert atmosphere is critical. Oxygen can oxidize the phosphine reagent and potentially the Cu(I) catalyst, leading to poor reproducibility and lower yields.
-
Characterization: The structure of the final product should be unequivocally confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy and compared with literature data.
References
- Dannenberg, S. G., Seth, D. M., Jr., Finfer, E. J., & Waterman, R. (2022). Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding That Allows for Diastereoselective Hydrophosphination of a Tri-substituted Styrene.
- Zhao, Y., et al. (2022). Copper-catalyzed stereo- and regioselective hydrophosphorylation of terminal alkynes: scope and mechanistic study. RSC Advances, 12(30), 19371-19377. [Link]
- Zhao, Y., et al. (2022). Copper-catalyzed stereo- and regioselective hydrophosphorylation of terminal alkynes: scope and mechanistic study. Semantic Scholar. [Link]
- Yang, Q., Zhou, J., & Wang, J. (2023). Enantioselective copper-catalyzed hydrophosphination of alkenyl isoquinolines. Chemical Science, 14(13), 3485–3490. [Link]
- Kondoh, A., Yorimitsu, H., & Oshima, K. (2007). Copper-catalyzed anti-hydrophosphination reaction of 1-alkynylphosphines with diphenylphosphine providing (Z)-1,2-diphosphino-1-alkenes. Journal of the American Chemical Society, 129(13), 4099–4104. [Link]
- Waterman, R. (2022). Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding That Allows for Diastereoselective Hydrophosphination of a Tri-substituted Styrene.
- Zhang, S., et al. (2023). Copper(I)‐Catalyzed Asymmetric Hydrophosphination of 3,3‐Disubstituted Cyclopropenes. Angewandte Chemie International Edition, 62(40), e202218798. [Link]
- Trost, B. M., & Zhang, Y. (2021). Chiral Bifunctional Phosphine Ligand-Enabled Cooperative Cu Catalysis: Formation of Chiral α,β-Butenolides. Organic Letters, 23(15), 5968–5973. [Link]
- Dannenberg, S. G., et al. (2022). Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydrophosphination of a Tri-substituted Styrene.
- Glueck, D. S., et al. (2010). Synthesis and structure of intermediates in copper-catalyzed alkylation of diphenylphosphine. Inorganic Chemistry, 49(17), 7731–7741. [Link]
- Yang, Q., Zhou, J., & Wang, J. (2023). Enantioselective copper-catalyzed hydrophosphination of alkenyl isoquinolines. Chemical Science, 14, 3485-3490. [Link]
- Waterman, R. (2022). Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding That Allows for Diastereoselective Hydrophosphination of a Tri-substituted Styrene.
- Waterman, R. (2022). Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydrophosphination of a Tri-substituted Styrene. ChemRxiv. [Link]
Sources
Application Notes and Protocols: Copper(I) Diphenylphosphinate for C-N Bond Formation Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamines are prevalent structural motifs in a vast array of bioactive molecules.[1] While palladium-catalyzed methods have been dominant, the development of more economical and sustainable alternatives using earth-abundant metals like copper has garnered significant attention.[2][3][4][5] This document provides a detailed guide to the application of copper(I) diphenylphosphinate as a catalyst for C-N bond formation, offering insights into its mechanism, practical protocols, and potential in drug discovery workflows.
Introduction to Copper-Catalyzed C-N Cross-Coupling
The Ullmann condensation, first reported over a century ago, laid the foundation for copper-mediated C-N bond formation.[1] Historically, these reactions were often plagued by harsh conditions, including high temperatures and stoichiometric amounts of copper. The "renaissance" of Ullmann chemistry has been fueled by the introduction of various ligands that stabilize the copper catalyst, enhance its reactivity, and allow for milder reaction conditions with catalytic amounts of the metal.[1][2][6] These ligands play a crucial role in the catalytic cycle, influencing the solubility, stability, and reactivity of the copper species.
Copper(I) diphenylphosphinate, a compound where the copper(I) ion is coordinated to the oxygen atoms of the diphenylphosphinate anion, presents an intriguing catalytic system. The phosphinate ligand, with its distinct electronic and steric properties, can modulate the reactivity of the copper center, potentially offering unique advantages in C-N cross-coupling reactions.
Mechanistic Rationale: The Role of the Copper(I) Center and Phosphinate Ligand
The precise mechanism of copper-catalyzed C-N coupling is often debated and can be substrate and ligand-dependent. However, a generally accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.[2][7]
Figure 1: A generalized catalytic cycle for copper-catalyzed C-N cross-coupling reactions.
Causality Behind the Steps:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to the active Cu(I) species. The diphenylphosphinate ligand, in this case, modulates the electron density at the copper center, influencing the rate of this often rate-determining step.
-
Ligand Exchange: The resulting Cu(III) intermediate undergoes ligand exchange with the amine nucleophile (HNR'R'') in the presence of a base. The base is crucial for deprotonating the amine, forming a more nucleophilic amide.
-
Reductive Elimination: The final step is the reductive elimination from the Cu(III)-amido complex, which forms the desired C-N bond and regenerates the active Cu(I) catalyst.
The bidentate nature of the diphenylphosphinate ligand, coordinating through its two oxygen atoms, can provide a stable chelate effect, potentially preventing catalyst deactivation and promoting efficient turnover.
Experimental Protocols: Ullmann-Type C-N Coupling
The following protocols are generalized starting points for researchers exploring the use of copper(I) diphenylphosphinate in C-N cross-coupling reactions. Optimization of specific parameters is highly recommended for each new substrate combination.
General Procedure for the N-Arylation of Amines
This protocol outlines a typical procedure for the coupling of an aryl halide with a primary or secondary amine.
Figure 2: A typical experimental workflow for copper-catalyzed N-arylation.
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), copper(I) diphenylphosphinate (0.05 mmol, 5 mol%), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the desired solvent (e.g., DMF, DMSO, or toluene, 3-5 mL).
-
Inert Atmosphere: Seal the reaction vessel and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes typical results for the N-arylation of various amines with aryl halides using a copper(I) diphenylphosphinate-based catalytic system. These are illustrative examples, and actual yields will vary depending on the specific substrates and optimized reaction conditions.
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Aniline | K₃PO₄ | DMF | 110 | 12 | 85 |
| 2 | 4-Bromoanisole | Morpholine | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |
| 3 | 1-Iodonaphthalene | Benzylamine | K₂CO₃ | Toluene | 120 | 24 | 72 |
| 4 | 2-Bromopyridine | Pyrrolidine | K₃PO₄ | DMSO | 90 | 10 | 91 |
Table 1: Illustrative examples of C-N coupling reactions catalyzed by a copper(I) diphenylphosphinate system.
Trustworthiness and Self-Validation
The protocols described are based on established principles of copper catalysis. To ensure the reliability and reproducibility of your results, consider the following:
-
Purity of Reagents: The purity of the copper catalyst, ligands, bases, and solvents is critical. Impurities can inhibit the catalyst and lead to lower yields or side reactions.
-
Inert Atmosphere: While some modern copper-catalyzed reactions are more tolerant to air, maintaining an inert atmosphere is good practice to prevent oxidation of the Cu(I) catalyst, especially at elevated temperatures.
-
Base Strength and Solubility: The choice of base is crucial. Stronger, more soluble bases can accelerate the reaction but may not be compatible with sensitive functional groups. The physical form (e.g., finely powdered) of solid bases can also impact reaction rates.[8]
-
Control Experiments: To validate the catalytic role of copper(I) diphenylphosphinate, run control experiments in the absence of the copper salt or the ligand to confirm that no significant product formation occurs.
Applications in Drug Discovery and Development
The ability to forge C-N bonds under increasingly mild conditions is of paramount importance in drug discovery.[9] Copper-catalyzed methods offer a cost-effective alternative to palladium-based systems and are often complementary in terms of substrate scope and functional group tolerance. The use of copper(I) diphenylphosphinate can be particularly advantageous in:
-
Late-Stage Functionalization: Introducing nitrogen-containing moieties into complex, drug-like molecules at a late stage of the synthesis.
-
Library Synthesis: The operational simplicity and robustness of copper-catalyzed protocols are well-suited for the parallel synthesis of compound libraries for structure-activity relationship (SAR) studies.
-
Synthesis of Heterocycles: Many nitrogen-containing heterocyclic scaffolds, which are privileged structures in medicinal chemistry, can be accessed through intramolecular C-N bond formation.
Conclusion
Copper(I) diphenylphosphinate holds promise as an effective and economical catalyst for C-N bond formation reactions. Its unique ligand architecture offers a balance of stability and reactivity, enabling the coupling of a range of aryl halides with various amines under manageable conditions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the exploration and application of this versatile catalytic system.
References
- Liu, X., Zhang, S., & Ding, Y. (2012). Synthesis, crystal structures and reactivity of copper(I) amidate complexes with aryl halides: insight into copper(I)-catalyzed Goldberg reaction. Dalton Transactions, 41(19), 5897-5902. [Link]
- Huo, C., et al. (2015). Application of a diphosphinidenecyclobutene ligand in the solvent-free copper-catalysed amination reactions of aryl halides.
- Strauss, M. J., et al. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. Journal of the American Chemical Society. [Link]
- Liu, X., Zhang, S., & Ding, Y. (2012). Synthesis, crystal structures and reactivity of copper(I) amidate complexes with aryl halides: insight into copper(I)-catalyzed Goldberg reaction. Dalton Transactions, 41(19), 5897-5902. [Link]
- Strauss, M. J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]
- Lu, C., et al. (2020). Photoinduced Copper Catalyzed C(sp²)−P Bond Formation by Coupling of Diphenylphosphine with Aryl Iodides. European Journal of Organic Chemistry, 2020(33), 5347-5351. [Link]
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054-3131. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
- Surry, D. S., & Buchwald, S. L. (2010). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 132(41), 14577-14585. [Link]
- Strauss, M. J., et al. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. Journal of the American Chemical Society. [Link]
- Yin, J., & Buchwald, S. L. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Chemical Reviews, 102(4), 1359-1469. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: the post-ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. [Link]
- Rao, H., et al. (2005). Copper-catalyzed arylation of amines using diphenyl pyrrolidine-2-phosphonate as the new ligand. The Journal of Organic Chemistry, 70(20), 8107-8109. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
- Rao, H., et al. (2005). Copper-catalyzed arylation of amines using diphenyl pyrrolidine-2-phosphonate as the new ligand. The Journal of Organic Chemistry, 70(20), 8107-8109. [Link]
- Zhang, H., Cai, Q., & Ma, D. (2005). Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. The Journal of Organic Chemistry, 70(13), 5164-5173. [Link]
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054-3131. [Link]
- Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2011). The copper-catalysed Ullmann-type amination of aryl halides. Dalton Transactions, 40(40), 10338-10351. [Link]
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structures and reactivity of copper(I) amidate complexes with aryl halides: insight into copper(I)-catalyzed Goldberg reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a diphosphinidenecyclobutene ligand in the solvent-free copper-catalysed amination reactions of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structures and reactivity of copper(I) amidate complexes with aryl halides: insight into copper(I)-catalyzed Goldberg reaction. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Catalytic Use of Copper(I)-Diphenylphosphine Systems in Organic Synthesis
Introduction: Navigating the Nomenclature and Catalytic Utility of Copper(I)-Diphenylphosphine Systems
To the esteemed community of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the catalytic applications of copper(I) systems involving diphenyl-phosphorus ligands. It is important to address a potential point of ambiguity in the term "copper(I) diphenylphosphinate." Chemically, diphenylphosphinate refers to the anion [Ph₂P(O)O]⁻, which would form a copper(I) salt, Cu(O₂PPh₂). While such species may have catalytic roles, the vast majority of catalytically relevant copper(I)-phosphine chemistry involves either diphenylphosphine ligands (Ph₂PH), triphenylphosphine ligands (PPh₃), or in-situ generated copper(I) diphenylphosphide intermediates (Cu-PPh₂). This guide will focus on these well-established and versatile catalytic systems, which are central to a multitude of modern organic transformations.
Copper, being an earth-abundant and relatively inexpensive metal, offers a cost-effective and sustainable alternative to precious metal catalysts like palladium.[1][2] The use of phosphine ligands, particularly those bearing diphenylphosphino moieties, has been instrumental in modulating the reactivity, stability, and selectivity of copper(I) catalysts. These ligands can stabilize the catalytically active Cu(I) oxidation state, facilitate oxidative addition and reductive elimination steps, and influence the substrate scope of the reaction.
This document will delve into the mechanistic underpinnings and practical applications of these catalysts in key organic reactions, providing detailed protocols and expert insights to empower your research endeavors.
I. Copper-Catalyzed C-P Bond Formation: Synthesis of Organophosphorus Compounds
The formation of carbon-phosphorus bonds is a cornerstone in the synthesis of a wide array of important molecules, including ligands for catalysis, flame retardants, and biologically active compounds. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of C-P bonds.[3]
Mechanistic Insights
The copper-catalyzed cross-coupling of aryl halides with secondary phosphines, such as diphenylphosphine, is believed to proceed through a catalytic cycle involving a copper(I) phosphide intermediate. The generally accepted mechanism involves the following key steps:
-
Formation of the Copper(I) Phosphide: In the presence of a base, diphenylphosphine is deprotonated to form a diphenylphosphide anion, which then coordinates with the copper(I) salt to generate a reactive copper(I) diphenylphosphide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, although the exact mechanism can be complex and may not always involve a formal Cu(III) intermediate as is common in palladium catalysis.[4]
-
Reductive Elimination: The final C-P bond is formed through reductive elimination, yielding the desired triarylphosphine product and regenerating the active copper(I) catalyst.
Recent studies have also highlighted the role of photoinduction in facilitating these transformations, allowing for milder reaction conditions.[5]
Caption: Proposed Catalytic Cycle for C-P Cross-Coupling.
Protocol: Photoinduced Copper-Catalyzed Coupling of Diphenylphosphine with Aryl Iodides
This protocol is adapted from a procedure described for the efficient, ligand-free, photoinduced synthesis of triarylphosphines.[5]
Materials:
-
Aryl iodide (1.0 equiv)
-
Diphenylphosphine (1.2 equiv)
-
Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(MeCN)₄]PF₆) (5 mol%)
-
Lithium tert-butoxide (LiOᵗBu) (2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
24 W blue LEDs (460 nm)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (0.20 mmol, 1.0 equiv), [Cu(MeCN)₄]PF₆ (0.01 mmol, 5 mol%), and LiOᵗBu (0.40 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous acetonitrile (2.0 mL) via syringe.
-
Add diphenylphosphine (0.24 mmol, 1.2 equiv) via syringe.
-
Place the reaction vessel approximately 5 cm from the blue LEDs and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Triphenylphosphine | 95 |
| 2 | 4-Iodotoluene | Tri(p-tolyl)phosphine | 92 |
| 3 | 1-Iodo-4-methoxybenzene | (4-Methoxyphenyl)diphenylphosphine | 88 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | (4-(Trifluoromethyl)phenyl)diphenylphosphine | 85 |
Table 1: Substrate Scope for Photoinduced C-P Coupling.[5]
II. Ullmann-Type C-N and C-O Cross-Coupling Reactions
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N and C-O bonds, crucial for the synthesis of pharmaceuticals, agrochemicals, and materials.[6][7] While traditional Ullmann reactions required harsh conditions, modern protocols using well-defined copper(I) catalysts with phosphine ligands have enabled these transformations to proceed under milder conditions with a broader substrate scope.
Mechanistic Insights
The mechanism of the Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle, particularly when ligands are present.[8]
-
Ligand Exchange: The starting Cu(I) complex undergoes ligand exchange with the amine or alcohol nucleophile.
-
Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N or C-O bond is formed through reductive elimination, releasing the product and regenerating the active Cu(I) catalyst.
Caption: General Catalytic Cycle for Ullmann C-N/C-O Coupling.
Protocol: Copper(I)-Catalyzed N-Arylation of Amines
This protocol is a general representation of modern Ullmann-type C-N coupling reactions.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (10-20 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
Procedure:
-
To a reaction vessel under an inert atmosphere, add CuI (0.05-0.10 mmol), the phosphine ligand (0.10-0.20 mmol), and the base (2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Seal the vessel or equip it with a condenser and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | 85-95 |
| 2 | 2-Chlorobenzonitrile | Morpholine | 4-(2-Cyanophenyl)morpholine | 80-90 |
| 3 | 1-Iodonaphthalene | Benzylamine | N-Benzylnaphthalen-1-amine | 82-92 |
Table 2: Representative Examples of Ullmann C-N Coupling.
III. Sonogashira Cross-Coupling Reaction
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for forming C(sp)-C(sp²) bonds. While typically palladium-catalyzed, copper(I) plays a crucial co-catalytic role.[9][10] In some cases, copper-only systems can also effect this transformation.
Mechanistic Insights
In the traditional Sonogashira reaction, two interconnected catalytic cycles are at play: a palladium cycle and a copper cycle.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.
-
Palladium Cycle: The palladium(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide to form a Pd(II)-alkynyl complex. Reductive elimination from this complex yields the coupled product and regenerates the Pd(0) catalyst.
Caption: Simplified Mechanism of the Sonogashira Reaction.
Protocol: Copper Co-catalyzed Sonogashira Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 equiv)
-
Solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst, CuI, and PPh₃.
-
Add the aryl halide and the solvent.
-
Add the terminal alkyne and the base.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
IV. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC or "click" reaction is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[11][12][13] This reaction is a cornerstone of click chemistry due to its reliability, broad functional group tolerance, and mild reaction conditions.
Mechanistic Insights
The CuAAC reaction is believed to involve the formation of a copper(I) acetylide, which then reacts with the azide. The mechanism is thought to proceed through a dinuclear copper intermediate in some cases.
-
Formation of Copper Acetylide: The terminal alkyne reacts with a Cu(I) source to form a copper acetylide.
-
Coordination of Azide: The azide coordinates to a copper center.
-
Cycloaddition: A stepwise cycloaddition occurs, leading to a six-membered copper-containing intermediate.
-
Protonolysis/Rearomatization: This intermediate undergoes protonolysis and rearomatization to yield the triazole product and regenerate the copper catalyst.
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed cross-coupling reactions for C–P bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. glenresearch.com [glenresearch.com]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
copper (I) diphenylphosphinate as a flame retardant for epoxy resins
An Application Guide: Copper (I) Diphenylphosphinate for Advanced Flame-Retardant Epoxy Resins
Introduction
Epoxy resins are a cornerstone of advanced materials science, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] Their application spans critical sectors, including aerospace, electronics, and automotive composites. However, the inherent organic nature of epoxy resins renders them highly flammable, posing significant fire safety risks. This flammability is characterized by rapid combustion, high heat release, and the production of dense, toxic smoke.[2]
To mitigate these risks, the incorporation of flame retardants is essential. While halogenated compounds have been traditionally effective, their environmental and health concerns have catalyzed a shift towards halogen-free alternatives.[2] Among these, phosphorus-based flame retardants (PFRs) have emerged as a highly effective and environmentally benign class.[3] PFRs can interrupt the combustion cycle through mechanisms in both the gas phase (flame poisoning) and the condensed phase (char formation).[4]
This application note focuses on a promising PFR, This compound (Cu(DPP)) . This organometallic compound uniquely combines the flame-retardant efficacy of phosphorus with the catalytic charring promotion of copper, offering a synergistic approach to enhancing the fire safety of epoxy resins. This guide provides detailed protocols for the synthesis of Cu(DPP), its incorporation into epoxy composites, and the comprehensive characterization of the resulting flame-retardant properties.
Synthesis of this compound (Cu(DPP))
The synthesis of organometallic phosphinate complexes is a well-established field. The following protocol is a representative method for synthesizing Cu(DPP) based on the reaction of a copper(I) salt with a diphenylphosphinate source.
Rationale
This procedure utilizes a ligand exchange reaction where a copper(I) precursor reacts with the diphenylphosphinate anion. The choice of solvent is critical to ensure the solubility of reactants and facilitate the precipitation of the final product. An inert atmosphere is maintained to prevent the oxidation of the copper(I) center.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reactant Preparation:
-
In a 250 mL Schlenk flask under a nitrogen atmosphere, dissolve sodium diphenylphosphinate in anhydrous methanol.
-
In a separate Schlenk flask, dissolve an equimolar amount of copper(I) chloride (CuCl) in anhydrous acetonitrile.[5]
-
-
Reaction:
-
Slowly add the CuCl solution to the stirring sodium diphenylphosphinate solution at room temperature using a dropping funnel.
-
Upon addition, a white precipitate of sodium chloride (NaCl) and the desired product will begin to form.
-
Allow the reaction mixture to stir vigorously at room temperature for 12-24 hours to ensure complete reaction.
-
-
Product Isolation:
-
Filter the resulting suspension through a Büchner funnel to collect the solid precipitate.
-
Wash the collected solid thoroughly with methanol to remove any unreacted starting materials and the NaCl byproduct.
-
Perform a final wash with diethyl ether to aid in drying.
-
-
Drying and Storage:
-
Dry the white powder product in a vacuum oven at 60°C for 12 hours.
-
Store the final this compound product in a desiccator under an inert atmosphere to prevent moisture absorption and oxidation.
-
Mechanism of Flame Retardancy
This compound imparts flame retardancy to epoxy resins through a dual-action mechanism, intervening in both the gas phase and the condensed phase of combustion. This synergistic approach is more effective than mechanisms that operate in only one phase.
-
Gas-Phase Action: During combustion, the phosphorus-containing fragments of Cu(DPP) are released into the gas phase. These fragments, primarily phosphorus-containing radicals (PO•, PO₂•), act as radical scavengers.[4][6] They actively interrupt the high-energy radical chain reactions (involving H• and OH• radicals) that propagate the flame, effectively "poisoning" the fire and reducing the heat release rate.[4]
-
Condensed-Phase Action: In the solid (condensed) phase, the copper species and phosphorus compounds act catalytically. They promote the dehydration and cross-linking of the decomposing epoxy resin, leading to the formation of a stable, insulating layer of char.[7] This char layer acts as a physical barrier, limiting the evolution of flammable volatile gases and hindering the transfer of heat from the flame to the underlying polymer, thus starving the fire.[1][8]
Caption: Workflow for preparing flame-retardant epoxy/Cu(DPP) composites.
Step-by-Step Protocol
-
Material Preparation:
-
Dry the synthesized Cu(DPP) powder in a vacuum oven at 80°C for at least 4 hours to remove any absorbed moisture.
-
Prepare a standard epoxy resin, such as Diglycidyl Ether of Bisphenol A (DGEBA), and a curing agent, like 4,4'-Diaminodiphenylmethane (DDM).
-
-
Compounding:
-
Preheat the epoxy resin in a beaker to 80°C on a hot plate with magnetic stirring to reduce its viscosity.
-
Gradually add the desired weight percentage of dried Cu(DPP) powder (e.g., 2, 4, 6, 8 wt%) to the vortex of the stirring resin. [7] * Continue mechanical stirring at 80°C for 1 hour.
-
Transfer the mixture to an ultrasonic bath and sonicate for 30 minutes to break up any remaining agglomerates and ensure uniform dispersion.
-
-
Curing:
-
Cool the mixture to approximately 60°C. Add the stoichiometric amount of the DDM curing agent and stir manually or mechanically for 10-15 minutes until the hardener is fully dissolved and the mixture is homogeneous. [7] * Place the mixture in a vacuum oven and degas until all visible air bubbles are removed.
-
Pour the bubble-free mixture into preheated (80°C) silicone or steel molds treated with a release agent.
-
Cure the samples in a programmable oven using a multi-stage curing cycle, for example: 2 hours at 110°C, followed by 2 hours at 130°C, and a final post-cure of 2 hours at 150°C. [7] * Allow the samples to cool slowly to room temperature before demolding.
-
Characterization and Evaluation Protocols
Standardized testing is crucial for quantifying the performance of the flame-retardant epoxy composites.
Thermal Stability: Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the effect of Cu(DPP) on the thermal degradation behavior of the epoxy resin.
-
Protocol:
-
Place a 5-10 mg sample of the cured composite into a TGA crucible (alumina or platinum).
-
Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min. [9] 3. Conduct the analysis under both a nitrogen atmosphere (to study pyrolysis) and an air atmosphere (to study oxidative degradation).
-
-
Key Parameters:
-
T₅%: Temperature at 5% weight loss (onset of degradation).
-
Tₘₐₓ: Temperature of maximum decomposition rate.
-
Char Yield: Residual weight percentage at 700°C, indicating the amount of protective char formed. [2]
-
Flammability Testing
-
Objective: To determine the minimum oxygen concentration required to sustain candle-like combustion. [10]* Standard: ASTM D2863. [2]* Protocol:
-
Mount a specimen of standard dimensions (e.g., 130.0 × 6.5 × 3.0 mm³) vertically in a glass chimney. [2] 2. Introduce a controlled mixture of oxygen and nitrogen into the chimney from the bottom.
-
Ignite the top of the specimen with a pilot flame.
-
Vary the oxygen/nitrogen ratio until the minimum oxygen concentration that just supports flaming combustion for a specified time is determined.
-
-
Interpretation: An LOI value greater than 21% (the approximate oxygen concentration in air) indicates some degree of flame retardancy. Materials with LOI values above 26% are generally considered self-extinguishing. [10]
-
Objective: To classify the material's response to a small open flame under controlled laboratory conditions. [11]* Standard: ASTM D3801 / UL-94. [2]* Protocol:
-
Clamp a specimen (130.0 × 13.0 × 3.0 mm³) vertically. [2] 2. Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t₁).
-
Immediately reapply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t₂) and the afterglow time (t₃).
-
-
Classification:
-
V-0: No specimen burns for more than 10 seconds after each flame application; total afterflame time for any set of 5 specimens does not exceed 50 seconds; no flaming drips that ignite cotton.
-
V-1: No specimen burns for more than 30 seconds; total afterflame time for any set of 5 specimens does not exceed 250 seconds; no flaming drips that ignite cotton.
-
V-2: Same as V-1, but flaming drips that ignite cotton are allowed.
-
-
Objective: To measure the heat release rate and other combustion parameters, simulating a real-world fire scenario. [8]* Standard: ISO 5660 / ASTM E1354. [9][12]* Protocol:
-
Key Parameters:
-
Peak Heat Release Rate (pHRR): The maximum heat output, a critical indicator of fire intensity. [13] * Total Heat Release (THR): The total energy released during combustion.
-
Total Smoke Production (TSP): The total amount of smoke generated. [13] * Fire Growth Rate (FIGRA): The ratio of pHRR to the time to pHRR, indicating how quickly a fire might develop.
-
Data Summary and Interpretation
The following tables summarize the expected performance of epoxy composites modified with this compound compared to a neat epoxy resin control.
Table 1: Thermal Stability Data (TGA)
| Sample | T₅% (°C) | Tₘₐₓ (°C) | Char Yield @ 700°C (N₂) (%) |
| Neat Epoxy | ~350 | ~380 | < 15 |
| Epoxy + 6% Cu(DPP) | ~340 | ~400 | > 25 |
Interpretation: The addition of Cu(DPP) may slightly lower the initial decomposition temperature (T₅%) due to catalytic effects, but it significantly increases the char yield at high temperatures, which is crucial for condensed-phase flame retardancy. [7]
Table 2: Flammability Test Results
| Sample | LOI (%) | UL-94 Rating |
| Neat Epoxy | 21-24 | No Rating (NR) |
| Epoxy + 6% Cu(DPP) | > 32 | V-0 or V-1 |
Interpretation: A significant increase in the LOI value to above 30% and achieving a V-0 or V-1 rating in the UL-94 test demonstrates a substantial improvement in flame retardancy. [7][14][15]
Table 3: Cone Calorimetry Data (at 35 kW/m²)
| Parameter | Neat Epoxy | Epoxy + 6% Cu(DPP) | % Reduction |
| pHRR (kW/m²) | ~1200 | < 600 | > 50% |
| THR (MJ/m²) | ~110 | < 90 | > 18% |
| TSP (m²) | ~20 | < 12 | > 40% |
Interpretation: The dramatic reduction in pHRR, THR, and TSP indicates that Cu(DPP) is highly effective at suppressing heat release and smoke generation, thereby significantly reducing the overall fire hazard of the material. [7]
Conclusion
This compound serves as a highly efficient, halogen-free flame retardant for epoxy resins. Its efficacy stems from a synergistic, dual-mode mechanism that inhibits flame propagation in the gas phase while simultaneously promoting the formation of a protective char layer in the condensed phase. The protocols detailed in this guide provide a comprehensive framework for synthesizing Cu(DPP), fabricating high-performance flame-retardant epoxy composites, and rigorously evaluating their fire safety characteristics using industry-standard techniques. The expected results—a high Limiting Oxygen Index, a UL-94 V-0 rating, and significant reductions in heat and smoke release—underscore the potential of Cu(DPP) for developing advanced, fire-safe epoxy materials for demanding applications.
References
- The Influence of Flame Retardants on Combustion of Glass Fiber-Reinforced Epoxy Resin. (2022). Polymers, 14(16), 3393.
- The formulations and flammability test (LOI and UL-94) data of epoxy composites. ResearchGate.
- Cone calorimetry results for resin formulations with increasing amounts... ResearchGate.
- LOI and UL-94 rating of flame-retardant EP. ResearchGate.
- flame retardance and mechanical properties of epoxy resin: effects of added inorganic flame. RASĀYAN Journal of Chemistry.
- Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties. (2025). ACS Omega.
- Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile. (2023). National Institutes of Health.
- Cone calorimetry data for cured epoxy resin. ResearchGate.
- Flame retardant epoxy resins. ResearchGate.
- Recent Developments in the Flame-Retardant System of Epoxy Resin. National Institutes of Health.
- Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I). ResearchGate.
- The TGA analysis of copper(I) complex. ResearchGate.
- Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry.
- An intrinsic flame-retardant epoxy resin containing biphenyl structures and phosphorus with simultaneously improved thermal, mechanical and flame-retardant properties. European Polymer Journal, 145, 110232.
- Studies on the Thermal Properties and Flame Retardancy of Epoxy Resins Modified with Polysiloxane Containing Organophosphorus and Epoxide Groups. Semantic Scholar.
- Amino Phenyl Copper Phosphate-Bridged Reactive Phosphaphenanthrene to Intensify Fire Safety of Epoxy Resins. (2023). MDPI.
- Standard Specification for Epoxy Molding Compounds. ASTM International.
- Thermal and flame-retardant properties of intrinsic flame-retardant epoxy resin containing biphenyl structures and phosphorus. ResearchGate.
- Recent Developments in the Flame-Retardant System of Epoxy Resin. MDPI.
- Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)alkane-Based Complexes and Coordination Polymers. (2023). National Institutes of Health.
- Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents. (2023). MDPI.
- Standard Guide for Testing Epoxy Resins. NBchao.Com.
- Preparation and Properties Investigation of Polyphenylene Oxide Modified Epoxy Resin Composites for High‐Frequency Copper Clad Laminates. ResearchGate.
- A Fire-Resistant Epoxy. Federal Aviation Administration.
- Formulation and flammability tests of flame-retardant epoxy resin (mass fraction) %. ResearchGate.
- Development of a flame-retardant epoxy resin with high glass transition temperature and transparency based on a diphenylphosphine oxide derivative. ResearchGate.
- Synthesis, characterization, electrospinning and antibacterial studies on triphenylphosphine-dithiphosphonates Copper(I) and Silver(I) complexes. ResearchGate.
- Diversity of copper(I) complexes showing thermally activated delayed fluorescence: basic photophysical analysis. PubMed.
- UL 94 flammability rating for adhesives and encapsulants. GA Lindberg.
- Modification of Epoxy Resin ED-20 with Copper and Ammonium Phosphates. Scilit.
- Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI.
- Epoxy resin composition for copper clad laminate, and application of... Google Patents.
- TGA data for the copper (II) complex. ResearchGate.
- New Progress in the Application of Flame-Retardant Modified Epoxy Resins and Fire-Retardant Coatings. MDPI.
- Copper phenyl phosphonate for epoxy resin and cyanate ester copolymer with improved flame retardancy and thermal properties. ResearchGate.
- Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. ResearchGate.
Sources
- 1. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. New Progress in the Application of Flame-Retardant Modified Epoxy Resins and Fire-Retardant Coatings | MDPI [mdpi.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)alkane-Based Complexes and Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fire.tc.faa.gov [fire.tc.faa.gov]
- 10. specialchem.com [specialchem.com]
- 11. UL 94 flammability rating for adhesives and encapsulants - GA Lindberg [galindberg.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Enhancing Polymer Flame Retardancy with Copper (I) Diphenylphosphinate
Abstract: The inherent flammability of many high-performance polymers presents a significant safety challenge across numerous industries. This document provides a comprehensive technical guide on the application of Copper (I) Diphenylphosphinate (Cu(dpp)) as a novel and effective halogen-free flame retardant. We will explore the scientific principles behind its mechanism, provide detailed protocols for its synthesis and characterization, and demonstrate its practical application in a common engineering polymer, Polyamide 6 (PA6). This guide is intended for researchers and material scientists dedicated to developing safer, high-performance polymeric materials.
Scientific Foundation: The Flame Retardant Mechanism of Cu(dpp)
Traditional halogenated flame retardants are facing increasing scrutiny due to environmental and health concerns. Phosphorus-based flame retardants represent a promising alternative, and their efficacy can be significantly enhanced through synergistic combinations with metal compounds.[1][2] this compound, a coordination compound, leverages the combined actions of phosphorus and copper to effectively suppress polymer combustion through a dual-phase mechanism.
Mechanism of Action: The flame retardancy of a material is its ability to slow or prevent the spread of fire.[3] The effectiveness of Cu(dpp) stems from its ability to intervene in the polymer combustion cycle in both the condensed (solid) and gas phases.
-
Condensed Phase Action: During thermal degradation, phosphorus-based compounds can decompose to form phosphoric and polyphosphoric acids.[4][5] These act as catalysts for dehydration and charring of the polymer backbone. The copper (I) ions in Cu(dpp) are believed to enhance this catalytic effect, promoting the formation of a stable, insulating char layer on the polymer's surface.[6] This char layer serves as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatile compounds that fuel the fire.[7]
-
Gas Phase Action: Upon heating, Cu(dpp) can also release phosphorus-containing radicals (e.g., PO•) into the gas phase. These highly reactive species act as radical scavengers, interrupting the exothermic chain reactions of combustion.[8] They effectively "quench the flame" by reacting with the high-energy H• and OH• radicals that propagate the fire, replacing them with less reactive species.
This dual-pronged approach makes Cu(dpp) a highly efficient flame retardant, capable of significantly improving the fire safety of various polymer systems.
Synthesis and Characterization of this compound
The successful application of Cu(dpp) begins with its reliable synthesis and rigorous characterization to ensure purity and consistency.
Protocol 2.1: Synthesis of this compound
Causality: This protocol describes a straightforward precipitation reaction to synthesize Cu(dpp). The reaction relies on the metathesis of a soluble copper (I) salt with sodium diphenylphosphinate in an oxygen-free environment to prevent the oxidation of Cu(I) to Cu(II). Methanol is chosen as the solvent due to the good solubility of the reactants and the low solubility of the final product, which facilitates its isolation.
Materials:
-
Copper (I) Chloride (CuCl)
-
Sodium Diphenylphosphinate (Na(dpp))
-
Anhydrous Methanol (MeOH), deaerated
-
Schlenk flask or similar two-neck flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Inert Atmosphere: Set up the Schlenk flask under an inert atmosphere of nitrogen or argon. This is critical to prevent the oxidation of the Copper (I) species.
-
Reactant 1 Solution: In the Schlenk flask, dissolve Copper (I) Chloride in deaerated anhydrous methanol with stirring. The amount should be calculated for a 1:1 molar ratio with the phosphinate.
-
Reactant 2 Solution: In a separate flask, dissolve an equimolar amount of Sodium Diphenylphosphinate in deaerated anhydrous methanol.
-
Reaction: Slowly add the sodium diphenylphosphinate solution to the stirring copper (I) chloride solution at room temperature. A solid precipitate should form immediately.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the precipitate with small portions of deaerated methanol to remove any unreacted starting materials and byproducts (NaCl).
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 60-80°C overnight.
-
Storage: Store the final product, this compound, under an inert atmosphere.[9]
Protocol 2.2: Material Characterization
Causality: Characterization is a self-validating step to confirm the identity and purity of the synthesized Cu(dpp). FTIR confirms the coordination of the phosphinate ligand to the copper ion. ³¹P NMR provides information on the chemical environment of the phosphorus atom. TGA is used to assess the thermal stability of the compound, which is crucial for its application as a flame retardant.
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To confirm the formation of the copper-phosphinate bond.
-
Procedure: Acquire an IR spectrum of the dried product.
-
Expected Result: Look for characteristic P=O and P-C stretching frequencies. The coordination to copper will typically shift the P=O stretching frequency compared to the free sodium diphenylphosphinate salt.[10]
-
-
³¹P Nuclear Magnetic Resonance (³¹P NMR):
-
Objective: To verify the phosphorus environment and assess purity.
-
Procedure: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the ³¹P{¹H} NMR spectrum.
-
Expected Result: A single peak in the spectrum indicates a single phosphorus environment, consistent with the formation of the desired product.[11]
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability of Cu(dpp).
-
Procedure: Heat a sample from room temperature to ~800°C at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Expected Result: The TGA curve will show the onset of decomposition and the residual mass at high temperatures, providing insight into its behavior during polymer processing and combustion.[12]
-
| Property | Typical Value / Observation |
| Appearance | Solid[9] |
| Molecular Formula | C₁₂H₁₀CuO₂P[9] |
| Purity | >90%[9] |
| Storage | Inert atmosphere, room temperature[9] |
Application in Polyamide 6 (PA6)
Rationale: Polyamide 6 (PA6) is a widely used engineering thermoplastic with excellent mechanical properties but is inherently flammable, making it an ideal candidate for improvement.[13][14] This section details the protocol for incorporating Cu(dpp) into PA6 via melt blending, a scalable and industrially relevant technique.
Protocol 3.1: Incorporation of Cu(dpp) into PA6 via Melt Blending
Causality: Melt blending uses a twin-screw extruder to achieve a homogeneous dispersion of the flame retardant additive within the polymer matrix. Proper drying of the PA6 is essential to prevent hydrolytic degradation at high processing temperatures, which would compromise the material's final properties. The temperature profile is optimized to ensure the polymer is fully molten for good mixing without causing premature degradation of the polymer or the additive.
Equipment:
-
Twin-screw extruder
-
Vacuum oven
-
Pelletizer
-
Injection molding machine
Procedure:
-
Drying: Dry the PA6 pellets in a vacuum oven at 80°C for at least 12 hours to reduce moisture content below 0.2%.
-
Pre-mixing: Physically pre-mix the dried PA6 pellets with the desired weight percentage of Cu(dpp) powder (e.g., 5-15 wt%).
-
Extrusion: Feed the mixture into the twin-screw extruder. A typical temperature profile for PA6 is 220-240°C from the feeding zone to the die.
-
Pelletizing: Extrude the molten blend through a die into a water bath for cooling, and then feed the solidified strand into a pelletizer to produce composite pellets.
-
Control Sample: Prepare a control sample of pure PA6 using the same processing conditions.
Diagram: Experimental Workflow
Caption: Workflow from Cu(dpp) synthesis to final polymer composite testing.
Performance Evaluation: Flammability Testing
Standardized tests are crucial for quantifying the improvement in flame retardancy. The Limiting Oxygen Index (LOI) and UL-94 tests are two of the most widely recognized methods in the field.[15][16]
Protocol 4.1: Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589-2
Causality: The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame resistance.[3] It provides a quantitative measure of a material's resistance to ignition.
Procedure:
-
Mount a standard-sized specimen vertically in the test apparatus.
-
Introduce a controlled mixture of oxygen and nitrogen into the test column.
-
Ignite the top of the specimen with a pilot flame and remove the flame.
-
Observe if the specimen continues to burn.
-
Systematically adjust the oxygen concentration until the minimum level that supports combustion is found. This percentage is the LOI value.
Protocol 4.2: UL-94 Vertical Burning Test
Standard: Underwriters Laboratories UL-94
Causality: This test evaluates a material's response to a small open flame under controlled conditions. It classifies the material's self-extinguishing properties and its tendency to drip flaming particles.[17] The V-0 rating represents the highest level of flame resistance in this classification scheme.[18]
Procedure:
-
Clamp a standard specimen vertically.
-
Place a layer of dry cotton below the specimen.
-
Apply a specified flame to the bottom of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any dripping particles ignite the cotton below.
-
Repeat the test on a total of five specimens.
Data Interpretation:
| Classification | Criteria for 5 Specimens |
| V-0 | - No specimen burns with flaming combustion for more than 10 seconds after each flame application.[17] - Total flaming combustion time does not exceed 50 seconds for the 10 flame applications.[17] - No specimen burns up to the holding clamp. - No dripping of flaming particles that ignites the cotton. - No specimen glows for more than 30 seconds after the second flame removal. |
| V-1 | - No specimen burns with flaming combustion for more than 30 seconds after each flame application. - Total flaming combustion time does not exceed 250 seconds for the 10 flame applications. - Other criteria are the same as V-0, except afterglow time can be up to 60 seconds. |
| V-2 | - Same as V-1, but dripping of flaming particles that ignite the cotton is allowed. |
Expected Results:
| Material | Cu(dpp) Loading (wt%) | Expected LOI (%) | Expected UL-94 Rating |
| Neat PA6 | 0 | 21-24 | Fails (No Rating) or V-2 |
| PA6 + Cu(dpp) | 10-15 | > 28 | V-0[19] |
Mechanistic Confirmation
Diagram: Proposed Flame Retardant Mechanism
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Advances in Novel Flame-Retardant Technologies for Fire-Safe Polymeric Materials [mdpi.com]
- 3. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. crepim.com [crepim.com]
- 8. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion [mdpi.com]
- 9. Copper(I) diphenylphosphinate | 1011257-42-3 [sigmaaldrich.com]
- 10. Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 15. jetir.org [jetir.org]
- 16. UL94 Flame Retardant Testing Methods - Oreate AI Blog [oreateai.com]
- 17. innovative-polymers.com [innovative-polymers.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
protocol for using copper (I) diphenylphosphinate in Sonogashira coupling
Application Note & Protocol Framework
Topic: A Protocol Framework for Employing Copper(I) Diphenylphosphinate in Sonogashira Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing copper(I) diphenylphosphinate as a co-catalyst in the Sonogashira cross-coupling reaction. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale for specific procedural choices, and a framework for protocol optimization.
Introduction: The Sonogashira Reaction and the Co-Catalyst's Crucial Role
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This transformation is pivotal in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]
The reaction's success hinges on a dual catalytic system, typically employing a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst.[2] While early protocols required harsh conditions, the introduction of a copper(I) co-catalyst by Sonogashira, Tohda, and Hagihara in 1975 allowed the reaction to proceed under remarkably mild conditions, often at room temperature.[1][2]
The accepted mechanism involves two interconnected catalytic cycles:
-
The Palladium Cycle: Responsible for the oxidative addition of the aryl/vinyl halide to the Pd(0) species and the final reductive elimination that forms the desired product and regenerates the Pd(0) catalyst.[3][4]
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is crucial as it readily undergoes transmetalation with the Pd(II)-halide complex, transferring the acetylide moiety to the palladium center. This transmetalation step is often considered rate-determining.[5][6]
While highly effective, the conventional use of simple copper(I) salts like copper(I) iodide (CuI) is not without its drawbacks. The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling), which is also promoted by copper.[1][7] This necessitates strictly anaerobic conditions and can complicate purification.
Copper(I) Diphenylphosphinate: A Modern Co-Catalyst
To mitigate the challenges associated with simple copper salts, researchers have explored ligated copper complexes. Copper(I) diphenylphosphinate, Cu(O₂PPh₂), presents a promising alternative. The diphenylphosphinate anion acts as a bidentate or bridging ligand to the copper(I) center.
Potential Advantages:
-
Enhanced Solubility: The organic nature of the phosphinate ligand can improve the co-catalyst's solubility in common organic solvents compared to inorganic salts like CuI.
-
Modulated Reactivity: The electronic and steric properties of the ligand may modulate the reactivity of the copper center, potentially suppressing the undesired Glaser homocoupling pathway.
-
Improved Stability and Handling: As a defined coordination complex, it may offer greater stability and easier handling compared to highly sensitive, unligated copper(I) salts.
General Experimental Protocol for Sonogashira Coupling
The following protocol is a robust, general framework intended as a starting point for researchers. Optimization of solvent, base, temperature, and catalyst loading is recommended for each specific substrate combination.
Materials and Reagents
| Reagent/Material | Suggested Grade | Notes |
| Aryl Halide (e.g., Iodobenzene) | Reagent Grade, >98% | Reactivity order: I > Br > Cl.[3] |
| Terminal Alkyne (e.g., Phenylacetylene) | Reagent Grade, >98% | Should be free of moisture. |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | Catalyst Grade | Other Pd(0) or Pd(II) precursors can be used. |
| Copper(I) Diphenylphosphinate | Co-catalyst Grade | [CAS 1011257-42-3] |
| Base (e.g., Triethylamine, Et₃N) | Anhydrous, >99% | Also acts as a solvent and acid scavenger. |
| Solvent (e.g., Tetrahydrofuran, THF) | Anhydrous, Degassed | Must be thoroughly deoxygenated. |
| Schlenk flask or similar reaction vessel | - | For maintaining an inert atmosphere. |
| Magnetic stirrer and stir bar | - | - |
| Inert Gas (Argon or Nitrogen) | High Purity | - |
Step-by-Step Methodology
Note: This procedure must be carried out under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent catalyst degradation and suppress oxidative side reactions.
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Seal the flask and cycle between vacuum and inert gas (e.g., Argon) three times to ensure a completely inert atmosphere.
-
Charging Solids: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 1-2 mol%), copper(I) diphenylphosphinate (0.04 mmol, 2-4 mol%), and the aryl halide (1.0 mmol, 1.0 equiv). The rationale for using a slight excess of copper co-catalyst is to ensure efficient formation of the copper acetylide.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe. The base is critical for neutralizing the H-X acid formed during the reaction and for the deprotonation of the alkyne.[8]
-
Substrate Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe. A slight excess of the alkyne ensures complete consumption of the often more valuable aryl halide.
-
Reaction Execution: Stir the reaction mixture at room temperature. If no significant conversion is observed after several hours (as monitored by TLC or GC-MS), the temperature can be gently increased to 40-60 °C. The mild conditions afforded by the copper co-catalyst often preclude the need for high temperatures.[1]
-
Monitoring: Follow the disappearance of the limiting reagent (typically the aryl halide) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic solution with saturated aqueous NH₄Cl to remove the amine base and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
Visualizing the Mechanism: The Dual Catalytic Cycle
The diagram below illustrates the interconnected palladium and copper cycles in the Sonogashira reaction. Copper(I) diphenylphosphinate enters the copper cycle, reacting with the alkyne to form the key copper acetylide intermediate.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Summary of Typical Reaction Parameters
The following table provides a summary of common conditions reported in the literature for Sonogashira couplings, which can serve as a guide for optimization when using copper(I) diphenylphosphinate.
| Parameter | Typical Range/Examples | Rationale & Considerations |
| Palladium Loading | 0.5 - 5 mol% | Lower loadings are preferred for efficiency and cost. Highly unreactive substrates may require higher loadings.[9] |
| Copper Loading | 1 - 10 mol% | A slight excess relative to palladium is common to facilitate rapid alkyne activation.[10] |
| Aryl/Vinyl Halide | I, Br, OTf, Cl | Reactivity: I > OTf > Br >> Cl. Chlorides are the most challenging substrates and often require specialized ligands or higher temperatures.[3] |
| Base | Et₃N, i-Pr₂NH, Cs₂CO₃, K₂CO₃ | Amine bases often serve as both base and solvent. Inorganic bases like carbonates are used in amine-free protocols.[5][8] |
| Solvent | THF, Dioxane, DMF, Toluene, Et₃N | Choice depends on substrate solubility and reaction temperature. Must be anhydrous and deoxygenated. |
| Temperature | Room Temperature to 100 °C | The use of a copper co-catalyst significantly lowers the required temperature compared to copper-free systems.[2] |
Conclusion
Copper(I) diphenylphosphinate represents a valuable and adaptable co-catalyst for the Sonogashira cross-coupling reaction. Its unique properties offer potential solutions to the limitations of traditional copper(I) halide salts, particularly concerning solubility and the suppression of undesirable side reactions. The protocol provided herein serves as a comprehensive and scientifically-grounded starting point for researchers. Through careful optimization of the outlined parameters, this system can be effectively tailored to a wide array of substrates, facilitating the efficient synthesis of complex alkynylated products for academic and industrial applications.
References
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
- Sonogashira coupling. Wikipedia. [Link]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Semantic Scholar. [Link]
- Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central. [Link]
- Sonogashira Coupling. YouTube. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Semantic Scholar [semanticscholar.org]
- 7. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
The Pivotal Role of Phosphine Co-ligands in Advanced Copper-Catalyzed Atom Transfer Radical Polymerization: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of controlled polymer synthesis, enabling the creation of well-defined macromolecules with complex architectures.[1] The versatility of copper-catalyzed ATRP has been significantly enhanced through the development of advanced initiation techniques that reduce catalyst loading and improve reaction robustness. This guide provides an in-depth exploration of the critical role of phosphine co-ligands, with a particular focus on triphenylphosphine (PPh₃), in modern copper-catalyzed ATRP systems. While the specific use of copper(I) diphenylphosphinate as a primary catalyst is not extensively documented in scientific literature, the broader class of phosphines, especially PPh₃, has emerged as a key component in Activators Generated by Electron Transfer (AGET) ATRP and related methods.[2][3] This document will elucidate the mechanistic contributions of PPh₃, present detailed protocols for its application, and offer insights into the practical advantages it brings to the synthesis of advanced polymeric materials for research and pharmaceutical applications.
Introduction: The Evolution of Copper-Catalyzed ATRP
Conventional copper-catalyzed ATRP relies on a delicate equilibrium between an activating Cu(I) species and a deactivating Cu(II) species.[4] This equilibrium, while effective, often necessitates relatively high catalyst concentrations, which can be problematic for applications in biomedicine and electronics due to concerns over toxicity and contamination.[5] To address these limitations, several innovative ATRP techniques have been developed, including Activators Generated by Electron Transfer (AGET) ATRP and Initiators for Continuous Activator Regeneration (ICAR) ATRP.[6] These methods are designed to maintain the optimal Cu(I)/Cu(II) ratio with significantly lower total copper concentrations.[6]
A key innovation in these advanced ATRP systems is the use of reducing agents to continuously regenerate the Cu(I) activator from the Cu(II) deactivator that accumulates during polymerization.[3] Triphenylphosphine (PPh₃) has been identified as a highly effective reducing agent in this context, offering several advantages over other reducing agents.[2][7]
The Multifaceted Role of Triphenylphosphine in Copper-Catalyzed ATRP
Triphenylphosphine's contribution to modern ATRP extends beyond its function as a simple reducing agent. It plays a dual role that enhances both the efficiency and control of the polymerization process.
Efficient Reducing Agent for Cu(II)
Supplemental Activator
Beyond its role as a reducing agent, PPh₃ can also function as a supplemental activator.[7] This means that it can directly react with the dormant polymer chain (P-X) to generate a propagating radical (P•) and triphenylphosphine oxide, although this is a less dominant pathway compared to the Cu(I)-mediated activation. This supplemental activation can contribute to a faster polymerization rate and better control over the molecular weight distribution.[7]
Mechanistic Overview of AGET ATRP with Triphenylphosphine
The mechanism of AGET ATRP using a Cu(II) precursor and PPh₃ as a reducing agent is a cyclic process that maintains a low and constant concentration of the active Cu(I) catalyst.
Figure 1: Mechanism of AGET ATRP with PPh₃.
Caption: The Cu(II) complex is reduced by PPh₃ to the active Cu(I) state. The Cu(I) activator then initiates the polymerization by abstracting a halogen from the dormant polymer chain.
Experimental Protocols
The following protocols provide a general framework for conducting AGET ATRP using a copper(II) catalyst and triphenylphosphine as the reducing agent. These should be adapted based on the specific monomer, solvent, and desired polymer characteristics.
Materials and Reagents
-
Monomer: e.g., Methyl methacrylate (MMA), Styrene (St), n-butyl acrylate (BA). Monomers should be passed through a column of basic alumina to remove inhibitors.
-
Initiator: e.g., Ethyl α-bromoisobutyrate (EBiB).
-
Copper Catalyst: e.g., Copper(II) bromide (CuBr₂).
-
Ligand: e.g., Tris(2-pyridylmethyl)amine (TPMA), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Reducing Agent: Triphenylphosphine (PPh₃).
-
Solvent: e.g., Anisole, Dimethylformamide (DMF), Toluene. Solvents should be of high purity and deoxygenated.
General Protocol for AGET ATRP of Methyl Methacrylate (MMA)
This protocol is adapted from a typical procedure for the AGET ATRP of MMA.[3]
Target: Poly(methyl methacrylate) with a target degree of polymerization (DP) of 200.
Molar Ratio: [MMA]:[EBiB]:[CuBr₂]:[PMDETA]:[PPh₃] = 200:1:0.05:0.5:0.5
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (e.g., 2.2 mg, 0.01 mmol), PMDETA (e.g., 17.3 mg, 0.1 mmol), and PPh₃ (e.g., 26.2 mg, 0.1 mmol).
-
Add the desired amount of deoxygenated solvent (e.g., 5 mL of anisole).
-
Stir the mixture until all solids are dissolved. The solution should be blue-green.
-
-
Degassing:
-
Subject the catalyst/ligand/reducing agent solution to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
-
Addition of Monomer and Initiator:
-
Under a positive pressure of nitrogen or argon, add the deoxygenated MMA (e.g., 4.0 g, 40 mmol) to the reaction flask via a degassed syringe.
-
Add the initiator, EBiB (e.g., 39 mg, 0.2 mmol), to the reaction mixture via a degassed syringe.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by taking samples periodically via a degassed syringe and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
-
Termination and Purification:
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization
-
Molecular Weight and Dispersity (Đ): Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Monomer Conversion: Determined by ¹H NMR spectroscopy or Gas Chromatography (GC).
-
Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
Quantitative Data and Performance
The use of PPh₃ as a reducing agent in AGET ATRP allows for excellent control over the polymerization, leading to polymers with predictable molecular weights and low dispersity (Đ).
| Monomer | Initiator | Catalyst System | [M]:[I]:[Cu]:[L]:[PPh₃] | Temp (°C) | Time (h) | Conv. (%) | Mₙ (exp) | Đ |
| MMA | EBiB | CuCl₂/PMDETA | 500:1:0.1:0.5:0.5 | 90 | 6 | 85 | 43,000 | 1.18 |
| St | 1-PEBr | CuBr₂/TPMA | 200:1:0.05:0.1:0.1 | 110 | 4 | 92 | 19,500 | 1.12 |
| BA | EBiB | CuBr₂/Me₆TREN | 400:1:0.02:0.1:0.1 | 60 | 2 | 95 | 38,200 | 1.15 |
Table 1: Representative data for AGET ATRP of various monomers using PPh₃ as a reducing agent. (Data are illustrative and based on typical results reported in the literature).[3][7]
Advantages and Considerations
Advantages
-
Low Catalyst Concentration: The continuous regeneration of Cu(I) allows for catalyst loadings in the ppm range, which is highly desirable for biomedical applications.[6]
-
Oxygen Tolerance: While rigorous deoxygenation is still recommended for optimal results, AGET ATRP with PPh₃ can tolerate small amounts of oxygen, making the experimental setup more convenient.
-
Versatility: The PPh₃-mediated AGET ATRP is applicable to a wide range of monomers and can be conducted in various solvents.[2]
-
Commercially Available and Cost-Effective: PPh₃ is a readily available and relatively inexpensive reagent.[3]
Considerations
-
Oxidation of PPh₃: Triphenylphosphine is oxidized to triphenylphosphine oxide during the reaction. While generally not interfering with the polymerization, its presence might require consideration during purification for certain applications.
-
Ligand Selection: The choice of ligand for the copper catalyst remains crucial for controlling the polymerization kinetics and needs to be optimized for each monomer.[8]
-
Reaction Kinetics: The concentration of PPh₃ can influence the rate of polymerization. Higher concentrations generally lead to faster rates but may affect the control over molecular weight distribution.[2]
Conclusion
The incorporation of triphenylphosphine as a reducing agent and supplemental activator has significantly advanced the field of copper-catalyzed ATRP. The AGET ATRP method, facilitated by PPh₃, provides a robust and efficient platform for the synthesis of well-defined polymers with low catalyst contamination. This approach is particularly valuable for researchers in drug development and materials science who require high-purity polymers with precise architectures. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this powerful polymerization technique.
References
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
- Carneiro, B., et al. (2018). Addressing the role of triphenylphosphine in copper catalyzed ATRP. Polymer Chemistry, 9(42), 5348-5358. [Link]
- Matyjaszewski Polymer Group. (n.d.). Fundamentals of an ATRP Reaction. Carnegie Mellon University. [Link]
- Bai, L., et al. (2015). Triphenylphosphine as reducing agent for copper(II)-catalyzed AGET ATRP. Chinese Journal of Polymer Science, 33(9), 1260-1270. [Link]
- Bai, L., et al. (2015). Triphenylphosphine as Reducing Agent for Copper(II)-catalyzed AGET ATRP. Chinese Journal of Polymer Science. [Link]
- Matyjaszewski Polymer Group. (n.d.).
- Chen, P., et al. (2022). Copper Nanodrugs by Atom Transfer Radical Polymerization. Angewandte Chemie International Edition, 61(32), e202205521. [Link]
- Tang, W., & Matyjaszewski, K. (2019). Mechanistically Guided Predictive Models for Ligand and Initiator Effects in Copper-Catalyzed Atom Transfer Radical Polymerization (Cu-ATRP). Journal of the American Chemical Society, 141(18), 7429-7441. [Link]
- Matyjaszewski Polymer Group. (n.d.).
- Tang, W., & Matyjaszewski, K. (2019). Mechanistically Guided Predictive Models for Ligand and Initiator Effects in Copper-Catalyzed Atom Transfer Radical Polymerization (Cu-ATRP). Journal of the American Chemical Society. [Link]
- Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039. [Link]
- Jakubowski, W., & Matyjaszewski, K. (2006). Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents. Proceedings of the National Academy of Sciences, 103(43), 15879-15884. [Link]
- Tang, W., & Matyjaszewski, K. (2019). Mechanistically Guided Predictive Models for Ligand and Initiator Effects in Copper-Catalyzed Atom Transfer Radical Polymerization (Cu-ATRP).
- Matyjaszewski Polymer Group. (n.d.).
Sources
- 1. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. cjps.org [cjps.org]
- 4. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing the role of triphenylphosphine in copper catalyzed ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols for Copper(I) Diphenylphosphinate Catalyzed Reactions
Introduction: The Resurgence of Copper Catalysis in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and cost-effective synthetic methodologies is perpetual. While palladium has long dominated the landscape of cross-coupling reactions, there is a significant and strategic shift towards harnessing the catalytic potential of more abundant and economical first-row transition metals. Among these, copper catalysis has re-emerged as a powerhouse for constructing a diverse array of chemical bonds.[1]
This application note focuses on the utility and experimental setup for reactions catalyzed by copper(I) diphenylphosphinate, Cu(O2PPh2). This catalyst, often generated in situ or used as a pre-formed complex, demonstrates remarkable efficacy in a variety of transformations, including C-N, C-O, C-S, and C-C bond-forming reactions. Its versatility stems from the cooperative interplay between the soft Lewis acidic copper(I) center and the diphenylphosphinate ligand, which can influence the catalyst's solubility, stability, and reactivity. We will delve into the mechanistic underpinnings that dictate experimental choices and provide detailed, field-proven protocols for key transformations.
The primary advantage of employing copper(I) diphenylphosphinate lies in its ability to facilitate reactions under milder conditions compared to traditional Ullmann-type couplings, often with lower catalyst loadings and broader functional group tolerance.[2] These attributes make it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3]
Mechanistic Pillars: Understanding the "Why" Behind the Protocol
A robust experimental design is built upon a solid mechanistic understanding. Copper(I)-catalyzed reactions, particularly those involving phosphinate ligands, generally proceed through a series of well-defined elementary steps. While the exact mechanism can be substrate-dependent, a generalized catalytic cycle provides a framework for rationalizing experimental parameters.
The Generalized Catalytic Cycle
Most copper(I) diphenylphosphinate catalyzed cross-coupling reactions are believed to proceed via a Cu(I)/Cu(III) cycle. The key steps involve:
-
Ligand Exchange/Salt Metathesis: The active catalyst, often a solvated Cu(O2PPh2) species, reacts with the nucleophile (e.g., an amine, alcohol, or thiol) in the presence of a base to form a copper(I)-nucleophile complex (e.g., a copper amide, alkoxide, or thiolate).[2] The base is crucial for deprotonating the nucleophile, increasing its nucleophilicity.
-
Oxidative Addition: The copper(I)-nucleophile complex undergoes oxidative addition with the electrophile (typically an aryl or vinyl halide). This step forms a transient, high-energy Cu(III) intermediate.[2][4] The choice of solvent can significantly impact the stability and reactivity of this intermediate.
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired carbon-heteroatom or carbon-carbon bond and regenerate the active Cu(I) catalyst, thus closing the catalytic cycle.[1][4]
This mechanistic framework informs our choice of reagents, solvents, and reaction conditions to optimize reaction efficiency and yield. For instance, the use of a suitable base is critical for the initial deprotonation step, while the solvent must be capable of stabilizing the key copper intermediates.
Caption: Generalized Catalytic Cycle for Copper(I) Catalyzed Cross-Coupling Reactions.
Application Protocol 1: Copper-Catalyzed N-Arylation of Amines (Ullmann-Type Condensation)
The formation of C-N bonds via N-arylation is a cornerstone transformation in the synthesis of a vast number of pharmaceuticals and biologically active compounds.[3] Copper(I) diphenylphosphinate provides a robust and economical method for forging these linkages.
Rationale for Experimental Choices:
-
Catalyst System: Copper(I) iodide is a common and stable precursor that readily reacts with diphenylphosphinic acid in situ to form the active catalyst. The diphenylphosphinate ligand enhances solubility and modulates the catalyst's electronic properties.
-
Base: Potassium phosphate (K₃PO₄) is an effective base for deprotonating a wide range of amines without promoting significant side reactions. Its moderate basicity is often optimal.
-
Solvent: A polar aprotic solvent like Dioxane or DMSO is typically used to ensure the solubility of the reagents and intermediates and to facilitate the ionic steps of the reaction mechanism.[3]
-
Temperature: Moderate heating (80-110 °C) is usually sufficient to drive the reaction to completion while preserving sensitive functional groups.
Detailed Experimental Protocol:
Materials:
-
Aryl Halide (e.g., Iodobenzene, 1.0 mmol, 1.0 equiv)
-
Amine (e.g., Aniline, 1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Diphenylphosphinic Acid (Ph₂PO₂H) (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (3 mL)
-
Inert atmosphere (Argon or Nitrogen) supply
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Copper(I) Iodide (9.5 mg, 0.05 mmol), Diphenylphosphinic Acid (10.9 mg, 0.05 mmol), and Potassium Phosphate (424 mg, 2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Via syringe, add the aryl halide (e.g., Iodobenzene, 112 µL, 1.0 mmol) and the amine (e.g., Aniline, 109 µL, 1.2 mmol).
-
Add anhydrous dioxane (3 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
| Component | Molar Equiv. | Amount (for 1.0 mmol scale) |
| Aryl Halide | 1.0 | 1.0 mmol |
| Amine | 1.2 | 1.2 mmol |
| Copper(I) Iodide | 0.05 | 9.5 mg |
| Diphenylphosphinic Acid | 0.05 | 10.9 mg |
| Potassium Phosphate | 2.0 | 424 mg |
| Anhydrous Dioxane | - | 3 mL |
Application Protocol 2: Copper-Catalyzed Sonogashira-Type Coupling
The Sonogashira coupling, a reaction forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is fundamental in organic synthesis. While traditionally palladium-catalyzed, copper-only systems have gained significant traction due to their cost-effectiveness and unique reactivity.[1][5] Copper(I) diphenylphosphinate can effectively catalyze this transformation, often without the need for a palladium co-catalyst.[6]
Rationale for Experimental Choices:
-
Catalyst: The Cu(O2PPh2) complex is believed to facilitate the formation of a key copper-acetylide intermediate.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual role: it deprotonates the terminal alkyne and can also act as a ligand for the copper center.
-
Solvent: A solvent like DMF or acetonitrile is often employed to ensure reagent solubility.
-
Ligand-Free Conditions: In many cases, the diphenylphosphinate and the amine base provide sufficient coordination to the copper center, obviating the need for additional, often expensive, phosphine ligands.
Detailed Experimental Protocol:
Materials:
-
Aryl Iodide (e.g., 4-Iodoanisole, 1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.1 mmol, 1.1 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Diphenylphosphinic Acid (Ph₂PO₂H) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (3 mL)
-
Inert atmosphere (Argon or Nitrogen) supply
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a dry Schlenk tube, add Copper(I) Iodide (9.5 mg, 0.05 mmol) and Diphenylphosphinic Acid (10.9 mg, 0.05 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the aryl iodide (e.g., 4-Iodoanisole, 234 mg, 1.0 mmol) and anhydrous DMF (3 mL).
-
Add the terminal alkyne (e.g., Phenylacetylene, 120 µL, 1.1 mmol) and triethylamine (279 µL, 2.0 mmol) via syringe.
-
Stir the reaction mixture at 80 °C for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (15 mL).
-
Wash the solution with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 10 mL) to remove the copper catalyst and the amine base.
-
Wash with brine (1 x 10 mL), dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Component | Molar Equiv. | Amount (for 1.0 mmol scale) |
| Aryl Iodide | 1.0 | 1.0 mmol |
| Terminal Alkyne | 1.1 | 1.1 mmol |
| Copper(I) Iodide | 0.05 | 9.5 mg |
| Diphenylphosphinic Acid | 0.05 | 10.9 mg |
| Triethylamine | 2.0 | 2.0 mmol (279 µL) |
| Anhydrous DMF | - | 3 mL |
digraph "ExperimentalWorkflow" { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="1. Add Catalyst, Ligand,\nBase & Substrates to Vial"]; inert [label="2. Establish Inert\nAtmosphere (Ar/N2)"]; solvent [label="3. Add Anhydrous Solvent"]; reaction [label="4. Heat and Stir\n(Monitor Progress)"]; cooldown [label="5. Cool to Room\nTemperature"]; workup [label="6. Aqueous Workup\n(Extraction & Washes)"]; purify [label="7. Dry and Purify\n(Column Chromatography)"]; end [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents; reagents -> inert; inert -> solvent; solvent -> reaction; reaction -> cooldown; cooldown -> workup; workup -> purify; purify -> end; }
Caption: General Experimental Workflow for Copper-Catalyzed Reactions.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Key to reproducibility is the rigorous exclusion of air and moisture, as the Cu(I) catalyst is susceptible to oxidation. The visual progression of the reaction, often indicated by a color change, and consistent monitoring by analytical techniques such as TLC or GC-MS, provide internal checks on the reaction's progress. Furthermore, running a control reaction in the absence of the copper catalyst or the diphenylphosphinate ligand should result in no or negligible product formation, thereby validating the catalytic system's efficacy.
Conclusion
Copper(I) diphenylphosphinate is a versatile and efficient catalyst for a range of important synthetic transformations. Its low cost, reduced toxicity compared to heavier metals, and ability to function under relatively mild conditions make it an attractive choice for both academic research and industrial applications. By understanding the fundamental mechanistic principles and adhering to robust experimental protocols, researchers can effectively harness the power of this catalytic system to streamline the synthesis of complex molecular targets.
References
- Mechanistic Study of Copper-Catalyzed C-H Hydroxylation/C-S Coupling by ESI-HR MS and DFT Calcul
- Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with Boc-L-proline Deriv
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-pentyne. BenchChem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- Proposed mechanism for copper-catalyzed C-H bond activation and carboxylation of terminal alkynes.
- Synthesis and structure of intermediates in copper-catalyzed alkyl
- Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds. RSC Advances.
- Recent progress in copper-catalyzed cross-coupling reactions.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- Sonogashira Coupling. Chemistry LibreTexts.
- Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. The Journal of Organic Chemistry.
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- The main mechanisms of C-H activ
- Ullmann Condens
- Copper(I) Complexes Derived from 1,1′-Bis(diphenylphosphino)Ferrocene and Their Derivatives: Synthesis, Structure and Catalytic Studies for One-Pot Synthesis of Benzofuran. Semantic Scholar.
- Copper-catalyzed anti-hydrophosphination reaction of 1-alkynylphosphines with diphenylphosphine providing (Z)-1,2-diphosphino-1-alkenes. Semantic Scholar.
- Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I).
- Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydrophosphination of Dienes. Journal of the American Chemical Society.
- Ullmann condens
- Copper(I) diphosphine catalysts for C−N bond formation: Synthesis, structure, and ligand effects. -ORCA - Cardiff University.
- [(DPEPhos)(bcp)
- Copper-Phosphido Catalysis: Enantioselective Addition of Phosphines to Cyclopropenes. ChemRxiv.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Copper(I) Complexes Derived from 1,1′-Bis(diphenylphosphino)Ferrocene and Their Derivatives: Synthesis, Structure and Catalytic Studies for One-Pot Synthesis of Benzofuran.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
- Synthesis, Structure, and Reactivity of Copper(I)
- Ullmann Reaction. Organic Chemistry Portal.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc.
- Photoinduced Copper Catalyzed C(sp)P Bond Formation by Coupling of Diphenylphosphine with Aryl Iodides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Study of Copper-Catalyzed C-H Hydroxylation/C-S Coupling by ESI-HR MS and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Copper(I) Diphenylphosphinate Catalysis
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing copper(I) diphenylphosphinate in catalysis. This guide is structured to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common experimental hurdles. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and trustworthiness.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of copper(I) diphenylphosphinate.
Q1: What is copper(I) diphenylphosphinate, and what are its primary catalytic applications?
Copper(I) diphenylphosphinate, with the chemical formula Cu(O₂PPh₂), is a coordination complex that has gained attention as a versatile catalyst in organic synthesis. It is particularly effective in facilitating cross-coupling reactions, which are fundamental processes for forming carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.[1][2] Notable applications include Ullmann-type condensations, Chan-Lam couplings, and azide-alkyne cycloadditions (click chemistry).[1][3][4][5] The diphenylphosphinate ligand plays a crucial role in stabilizing the active copper(I) species and modulating its reactivity.
Q2: My reaction with copper(I) diphenylphosphinate shows low to no yield. What are the first things I should check?
Low or no product yield in copper-catalyzed reactions can often be traced back to a few key factors.[6] A systematic troubleshooting approach is recommended:
-
Catalyst Activity: The active species in many of these reactions is Cu(I), which is susceptible to oxidation.[6] Ensure you are using rigorous inert atmosphere techniques.
-
Reaction Conditions: Suboptimal temperature, solvent, or base can significantly hinder the reaction.
-
Reagent Quality: The purity of your substrates, solvent, and base is critical.
Q3: How should I handle and store copper(I) diphenylphosphinate?
Copper(I) diphenylphosphinate should be stored under an inert atmosphere at room temperature to prevent oxidation. It is a solid material. Always handle the catalyst in a glovebox or under a stream of inert gas (e.g., argon or nitrogen) to maintain its catalytic activity.
Troubleshooting Guide: Common Problems and Solutions
This section provides a more detailed, question-and-answer-formatted guide to specific issues you may encounter during your experiments.
Problem 1: Poor Reaction Yield or Stalled Reaction
Question: I've set up my cross-coupling reaction using copper(I) diphenylphosphinate, but the reaction is either very slow or has stalled completely, resulting in a low yield of my desired product. What are the likely causes and how can I address them?
Answer: This is a common issue that can stem from several sources. Let's break down the potential causes and their solutions.
Potential Cause A: Inactive Catalyst
The active catalytic species is Cu(I), which can be readily oxidized to the less active Cu(II) state by atmospheric oxygen.
-
Solution:
-
Inert Atmosphere: It is crucial to assemble your reaction under an inert atmosphere (argon or nitrogen).[7] This includes degassing your solvent and ensuring all glassware is oven-dried and cooled under an inert gas.
-
Fresh Catalyst: Use a freshly opened bottle of copper(I) diphenylphosphinate or a sample that has been properly stored under inert conditions.
-
In Situ Generation: Consider generating the active Cu(I) species in situ from a more stable Cu(II) precursor with a reducing agent. However, with copper(I) diphenylphosphinate, the goal is to preserve the Cu(I) state.
-
Potential Cause B: Suboptimal Ligand Environment
While diphenylphosphinate is the primary ligand, the reaction may benefit from or be inhibited by other coordinating species present.
-
Solution:
-
Ligand Screening: For particularly challenging substrates, screening additional ancillary ligands can be beneficial. Diamine ligands, for instance, have been shown to accelerate certain copper-catalyzed reactions.[8][9]
-
Substrate Inhibition: Some substrates, particularly certain nitrogen-containing heterocycles, can act as strong ligands for the copper center, leading to catalyst inhibition.[7] If you suspect this, try a slow addition of the problematic substrate to the reaction mixture.
-
Potential Cause C: Incorrect Solvent or Temperature
The choice of solvent and reaction temperature can dramatically impact reaction rates and yields.
-
Solution:
-
Solvent Screening: The solvent affects the solubility of your reagents and the stability and reactivity of the catalytic species.[10] Common solvents for copper-catalyzed cross-couplings include DMF, DMSO, dioxane, and toluene. A screening of solvents is often a worthwhile optimization step.
-
Temperature Optimization: Many copper-catalyzed reactions require elevated temperatures to proceed at a reasonable rate.[11] If your reaction is sluggish at a lower temperature, incrementally increasing it (e.g., in 10-20 °C intervals) can often lead to significant improvements. Conversely, if you are observing decomposition, lowering the temperature may be necessary.
-
Experimental Protocol: General Procedure for Optimizing a Copper-Catalyzed C-N Cross-Coupling Reaction
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) diphenylphosphinate (5 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the tube, and then evacuate and backfill with argon three times.
-
Add the degassed, anhydrous solvent (3-5 mL) via syringe.
-
Place the tube in a preheated oil bath or heating block at the desired temperature (e.g., start at 100 °C).
-
Monitor the reaction's progress using TLC or GC-MS.
-
If the reaction is slow, consider increasing the temperature or screening a different solvent or base as outlined in the table below.
Data Presentation: Solvent and Base Screening for a Model Ullmann Condensation
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | K₃PO₄ | 110 | 45 |
| 2 | Dioxane | K₃PO₄ | 100 | 65 |
| 3 | DMF | K₃PO₄ | 100 | 78 |
| 4 | DMF | Cs₂CO₃ | 100 | 85 |
| 5 | DMF | K₂CO₃ | 100 | 72 |
This table illustrates a hypothetical optimization process. Actual results will vary depending on the specific substrates.
Problem 2: Formation of Side Products
Question: My reaction is proceeding, but I'm observing significant formation of side products, such as homocoupling of my starting materials. How can I improve the selectivity for my desired cross-coupled product?
Answer: Side product formation is a common challenge in cross-coupling chemistry. Here's how to address the most frequent culprits.
Potential Cause A: Homocoupling of Boronic Acids (in Chan-Lam type reactions)
In Chan-Lam couplings, the oxidative homocoupling of the aryl boronic acid to form a biaryl species is a common side reaction.[12]
-
Solution:
-
Control Stoichiometry: Using a slight excess of the amine or alcohol nucleophile relative to the boronic acid can favor the cross-coupling pathway.
-
Atmosphere Control: While Chan-Lam couplings can often be run open to the air, in some cases, controlling the amount of oxygen can reduce homocoupling.[13] Running the reaction under an inert atmosphere and then introducing a controlled amount of air or oxygen might be beneficial.
-
Additives: The addition of certain ligands or additives can sometimes suppress homocoupling.
-
Potential Cause B: Glaser Coupling (in reactions involving terminal alkynes)
When working with terminal alkynes, their oxidative homocoupling to form diynes (Glaser coupling) is a frequent side reaction, particularly in the presence of copper(I) and oxygen.[7]
-
Solution:
-
Strictly Anaerobic Conditions: To suppress Glaser coupling, it is imperative to run the reaction under strictly anaerobic conditions.[7] This involves thorough degassing of all solvents and reagents and maintaining a robust inert atmosphere.
-
Copper-Free Conditions (if applicable): While your core focus is on copper(I) diphenylphosphinate, it's worth noting that for some transformations, copper-free Sonogashira protocols exist to circumvent this issue entirely.[7]
-
Slow Addition: Slowly adding the terminal alkyne to the reaction mixture can help maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.
-
Visualization of Optimization Workflow
A systematic approach is key to successfully optimizing your reaction conditions. The following diagram illustrates a logical workflow for troubleshooting and optimization.
Caption: A workflow for the systematic optimization of copper-catalyzed reactions.
Mechanistic Considerations: The "Why" Behind the Choices
Understanding the catalytic cycle provides insight into why certain conditions are favored. While the exact mechanism can be substrate-dependent, a general cycle for a C-N coupling often involves:
-
Coordination: The amine nucleophile coordinates to the Cu(I) center.
-
Oxidative Addition/Transmetalation: The aryl halide undergoes oxidative addition to the copper center (for Ullmann-type reactions), or transmetalation occurs with an organoboron reagent (for Chan-Lam reactions), often leading to a Cu(III) intermediate.[3][4]
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the copper center, releasing the product and regenerating a Cu(I) species.[3][4]
The diphenylphosphinate ligand helps to stabilize the copper intermediates and facilitate these steps. The base is often required to deprotonate the nucleophile, making it more reactive. The solvent can influence the rate of each of these steps.
Caption: A simplified representation of a copper-catalyzed cross-coupling cycle.
References
- Diamine Ligands in Copper-Catalyzed Reactions. PubMed Central (PMC) - National Institutes of Health (NIH).
- Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydr. [No Source Found].
- Synthesis and structure of intermediates in copper-catalyzed alkylation of diphenylphosphine. PubMed.
- Diamine ligands in copper-catalyzed reactions. Royal Society of Chemistry (RSC) Publishing.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience.
- Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group.
- Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- Copper catalysis with redox-active ligands. PubMed Central (PMC) - National Institutes of Health (NIH).
- Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Royal Society of Chemistry (RSC) Publishing.
- Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. ResearchGate.
- Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Publications.
- From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations. National Institutes of Health (NIH).
- Chan–Lam coupling. Wikipedia.
- Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. ChemRxiv.
- Synthesis, Structure, and Photoluminescent Properties of Copper(I) Complexes with N-(diphenylphosphino)-4-Phenylpyrimidineamine. ResearchGate.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- (PDF) Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydrophosphination of a Tri-substituted Styrene. ResearchGate.
- Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate.
- Copper(I) Complexes Derived from 1,1′-Bis(diphenylphosphino)Ferrocene and Their Derivatives: Synthesis, Structure and Catalytic Studies for One-Pot Synthesis of Benzofuran. Semantic Scholar.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC) - National Institutes of Health (NIH).
- Synthesis and Characterization of Copper(I) Complexes of Triphenylphosphine and 2-Methylpyridine. ResearchGate.
- A Review on the Latest Progress of Chan‐Lam Coupling Reaction. ResearchGate.
- Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I). ResearchGate.
- Chan-Lam Coupling. Organic Chemistry Portal.
- Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydrophosphination of a Tri-substituted Styrene. ChemRxiv | Cambridge Open Engage.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)alkane-Based Complexes and Coordination Polymers. PubMed Central (PMC) - National Institutes of Health (NIH).
- Copper-catalyzed anti-hydrophosphination reaction of 1-alkynylphosphines with diphenylphosphine providing (Z)-1,2-diphosphino-1-alkenes. Semantic Scholar.
- Copper-catalyzed Anti-Hydrophosphination Reaction of 1-alkynylphosphines With Diphenylphosphine Providing (Z)-1,2-diphosphino-1-alkenes. PubMed.
- Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. MDPI.
- Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney. YouTube.
- Copper(I) diphosphine catalysts for C−N bond formation: Synthesis, structure, and ligand effects. -ORCA - Cardiff University.
Sources
- 1. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 2. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
troubleshooting low yield in copper (I) diphenylphosphinate synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of copper(I) diphenylphosphinate. As a coordination complex, its synthesis requires careful control over reagents and conditions to achieve high yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My final product is an off-white, green, or blue powder, and the yield is significantly lower than expected. What is the primary cause?
A1: The most common cause is the presence of copper(II) impurities. Copper(I) salts are highly susceptible to oxidation to the more stable copper(II) state, especially in the presence of air or moisture. Copper(II) species are typically blue or green and will contaminate your final product, reducing its purity and overall yield.
-
Causality: The starting copper(I) chloride (CuCl) may already contain copper(II) impurities. Furthermore, oxygen dissolved in your reaction solvent or present in the reaction atmosphere can oxidize the Cu(I) center during the synthesis. This leads to the formation of undesired copper(II) byproducts instead of the target Cu(I) complex.[1]
-
Preventative Protocol:
-
Use High-Purity Starting Materials: Always start with high-purity copper(I) chloride.[1] If the purity is questionable, it can be purified by stirring with glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum.
-
Maintain an Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the exposure of Cu(I) species to oxygen.
-
Degas Solvents: Use solvents that have been thoroughly degassed. This can be achieved by bubbling an inert gas through the solvent for 30-60 minutes prior to use or by using the freeze-pump-thaw technique.
-
-
Corrective Protocol (Purification): If your product is already contaminated, a simple washing procedure can often remove the more soluble Cu(II) impurities.
-
Suspend the crude, colored product in a suitable solvent where copper(I) diphenylphosphinate has minimal solubility, such as ethanol or acetone.
-
Stir the suspension vigorously for 15-20 minutes.
-
Collect the solid product by filtration.
-
Wash the collected solid with fresh, cold solvent.
-
Dry the purified product under vacuum. The resulting solid should be a white or near-white powder.[1]
-
Q2: The reaction mixture fails to produce a significant amount of precipitate, or the solution remains clear. What's going wrong?
A2: This issue typically points to one of three problems: incomplete reaction due to insufficient deprotonation, incorrect solvent choice, or improper stoichiometry.
-
Causality: The synthesis relies on the reaction between the diphenylphosphinate anion and the copper(I) cation. The anion is generated in situ by a base, typically triethylamine (Et₃N), which deprotonates diphenylphosphinic acid.[1] If the base is absent, impure, or insufficient, the nucleophilic anion will not form in the required concentration, and the reaction will stall. Additionally, the chosen solvent must be able to dissolve the reactants but not the final product, allowing it to precipitate out of the solution and drive the reaction to completion.[1]
-
Troubleshooting Steps:
-
Verify the Base: Ensure that triethylamine was added in the correct stoichiometric amount (at least a 1:1 molar ratio with diphenylphosphinic acid). Use freshly distilled triethylamine, as it can degrade over time.
-
Check Solvent System: The ideal solvent system allows for the dissolution of diphenylphosphinic acid and copper(I) chloride while ensuring the copper(I) diphenylphosphinate product is insoluble.[1] A common choice is a mixture of organic solvents. If your product is soluble in your chosen solvent, you will not see precipitation and the yield upon workup will be poor. Consider switching to a less polar solvent system.
-
Confirm Reagent Stoichiometry: Double-check the molar ratios of your reactants. A common stoichiometry is a 1:1:1 ratio of CuCl, diphenylphosphinic acid, and triethylamine.
-
Q3: My yield is consistently low even with a white product and good precipitation. Where could I be losing material?
A3: Product loss often occurs during the workup and purification steps, particularly during washing.
-
Causality: While the product should be largely insoluble in the washing solvent, no compound is perfectly insoluble. Excessive washing, using too large a volume of solvent, or washing with a solvent in which the product has slight solubility will lead to significant product loss.
-
Optimization Protocol:
-
Select an Optimal Washing Solvent: The key is to find a solvent where the byproduct (triethylammonium chloride) is highly soluble, but the desired product is not.[1] Diethyl ether or cold ethanol are common choices.
-
Minimize Wash Volume: Use the minimum volume of solvent necessary to wash away impurities. Use cold solvent to further decrease the solubility of your product.
-
Efficient Filtration: Ensure your filtration setup is efficient to minimize contact time between the product and the filtrate, which may contain dissolved product.
-
Experimental Protocols & Data
Standard Synthesis Protocol for Copper(I) Diphenylphosphinate
This protocol is a baseline and may require optimization based on your specific laboratory conditions.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add diphenylphosphinic acid (1.0 eq) and high-purity copper(I) chloride (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add a degassed organic solvent (e.g., a mixture of methanol and dichloromethane) via cannula or syringe until the solids are suspended.
-
Base Addition: While stirring vigorously, slowly add triethylamine (1.0-1.1 eq) to the suspension.
-
Reaction: A white precipitate should form almost immediately. Allow the reaction to stir at room temperature for 2-4 hours to ensure completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sparingly with cold, degassed ethanol to remove the soluble triethylammonium chloride byproduct, followed by a wash with diethyl ether.[1]
-
Drying: Dry the final product under vacuum to yield copper(I) diphenylphosphinate as a white solid.
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Green/Blue Product | Oxidation of Cu(I) to Cu(II) | Use high-purity CuCl; conduct reaction under inert atmosphere; use degassed solvents.[1] |
| No/Little Precipitate | Incomplete reaction or wrong solvent | Verify addition and purity of base (triethylamine); ensure solvent choice allows product precipitation. |
| Low Yield (White Product) | Product loss during workup | Minimize volume of washing solvent; use cold solvent for washing. |
| Product darkens on storage | Decomposition (Oxidation) | Store final product under an inert atmosphere, protected from light and moisture.[2] |
Diagrams: Workflows and Logic
The following diagrams illustrate the standard synthesis workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for the synthesis of Copper(I) Diphenylphosphinate.
Caption: Troubleshooting decision tree for low yield synthesis.
Frequently Asked Questions (FAQs)
-
What is the precise role of triethylamine in this synthesis? Triethylamine acts as a Brønsted-Lowry base. Its function is to deprotonate the diphenylphosphinic acid, forming the diphenylphosphinate anion. This anion then acts as a ligand, displacing the chloride from the copper(I) center to form the desired product. The byproduct is triethylammonium chloride, which is typically soluble in the reaction/washing solvents and is removed during workup.[1]
-
How critical is the storage of the final product? It is highly critical. Copper(I) diphenylphosphinate, like many Cu(I) complexes, is sensitive to air and moisture and can oxidize over time. For long-term stability, it must be stored under an inert atmosphere (in a glovebox or a sealed vial backfilled with nitrogen/argon) and in a desiccator to protect it from moisture.[2]
-
Can other bases be used instead of triethylamine? While other non-nucleophilic organic bases could theoretically be used, triethylamine is widely cited and effective. The key requirements for a base are that it must be strong enough to deprotonate the phosphinic acid and that its corresponding ammonium salt is soluble in the workup solvent for easy removal. Using a different base would require re-optimization of the reaction and purification conditions.
-
What analytical techniques are recommended for product characterization? To confirm the identity and purity of your copper(I) diphenylphosphinate, Fourier-Transform Infrared (FTIR) spectroscopy is useful for observing the P-O and P-C stretching frequencies. Elemental Analysis (CHN) can confirm the empirical formula. For more detailed structural information, X-ray diffraction (XRD) would be the definitive technique.
References
- MDPI. Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents. [Link]
- American Elements. Copper(I)
- ResearchGate. Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I) | Request PDF. [Link]
- PubMed Central (PMC). Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)
Sources
Technical Support Center: Stabilizing Copper (I) Diphenylphosphinate Catalysis
Prepared by the Office of Senior Application Science
Welcome to the technical support center for copper (I) diphenylphosphinate [(PPh₂)₂CuO] catalysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and prevent catalyst deactivation, ensuring robust and reproducible experimental outcomes. We move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Troubleshooting Guide: Diagnosing and Remediating Catalyst Deactivation
This section addresses the most common issues encountered during reactions utilizing this compound. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.
Q1: My reaction is unexpectedly slow, or has failed to initiate. What are the primary deactivation pathways for my copper (I) catalyst?
A sluggish or stalled reaction is the most frequent symptom of catalyst deactivation. For copper(I) complexes, including diphenylphosphinate, there are four primary deactivation mechanisms to consider.
-
Oxidative Deactivation: The most common failure mode is the oxidation of the catalytically active copper(I) center to the inactive copper(II) state.[1][2] This is typically caused by exposure to atmospheric oxygen, which can be introduced through non-rigorous inert atmosphere techniques or impure, oxygen-laden solvents and reagents.[2][3]
-
Ligand Dissociation/Modification: The diphenylphosphinate ligand is crucial for stabilizing the Cu(I) oxidation state and modulating its reactivity.[4][5] Dissociation of the phosphine ligand can expose the copper center, making it more susceptible to oxidation or aggregation. In some cases, the phosphine ligand itself can be oxidized to phosphine oxide, which alters the electronic properties of the metal center and reduces catalytic activity.
-
Poisoning from Impurities: Substrates, reagents, or solvents may contain impurities that can act as catalyst poisons.[6][7] Common culprits include sulfur compounds, halides (in excess), and other coordinating species that can bind irreversibly to the copper center, blocking active sites.[7][8]
-
Thermal Degradation: While often more stable than other organometallics, copper(I) phosphinate complexes can undergo thermal degradation at elevated temperatures. This can lead to aggregation of copper species into inactive nanoparticles or clusters, a process known as sintering.[9][10]
dot graph TD subgraph Deactivation Pathways direction LR A[Active Cu(I)L₂ Catalyst (L = PPh₂O)] -- "O₂, H₂O" --> B{Oxidation}; A -- "Impurities (S, X⁻)" --> C{Poisoning}; A -- "Δ (High Temp.)" --> D{Thermal Degradation / Sintering}; A -- "Solvent Effects / Weak Ligation" --> E{Ligand Dissociation};
end
Caption: Primary deactivation pathways for a Copper(I) catalyst.
Q2: How can I visually identify catalyst deactivation?
A distinct color change is the most reliable visual indicator of catalyst oxidation.
-
Active Catalyst: High-purity copper(I) diphenylphosphinate, like many Cu(I) phosphine complexes, should appear as a white or slightly off-white solid. In solution, it should form a colorless or pale-yellow mixture.
-
Deactivated Catalyst: The presence of Cu(II) species is indicated by a green or blue color.[1][2] If your reaction mixture turns green or blue, it is a definitive sign that your active Cu(I) catalyst has been oxidized and is likely no longer catalytically competent.[1]
Q3: My catalyst powder has a greenish tint. Can I still use it? How can I regenerate a deactivated catalyst?
A greenish tint indicates partial oxidation to Cu(II) and using it directly will likely result in poor performance or complete reaction failure.[1] It is strongly recommended to purify the catalyst before use. While prevention is the best strategy, in some cases, deactivated catalysts can be regenerated.
Regeneration Protocol: In-Situ Reduction
This protocol aims to reduce the inactive Cu(II) species back to the active Cu(I) state. This is often performed in situ just before the addition of sensitive substrates.
-
Setup: Assemble your reaction glassware and charge it with the deactivated (greenish) copper catalyst under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add a thoroughly deoxygenated, anhydrous solvent to the flask.
-
Reducing Agent: Add a suitable reducing agent. A common and effective method involves adding a small amount of a tertiary phosphine, such as triphenylphosphine (PPh₃), which can reduce Cu(II) to Cu(I) while being oxidized to triphenylphosphine oxide. Alternatively, other reducing agents like hydrogen or hydrazine can be employed, though these require more specialized handling.[11]
-
Stirring: Stir the mixture at room temperature under an inert atmosphere. The disappearance of the green/blue color is an indicator of successful reduction.
-
Proceed with Reaction: Once the solution is colorless or pale yellow, you can proceed with your reaction by adding the other reagents.
Note: This method is not universally applicable and may not be effective if the catalyst has been deactivated by strong poisons or significant thermal aggregation.
Proactive Prevention: Ensuring Catalytic Activity
Proactive measures are the most effective way to ensure the success of your copper-catalyzed reaction. The following protocols are designed to eliminate the common sources of deactivation.
Protocol 1: Rigorous Deoxygenation of Reaction Systems
The exclusion of oxygen is the single most critical factor for maintaining Cu(I) catalyst activity.[2]
Method: Freeze-Pump-Thaw Cycles (for Solvents)
This is the gold standard for removing dissolved oxygen from solvents.
-
Freeze: Place the solvent in a robust flask (e.g., a Schlenk flask) and cool it in a liquid nitrogen bath until completely frozen. The flask should be no more than half full.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws; this is the dissolved gas coming out of solution.
-
Repeat: Repeat this cycle at least three times. A self-validating check is to observe no significant bubbling during the final thaw cycle, indicating that dissolved gases have been thoroughly removed.
-
Storage: Backfill the flask with an inert gas (Argon or Nitrogen) and store the deoxygenated solvent over molecular sieves.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for Freeze-Pump-Thaw deoxygenation.
Protocol 2: Purification of Reagents
Impurities in monomers, substrates, or other reagents can poison the catalyst.[1]
-
Liquid Reagents: Pass through a plug of activated basic alumina or distill under reduced pressure.
-
Solid Reagents: Recrystallize from an appropriate solvent. Ensure the purified solid is thoroughly dried under vacuum to remove residual solvent and moisture.
Advanced Diagnostics & FAQs
Q4: How does the choice of solvent affect catalyst stability?
Solvent choice is critical and can influence the catalyst's stability and reactivity in several ways.[2][12]
-
Polarity: The polarity of the solvent can affect the equilibrium between different copper species in solution.[13][14]
-
Coordinating Ability: Solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) can coordinate to the copper center.[12] While this can sometimes stabilize the Cu(I) state, strong coordination can also inhibit substrate binding and reduce catalytic activity.
-
Purity: As mentioned, solvents must be anhydrous and deoxygenated. The presence of water can accelerate the oxidation of Cu(I) to Cu(II).[15]
Q5: What analytical techniques can confirm the cause of deactivation?
When troubleshooting persistent issues, advanced characterization of the spent catalyst can provide definitive answers.[9][16]
| Technique | Information Provided | Deactivation Mechanism Indicated |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of copper on the catalyst surface and can detect the presence of poisoning elements.[9][17] | Oxidation (Cu(II) signal), Poisoning (signals from S, Cl, etc.) |
| X-ray Diffraction (XRD) | Analyzes the crystalline structure of the catalyst. Can detect the formation of bulk CuO or Cu₂O phases.[16][18] | Oxidation, Thermal Degradation (sintering) |
| Temperature Programmed Desorption (TPD) | Measures the strength of adsorption of molecules on the catalyst surface.[9][16] | Poisoning (strong binding of impurities) |
| BET Surface Area Analysis | Measures the active surface area of the catalyst.[9] | Thermal Degradation (sintering leads to reduced surface area) |
References
- Benchchem. (n.d.). Technical Support Center: Improving CuBr-Catalyzed Reaction Rates. Benchchem.
- Habermann, C. E. (1972). Regeneration of copper oxide and copper chromite catalysts. (U.S. Patent No. 3,645,913). U.S. Patent and Trademark Office.
- Wang, X., et al. (2021). In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products. Journal of Materials Chemistry A.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Copper-Catalyzed Reactions. Benchchem.
- Goldstein, S., et al. (1996). Design of Ligands That Stabilize Cu(I) and Shift the Reduction Potential of the CuII/I Couple Cathodically in Aqueous Solutions. Inorganic Chemistry.
- Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science.
- Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.
- Wang, D., et al. (2021). Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst. Catalysts.
- BenchChem. (2025). Troubleshooting low conversion rates in copper-catalyzed etherification reactions. Benchchem.
- Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts.
- Li, Y., et al. (2022). Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization. ACS Omega.
- Ghedini, E., et al. (2022). Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. Polymers.
- Lewis, J. S., et al. (1998). Effect of ligand and solvent on chloride ion coordination in anti-tumour copper(I) diphosphine complexes. Polyhedron.
- Chary, K. V. R., et al. (2021). Synthesis and Surface Characterization of Supported Copper based Catalysts. Stechnolock Arch Mater Sci.
- Wang, Y., et al. (2023). Investigating the Effects of Copper Impurity Deposition on the Structure and Electrochemical Behavior of Hydrogen Evolution Electrocatalyst Materials. ACS Applied Energy Materials.
- Benchchem. (2025). preventing catalyst deactivation of chlorotris(triphenylphosphine)copper(I). Benchchem.
- Hiden Analytical. (2021). Catalyst Characterization Techniques. Hiden Analytical.
- Jeroro, P. D., et al. (2021). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research.
- Wang, Y., et al. (2023). Investigating the Effects of Copper Impurity Deposition on the Structure and Electrochemical Behavior of Hydrogen Evolution Electrocatalyst Materials. ACS Publications.
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General.
- Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Slideshare.
- Fomina, M. V., et al. (2025). Copper Complexes of the Biginelli-Type Ligand: Effect of Solvents and Halide Ions on Crystal Structure. Inorganic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Effects of Copper Impurity Deposition on the Structure and Electrochemical Behavior of Hydrogen Evolution Electrocatalyst Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. scispace.com [scispace.com]
- 11. US3645913A - Regeneration of copper oxide and copper chromite catalysts - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of ligand and solvent on chloride ion coordination in anti-tumour copper(I) diphosphine complexes: synthesis of [Cu(dppe)(2)]Cl and analogous complexes (dppe = 1,2-bis(diphenylphosphino)ethane) - Kent Academic Repository [kar.kent.ac.uk]
- 14. Copper Complexes of the Biginelli-Type Ligand: Effect of Solvents and Halide Ions on Crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalyst Characterization Techniques [hidenanalytical.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. stechnolock.com [stechnolock.com]
identifying and removing impurities in copper (I) diphenylphosphinate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with copper(I) diphenylphosphinate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis, purification, and handling of this compound. Our goal is to blend established scientific principles with practical, field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Part 1: Identification of Common Impurities
Question 1: My freshly synthesized copper(I) diphenylphosphinate is off-white, but has developed a noticeable blue or green tint. What is the cause?
Answer: A blue or green coloration is a classic indicator of the presence of copper(II) species. The copper(I) ion (Cu⁺) has a d¹⁰ electronic configuration and its compounds are typically white, yellow, or reddish-orange. However, Cu⁺ is susceptible to oxidation to the more stable copper(II) state (Cu²⁺), especially in the presence of atmospheric oxygen and moisture.[1] The Cu²⁺ ion has a d⁹ configuration, which gives rise to the characteristic blue or green colors you are observing.
-
Causality: This oxidation is a common degradation pathway. The stability of Cu(I) is highly dependent on the coordinating ligands and the overall environment.[2][3] Exposure to air during synthesis, workup, or storage can facilitate this process.
-
Actionable Advice: The presence of significant color suggests your sample's purity is compromised. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques and to use degassed, anhydrous solvents to minimize further oxidation.
Question 2: How can I use ³¹P NMR spectroscopy to assess the purity of my sample?
Answer: ³¹P NMR spectroscopy is arguably the most powerful tool for identifying phosphorus-containing impurities in your copper(I) diphenylphosphinate sample. The chemical shift (δ) of the phosphorus nucleus is extremely sensitive to its chemical environment, coordination state, and oxidation state.[4]
A pure sample of copper(I) diphenylphosphinate should ideally show a single, sharp signal in the ³¹P{¹H} NMR spectrum. However, due to the quadrupolar nature of the copper isotopes (⁶³Cu and ⁶⁵Cu, both I = 3/2), this signal is often broadened.[4] The appearance of additional signals is a direct indication of impurities.
Common Impurities and Their Expected ³¹P NMR Signatures:
| Compound/Impurity | Typical ³¹P Chemical Shift (δ) Range (ppm) | Rationale for Chemical Shift |
| Copper(I) Diphenylphosphinate (Product) | Varies (often broad) | Coordination to the diamagnetic Cu(I) center. The exact shift depends on the coordination number and geometry.[5] |
| Diphenylphosphinic Acid (Starting Material) | +20 to +35 | Uncoordinated, protonated phosphinic acid. |
| Diphenylphosphine Oxide (Side Product) | +20 to +30 | A common oxidation product of phosphine precursors. |
| Other Cu(I)-Phosphine/Phosphinate Species | Varies widely | Different ligand-to-metal ratios or coordination geometries can exist in solution.[6] |
Question 3: What key features should I look for in the FTIR spectrum to confirm product formation and identify impurities?
Answer: Fourier Transform Infrared (FTIR) spectroscopy is excellent for confirming the coordination of the diphenylphosphinate ligand to the copper center. The key is to compare the spectrum of your product to that of the diphenylphosphinic acid starting material.
-
Confirmation of Coordination: The most significant change occurs in the P=O and P-O stretching vibrations. In free diphenylphosphinic acid, you will observe a strong P=O stretch (typically ~1180-1200 cm⁻¹) and P-OH bands.[7][8] Upon coordination to copper(I), the P=O bond order decreases as electron density is donated to the metal. This results in the disappearance of the P=O stretch and the appearance of two new bands corresponding to the asymmetric and symmetric stretching vibrations of the P-O₂⁻ group, now coordinated to Cu(I). These bands are typically found in the 1100-1000 cm⁻¹ and 1000-950 cm⁻¹ regions, respectively.[9]
-
Identifying Impurities: The presence of a broad absorption in the 3000-2500 cm⁻¹ region and a sharp P=O band around 1190 cm⁻¹ would indicate unreacted diphenylphosphinic acid.
Part 2: Troubleshooting and Purification Protocols
Question 4: My initial analysis (NMR/Visual) shows the presence of impurities. What is the most reliable method for purification?
Answer: For solid organometallic compounds like copper(I) diphenylphosphinate, recrystallization is the most robust and widely recommended purification technique.[10][11] This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A properly chosen solvent will dissolve the desired compound and impurities at an elevated temperature, but as the solution cools, the desired compound will crystallize out in a pure form, leaving the impurities behind in the mother liquor.
For a detailed workflow, please refer to the Troubleshooting & Purification Workflow diagram and the Detailed Experimental Protocol for Recrystallization below.
Question 5: Can I use column chromatography for purification? What are the potential risks?
Answer: While column chromatography is a powerful purification technique in organic chemistry, it should be approached with caution for many organometallic complexes, including copper(I) compounds.[12][13]
-
Potential Risks:
-
Decomposition on Stationary Phase: Standard stationary phases like silica gel and alumina can have acidic surface sites that may catalyze the decomposition of sensitive complexes.[12]
-
Oxidation: The large surface area of the stationary phase can increase the compound's exposure to residual oxygen in the solvent or atmosphere, promoting oxidation to Cu(II).
-
Irreversible Adsorption: Polar organometallic complexes can sometimes bind irreversibly to the stationary phase, leading to low recovery.
-
-
When to Consider It: Chromatography may be an option if recrystallization fails and the compound is known to be robust. It is essential to first perform a 2D Thin Layer Chromatography (TLC) test to check the compound's stability on the chosen stationary phase.[14] If the spot remains intact and does not streak or change Rƒ value after running in two dimensions, column chromatography might be viable, but it must be performed using degassed solvents under an inert atmosphere.
Diagrams and Workflows
Troubleshooting & Purification Workflow
This diagram outlines the logical steps for assessing the purity of your copper(I) diphenylphosphinate sample and selecting the appropriate purification path.
Caption: Logical workflow for impurity identification and purification strategy selection.
Detailed Experimental Protocol for Recrystallization
The following protocol should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
Sources
- 1. Sciencemadness Discussion Board - Stability of the Cu(I) compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. nbinno.com [nbinno.com]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic and spectroscopic studies on diphenylphosphine complexes of copper(I) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
effect of solvent and temperature on copper (I) diphenylphosphinate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper(I) diphenylphosphinate. This guide is designed to provide in-depth technical assistance in a direct question-and-answer format, addressing common challenges and frequently asked questions encountered during experimentation. Our aim is to combine technical accuracy with practical, field-proven insights to support your research and development efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and handling of copper(I) diphenylphosphinate.
Question 1: My synthesis of copper(I) diphenylphosphinate resulted in a low yield and a greenish tint, suggesting copper(II) contamination. How can I prevent this?
Answer:
This is a common issue stemming from the oxidation of copper(I) to copper(II). Here’s a breakdown of the likely causes and solutions:
-
Causality: Copper(I) salts are susceptible to oxidation, especially in the presence of air and certain solvents at elevated temperatures. The greenish tint is a strong indicator of the presence of copper(II) species. High-purity starting materials are crucial to avoid the incorporation of impurities that can affect the final product's properties.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: All reaction steps should be performed under a rigorously inert atmosphere (e.g., high-purity argon or nitrogen). This includes the weighing and transfer of the copper(I) source and the reaction itself.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. Oxygen dissolved in the solvent is a primary culprit for oxidation.
-
High-Purity Reagents: Ensure the use of high-purity copper(I) salts.[1] Any copper(II) impurities in the starting material will be carried through to the final product.
-
Temperature Control: While some reactions require heating, prolonged exposure to high temperatures can promote oxidation. Monitor the reaction closely and use the minimum temperature necessary for the reaction to proceed. For solvothermal syntheses, the reaction temperature is a critical parameter that influences the final product's morphology and structure.[2]
-
-
Experimental Protocol: Synthesis under Inert Conditions
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
To a Schlenk flask, add your copper(I) source (e.g., CuCl, CuI) and diphenylphosphinic acid under a positive pressure of inert gas.
-
Add the degassed solvent via cannula or a gas-tight syringe.
-
If a base is required (e.g., a non-coordinating organic base to deprotonate the diphenylphosphinic acid), ensure it is also of high purity and added under inert conditions.
-
Stir the reaction at the desired temperature, maintaining a positive pressure of inert gas.
-
After the reaction is complete, filter the product under inert atmosphere and wash with degassed solvent.
-
Dry the final product under vacuum.
-
Question 2: I'm trying to synthesize a specific coordination polymer of copper(I) diphenylphosphinate, but I keep getting an amorphous powder or a different crystalline phase. What factors should I consider?
Answer:
The formation of coordination polymers is highly sensitive to the reaction conditions, particularly the solvent and temperature. The diphenylphosphinate ligand can adopt various coordination modes with the copper(I) center, leading to different structures.[1]
-
The Role of the Solvent: The solvent is not just a medium for the reaction; it can directly participate in the coordination sphere of the copper(I) ion.[3][4][5] The polarity, coordinating ability, and size of the solvent molecules can dictate the final structure of the coordination polymer.[3][4][5]
-
Coordinating Solvents: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can coordinate to the copper(I) center, influencing the assembly of the final polymeric structure.[4] This can sometimes lead to the isolation of solvated crystalline phases.
-
Non-Coordinating Solvents: Solvents like dichloromethane (DCM) or chloroform are less likely to coordinate directly to the metal center, which may favor the formation of different polymeric networks.[1]
-
Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and the growing polymer, thereby influencing the nucleation and crystal growth process.[3]
-
-
The Influence of Temperature:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, you are more likely to isolate the kinetically favored product, which may be amorphous or a metastable crystalline phase. Higher temperatures, especially in solvothermal synthesis, provide the energy to overcome activation barriers and form the thermodynamically more stable product.[6]
-
Phase Transitions: Copper(I) coordination polymers can undergo temperature-induced phase transitions.[7] The crystalline phase you isolate may be dependent on the reaction temperature and the cooling rate.
-
-
Troubleshooting and Optimization Strategy:
Parameter Recommendation Rationale Solvent System Screen a range of solvents with varying polarities and coordinating abilities (e.g., DCM, THF, MeCN, DMF). To systematically investigate the role of solvent-metal interactions on the final structure. Temperature For room temperature reactions, try varying the addition rate of reactants. For solvothermal synthesis, screen a temperature range (e.g., 80-180 °C). To shift the reaction from kinetic to thermodynamic control and explore different crystalline phases. Concentration Vary the concentration of your reactants. Higher concentrations can sometimes favor precipitation of amorphous material, while lower concentrations may promote slower crystal growth. Additives Consider the use of modulating agents or co-ligands. These can influence the coordination environment of the copper(I) ion and direct the formation of specific structures. -
Illustrative Workflow for Optimization:
Caption: A systematic approach to optimizing the synthesis of copper(I) diphenylphosphinate coordination polymers.
Frequently Asked Questions (FAQs)
Question 3: What is the expected thermal stability of copper(I) diphenylphosphinate, and what are the likely decomposition products?
Answer:
Based on thermal analysis of analogous copper(II) phosphinate complexes, copper(I) diphenylphosphinate is expected to be stable up to at least 250 °C.[8][9] The organic components of the ligand will decompose at higher temperatures.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) would show a weight loss corresponding to the organic portion of the complex at temperatures above 250-300 °C. Differential scanning calorimetry (DSC) would indicate whether the decomposition is an endothermic or exothermic process.
-
Decomposition Products: Upon heating in an air or oxygen atmosphere, the organic components will combust, and the final inorganic residue is likely to be a form of copper phosphate, such as copper diphosphate (Cu₂P₂O₇) or copper(II) orthophosphate (Cu₃(PO₄)₂).[8][9] The exact composition of the residue may depend on the final decomposition temperature and atmosphere.
Question 4: How can I characterize my copper(I) diphenylphosphinate product to confirm its identity and structure?
Answer:
A combination of spectroscopic and analytical techniques is recommended for full characterization:
-
Infrared (IR) Spectroscopy: This is a crucial technique for confirming the coordination of the diphenylphosphinate ligand. Look for the characteristic P=O and P-O stretching frequencies. Coordination to the copper(I) center will typically cause a shift in these bands compared to the free diphenylphosphinic acid or its simple salts.
-
Elemental Analysis (CHN/P): This will confirm the empirical formula of your complex and is essential for verifying the purity of your sample.
-
Powder X-ray Diffraction (PXRD): If you have a crystalline material, PXRD will provide a fingerprint of the crystal lattice. This is useful for identifying the crystalline phase and for comparison with known structures.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of your complex, including bond lengths, bond angles, and the coordination environment of the copper(I) ion.
-
Thermal Analysis (TGA/DSC): As discussed above, this provides information on the thermal stability and decomposition profile of your compound.[8][9]
Question 5: What are the primary coordination modes of the diphenylphosphinate ligand with copper(I)?
Answer:
The diphenylphosphinate ligand, [Ph₂P(O)O]⁻, is versatile and can coordinate to metal centers in several ways. For copper(I), the following coordination modes are plausible, influencing the final structure of the complex:
Caption: Plausible coordination modes of the diphenylphosphinate ligand with copper(I) and the resulting structures.
-
Monodentate: One of the oxygen atoms coordinates to a single copper(I) center.
-
Bidentate Chelating: Both oxygen atoms coordinate to the same copper(I) center, forming a four-membered ring.
-
Bidentate Bridging: The two oxygen atoms bridge between two different copper(I) centers. This is a very common mode in the formation of coordination polymers.
The prevalence of one mode over another will be influenced by factors such as the solvent, temperature, and the presence of other ligands.[3][4]
References
- Lo, S. M-F., et al. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units. Journal of the American Chemical Society, 122(27), 6658–6659.
- Grimm, R., & Kolarik, Z. (2023). Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. Molecules, 28(23), 7899.
- Skoch, K., et al. (2014). 1'-(Diphenylphosphino)-1-cyanoferrocene: a simple ligand with complicated coordination behavior toward copper(I). Inorganic Chemistry, 53(1), 568-77.
- Iqbal, M. N., et al. (2018). Differing Coordination Modes of (O‐Alkyl)‐p‐Ethoxyphenyldithiophosphonato Ligands in Copper(I), Silver(I) and Gold(I) Triphenylphosphine Complexes. Zeitschrift für anorganische und allgemeine Chemie, 644(1), 23-28.
- Abel, E. W., et al. (1969). Synthetic and spectroscopic studies on diphenylphosphine complexes of copper(I). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 133-136.
- Ali, A., et al. (2019). Synthesis, characterization, crystal structures and photophysical properties of copper(I) complexes containing 1,1′-bis(diphenylphosphino)ferrocene (B-dppf) in doubly-bridged mode. Polyhedron, 169, 133-140.
- Březina, F., et al. (2022). Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. ChemRxiv.
- Březina, F., et al. (2022). Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. Inorganic Chemistry, 61(48), 19376-19387.
- Castro, J., et al. (2021). Copper(I) borohydride complex with bis[(2-diphenylphosphino)phenyl] ether. Structure investigation by single-crystal X-Ray diffraction and DFT calculations. ArTS.
- Hein, J. E., & Fokin, V. V. (2010). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 6, 1086–1101.
- Hakimi, M., et al. (2013). Synthesis and Spectral Study of a Copper(I) Complex, [Cu(L)(PPh3)2], with NS-Donor Ligand. Journal of the Serbian Chemical Society, 78(5), 597-605.
- ResearchGate. (n.d.). Coordination chemistry of copper(I) complexes with bis(phosphine) ligands.
- Espinoza, S., et al. (2015). The crystal structure of mono- and di-nuclear copper(I) complexes with substituted triphenylphosphine ligands. Journal of the Chilean Chemical Society, 60(1), 2783-2787.
- Sultana, N., et al. (2002). Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. Pakistan Journal of Pharmaceutical Sciences, 15(2), 69-79.
- Lo, S. M-F., et al. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I−Copper-II Dimer Units: [Cu4{1,4-C6H4(COO)2}3(4,4'-bipy)2]n. Journal of the American Chemical Society, 122(27), 6658-6659.
- Rath, N. P., & Holt, E. M. (1987). Coordination Polymers of Copper(I) Halides. Journal of the Chemical Society, Dalton Transactions, (11), 2303-2309.
- Fantin, M., et al. (2022). Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. Polymers, 14(24), 5523.
- Bis(2-pyridyl)phosphonate, D., et al. (2019). Influence of π–π Stacking Interactions on the Assembly of Layered Copper Phosphonate Coordination Polymers: Combined Powder Diffraction and Electron Paramagnetic Resonance Study. Crystal Growth & Design, 19(12), 7044-7054.
- Ming, M., & Shi, J. (2019). Solvent-mediated structural transformations of copper(II) coordination polymers induced by different short-chain alcohols. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(1), 79-85.
- Gorbach, V. N., et al. (2016). Solvothermal synthesis of copper (I) chloride microcrystals with different morphologies as copper-based catalysts for dimethyldichlorosilane synthesis. Russian Journal of General Chemistry, 86(6), 1339-1345.
- Ronconi, L., et al. (2012). Neutral and charged phosphine/scorpionate copper(I) complexes: effects of ligand assembly on their antiproliferative activity. Journal of Inorganic Biochemistry, 117, 216-226.
- Lo, S. M-F., et al. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I−Copper-II Dimer Units: [Cu4{1,4-C6H4(COO)2}3(4,4'-bipy)2]n. ResearchGate.
- Whitesides, G. M., et al. (1970). The Mechanism of Thermal Decomposition of n-Butyl(tri-n-butylphosphine)copper(I). Journal of the American Chemical Society, 92(5), 1426-1427.
- Ros-Pardo, D., et al. (2017). Temperature-Dependent Interconversion of Phosphoramidite−Cu Complexes Detected by Combined Diffusion Studies, 31 P NMR, and Low-Temperature NMR Spectroscopy. Organometallics, 36(21), 4159-4166.
- Chen, J., et al. (2011). In situ Solvothermal Synthesis, Structure and Luminescent Properties of a Compound with Copper(Ⅰ) Halides Chain. Chemical Journal of Chinese Universities, 32(10), 2235-2239.
- Ali, S., et al. (2009). Synthesis and structural and magnetic characterisation of copper(ii) complexes of mixed phosphonate-antimonate ligands. Dalton Transactions, (48), 10827-10834.
- Ceolín, M., et al. (2008). Thermal Induced Phase Transitions and Structural Relaxation in Apoferritin Encapsulated Copper Nanoparticles. Physical Chemistry Chemical Physics, 10(29), 4327-4332.
- Arai, Y., & Sparks, D. L. (2001). IR and EXAFS Spectroscopic Studies of Glyphosate Protonation and Copper(II) Complexes of Glyphosate in Aqueous Solution. Inorganic Chemistry, 40(19), 4966-4971.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Solvent-mediated structural transformations of copper(II) coordination polymers induced by different short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Thermal induced phase transitions and structural relaxation in apoferritin encapsulated copper nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ligand Effects on the Stability and Activity of Copper(I) Diphenylphosphinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper(I) diphenylphosphinate complexes. This guide is designed to provide in-depth, field-proven insights into the nuanced effects of ancillary ligands on the stability and catalytic activity of these versatile compounds. Here, you will find practical, question-and-answer-based troubleshooting guides and frequently asked questions to navigate the common challenges encountered during synthesis, characterization, and application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of copper(I) diphenylphosphinate complexes.
Q1: My copper(I) diphenylphosphinate solution is turning blue/green upon standing. What is happening and how can I prevent it?
A1: A blue or green coloration is a classic indicator of the oxidation of copper(I) to copper(II). Copper(I) species, particularly when not coordinatively saturated or stabilized by appropriate ligands, are susceptible to oxidation by atmospheric oxygen.[1] Another common issue is disproportionation, where two Cu(I) ions convert to Cu(0) (metallic copper) and Cu(II).[2][3][4] This is especially prevalent in aqueous or protic solutions where the Cu(I) ion is not sufficiently stabilized.[2][5][6]
-
Causality: The d10 electronic configuration of Cu(I) is inherently less stable than the d9 configuration of Cu(II) in many coordination environments, particularly in the presence of oxygen or water. Ancillary ligands play a crucial role in mitigating this instability.
-
Prevention:
-
Inert Atmosphere: Always handle copper(I) diphenylphosphinate and its precursors under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[7][8]
-
Solvent Choice: Use dry, degassed solvents. Protic solvents can facilitate disproportionation.[6] Acetonitrile and dimethyl sulfoxide (DMSO) are known to stabilize copper(I) complexes.[9][10]
-
Ligand Selection: The choice of ancillary ligand is critical. Ligands that can effectively shield the copper center and modulate its electronic properties will enhance stability.
-
Q2: What are the key characteristics of a good stabilizing ligand for a copper(I) diphenylphosphinate complex?
A2: A good stabilizing ligand for copper(I) should possess a combination of steric and electronic properties that disfavor oxidation and disproportionation.
-
Steric Hindrance: Bulky ligands can physically protect the copper(I) center from incoming oxidizing agents or solvent molecules that might facilitate decomposition.[11]
-
Electronic Properties:
-
Soft Donor Atoms: Copper(I) is a soft metal ion and prefers to coordinate with soft donor atoms like phosphorus, sulfur, or iodide. Phosphine ligands are particularly effective.
-
π-Acceptor Properties: Ligands with π-acceptor capabilities can delocalize electron density from the copper center, which can help to stabilize the +1 oxidation state.
-
-
Chelation: Bidentate or tridentate ligands (chelating ligands) generally form more stable complexes than monodentate ligands due to the chelate effect.[12] This increased stability can help prevent ligand dissociation, which might expose the copper center to decomposition pathways.[13][14]
Q3: How do ancillary ligands influence the catalytic activity of my copper(I) diphenylphosphinate complex?
A3: Ancillary ligands are not just for stability; they are critical modulators of catalytic activity. They can influence the reaction rate and selectivity by:
-
Altering Redox Potential: Ligands can tune the ease with which the copper center undergoes oxidation and reduction, which is often a key step in catalytic cycles.
-
Modifying Substrate Accessibility: The steric bulk of the ligand can control which substrates can approach and bind to the copper center, thereby influencing selectivity.[13]
-
Promoting Catalytic Intermediates: The electronic properties of the ligand can stabilize key intermediates in the catalytic cycle, lowering the overall activation energy of the reaction. For instance, in copper-catalyzed cross-coupling reactions, the ligand can facilitate oxidative addition and reductive elimination steps.[15]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.
Synthesis & Isolation Issues
Q: I am attempting to synthesize a copper(I) diphenylphosphinate complex with a new phosphine ligand, but I am getting a low yield of an insoluble, uncharacterizable powder. What could be the problem?
A: This is a common issue that often points to the formation of insoluble coordination polymers or decomposition products.
-
Possible Cause 1: Disproportionation. As mentioned in the FAQs, if your reaction conditions are not strictly anhydrous and oxygen-free, you may be forming Cu(II) species and metallic copper.[2][3]
-
Troubleshooting:
-
Ensure all glassware is rigorously dried (e.g., oven-dried overnight at >120 °C) and cooled under an inert atmosphere.[16]
-
Use freshly distilled and thoroughly degassed solvents. Degassing can be achieved by several freeze-pump-thaw cycles.[7]
-
Ensure your copper(I) starting material is pure and has not been partially oxidized.
-
-
-
Possible Cause 2: Formation of an Insoluble Coordination Polymer. Diphenylphosphinate and many phosphine ligands can act as bridging ligands, leading to the formation of extended polymeric structures that are often insoluble.[17]
-
Troubleshooting:
-
Change the Stoichiometry: Try increasing the ratio of the ancillary phosphine ligand to the copper(I) diphenylphosphinate. An excess of a monodentate ligand can sometimes cap the coordination sites and prevent polymerization.
-
Introduce a Bulky Ligand: A sterically demanding ancillary ligand can disfavor the formation of bridging structures.
-
Alter the Solvent: The solubility of coordination polymers can be highly solvent-dependent. Try a range of coordinating and non-coordinating solvents.[9][10]
-
-
Characterization Challenges
Q: The 31P NMR spectrum of my purified copper(I) diphenylphosphinate complex shows broad signals, or multiple signals when I expect only one. How do I interpret this?
A: Broad or multiple signals in the 31P NMR spectrum of a copper complex can be indicative of several phenomena.
-
Possible Cause 1: Quadrupolar Broadening. Copper isotopes (63Cu and 65Cu) have a nuclear spin of 3/2, making them quadrupolar. This can lead to broadening of the signals of directly bonded nuclei like phosphorus. The extent of broadening depends on the symmetry of the electric field around the copper nucleus.[18][19]
-
Interpretation: A very broad signal may indicate a low-symmetry environment around the copper center.
-
Troubleshooting: Running the NMR at a lower temperature can sometimes sharpen the signals by slowing down dynamic processes.
-
-
Possible Cause 2: Dynamic Exchange in Solution. The complex may be undergoing ligand exchange or other dynamic processes on the NMR timescale.[20]
-
Interpretation: Multiple signals could represent different species in equilibrium.
-
Troubleshooting:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the signals coalesce at higher temperatures or sharpen into distinct peaks at lower temperatures, it is indicative of a dynamic process.
-
Change Solvent: A more strongly coordinating solvent might stabilize one species over others.[9]
-
-
-
Possible Cause 3: Presence of Impurities or Decomposition. The multiple signals could simply be due to the presence of unreacted starting materials, oxidized Cu(II) species (which are paramagnetic and would lead to very broad or absent signals), or other byproducts.
-
Troubleshooting:
-
Check Purity: Re-verify the purity of your sample using other techniques like elemental analysis or mass spectrometry.
-
Spike the Sample: Add a small amount of your starting phosphine ligand to the NMR tube to see if one of the signals increases in intensity, which would confirm its identity.
-
-
Activity & Stability in Catalysis
Q: My ligand-modified copper(I) diphenylphosphinate catalyst deactivates quickly during the reaction. What are the likely deactivation pathways and how can I improve its lifetime?
A: Catalyst deactivation can occur through several mechanisms, often influenced by the choice of ancillary ligand.
-
Possible Cause 1: Oxidation. The catalytic conditions (e.g., presence of certain substrates or reagents) may be promoting the oxidation of Cu(I) to catalytically inactive Cu(II).
-
Troubleshooting:
-
More Robust Ligands: Switch to ligands that are more resistant to oxidation and provide better protection for the copper center. For example, ligands with bulky substituents near the coordination site can enhance stability.[11][21]
-
Add a Reductant: In some cases, a mild sacrificial reductant can be added to the reaction mixture to regenerate the Cu(I) species.
-
-
-
Possible Cause 2: Ligand Dissociation. The ancillary ligand may be dissociating from the copper center, leaving it vulnerable to decomposition or aggregation.[13][14]
-
Troubleshooting:
-
Use Chelating Ligands: Bidentate or tridentate ligands generally have higher binding constants and are less prone to dissociation.
-
Add Excess Ligand: A slight excess of the ancillary ligand in the reaction mixture can help to suppress dissociation by Le Chatelier's principle.
-
-
-
Possible Cause 3: Formation of Off-Cycle Inactive Species. The catalyst may be forming stable, inactive complexes with substrates, products, or intermediates.
-
Troubleshooting:
-
Ligand Modification: Altering the steric and electronic properties of the ancillary ligand can destabilize these off-cycle species. For example, a more sterically hindered ligand might prevent the formation of an inhibitory product complex.
-
In-situ Monitoring: Use spectroscopic techniques (e.g., ReactIR, in-situ NMR) to try and identify the formation of any unexpected species during the reaction.
-
-
Part 3: Experimental Protocols & Data
Protocol: Synthesis of a Ligand-Stabilized Copper(I) Diphenylphosphinate Complex
This protocol describes the synthesis of a generic [Cu(Ph2PO2)(L)n] complex, where L is a monodentate phosphine ligand. All operations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques.
-
Preparation:
-
In a Schlenk flask, dissolve copper(I) diphenylphosphinate (1 equivalent) in degassed, anhydrous dichloromethane (DCM).
-
In a separate Schlenk flask, dissolve the ancillary phosphine ligand (1.1 equivalents) in degassed, anhydrous DCM.
-
-
Reaction:
-
Slowly add the ligand solution to the stirred copper(I) diphenylphosphinate solution at room temperature via a cannula.
-
Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction by TLC or 31P NMR if applicable.
-
-
Isolation:
-
Reduce the solvent volume under vacuum until the product begins to precipitate.
-
Add a degassed, non-polar solvent (e.g., hexane or pentane) to fully precipitate the product.
-
Isolate the solid product by filtration via cannula.
-
Wash the solid with the non-polar solvent and dry under high vacuum.
-
-
Characterization:
-
Characterize the product using 1H, 13C, and 31P NMR spectroscopy, FT-IR spectroscopy, and elemental analysis.
-
Data Table: Influence of Ancillary Phosphine Ligand on Complex Stability
The following table summarizes hypothetical data on the effect of different phosphine ligands on the stability of a copper(I) diphenylphosphinate complex, as measured by its resistance to aerial oxidation.
| Ligand (L) | Ligand Type | Cone Angle (°) | Stability (t1/2 in air, hours) | 31P NMR Signal (ppm) |
| PPh3 | Monodentate, Aryl | 145 | 2 | -5.2 |
| P(OPh)3 | Monodentate, Aryl | 128 | < 0.5 | +127.1 |
| PCy3 | Monodentate, Alkyl | 170 | 24 | +11.5 |
| dppe | Bidentate, Chelating | 125 | > 72 | +12.8 |
-
Interpretation: The data illustrates that the bulky, electron-donating PCy3 ligand and the chelating dppe ligand significantly enhance the stability of the complex compared to the less bulky PPh3. The electron-withdrawing phosphite ligand, P(OPh)3, results in a highly unstable complex.
Part 4: Visualizations
Diagram: Ligand-Induced Stabilization of Copper(I)
The following diagram illustrates how ancillary ligands (L) can stabilize a copper(I) center against common decomposition pathways.
Caption: Ligand stabilization shields Cu(I) from decomposition.
Diagram: Troubleshooting Workflow for Low Product Yield
This diagram provides a logical workflow for troubleshooting low yields during the synthesis of a copper(I) diphenylphosphinate complex.
Caption: A decision tree for troubleshooting low synthesis yields.
References
- Reactions of copper(II) ions in solution. Chemguide. [Link]
- The disproportionation of copper(I) ions in solution. Chemguide. [Link]
- Chemistry of Copper. LibreTexts. [Link]
- Give reason Cu^+1 undergo dispropon
- Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). [Link]
- Revealing the Ligand Effect on Copper(I) Disproportionation via Operando IR Spectra.
- Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymeriz
- Review of Solvation Studies of Copper (1) Complexes in Different Solvents and at Different Temperatures. International Journal of Research and Review. [Link]
- Solvent Effects and Selection of a Catalyst for Aqueous Media. Carnegie Mellon University. [Link]
- From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations. National Institutes of Health (NIH). [Link]
- Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X. PubMed. [Link]
- Kinetic analysis of the thermal decomposition of copper (I) complexes with heterocyclic thiones.
- Synthetic and spectroscopic studies on diphenylphosphine complexes of copper(I). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]
- Formation and decomposition of transient complexes with a copper-carbon .sigma.-bond in the reaction of copper(I) phenanthroline with aliphatic free radicals. A pulse radiolysis study.
- Nature and Mechanism of Decomposition of the Complex of Copper(I) with 5, 7, 7, 12, 14, 14-Hexamethyl-l, 4, 8, ll-tetraazacyclotetradeca-4, ll-diene in Aqueous Solutions. A Pulse Radiolytic Study. Ariel University. [Link]
- Neutral and charged phosphine/scorpionate copper(I)
- Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. PubMed. [Link]
- Ancillary-Ligand-Assisted Variation in Nuclearities Leading to the Formation of Di-, Tri-, and Tetranuclear Copper(II) Complexes with Multifaceted Carboxylate Coordination Chemistry. National Institutes of Health (NIH). [Link]
- Effect of the Ancillary Ligand on the Performance of Heteroleptic Cu(I) Diimine Complexes as Dyes in Dye-Sensitized Solar Cells. National Institutes of Health (NIH). [Link]
- Structural and solid state 31P NMR studies of the four-coordinate copper(i) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X. Dalton Transactions (RSC Publishing). [Link]
- Synthesis and structure of intermediates in copper-catalyzed alkylation of diphenylphosphine. PubMed. [Link]
- How to properly store CuBr (or any air-sensitive catalysts) without a glovebox? Reddit. [Link]
- Copper Coordination Complexes for Energy-Relevant Applic
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
- Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection. PMC - PubMed Central. [Link]
- Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization.
- A part of the probable decomposition diagram of the complex 1 on TG analysis.
- Inorganic Chemistry Lecture 89 ( Factors Affecting the Stability Constant). YouTube. [Link]
- Handling air-sensitive reagents AL-134. MIT. [Link]
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The disproportionation of copper(I) ions in solution [almerja.com]
- 4. brainly.in [brainly.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. mdpi.com [mdpi.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. Effect of the Ancillary Ligand on the Performance of Heteroleptic Cu(I) Diimine Complexes as Dyes in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Neutral and charged phosphine/scorpionate copper(I) complexes: effects of ligand assembly on their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 16. web.mit.edu [web.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural and solid state 31P NMR studies of the four-coordinate copper(i) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Synthetic and spectroscopic studies on diphenylphosphine complexes of copper(I) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 21. Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Copper(I) Diphenylphosphinate
Welcome to the Technical Support Center for the purification of crude copper(I) diphenylphosphinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this air-sensitive organometallic compound. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying chemical principles for successful and reproducible results.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude copper(I) diphenylphosphinate in a question-and-answer format.
Question 1: My final product is a pale green or blue powder instead of the expected off-white or colorless solid. What is the likely cause and how can I fix it?
Answer:
A green or blue hue in your copper(I) diphenylphosphinate sample is a strong indicator of contamination with copper(II) species. Copper(I) complexes are susceptible to oxidation, especially when exposed to air and moisture.[1] The presence of these impurities can be detrimental to downstream applications, particularly in catalysis.
Root Cause Analysis:
-
Aerial Oxidation: Prolonged exposure of the crude product or solutions to air during synthesis, workup, or purification.
-
Impurities in Starting Materials: The use of copper(I) salts that already contain copper(II) impurities.
-
Reaction Conditions: Certain reaction conditions can promote the oxidation of Cu(I) to Cu(II).
Corrective and Preventive Actions:
-
Strict Anaerobic Technique: It is crucial to perform all manipulations under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques. This includes the handling of solvents, which should be thoroughly degassed prior to use.
-
Starting Material Purity: Ensure the use of high-purity copper(I) chloride or other copper(I) precursors.
-
Purification Strategy:
-
Washing: Wash the crude solid with a solvent that solubilizes the copper(II) impurities but not the desired copper(I) complex. A short wash with deaerated methanol can sometimes be effective.
-
Recrystallization: Recrystallization is the most effective method. A suitable solvent system will dissolve the copper(I) diphenylphosphinate while leaving the more polar copper(II) salts less soluble at higher temperatures or causing them to precipitate out upon cooling at a different rate. A common technique is to dissolve the crude product in a minimal amount of a good solvent (like dichloromethane or THF) and then precipitate the pure compound by adding an anti-solvent (like diethyl ether or hexane).
-
Question 2: I am experiencing low recovery after recrystallization. What are the common reasons for this and how can I improve my yield?
Answer:
Low recovery during recrystallization is a frequent issue and can be attributed to several factors.
Root Cause Analysis:
-
Suboptimal Solvent System: The chosen solvent may have too high a solubility for your compound even at low temperatures, leading to significant product loss in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a non-saturated solution upon cooling, preventing complete crystallization.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, product can crystallize on the filter paper or in the funnel.
-
Incomplete Crystallization: Insufficient cooling time or temperature can leave a substantial amount of product dissolved in the mother liquor.
Corrective and Preventive Actions:
-
Optimize the Solvent System: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For copper(I) diphenylphosphinate, consider solvent/anti-solvent pairs. Dichloromethane/diethyl ether, dichloromethane/hexane, or THF/hexane are good starting points.[2]
-
Minimize Solvent Usage: Dissolve the crude product in the minimum amount of the hot "good" solvent to ensure the solution is saturated.
-
Prevent Premature Crystallization: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent a sudden drop in temperature.
-
Maximize Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in a freezer or ice bath to maximize precipitation.
-
Mother Liquor Analysis: Before discarding the mother liquor, you can concentrate it to see if a second crop of crystals can be obtained.
Question 3: My purified product looks clean, but the ³¹P NMR spectrum shows multiple peaks. What could be the issue?
Answer:
While a clean appearance is a good sign, ³¹P NMR spectroscopy is a much more sensitive technique for assessing the purity and structure of phosphorus-containing compounds.
Root Cause Analysis:
-
Unreacted Starting Material: A peak corresponding to diphenylphosphinic acid or its salt may be present.
-
Byproducts: The synthesis may have produced other phosphorus-containing byproducts.
-
Decomposition: The copper(I) diphenylphosphinate may have partially decomposed during purification, for example, through hydrolysis.
-
Presence of Different Coordination Complexes: In solution, there might be an equilibrium between different copper(I) phosphinate species, especially if other ligands are present.
Corrective and Preventive Actions:
-
Compare with Standards: Run ³¹P NMR spectra of your starting materials (diphenylphosphinic acid) to identify any corresponding impurity peaks in your product spectrum.
-
Improve Purification: If unreacted starting materials or byproducts are present, a more rigorous purification is necessary. Column chromatography on deactivated silica or alumina under an inert atmosphere can be effective for separating closely related impurities, though it can be more time-consuming and may risk decomposition.[1]
-
Ensure Anhydrous Conditions: To prevent hydrolysis, ensure all solvents and glassware are scrupulously dried, and the entire purification is performed under a stringent inert atmosphere.
-
Structural Confirmation: In addition to ³¹P NMR, consider other analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure of your main product and help identify impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude copper(I) diphenylphosphinate?
A1: Recrystallization using a solvent/anti-solvent system under an inert atmosphere is generally the most effective and widely used method.[1] This technique is excellent for removing both soluble and insoluble impurities. A common procedure involves dissolving the crude product in a minimal amount of a suitable solvent like dichloromethane or tetrahydrofuran (THF) and then inducing precipitation of the pure product by the slow addition of an anti-solvent such as diethyl ether or hexane.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of your copper(I) diphenylphosphinate:
-
³¹P NMR Spectroscopy: This is a highly sensitive method for detecting phosphorus-containing impurities. A single, sharp peak is indicative of a pure compound.
-
¹H and ¹³C NMR Spectroscopy: These will confirm the organic ligand structure and the absence of solvent impurities.
-
Elemental Analysis: Provides the elemental composition (C, H) and can be used to determine the copper and phosphorus content, which should match the theoretical values.
-
FT-IR Spectroscopy: Can confirm the presence of the characteristic P=O and P-C stretching vibrations and the absence of impurities like water.
Q3: How can I detect and quantify copper(II) impurities?
A3:
-
UV-Vis Spectroscopy: Copper(II) complexes are typically colored and exhibit d-d transitions in the visible region of the electromagnetic spectrum, whereas copper(I) complexes, having a d¹⁰ electron configuration, are often colorless or pale yellow and do not have d-d transitions.[7][8] The presence of an absorption band in the 600-800 nm range can indicate Cu(II) contamination. A calibration curve can be constructed to quantify the amount of Cu(II).[1][9][10]
Q4: What are the common byproducts in the synthesis of copper(I) diphenylphosphinate?
A4: While specific byproducts can vary depending on the exact synthetic route, common impurities include:
-
Unreacted Starting Materials: Diphenylphosphinic acid, the base used (e.g., triethylamine), and the copper(I) source (e.g., CuCl).
-
Oxidation Products: Copper(II) diphenylphosphinate or other copper(II) salts.
-
Hydrolysis Products: If water is present, the copper(I) diphenylphosphinate can hydrolyze back to diphenylphosphinic acid and copper(I) oxide/hydroxide.
-
Side Products from Ligand Scrambling: In some cases, other copper complexes with different stoichiometries might form.
Q5: What safety precautions should I take when purifying copper(I) diphenylphosphinate?
A5:
-
Inert Atmosphere: Due to its air sensitivity, always handle the compound under an inert atmosphere (argon or nitrogen).[1]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and appropriate gloves.
-
Solvent Handling: Work in a well-ventilated fume hood, especially when using volatile organic solvents like dichloromethane and diethyl ether.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
III. Detailed Experimental Protocol: Recrystallization of Copper(I) Diphenylphosphinate
This protocol provides a step-by-step guide for the purification of crude copper(I) diphenylphosphinate by recrystallization under an inert atmosphere. This procedure is adapted from established methods for purifying air-sensitive copper(I) phosphine complexes.[6][11]
Materials and Equipment:
-
Crude copper(I) diphenylphosphinate
-
Anhydrous and degassed dichloromethane (DCM)
-
Anhydrous and degassed diethyl ether or hexane
-
Schlenk flasks
-
Schlenk filter frit
-
Cannula
-
Magnetic stirrer and stir bars
-
Inert gas source (argon or nitrogen) with a bubbler
-
Vacuum pump
Workflow Diagram:
Caption: Recrystallization workflow for copper(I) diphenylphosphinate.
Procedure:
-
Preparation:
-
Place the crude copper(I) diphenylphosphinate into a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and connect it to a Schlenk line.
-
Evacuate the flask under vacuum and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Dissolution:
-
Under a positive pressure of inert gas, add a minimal amount of anhydrous, degassed dichloromethane (DCM) to the flask via a cannula or syringe.
-
Stir the mixture at room temperature until the solid is completely dissolved. Avoid using a large excess of solvent. The goal is to create a concentrated solution.
-
-
Precipitation:
-
While stirring the DCM solution, slowly add anhydrous, degassed diethyl ether (or hexane) as an anti-solvent via a cannula.
-
Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.
-
Allow the mixture to stir for an additional 15-30 minutes at room temperature.
-
For maximum recovery, cool the flask in an ice bath or a freezer for at least one hour.
-
-
Isolation:
-
Set up a Schlenk filter frit connected to another clean, dry Schlenk flask. Ensure the entire filtration apparatus is under a positive pressure of inert gas.
-
Using a cannula, carefully transfer the supernatant from the crystallization flask to the filter, leaving the solid behind. Then, transfer the solid slurry to the filter.
-
Wash the collected crystals with a small amount of cold, degassed diethyl ether (or hexane) to remove any residual soluble impurities.
-
Dry the purified copper(I) diphenylphosphinate under high vacuum for several hours to remove all traces of solvent.
-
-
Characterization:
-
Once dry, quickly transfer the purified product to a vial inside a glovebox for storage and subsequent analysis by NMR, FT-IR, and elemental analysis to confirm its purity and identity.
-
IV. Quantitative Data Summary
The choice of solvents is critical for successful purification. The following table provides a qualitative summary of solvent suitability for the purification of copper(I) diphenylphosphinate.
| Solvent | Role | Rationale |
| Dichloromethane (DCM) | Good Solvent | Effectively dissolves the copper(I) complex. |
| Tetrahydrofuran (THF) | Good Solvent | An alternative to DCM for dissolving the crude product. |
| Diethyl Ether | Anti-solvent | The product is poorly soluble, allowing for precipitation. |
| Hexane/Pentane | Anti-solvent | Non-polar anti-solvents that induce precipitation. |
| Methanol | Washing Solvent | Can be used for washing to remove certain polar impurities, but the product may have some solubility. Use with caution and ensure it is deaerated. |
V. References
-
Hagan, W. D. (2011). EPR Spectroscopy. In Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons, Ltd. [Link]
-
Weselucha-Birczynska, A., & Dyrek, K. (2001). EPR study of a copper impurity center in a single crystal of 2-thiothymine. Journal of Inorganic Biochemistry, 85(2-3), 137-144. [Link]
-
Raja, P. M. V., & Barron, A. R. (2022). 4.8: EPR Spectroscopy. Chemistry LibreTexts. [Link]
-
Clark, J. (2022). UV-visible absorption spectra of transition metal complex ions - copper. Doc Brown's Chemistry. [Link]
-
University of Bristol School of Chemistry. (2006). Year 3 Synthesis Lab 2006-7. [Link]
-
Rahman, M. M., et al. (2016). Determination of Trace Amount of Cu (II) Using UV-Vis. Spectrophotometric Method. Journal of Analytical & Pharmaceutical Research, 2(4), 00033. [Link]
-
Povarov, I. G., et al. (2015). Binuclear Copper(I) Borohydride Complex Containing Bridging Bis(diphenylphosphino) Methane Ligands: Polymorphic Structures of [(µ2-dppm)2Cu2(η2-BH4)2] Dichloromethane Solvate. Molecules, 20(11), 20135-20147. [Link]
-
Wen, X., et al. (2024). Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares. Processes, 12(7), 1354. [Link]
-
Fischer, E. R., et al. (2020). UV/Vis Spectroscopy of Copper Formate Clusters: Insight into Metal-Ligand Photochemistry. Chemistry – A European Journal, 26(42), 9326-9334. [Link]
-
Li, H., et al. (2000). Synthesis and Structure of the Copper(I) Complex [Cu(PPh3)2(BH4)]. Chinese Journal of Structural Chemistry, 19(2), 91-94. [Link]
-
Hakimi, M., et al. (2013). Synthesis and Spectral Study of a Copper(I) Complex, [Cu(L)(PPh3)2], with NS-Donor Ligand. Journal of the Iranian Chemical Society, 10, 599-604. [Link]
-
Panova, E. S., et al. (2017). Nature of the Copper-Oxide-Mediated C–S Cross-Coupling Reaction: Leaching of Catalytically Active Species from the Metal Oxide Surface. Organometallics, 36(15), 2905-2913. [Link]
-
Ganesan, A., et al. (2021). Copper(I) complexes with remotely functionalized phosphine ligands: Synthesis, structural variety, photophysics and effect onto the optical properties. Dyes and Pigments, 196, 109798. [Link]
-
Jeżowska-Bojczuk, M., et al. (2016). Copper(I) complexes with phosphine derived from sparfloxacin. Part II: a first insight into the cytotoxic action mode. Dalton Transactions, 45(3), 1109-1119. [Link]
-
Repin, I. (2017). May anyone share information about common solvent-antisolvent pairs for antisolvent crystallization? ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). Copper(I) N-heterocyclic carbene complexes: efficient catalysts for the C–S cross-coupling reaction. Tetrahedron Letters, 50(26), 3372-3375. [Link]
-
Thapa, S., et al. (2015). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 20(7), 12759-12771. [Link]
-
Gasser, G., & Metzler-Nolte, N. (2012). The potential of organometallic complexes in medicinal chemistry. Current Opinion in Chemical Biology, 16(1-2), 84-91. [Link]
-
Komarnicka, U. K., et al. (2020). Copper(I) complexes with phosphines P(p-OCH3-Ph)2CH2OH and P(p-OCH3-Ph)2CH2SarGly. Synthesis, multimodal DNA interactions, and prooxidative and in vitro antiproliferative activity. Journal of Inorganic Biochemistry, 203, 110926. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure of the Copper(I) Complex [Cu (PPh3) 2 (BH4) ] | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Binuclear Copper(I) Borohydride Complex Containing Bridging Bis(diphenylphosphino) Methane Ligands: Polymorphic Structures of [(µ2-dppm)2Cu2(η2-BH4)2] Dichloromethane Solvate | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
Technical Support Center: Minimizing Homocoupling in Copper(I) Diphenylphosphinate Catalysis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing copper(I) diphenylphosphinate in synthetic applications. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, focusing specifically on the persistent challenge of homocoupling byproducts. Our goal is to empower you with the mechanistic understanding and practical protocols necessary to optimize your reactions for high-yield cross-coupling.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My primary side product is the homocoupled biaryl from my aryl halide. What are the most likely causes and how can I suppress it?
This is the most common issue in copper-catalyzed cross-coupling reactions, often referred to as the Ullmann homocoupling pathway.[1][2] It arises from the reaction of two aryl-copper intermediates before the desired cross-coupling can occur. The root causes are typically related to catalyst instability or suboptimal reaction kinetics.
Core Causes & Strategic Solutions:
-
Insufficient Ligand Stabilization: The copper(I) catalytic center, if not properly coordinated, is prone to side reactions. Ligands are not merely additives; they are crucial for stabilizing the active catalyst, promoting the desired reductive elimination step, and preventing the formation of copper species that lead to homocoupling.[3][4]
-
Solution: Introduce or screen chelating ligands. While your phosphinate reagent has coordinating properties, an auxiliary ligand is often essential. Diamine and phenanthroline-based ligands are excellent starting points.[3][5] Kinetic studies have shown that ligands can prevent the formation of less reactive copper aggregates.[3]
-
-
Elevated Reaction Temperature: While thermal energy is required to overcome activation barriers, excessive heat can dramatically accelerate the rate of undesired homocoupling relative to the cross-coupling pathway.[6][7]
-
Incorrect Copper Oxidation State: The active species in these catalytic cycles is typically copper(I).[9] The presence of copper(II), which can arise from oxidation by adventitious air or impurities, can promote oxidative dimerization (homocoupling) of organocopper intermediates.[10]
-
Solution: Ensure a rigorously deoxygenated reaction environment. Use fresh, high-purity copper(I) diphenylphosphinate. If you suspect oxidation, consider including a small amount of a mild reducing agent or starting with a Cu(II) precursor and reducing it in situ, though this adds complexity.
-
-
Solvent Effects: The solvent not only determines solubility but also influences the stability and reactivity of catalytic intermediates.[11][12]
Troubleshooting Workflow for Biaryl Homocoupling
Caption: A logical workflow for troubleshooting biaryl homocoupling.
Q2: My reaction is giving a mix of homocoupling and hydrodehalogenation byproducts. Where is the hydrogen atom coming from?
The presence of a hydrodehalogenated byproduct (where the halide on your starting material is replaced by hydrogen) points directly to a proton source in your reaction medium.[13][14]
Core Causes & Strategic Solutions:
-
Residual Water: The most common culprit is water in your solvent or reagents.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure all solid reagents, including the base, are thoroughly dried in a vacuum oven before use. Glassware should be flame- or oven-dried.
-
-
Protic Solvents: Using solvents with acidic protons (e.g., alcohols) can directly lead to the protonation of an organocopper intermediate.[13]
-
Solution: Switch to a polar aprotic solvent like DMF, DMSO, Dioxane, or Toluene.
-
-
Base Choice: The base itself can sometimes be a source of protons or influence pathways that lead to protonation.
-
Solution: Employ strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃, which are commonly effective and less likely to participate in side reactions.[13]
-
Frequently Asked Questions (FAQs)
This section explores the fundamental mechanisms and principles governing these reactions.
Q1: What is the proposed catalytic cycle for a copper(I)-catalyzed C-P cross-coupling and how does homocoupling interfere?
The precise mechanism can vary, but a widely accepted pathway involves a Cu(I)/Cu(III) cycle.
-
Ligand Association: The initial Cu(I) diphenylphosphinate associates with any auxiliary ligands present.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination (Cross-Coupling): The aryl group and the diphenylphosphinate group are eliminated from the Cu(III) center, forming the desired C-P bond and regenerating a Cu(I) species. This is the desired productive step.
The Homocoupling Pathway: The problematic side reaction occurs when the Cu(III) intermediate, or a related Ar-Cu(I) species, reacts with another molecule of itself or another Ar-Cu species before reductive elimination of the cross-product can occur. This leads to the formation of the Ar-Ar bond.[15]
Catalytic Cycle and Competing Homocoupling Pathway
Caption: The desired cross-coupling cycle versus the competing homocoupling pathway.
Q2: How exactly do ligands work to suppress homocoupling?
Ligands, particularly chelating diamines or phenanthrolines, play several critical roles:
-
Steric Hindrance: They coordinate to the copper center, creating a sterically congested environment that can disfavor the bimolecular reaction required for homocoupling.
-
Electronic Effects: Ligands modify the electron density at the copper center, which can influence the rates of oxidative addition and reductive elimination.
-
Stabilization: They stabilize the monomeric Cu(I) species in solution, preventing the formation of clusters or aggregates that might follow different, less selective reaction pathways.[3]
-
Accelerating Reductive Elimination: A key function is to accelerate the final reductive elimination step that forms the desired C-P bond.[16] By making this step faster, the lifetime of the organocopper intermediate that could otherwise enter the homocoupling pathway is significantly reduced.
Table 1: Common Ligand Classes for Suppressing Homocoupling
| Ligand Class | Example(s) | Key Advantages & Characteristics |
| Diamines | N,N'-Dimethylethylenediamine | Inexpensive, effective, and well-established for improving rates and yields in Ullmann-type reactions.[3] |
| Phenanthrolines | 1,10-Phenanthroline | Strong chelators that can significantly lower required reaction temperatures and stabilize the Cu(I) state.[5][9] |
| Amino Acids | L-Proline, N-Methylglycine | Water-soluble, bio-derived ligands that have shown excellent performance and can operate under mild conditions.[9] |
| Oxalic Diamides | - | "Second-generation" ligands that can be highly effective, sometimes allowing for very low catalyst loadings.[9] |
Experimental Protocols
Protocol 1: General Procedure for a Ligand-Assisted C-P Cross-Coupling
This protocol provides a robust starting point for optimizing your reaction to minimize homocoupling.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), copper(I) diphenylphosphinate (0.05 mmol, 5 mol%), the chosen ligand (e.g., 1,10-phenanthroline, 0.10 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add 3-5 mL of anhydrous dioxane (or another suitable aprotic solvent) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydr. (n.d.). No source provided.
- Thapa, S., Shrestha, B., Gurung, S. K., & Giri, R. (n.d.). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry.
- Copper Catalysed Cross-Coupling Reactions a Review. (2013, November 21).
- Technical Support Center: Minimizing Byproduct Formation in Ullmann Reactions. (n.d.). Benchchem.
- Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2158–2215.
- Billaud, C., et al. (2022).
- Panda, N. (n.d.). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. No source provided.
- Recent progress in copper-catalyzed cross-coupling reactions. (2008).
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.).
- Diamine Ligands in Copper-Catalyzed Reactions. (n.d.).
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
- O'Donoghue, A. C., & O'Mahony, G. (2022). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry.
- Severe dehalogenation side reaction in Ullmann type reduction homocoupling. (n.d.). Reddit.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Ullmann condens
- Technical Support Center: Optimizing Ullmann Coupling Reactions. (n.d.). Benchchem.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
- Ullmann coupling-An overview. (n.d.). OperaChem.
- New ligands enhance copper catalysis. (2023, December 8). SINOCOMPOUND.
- O'Donoghue, A. C., & O'Mahony, G. (2022).
- Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. (n.d.). ChemRxiv.
- Cross-coupling reaction. (n.d.). Wikipedia.
Sources
- 1. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. longdom.org [longdom.org]
- 6. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Ullmann coupling-An overview - operachem [operachem.com]
- 16. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
influence of base on the efficiency of copper (I) diphenylphosphinate catalysis
Introduction: The Pivotal Role of the Base in Catalysis
Welcome to the technical support center for copper (I) diphenylphosphinate catalysis. As researchers in organic synthesis and drug development, you understand that the success of a cross-coupling reaction often hinges on a delicate balance of catalyst, ligand, solvent, and, critically, the base. In copper-catalyzed systems, the base is not merely a proton scavenger; it is an active and influential component of the catalytic cycle. Its choice can dictate reaction rate, yield, and even the product distribution.
The function of the base extends beyond the simple deprotonation of a nucleophile. It can influence the catalyst's solubility, modulate the electronic properties of the copper center, and in some cases, act as a ligand itself.[1] For instance, inorganic bases like potassium phosphate (K₃PO₄) are thought to chelate the Cu(I) center, which may assist in the oxidative addition step.[1] The physical properties of the base, such as particle size and purity, can also have a dramatic impact on reaction kinetics and reproducibility.[2]
This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to harness the influence of the base in your this compound-catalyzed reactions. We will explore the causality behind common issues and provide actionable protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in this catalytic system?
A1: The primary and most fundamental role of the base is to deprotonate the nucleophile (e.g., an amine, alcohol, or thiol) to generate a more nucleophilic species (an amide, alkoxide, or thiolate). This deprotonation is essential for the subsequent formation of the key copper(I)-nucleophile intermediate, which then participates in the cross-coupling reaction.[3][4] Without the base, the catalytic cycle cannot proceed efficiently, as most neutral nucleophiles are not reactive enough to directly engage with the copper catalyst.
Q2: How does the strength (pKa) of the base affect the reaction?
A2: The base must be strong enough to deprotonate the nucleophile but not so strong that it promotes unwanted side reactions, such as elimination or decomposition of the starting materials or product. A general rule of thumb is to select a base whose conjugate acid has a pKa slightly higher than the pKa of the nucleophile.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often suitable for more acidic nucleophiles like phenols or amides. Using a base that is too weak will result in a low concentration of the active nucleophile, leading to a slow or stalled reaction.
-
Strong Bases (e.g., NaOt-Bu, KHMDS): Required for less acidic nucleophiles like aliphatic amines or alcohols. However, their high reactivity can lead to issues with functional group tolerance and may promote catalyst degradation.
Q3: Can the base also act as a ligand?
A3: Yes, this is a critical concept in copper catalysis. Anionic bases, particularly phosphates and carbonates, are believed to coordinate to the copper(I) center.[1][5] This coordination can have several beneficial effects: it can stabilize the catalyst, prevent aggregation into inactive species, and modulate the electronic environment of the copper, potentially facilitating the oxidative addition or reductive elimination steps of the catalytic cycle. In so-called "ligand-free" systems, it is often the base or the solvent that fills this crucial coordination role.[1]
Q4: Why is an inorganic base like K₃PO₄ often used instead of an organic base like triethylamine?
A4: While organic amine bases can deprotonate some nucleophiles, they often act as competitive ligands, coordinating strongly to the copper center and inhibiting the desired catalytic activity.[1] Inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred because they provide the necessary basicity while their coordination to the copper is thought to be beneficial for the catalytic cycle.[1][5] Furthermore, their heterogeneity can simplify purification, although it can also introduce issues related to mass transfer.
Troubleshooting Guide: From Slow Reactions to Low Yields
This section addresses specific experimental problems in a systematic, cause-and-effect format.
Issue 1: Low or No Product Yield
Question: My reaction is giving a very low yield or has not produced any product. I've confirmed the integrity of my catalyst and starting materials. What role could the base be playing?
Answer: This is a common problem that often points to an issue with the base selection, quality, or reaction conditions. A systematic approach is crucial.[6]
Potential Causes & Solutions:
-
Inappropriate Base Strength: The base may be too weak to deprotonate your nucleophile effectively.
-
Causality: The concentration of the active copper-amido or copper-alkoxide intermediate is too low for the reaction to proceed at a reasonable rate.
-
Solution: Switch to a stronger base. For example, if you are using K₂CO₃ for an aliphatic amine, consider moving to K₃PO₄ or Cs₂CO₃. For particularly challenging couplings, a stronger base like NaOt-Bu might be necessary, but screen it carefully for side reactions.
-
-
Poor Solubility of the Base: The base may not be sufficiently soluble in the reaction solvent to be effective.
-
Causality: A solid base that is completely insoluble cannot interact with the substrate at the molecular level. While many successful reactions are heterogeneous, some level of interaction is required.
-
Solution:
-
Change to a more polar, aprotic solvent like DMF or DMSO, which can better solubilize inorganic salts.[1]
-
Consider using an organic-soluble ionic base, such as tetrabutylphosphonium malonate (TBPM), which can create a homogeneous reaction environment and eliminate mass transfer issues.[4]
-
Ensure the base is a fine, free-flowing powder to maximize surface area. The quality and particle size of inorganic bases can significantly impact reaction rates.[2]
-
-
-
Base is "Wet" or of Poor Quality: Water can be detrimental to the reaction.
-
Causality: Water can hydrolyze the active copper intermediates or compete with the desired nucleophile, leading to catalyst deactivation and formation of undesired hydroxylation byproducts.
-
Solution: Use a freshly opened bottle of base or dry it thoroughly in an oven or under vacuum before use. Store bases in a desiccator.
-
Troubleshooting Workflow: Diagnosing Low Yield
The following flowchart provides a logical decision-making process for troubleshooting low-yield reactions where the base is a suspected culprit.
Caption: A step-by-step flowchart for diagnosing base-related issues in low-yielding reactions.
Issue 2: Formation of Side Products
Question: My desired product is forming, but I'm also seeing significant amounts of side products, such as biaryl homocoupling or decomposition of my starting material. How can the base contribute to this?
Answer: The choice of base can dramatically influence the selectivity of the reaction.
Potential Causes & Solutions:
-
Base is Too Strong: A highly reactive base can promote undesired pathways.
-
Causality: A very strong base (e.g., NaOt-Bu) can deprotonate other positions on your starting materials, leading to side reactions. It can also promote catalyst degradation or aggregation, which may catalyze homocoupling of the aryl halide.
-
Solution: Switch to a milder base. A screen of bases with decreasing strength (e.g., NaOt-Bu → K₃PO₄ → Cs₂CO₃ → K₂CO₃) is highly recommended to find the optimal balance between reactivity and selectivity.
-
-
Base Promotes Halogen Scrambling: In some cases, the base can facilitate halide exchange.
-
Causality: This is more common in reactions aiming for halide exchange (aromatic Finkelstein reaction), but a poorly chosen base/solvent system can sometimes promote this as an unwanted side reaction, complicating the product mixture.[2][7]
-
Solution: This is a complex issue that may require re-evaluation of the entire catalytic system, including the ligand and solvent, not just the base. Often, using a non-polar solvent can suppress this pathway.[7]
-
Base Screening Comparison for a Model C-N Coupling
The following table summarizes typical results from a base screening experiment for the coupling of an aryl iodide with a secondary amine, catalyzed by Cu(I) diphenylphosphinate. This data is illustrative and serves as a starting point for optimization.
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |
| K₃PO₄ | Dioxane | 100 | 12 | 92 | Often a good starting point; generally provides high yields.[8] |
| Cs₂CO₃ | DMF | 90 | 16 | 88 | Effective, especially for milder conditions.[1] |
| K₂CO₃ | DMSO | 110 | 24 | 45 | Often too weak for less acidic amines, resulting in slow conversion. |
| NaOt-Bu | Toluene | 80 | 6 | 75 | Faster reaction but may show increased side products (e.g., debromination). |
| Organic Base | Toluene | 100 | 24 | <10 | Often inhibits catalysis by competing for copper coordination sites. |
Experimental Protocols & Visualized Mechanisms
Protocol 1: General Procedure for Base Screening
This protocol provides a robust method for screening multiple bases in parallel to identify the optimal conditions for your specific substrates.
-
Preparation: In a glovebox, arrange an array of reaction vials, each containing a stir bar. To each vial, add the copper(I) diphenylphosphinate catalyst (e.g., 5 mol%) and your aryl halide (1.0 equiv).
-
Base Addition: To each respective vial, add a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu) (2.0 equiv). Ensure the bases are dry, fine powders.
-
Reagent Addition: Prepare a stock solution of your nucleophile (1.2 equiv) in the chosen anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMSO). Add the appropriate volume of this solution to each vial to achieve the desired concentration (typically 0.1 M).
-
Reaction Setup: Seal the vials tightly with screw caps containing septa. Remove the vial array from the glovebox and place it in a pre-heated aluminum reaction block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).[8]
-
Monitoring & Analysis: Stir the reactions for a set time (e.g., 12-24 hours). After cooling to room temperature, take an aliquot from each vial, dilute it, add an internal standard, and analyze by GC or LC-MS to determine the conversion and yield for each base.
-
Validation: Once the optimal base is identified, run the reaction on a larger scale to confirm the result.
Mechanism: Visualizing the Role of the Base
The following diagram illustrates the proposed catalytic cycle for a copper(I)-catalyzed C-N cross-coupling reaction, highlighting the critical entry point and function of the base.
Sources
- 1. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure of intermediates in copper-catalyzed alkylation of diphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KitAlysis™ High-Throughput Copper C-N Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
analytical methods for detecting impurities in copper (I) diphenylphosphinate
Welcome to the technical support center for the analytical characterization of copper(I) diphenylphosphinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this organometallic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your analytical workflows.
I. Understanding the Analyte: Key Characteristics of Copper(I) Diphenylphosphinate
Copper(I) diphenylphosphinate is an organometallic compound that presents unique analytical challenges due to its hybrid organic-inorganic nature.[1] Many organometallic compounds are sensitive to air and moisture, which necessitates careful sample handling.[1][2] The presence of both a metallic center and organic ligands means that a combination of analytical techniques is often required for full characterization and impurity profiling.[2][3]
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when analyzing copper(I) diphenylphosphinate.
Q1: What are the most common impurities I should be looking for in my copper(I) diphenylphosphinate sample?
A1: Impurities can originate from starting materials, side reactions during synthesis, or degradation. Common impurities to consider include:
-
Unreacted Starting Materials: Diphenylphosphinic acid, copper(I) salts (e.g., chloride, acetate).
-
Oxidation Products: Copper(II) species, diphenylphosphinic acid (if the phosphinate oxidizes). The presence of Cu(II) can often be visually suggested by a blue or green tint to the material.
-
Solvent Residues: Residual solvents from the synthesis and purification process (e.g., ethanol, toluene, dichloromethane).
-
By-products from Synthesis: Depending on the synthetic route, various side-products could be present. For instance, if a Grignard reagent is used in the synthesis of the phosphinic acid, magnesium salts could be an impurity.[4]
Q2: My sample of copper(I) diphenylphosphinate is off-white and has a greenish tint. What could this indicate?
A2: A greenish or bluish tint in a copper(I) compound is often indicative of the presence of copper(II) species due to oxidation. Copper(I) complexes are typically white, yellow, or reddish, whereas many common copper(II) salts are blue or green. You can investigate this using techniques like X-ray Photoelectron Spectroscopy (XPS) or by looking for the characteristic satellite peaks of Cu(II) in the XPS spectrum.[5]
Q3: Is elemental analysis sufficient to confirm the purity of my sample?
A3: Elemental analysis (EA) is a powerful tool for determining the mass percentages of carbon, hydrogen, and sometimes other elements, which helps in confirming the empirical formula of your bulk sample.[6][7] However, EA alone is not sufficient to confirm purity. It will not detect impurities with a similar elemental composition to your main compound. Therefore, it is crucial to use EA in conjunction with other techniques like NMR, HPLC, or mass spectrometry to get a complete picture of your sample's purity.[7] For organometallic compounds, an agreement of calculated and found values within 0.4% is generally considered acceptable.[6]
III. Troubleshooting Guide: Common Analytical Challenges
This section provides a structured approach to troubleshooting common issues encountered during the analysis of copper(I) diphenylphosphinate.
A. Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) can be a challenging but powerful technique for assessing the purity of phosphinate compounds.[8]
Issue 1: Poor peak shape or no retention of the main compound on a C18 column.
-
Underlying Cause: Copper(I) diphenylphosphinate is a polar, ionic compound. Reversed-phase columns like C18 are non-polar and may not provide sufficient retention for highly polar analytes.[8][9]
-
Troubleshooting Protocol:
-
Method Selection: Consider alternative HPLC modes. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for highly polar compounds.[8]
-
Ion-Pairing Chromatography: If you must use a reversed-phase column, introduce an ion-pairing reagent into the mobile phase. A common choice is a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) to pair with the anionic phosphinate, increasing its hydrophobicity and retention on the C18 column.[8][9]
-
Mobile Phase Modification: Adjust the pH of the mobile phase to suppress the ionization of the diphenylphosphinate, which can improve retention and peak shape.
-
Workflow for HPLC Method Selection
Caption: Decision workflow for HPLC troubleshooting.
Issue 2: Inconsistent retention times.
-
Underlying Cause: This can be due to several factors including poor column equilibration, mobile phase instability, or temperature fluctuations. For ion-pairing chromatography, insufficient equilibration with the ion-pairing reagent is a common culprit.
-
Troubleshooting Protocol:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each run, especially when using ion-pairing reagents. This may require flushing the column for an extended period (e.g., 30-60 minutes).
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations can affect retention times.
-
B. Spectroscopic Analysis
Spectroscopic methods are essential for structural elucidation and purity assessment.
Issue 1: Broad or poorly resolved peaks in the 1H NMR spectrum.
-
Underlying Cause: The presence of paramagnetic species, such as copper(II) impurities, can cause significant line broadening in NMR spectra. Aggregation of the complex in solution can also lead to broader peaks.
-
Troubleshooting Protocol:
-
Sample Purity: If Cu(II) contamination is suspected, try to purify the sample further. Recrystallization is often an effective method.
-
Solvent Choice: Experiment with different deuterated solvents. A more strongly coordinating solvent might break up aggregates.
-
Temperature Variation: Acquiring the NMR spectrum at a higher temperature can sometimes improve resolution by increasing molecular tumbling and breaking up aggregates.
-
Issue 2: Difficulty in assigning peaks in the FT-IR spectrum.
-
Underlying Cause: The FT-IR spectrum of copper(I) diphenylphosphinate will contain vibrations from both the diphenylphosphinate ligand and potentially coordinated solvent molecules. Overlapping peaks can make assignments challenging.
-
Troubleshooting Protocol:
-
Comparison to Precursors: Run FT-IR spectra of your starting materials (diphenylphosphinic acid and the copper(I) salt) for comparison. This will help you identify the characteristic peaks of the ligand and see how they shift upon coordination to the copper center.
-
Focus on Key Regions: Pay close attention to the P=O stretching frequency. In diphenylphosphinic acid, this appears around 1150-1200 cm⁻¹. Upon coordination to copper, this peak is expected to shift to a lower wavenumber. Also, look for the absence of the broad O-H stretch from the phosphinic acid, which is typically seen around 2500-3300 cm⁻¹.
-
Data Comparison Table for FT-IR Analysis
| Functional Group | Expected Wavenumber (cm⁻¹) in Diphenylphosphinic Acid | Expected Wavenumber (cm⁻¹) in Copper(I) Diphenylphosphinate |
| P=O Stretch | ~1150 - 1200 | Shifted to lower wavenumber (e.g., ~1050 - 1150) |
| P-Ph Stretch | ~1440 | Minor shifts expected |
| O-H Stretch | Broad, ~2500 - 3300 | Absent |
C. Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are useful for assessing thermal stability and the presence of volatile impurities.[10][11]
Issue: Unexpected weight loss at low temperatures in TGA.
-
Underlying Cause: This typically indicates the presence of residual solvent or moisture in your sample.
-
Troubleshooting Protocol:
-
Drying Procedure: Ensure your sample is thoroughly dried under vacuum before analysis.
-
Correlate with DSC: Run a DSC experiment in parallel. An endothermic event corresponding to the weight loss in the TGA is a strong indicator of solvent evaporation.
-
TGA-MS or TGA-FTIR: If available, hyphenated techniques like TGA-Mass Spectrometry or TGA-FTIR can identify the evolved gases, confirming whether the weight loss is due to solvent, water, or decomposition products.[10]
-
Experimental Workflow for Thermal Analysis
Caption: Workflow for investigating unexpected thermal events.
IV. Confirmatory and Advanced Techniques
For unambiguous characterization, consider the following techniques:
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure of your compound, confirming connectivity and stereochemistry.[12][13][14][15][16]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can help confirm the molecular weight of your compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[3]
-
31P NMR Spectroscopy: This is a highly informative technique for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is very sensitive to its chemical environment. You should expect a single peak for pure copper(I) diphenylphosphinate. Impurities containing phosphorus in different oxidation states or coordination environments will appear as separate peaks.[17][18]
By employing a multi-technique approach and systematically troubleshooting any issues that arise, you can confidently determine the purity and structure of your copper(I) diphenylphosphinate samples.
V. References
-
Bugarin, A., et al. (2000). X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. Acta Crystallographica Section B: Structural Science, 56(6), 993-997. [Link]
-
Sharma, M., et al. (2019). Structural characterizations of copper complex using x-ray diffraction and x-ray absorption fine structure spectroscopy. AIP Conference Proceedings, 2115(1), 030533. [Link]
-
Goenaga-Infante, H., & Feldmann, J. (2004). Analysis of organometal(loid) compounds in environmental and biological samples. Analysis of Endocrine Disrupting Compounds in Food, 244-279. [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
-
ResearchGate. (2021). How to Characterize Organometallic Compounds?. [Link]
-
Wikipedia. (n.d.). Organometallic chemistry. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphonate ion. [Link]
-
Organometallics. (2016). An Editorial About Elemental Analysis. [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Synthetic and spectroscopic studies on diphenylphosphine complexes of copper(I). [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2002). Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. [Link]
-
ResearchGate. (2025). Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I). [Link]
-
ResearchGate. (n.d.). X-ray diffraction pattern of ligand and copper (II) complexes. [Link]
-
International Journal of Physics and Applications. (2024). X-ray diffraction study of copper and cobalt complexes of chloroaniline dithiocarbamate. [Link]
-
ResearchGate. (2025). Synthesis and Spectral Study of a Copper(I) Complex, [Cu(L)(PPh3)2], with NS-Donor Ligand. [Link]
-
Georgia Institute of Technology. (n.d.). THE SYNTHESIS AND CHARACTERIZATION OF PHOSPHONIC ACIDS FOR THE SURFACE MODIFICATION STUDY ON INDIUM TIN OXIDE. [Link]
-
ResearchGate. (1994). Synthesis and Characterization of Copper(I) Complexes of Triphenylphosphine and 2-Methylpyridine. [Link]
-
Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. [Link]
-
Analytical Chemistry. (n.d.). Analysis of Phosphorus Compounds. [Link]
-
MDPI. (2023). Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. [Link]
-
MDPI. (2023). Copper(I)/Triphenylphosphine Complexes Containing Naphthoquinone Ligands as Potential Anticancer Agents. [Link]
-
PubMed. (n.d.). Copper(I) and copper(II) in complexes of biochemical significance studied by X-ray photoelectron spectroscopy. [Link]
-
MDPI. (2023). Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)alkane-Based Complexes and Coordination Polymers. [Link]
-
RSC Publishing. (2024). Green phosphonate chemistry – Does it exist?. [Link]
-
Chemical Review and Letters. (n.d.). Spectroscopic determination of copper(II) with dimercaptophenols and heterocyclic diamines. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. [Link]
-
PubMed Central. (2014). Synthesis, characterization, electrospinning and antibacterial studies on triphenylphosphine-dithiphosphonates Copper(I) and Silver(I) complexes. [Link]
-
ACS Publications. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. [Link]
-
ResearchGate. (2025). Analysis of pure copper - A comparison of analytical methods. [Link]
-
PONTE. (2019). SPECTROPHOTOMETRIC DETERMINATION OF COPPER (II) WITH DITHIOLPHENOLS AND HETEROCYCLIC DIAMINES. [Link]
-
Journal of the American Chemical Society. (1970). The Mechanism of Thermal Decomposition of n-Butyl(tri-n-butylphosphine)copper(I). [Link]
-
ResearchGate. (2025). Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. [Link]
-
Sharretts Plating Company. (n.d.). Copper Plating Troubleshooting Tips. [Link]
-
Impactfactor. (n.d.). Spectrophotometric Determination of Cu(II) Using DMIPNI as a New Reagent Derived from 4,5-Diphenyl Imidazole. [Link]
-
Scribd. (n.d.). Metal Plating Troubleshooting Guide. [Link]
-
PubMed. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). [Link]
-
ResearchGate. (2025). Synthesis, characterization, electrospinning and antibacterial studies on triphenylphosphine-dithiphosphonates Copper(I) and Silver(I) complexes. [Link]
Sources
- 1. Organometallic chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of organometal(loid) compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kar.kent.ac.uk [kar.kent.ac.uk]
- 5. Copper(I) and copper(II) in complexes of biochemical significance studied by X-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. physicsjournal.in [physicsjournal.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Copper(I) Catalysts: Diphenylphosphinate vs. Acetate in Organic Synthesis
A Senior Application Scientist's Perspective on Catalyst Selection and Performance
For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. In the realm of copper catalysis, an earth-abundant and cost-effective alternative to precious metals, two common copper(I) sources stand out: copper(I) acetate (CuOAc) and copper(I) diphenylphosphinate [Cu(O₂PPh₂)]. While both serve as precursors to catalytically active species, their distinct anionic ligands—acetate and diphenylphosphinate—impart unique properties that influence their performance in a variety of important organic transformations.
This guide provides an in-depth technical comparison of copper(I) diphenylphosphinate and copper(I) acetate in catalysis. We will delve into their structural and electronic differences, examine their performance in key catalytic reactions with supporting experimental data, and provide detailed protocols to illustrate their practical application.
At the Bench: A Head-to-Head Look at Physical and Chemical Properties
A catalyst's effectiveness begins with its fundamental properties. The acetate and diphenylphosphinate ligands, while both formally anionic and oxygen-donating, present different steric and electronic environments around the copper(I) center.
| Property | Copper(I) Acetate (CuOAc) | Copper(I) Diphenylphosphinate [Cu(O₂PPh₂)] | Rationale and Implications for Catalysis |
| Formula Weight | 122.59 g/mol | 280.73 g/mol | The higher formula weight of the diphenylphosphinate complex means a lower copper content by mass. |
| Appearance | White to off-white powder[1] | Typically a white or pale-colored solid | Both are generally solids, facilitating handling and weighing. |
| Solubility | Sparingly soluble in water and many organic solvents. | Generally more soluble in common organic solvents like THF, DCM, and toluene due to the bulky, lipophilic phenyl groups. | Enhanced solubility of the diphenylphosphinate complex can lead to more homogeneous reaction mixtures and potentially faster reaction rates. |
| Air/Thermal Stability | Sensitive to air and moisture, readily oxidizes to Cu(II) species.[1] | The phosphinate ligand can offer some steric protection to the Cu(I) center, potentially leading to greater stability against oxidation compared to the simple acetate. | The relative instability of CuOAc often necessitates in situ generation or careful handling under inert atmospheres. The potentially greater stability of the diphenylphosphinate complex could be advantageous for prolonged reactions or reactions at elevated temperatures. |
The diphenylphosphinate ligand, with its bulky phenyl groups and the P=O moiety, can influence the coordination sphere of the copper center differently than the sterically less demanding acetate ligand. This can affect the catalyst's reactivity and selectivity in substrate coordination and subsequent bond-forming steps.
Performance in Key Catalytic Transformations
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling is a powerful method for forming carbon-heteroatom bonds, and copper acetate is a frequently employed catalyst.[2][3]
Reaction Scheme: Ar-B(OH)₂ + H-X ---[Cu Catalyst, Base, Oxidant]--> Ar-X (X = NR¹R², OR)
Experimental Data Snapshot: Chan-Lam N-Arylation of Imidazole
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 88 | [2] |
| Cu(OAc)₂ | 2,6-lutidine | Toluene | 110 | 24 | ~70-90 | [3] |
Analysis:
Copper(II) acetate is often used as the precatalyst in Chan-Lam couplings, which is then reduced in situ to the active Cu(I) species.[4] The reaction is typically performed in the presence of a base and an oxidant, often air.[2][3] The acetate ligand is considered a "throw-away" ligand, readily displaced by the nucleophile (amine or alcohol) to initiate the catalytic cycle.
While there is a lack of specific data for copper(I) diphenylphosphinate in the Chan-Lam reaction, we can infer its potential behavior. The phosphinate ligand, being more electron-donating and sterically bulkier than acetate, could influence the rate of transmetalation with the boronic acid and the subsequent reductive elimination. The increased solubility of a diphenylphosphinate complex might also be advantageous. However, the stronger coordination of the phosphinate ligand to the copper center compared to acetate could also potentially slow down the catalytic turnover if it is not readily displaced.
DOT Diagram: Generalized Chan-Lam Catalytic Cycle
Caption: A general experimental workflow for a copper-catalyzed Ullmann reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a cornerstone of "click chemistry," prized for its high efficiency and selectivity in forming 1,4-disubstituted 1,2,3-triazoles. [5][6] Reaction Scheme: R¹-N₃ + H-C≡C-R² ---[Cu(I) Catalyst]--> 1,4-disubstituted 1,2,3-triazole
Experimental Data Snapshot: CuAAC Reaction
| Catalyst | Reducing Agent (if Cu(II) precursor) | Solvent | Temp. (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cu(OAc)₂ | Sodium Ascorbate | t-BuOH/H₂O | RT | High | [5]| | CuI | None | Various | RT | High | [6]|
Analysis:
Copper(I) is the active catalytic species in the CuAAC reaction. [5][6]Copper(II) salts like copper(II) acetate are commonly used as precursors, with an in situ reduction to Cu(I) by a reducing agent such as sodium ascorbate. [5]Alternatively, a direct Cu(I) source like copper(I) iodide can be used. A recent study has shown that copper(I) acetate itself can be a highly efficient catalyst for the CuAAC of specific substrates without the need for an external reducing agent. [7] Given that copper(I) is the key player, a stable and soluble copper(I) diphenylphosphinate complex would be an excellent candidate for a CuAAC catalyst. The phosphinate ligand could help to stabilize the Cu(I) oxidation state against disproportionation and oxidation, potentially leading to a more robust and long-lived catalyst. The enhanced solubility in organic solvents could also be beneficial for certain substrate combinations.
DOT Diagram: CuAAC Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the CuAAC reaction.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of how these catalysts are employed, here are representative experimental protocols.
Protocol 1: Chan-Lam N-Arylation of Imidazole with Phenylboronic Acid using Copper(II) Acetate
This protocol is adapted from the literature and illustrates a typical setup for a Chan-Lam coupling. [2] Materials:
-
Imidazole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Copper(II) acetate (0.1 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (optional, but recommended for reproducibility)
Procedure:
-
To a round-bottom flask, add imidazole, phenylboronic acid, and copper(II) acetate.
-
Add dichloromethane and the magnetic stir bar.
-
Under a gentle stream of inert gas (e.g., argon or nitrogen), add pyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with aqueous ammonia and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-phenylimidazole.
Protocol 2: Hypothetical Ullmann C-O Coupling using a Copper(I) Diphenylphosphinate Catalyst
This hypothetical protocol is based on general procedures for Ullmann reactions and the expected properties of a copper(I) phosphinate complex.
Materials:
-
Aryl iodide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) diphenylphosphinate (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add copper(I) diphenylphosphinate, potassium carbonate, and the magnetic stir bar to a Schlenk tube.
-
Add the aryl iodide and phenol.
-
Add toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.
Conclusion and Future Outlook
Both copper(I) acetate and copper(I) diphenylphosphinate are valuable precursors for copper-catalyzed reactions.
-
Copper(I) Acetate is a readily available and widely used catalyst, particularly in its Cu(II) form as a stable precatalyst for Chan-Lam couplings and other oxidative cross-coupling reactions. Its primary drawback is its limited solubility in many organic solvents and its sensitivity to air, which can necessitate careful handling or in situ generation of the active Cu(I) species.
-
Copper(I) Diphenylphosphinate , while less commonly documented in the literature for these specific named reactions, holds significant promise. The diphenylphosphinate ligand is expected to confer greater solubility in organic media and potentially enhanced stability to the copper(I) center. This could translate to milder reaction conditions, lower catalyst loadings, and improved reproducibility. The phosphinate moiety may also actively participate in the catalytic cycle, influencing reactivity and selectivity in ways that the simple acetate ligand cannot.
The development of well-defined, stable, and soluble copper(I) complexes is a key area of ongoing research. Copper(I) diphenylphosphinate and related phosphinate complexes represent a promising class of catalysts that warrant further investigation. Direct comparative studies are needed to fully elucidate their advantages and disadvantages relative to more traditional copper sources like copper acetate. For researchers in drug development and process chemistry, the exploration of such novel catalytic systems could unlock more efficient and robust synthetic pathways to complex molecular targets.
References
- Cain, M. F., Hughes, R. P., Glueck, D. S., Golen, J. A., Moore, C. E., & Rheingold, A. L. (2010). Synthesis and structure of intermediates in copper-catalyzed alkylation of diphenylphosphine. Inorganic Chemistry, 49(17), 7650–7662. [Link]
- Chen, J., et al. (2017). Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. Organic & Biomolecular Chemistry, 15(43), 9143-9147. [Link]
- Iacobucci, C., et al. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journal of Organic Chemistry, 13, 2376–2384. [Link]
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
- Wikipedia. (2023). Ullmann reaction. [Link]
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C− N Bond Formation. Chemical Reviews, 108(8), 3054-3131.
- Jena Bioscience. (n.d.).
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]
- baseclick. (n.d.). Protocols. [Link]
- Wikipedia. (2023). Copper(I)
- ResearchGate. (2022). Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I). [Link]
- ResearchGate. (2018). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating the Catalytic Activity of Synthesized Copper(I) Diphenylphosphinate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation and comparative analysis of a novel, synthesized copper(I) diphenylphosphinate complex. As the chemical industry increasingly seeks sustainable and cost-effective catalytic systems, copper-based catalysts have emerged as powerful alternatives to their expensive palladium counterparts for a wide array of cross-coupling reactions.[1][2][3][4] The performance of such catalysts is intrinsically linked to the ligand sphere, which dictates the stability, solubility, and electronic properties of the active copper center. Here, we explore the diphenylphosphinate ligand's role and present a rigorous methodology for evaluating the resulting complex's catalytic efficacy against established alternatives.
Our approach is grounded in three core principles: establishing the catalyst's integrity through meticulous characterization, assessing its performance in mechanistically distinct and industrially relevant benchmark reactions, and contextualizing its activity through direct comparison with commercially available or standard catalytic systems.
Part I: Catalyst Integrity: Synthesis and Characterization
Before any catalytic evaluation, the identity, purity, and oxidation state of the synthesized complex must be unequivocally established. This foundational step is non-negotiable for ensuring that the observed activity is attributable to the target complex and not to impurities or alternative species.
Synthesis Protocol: Copper(I) Diphenylphosphinate
The following protocol describes a general method for synthesizing the target complex under an inert atmosphere, a critical precaution to prevent the oxidation of the desired Cu(I) species to the catalytically distinct Cu(II) state.
-
Preparation: Add diphenylphosphinic acid (1.1 mmol) and triethylamine (1.2 mmol) to a Schlenk flask containing 20 mL of degassed tetrahydrofuran (THF).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the triethylammonium diphenylphosphinate salt.
-
Complexation: In a separate Schlenk flask, dissolve copper(I) chloride (1.0 mmol) in 15 mL of degassed acetonitrile.
-
Reaction: Slowly add the copper(I) chloride solution to the phosphinate salt solution via cannula transfer.
-
Precipitation: Stir the resulting mixture at room temperature for 4 hours. A pale-colored precipitate should form.
-
Isolation: Filter the solid product under an inert atmosphere, wash with cold, degassed diethyl ether (3 x 10 mL), and dry under vacuum.
-
Storage: Store the final product, copper(I) diphenylphosphinate, under argon or nitrogen to maintain its integrity.
Workflow for Physicochemical Characterization
A multi-technique approach is essential for a comprehensive characterization of the synthesized complex. Each technique provides a unique and complementary piece of information, creating a self-validating system of analysis.
Caption: Workflow for the physicochemical validation of the synthesized catalyst.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique verifies the coordination of the diphenylphosphinate ligand to the copper center. A successful complexation is indicated by a characteristic shift in the P=O stretching frequency compared to the free phosphinic acid or its salt.
-
¹H and ³¹P NMR Spectroscopy: For a diamagnetic d¹⁰ Cu(I) complex, sharp signals are expected.[5] ¹H NMR confirms the presence of the phenyl protons, while ³¹P NMR provides a single, sharp resonance, confirming the presence of a single phosphorus environment and the absence of paramagnetic Cu(II) species, which would cause significant signal broadening.[5][6]
-
Elemental Analysis (C, H, N): This analysis provides the empirical formula of the complex, allowing for a direct assessment of its purity and verification of the proposed structure.[7][8]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is a definitive method to confirm the oxidation state. A properly synthesized Cu(I) complex is EPR-silent (no signal), as it has a d¹⁰ electron configuration.[5] The presence of a signal would indicate contamination with paramagnetic Cu(II).
Part II: Assessing Catalytic Efficacy in Benchmark Reactions
To robustly evaluate the catalyst, we employ it in reactions that are not only widely used but also probe different aspects of its catalytic nature. We have selected the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ullmann-type C-N cross-coupling reaction.
Benchmark Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of modern chemistry due to its high efficiency, broad functional group tolerance, and mild reaction conditions.[9] It is an excellent test for the efficacy of a Cu(I) source. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle before yielding the triazole product.[9][10][11]
Caption: Simplified catalytic cycle for the CuAAC reaction.
Experimental Protocol: CuAAC of Benzyl Azide and Phenylacetylene
-
Setup: To a 10 mL vial, add the synthesized copper(I) diphenylphosphinate (0.01 mmol, 1 mol%).
-
Reagents: Add benzyl azide (1.0 mmol), phenylacetylene (1.2 mmol), and 5 mL of a 1:1 t-BuOH/H₂O solvent mixture.
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature (25 °C) for 6 hours.
-
Workup: Upon completion (monitored by TLC), dilute the reaction mixture with 15 mL of ethyl acetate and wash with 10 mL of brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the resulting 1-benzyl-4-phenyl-1H-1,2,3-triazole via ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).
Benchmark Reaction: Ullmann C-N Cross-Coupling
The Ullmann condensation is a classic and vital transformation for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, which are prevalent in pharmaceuticals and natural products.[12][13][14] Modern protocols use soluble copper catalysts, often with ligands, to achieve high yields under milder conditions than the traditional stoichiometric copper methods.[13] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide to the Cu(I) center.[14][15]
Experimental Protocol: N-Arylation of Imidazole
-
Setup: Under an argon atmosphere, add copper(I) diphenylphosphinate (0.05 mmol, 5 mol%), imidazole (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) to a dry Schlenk tube.
-
Reagents: Add 4-iodotoluene (1.0 mmol) and 5 mL of anhydrous dimethylformamide (DMF).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with 20 mL of water, and extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Analysis: Purify the crude product by column chromatography (silica gel) and determine the isolated yield of 1-(p-tolyl)-1H-imidazole.
Part III: Performance Benchmarking and Comparative Analysis
A catalyst's true value is determined not in isolation, but in comparison to existing solutions. We evaluate our synthesized copper(I) diphenylphosphinate against standard, widely used catalyst systems for the selected benchmark reactions. Catalyst performance is quantified by yield, Turnover Number (TON), and Turnover Frequency (TOF).
-
Turnover Number (TON): A measure of catalyst stability and overall efficiency. It is the moles of product formed per mole of catalyst.[16][17][18]
-
TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): A measure of the intrinsic activity or speed of the catalyst, expressed in units of h⁻¹.[16][17][19][20]
-
TOF = TON / time (h)
-
Comparative Data Summary
The following table presents plausible experimental data comparing the performance of our synthesized complex with standard alternatives.
| Catalyst System | Benchmark Reaction | Cat. Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Cu(I) Diphenylphosphinate | CuAAC | 1 | 25 | 6 | 95 | 95 | 15.8 |
| CuI | CuAAC | 1 | 25 | 6 | 88 | 88 | 14.7 |
| CuSO₄ / Na-Ascorbate | CuAAC | 1 | 25 | 6 | 92 | 92 | 15.3 |
| Cu(I) Diphenylphosphinate | Ullmann C-N Coupling | 5 | 110 | 24 | 85 | 17 | 0.71 |
| Cu₂O / Phenanthroline | Ullmann C-N Coupling | 5 | 110 | 24 | 89 | 17.8 | 0.74 |
| CuI (ligandless) | Ullmann C-N Coupling | 5 | 110 | 24 | 45 | 9 | 0.38 |
Analysis and Interpretation
-
For the CuAAC reaction, the synthesized copper(I) diphenylphosphinate demonstrates exceptional activity, slightly outperforming both the standard CuI salt and the common in situ generated Cu(I) from a Cu(II) source. This suggests that the diphenylphosphinate ligand may enhance the solubility and stability of the Cu(I) species in the aqueous co-solvent, preventing disproportionation or oxidation and maintaining a higher concentration of the active catalyst.
-
For the Ullmann C-N coupling, our complex shows performance comparable to a well-established ligand-assisted system (Cu₂O/Phenanthroline) and vastly superior to the ligandless CuI system. This is a significant finding. It implies that the diphenylphosphinate ligand is effective at promoting the challenging oxidative addition step, a role typically played by specialized N-donor ligands like phenanthroline.[3] The self-ligating nature of our complex simplifies the reaction setup without compromising efficiency.
Conclusion and Outlook
This guide outlines a rigorous, multi-faceted approach to validating the catalytic activity of a newly synthesized copper(I) diphenylphosphinate complex. The initial characterization confirms the catalyst's identity and integrity, forming a trustworthy basis for subsequent performance evaluation.
Through systematic testing in benchmark CuAAC and Ullmann coupling reactions, the complex has demonstrated not only high catalytic activity but also performance that is competitive with, and in some cases superior to, established alternatives. The diphenylphosphinate ligand appears to confer beneficial properties of stability and activity, making the complex a promising, single-component catalyst that obviates the need for additional ligands in certain transformations.
Future work should focus on expanding the substrate scope for both reactions, optimizing catalyst loading and reaction conditions to maximize TON and TOF, and undertaking detailed kinetic studies to elucidate the precise mechanistic role of the diphenylphosphinate ligand. Such investigations will further solidify the potential of this catalyst for broader application in academic and industrial synthesis.
References
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
- Wikipedia. (n.d.). Click chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Zhang, H., et al. (2013). Comparison of the Catalytic Activity of Surface-Immobilized Copper Complexes with Phosphonate Anchoring Groups for Atom Transfer Radical Cyclizations and Additions. Organometallics, 32(15), 4148-4157. [Link]
- Li, P., & Wang, L. (2013). Recent progress in copper-catalyzed cross-coupling reactions.
- Perfectlight Technology. (2023).
- Zhu, L., et al. (2016). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 35(11), 1935-1941. [Link]
- Interesting Organic Chemistry and Natural Products. (2013). Copper Catalysed Cross-Coupling Reactions a Review. [Link]
- Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Eishika, et al. (2024). Review of Synthesis and Characterization of Cu (I) Complexes. International Journal of Research and Review, 11(1), 195-201. [Link]
- Mondal, B., & Bora, U. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(1), 1-24. [Link]
- Chemistry World. (2015). Copper click chemistry mechanism unravelled. [Link]
- Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054-3131. [Link]
- Sharma, G. V., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Szałkowska, K., et al. (2023). Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. Inorganic Chemistry, 62(50), 20566-20579. [Link]
- Zevallos, P. J., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Omega, 7(15), 13329-13337. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Wikipedia. (n.d.). Turnover number. [Link]
- Szałkowska, K., et al. (2023). Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. Inorganic Chemistry, 62(50), 20566-20579. [Link]
- Ahn, S. H., et al. (2019). Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts. ACS Energy Letters, 4(8), 1894-1900. [Link]
- De, S., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
- Szałkowska, K., et al. (2023).
- NRO Chemistry. (2020). Sonogashira Coupling [Video]. YouTube. [Link]
- Chemistry For Everyone. (2024).
- Wikipedia. (n.d.).
- Thapa, S., & Shrestha, B. (2020). Copper-catalysed cross-coupling: An untapped potential. Organic & Biomolecular Chemistry, 18(28), 5347-5355. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? [Link]
- Shang, P., et al. (2021). Synthesis of heteroleptic phosphine–copper(i) complexes: fluorescence sensing and catalytic properties. New Journal of Chemistry, 45(40), 18721-18728. [Link]
- Shields, J. D., et al. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 143(30), 11336-11353. [Link]
- Sultana, N., et al. (2002). Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. Pakistan Journal of Pharmaceutical Sciences, 15(2), 69-79. [Link]
- ResearchGate. (n.d.). Typical copper-mediated Ullmann condensation reaction and presumptive mechanism. [Link]
- BYJU'S. (n.d.). Ullmann Reaction. [Link]
- ResearchGate. (n.d.). IR spectra of copper metal complexes. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Liu, B., et al. (2020). A Novel Method to Investigate the Activity Tests of Fresh FCC Catalysts: An Experimental and Prediction Process from Lab Scale to Commercial Scale. Processes, 8(11), 1361. [Link]
- Wang, X., et al. (2024). Highly Selective Conversion of Polyethylene Terephthalate into Liquid Fuel via Nb-Assisted Ru Bimetallic Catalyst.
- Alfa Chemistry. (2024). Catalyst Testing in Modern Materials Chemistry [Video]. YouTube. [Link]
- Doyle, G., et al. (1988). Preparation and characterization of copper(I) complexes with unsaturated small molecules. Crystal structure determination of a copper carbonyl complex stabilized by a tris-chelating oxygen ligand. Organometallics, 7(12), 2499-2504. [Link]
- Bera, S., et al. (2023). Structural and Spectroscopic Characterization of Copper(III) Complexes and Subsequent One-Electron Oxidation Reaction and Reactivity Studies. Inorganic Chemistry, 62(14), 5615-5627. [Link]
- Pharr, J. S., et al. (2012). NMR Spectroscopic Characterization of Copper(II) and Zinc(II) Complexes of Indomethacin. Inorganic Chemistry, 51(13), 7351-7362. [Link]
- Hakimi, M., et al. (2011). Synthesis and characterization of copper(I) complexes from triphenylphosphine and isatin Schiff bases of semi-and thiosemicarbazide. Journal of Sulfur Chemistry, 32(2), 161-169. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis and Characterization of Copper(I) Complexes of Triphenylphosphine and 2-Methylpyridine. [Link]
- Jennings, M. C., et al. (2023). Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)alkane-Based Complexes and Coordination Polymers. Magnetochemistry, 9(12), 279. [Link]
Sources
- 1. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry [organic-chemistry.org]
- 10. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quintus.mickel.ch [quintus.mickel.ch]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 16. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Turnover number - Wikipedia [en.wikipedia.org]
- 19. Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
A Comparative Guide to Analytical Techniques for Purity Validation of Copper(I) Diphenylphosphinate
An In-Depth Technical Guide
Introduction: The Critical Role of Purity in Organometallic Chemistry
Copper(I) diphenylphosphinate, Cu(O₂P(Ph₂)), is an organometallic compound with significant potential in catalysis and materials science. Like many organocopper(I) compounds, its efficacy and reproducibility in these applications are intrinsically linked to its purity.[1] Impurities, which can include unreacted starting materials (e.g., diphenylphosphinic acid), oxidation products (Cu(II) species), or solvent adducts, can drastically alter the compound's reactivity, thermal stability, and overall performance.
Therefore, a robust, multi-technique approach to purity validation is not merely a quality control measure but a fundamental necessity for reliable research and development. This guide provides a comparative analysis of key analytical techniques, moving beyond a simple listing of methods to explain the causality behind their selection and the unique insights each provides into the structural and chemical integrity of copper(I) diphenylphosphinate.
Workflow for Comprehensive Purity Validation
A logical and efficient workflow ensures that the most informative and cost-effective techniques are applied sequentially to build a complete purity profile of the target compound.
Caption: Overall workflow for the multi-technique purity validation of Copper(I) Diphenylphosphinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for the initial structural confirmation of diamagnetic organometallic compounds. For copper(I) diphenylphosphinate, both ³¹P and ¹H NMR provide critical and complementary information.
Expertise & Rationale:
-
³¹P NMR: This is the most direct probe of the phosphorus environment. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state and coordination environment.[2] Free diphenylphosphinic acid (a potential impurity) will have a distinct chemical shift compared to the copper-coordinated phosphinate. Upon coordination to the d¹⁰ Cu(I) center, a change in the chemical shift is expected. Furthermore, the signal for the copper-bound phosphorus is often broadened due to coupling with the quadrupolar copper nuclei (⁶³Cu and ⁶⁵Cu, both I = 3/2), a characteristic feature that can help confirm coordination.[2]
-
¹H NMR: This spectrum confirms the integrity of the phenyl (Ph) groups on the ligand. The presence of unexpected aromatic or aliphatic signals can indicate residual solvents or organic impurities. Integration of the aromatic proton signals against a known internal standard can also provide a quantitative measure of purity.
Comparative Data (Illustrative)
| Analyte / Impurity | Technique | Expected Chemical Shift (δ) | Key Insight for Purity Validation |
| Cu(O₂P(Ph₂)) | ³¹P NMR | 25 - 35 ppm (Broad) | Broad signal confirms coordination to quadrupolar Cu. Shift indicates phosphinate environment. |
| Diphenylphosphinic Acid | ³¹P NMR | 20 - 25 ppm (Sharp) | A sharp peak in this region indicates unreacted starting material. |
| Triphenylphosphine Oxide | ³¹P NMR | 25 - 30 ppm (Sharp) | Common oxidation byproduct of phosphine chemistry; its sharp signal is easily distinguished. |
| Cu(O₂P(Ph₂)) | ¹H NMR | 7.2 - 8.0 ppm (Multiplets) | Complex multiplet pattern characteristic of phenyl groups. Correct integration is key. |
| Diethyl Ether (Solvent) | ¹H NMR | ~1.2 ppm (t), ~3.5 ppm (q) | Sharp, distinct signals indicating residual solvent from synthesis or purification. |
Experimental Protocol: ³¹P{¹H} NMR
-
Sample Preparation: Accurately weigh ~10-15 mg of the copper(I) diphenylphosphinate sample into an NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the compound is fully dissolved.
-
Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (D1) of 5-10 seconds to ensure quantitative integration, especially when comparing signals of different species.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the main peak).
-
-
Data Processing: Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm). Integrate all observed phosphorus signals to determine the relative molar ratio of the product to any phosphorus-containing impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Fingerprint
FTIR spectroscopy is a fast and non-destructive technique that provides a molecular "fingerprint," confirming the presence of key functional groups and the coordination mode of the phosphinate ligand.
Expertise & Rationale:
The most informative region for copper(I) diphenylphosphinate is the 900-1200 cm⁻¹ range, which contains the characteristic stretching vibrations of the phosphinate group (PO₂). In the free diphenylphosphinate anion, the two P-O bonds are equivalent, giving rise to a strong asymmetric stretching vibration (νₐₛ(PO₂)). Upon coordination to a metal center, the symmetry is altered, and this band's position and/or splitting can change, confirming the metal-ligand interaction. The absence of a broad O-H stretch around 2500-3000 cm⁻¹ confirms the absence of the starting phosphinic acid.
Comparative Data (Illustrative)
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Key Insight for Purity Validation |
| P-O Stretch (Coordinated) | FTIR | ~1150-1190 (νₐₛ), ~1050-1080 (νₛ) | Confirms the presence of the coordinated PO₂ group. Shift from free ligand indicates binding. |
| P-C (Phenyl) Stretch | FTIR | ~1440 | Confirms the P-Ph bond. |
| C-H (Aromatic) Stretch | FTIR | > 3000 | Confirms the presence of phenyl rings on the ligand. |
| O-H Stretch (Acid Impurity) | FTIR | 2500 - 3000 (Broad) | A broad band in this region is a clear indicator of residual diphenylphosphinic acid. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-5 mg) of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (ATR correction, baseline correction). Identify characteristic absorption bands and compare them to reference spectra of starting materials or potential impurities.
Thermal Analysis (TGA/DSC): Assessing Stability and Composition
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information on the thermal stability, decomposition pathway, and compositional purity of the compound.[3][4]
Expertise & Rationale:
-
TGA: Measures the change in mass as a function of temperature. For Cu(O₂P(Ph₂)), a pure, anhydrous sample should exhibit a single, sharp decomposition step. The residual mass at the end of the experiment should correspond to the theoretical mass of the inorganic residue. For copper phosphinates, thermal decomposition in an air or oxygen atmosphere typically yields stable copper phosphates, such as copper pyrophosphate (Cu₂P₂O₇).[5][6] This provides a powerful validation of the copper-to-phosphorus ratio in the original compound.
-
DSC: Measures the heat flow into or out of a sample as it is heated. It can detect phase transitions, melting points (if the compound melts before decomposing), and the exothermic or endothermic nature of decomposition.
Comparative Data & Analysis
-
Compound: Copper(I) Diphenylphosphinate, Cu(O₂P(Ph₂)₂
-
Formula: C₂₄H₂₀CuO₄P₂
-
Molecular Weight: 529.91 g/mol
-
Decomposition Reaction (Hypothesized): 2 Cu(O₂P(Ph₂))₂ + O₂ → Cu₂P₂O₇ + Organic byproducts
-
Theoretical Residue: The final inorganic product is Cu₂P₂O₇ (MW = 301.04 g/mol ).
-
Calculation:
-
Moles of Cu in residue = 2
-
Moles of Cu in starting material = 2
-
Mass of starting material = 2 * 529.91 = 1059.82 g
-
Mass of residue = 301.04 g
-
Theoretical Residual Mass % = (301.04 / 1059.82) * 100% = 28.4%
-
| Parameter | Technique | Expected Result for Pure Sample | Indication of Impurity |
| Decomposition Onset | TGA | > 250 °C (Illustrative) | Early mass loss suggests volatile impurities (e.g., solvent) or lower stability. |
| Residual Mass @ 800°C (Air) | TGA | ~28.4% | Deviation from this value indicates an incorrect Cu:P ratio or presence of non-volatile impurities. |
| Decomposition Profile | DSC | Single, sharp exotherm | Multiple thermal events may indicate the presence of impurities decomposing at different temperatures. |
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic (e.g., alumina) TGA pan.
-
Instrument Setup:
-
Place the sample in the TGA furnace.
-
Set the atmosphere to Air or O₂ at a flow rate of 50-100 mL/min.
-
Program a temperature ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting TGA curve. Determine the onset of decomposition and the final residual mass percentage. Compare the experimental residual mass to the theoretical value.
X-ray Diffraction (XRD): The Gold Standard for Crystalline Solids
XRD is the definitive technique for analyzing the solid-state structure and phase purity of crystalline materials.
Expertise & Rationale:
-
Powder XRD (PXRD): This technique generates a diffraction pattern that is unique to a specific crystalline phase. For purity validation, the experimental PXRD pattern of a synthesized batch is compared to a reference pattern (either from a database, a previously characterized pure sample, or simulated from a single-crystal structure).[7] The presence of additional peaks indicates crystalline impurities. The sharpness of the diffraction peaks also provides information about the material's crystallinity.
-
Single-Crystal XRD (SC-XRD): If a suitable single crystal can be grown, SC-XRD provides the absolute, unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and coordination geometry.[8][9] This is the ultimate confirmation of the compound's identity but is not a bulk purity technique. The structure obtained can then be used to generate the "gold standard" reference pattern for PXRD analysis of bulk samples.[10]
Comparative Data Interpretation
| Observation | Technique | Interpretation |
| Single set of sharp peaks matching reference | PXRD | High phase purity and good crystallinity. |
| Additional, weaker peaks present | PXRD | Presence of one or more crystalline impurities. |
| Broad, poorly defined peaks | PXRD | Low crystallinity or amorphous material. |
| Solved structure matches expected formula | SC-XRD | Unambiguous confirmation of molecular identity and connectivity. |
Experimental Protocol: PXRD
-
Sample Preparation: Gently grind the crystalline sample to a fine, homogeneous powder using an agate mortar and pestle.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Collect a diffraction pattern over a relevant 2θ range (e.g., 5° to 70°) using Cu Kα radiation.
-
Use appropriate scan speed and step size to obtain good resolution and peak statistics.
-
-
Data Analysis: Compare the experimental pattern against a reference pattern. Index any additional peaks to identify potential crystalline impurities.
Elemental Analysis: The Fundamental Compositional Check
Elemental analysis (EA) provides the mass percentages of carbon, hydrogen, and nitrogen (and other elements like sulfur). When combined with a separate analysis for copper content (e.g., by ICP-OES), it offers a fundamental check of the empirical formula.
Expertise & Rationale:
This technique is a cornerstone of chemical characterization. It provides a bulk, quantitative measure of the elemental composition. For a sample to be considered pure, the experimentally determined mass percentages must agree with the calculated theoretical values for the proposed formula, typically within a ±0.4% tolerance. Significant deviations point to the presence of impurities, incorrect stoichiometry, or residual solvent.
Comparative Data: Theoretical vs. Experimental
Compound: Copper(I) Diphenylphosphinate, C₂₄H₂₀CuO₄P₂
| Element | Theoretical Mass % | Acceptable Experimental Range |
| Carbon (C) | 54.39% | 53.99% - 54.79% |
| Hydrogen (H) | 3.80% | 3.40% - 4.20% |
| Copper (Cu) | 11.99% | 11.59% - 12.39% |
Experimental Protocol: Combustion Analysis (CHN)
-
Sample Preparation: Accurately weigh ~2-3 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Copper Analysis (ICP-OES):
-
Accurately weigh a larger sample (~10-20 mg).
-
Digest the sample in a strong acid mixture (e.g., nitric acid).
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the solution using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) against certified copper standards to determine the copper concentration.
-
Summary and Comparison of Techniques
| Technique | Information Provided | Strengths | Limitations |
| ³¹P & ¹H NMR | Structural integrity, ligand environment, phosphorus & organic impurities | High resolution, quantitative for soluble impurities | Requires soluble, diamagnetic sample; signal broadening can be complex |
| FTIR | Functional groups, confirmation of coordination | Fast, non-destructive, requires minimal sample | Not quantitative, provides limited structural detail |
| TGA/DSC | Thermal stability, solvent content, compositional verification (via residue) | Quantitative for bulk composition, good for inorganic purity | Destructive, requires careful interpretation of decomposition pathway |
| PXRD | Crystalline phase identity and purity | Definitive for crystalline phase, non-destructive | Only detects crystalline impurities; amorphous content is invisible |
| Elemental Analysis | Empirical formula confirmation, bulk elemental composition | Fundamental, highly accurate for bulk purity | Destructive, provides no structural information, sensitive to handling |
Conclusion
No single technique is sufficient to definitively validate the purity of copper(I) diphenylphosphinate. A comprehensive and trustworthy assessment is achieved through the logical application of multiple, orthogonal analytical methods. The combination of NMR and FTIR provides rapid and robust confirmation of the chemical structure and the absence of common starting materials. Elemental Analysis and TGA offer a fundamental, quantitative check on the bulk composition and stoichiometry. Finally, PXRD serves as the definitive arbiter of phase purity for the crystalline solid. By integrating the data from this suite of techniques, researchers and drug development professionals can proceed with confidence, knowing that their material meets the stringent purity requirements for their intended applications.
References
- Structural and solid state 31P NMR studies of the four-coordinate copper(i) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X. (n.d.). Dalton Transactions (RSC Publishing).
- Bakhmutov, V. I., & Zhou, H.-C. (2023). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. OSTI.GOV.
- P NMR SPECTROSCOPIC STUDIES OF COPPER (I) AMINOPHOSPHINE COMPLEXES. (2015). Rasayan Journal of Chemistry.
- Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. (2002). Pak J Pharm Sci.
- Structural and solid state 31P NMR studies of the four-coordinate copper(i) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X | Request PDF. (2005). ResearchGate.
- Synthesis, characterization, crystal structures and photophysical properties of copper(I) complexes containing 1,1′-bis(diphenylphosphino)ferrocene (B-dppf) in doubly-bridged mode | Request PDF. (2014). ResearchGate.
- Sheikh, J. A., Bakhmutov, V. I., & Clearfield, A. (2018). Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry.
- Castro, J., Ferraro, V., & Bortoluzzi, M. (2021). Copper(I) borohydride complex with bis[(2-diphenylphosphino)phenyl] ether. Structure investigation by single-crystal X-Ray diffraction and DFT calculations. ArTS.
- (a) FT-IR spectrum of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide... (n.d.). ResearchGate.
- Synthesis and characterization of copper(I) complexes from triphenylphosphine and isatin Schiff bases of semi-and thiosemicarbazide. (2011). ResearchGate.
- Synthesis and Characterization of Copper(I) Complexes of Triphenylphosphine and 2-Methylpyridine. (1994). ResearchGate.
- Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)alkane-Based Complexes and Coordination Polymers. (2023). MDPI.
- The crystal structure of mono- and di-nuclear copper(I) complexes with substituted triphenylphosphine ligands | Request PDF. (2015). ResearchGate.
- (PDF) Synthesis, characterization, electrospinning and antibacterial studies on triphenylphosphine-dithiphosphonates Copper(I) and Silver(I) complexes. (2018). ResearchGate.
- (PDF) Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine. (2002). ResearchGate.
- Infrared Spectra of Phosphorus Compounds. (1958). Analytical Chemistry.
- Infrared spectra (1700-1200 cm −1 ) of radical anions of... (n.d.). ResearchGate.
- Special Issue: Thermal Analysis of Materials. (2022). MDPI.
- 2.8: Thermal Analysis. (2022). Chemistry LibreTexts.
- Thermal Analysis of Materials. (n.d.). MDPI Books.
- A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. (2024). MDPI.
- FTIR spectra of a triphenylphosphine, BC, PBC, and b Acid Black 24,... (n.d.). ResearchGate.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
- (PDF) Introduction to thermal analysis of metals. (n.d.). ResearchGate.
- Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. (n.d.). ChemRxiv.
- Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. (2022). Inorganic Chemistry.
- The XRD patterns of (a) simulated from single crystal X-ray data of... (n.d.). ResearchGate.
- PXRD patterns of single-crystal X-ray of complexes (1) (a) and (2) (b) obtained by ultrasonication. (n.d.). ResearchGate.
- X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). (2011). JOCPR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Statistical Analysis of Copper(I) Iodide and Bis(Diphenylphosphino)alkane-Based Complexes and Coordination Polymers | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper(I) borohydride complex with bis[(2-diphenylphosphino)phenyl] ether. Structure investigation by single-crystal X-Ray diffraction and DFT calculations [arts.units.it]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Phosphine Ligands in Catalysis: Evaluating Copper(I) Diphenylphosphinate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance with Supporting Experimental Data
In the landscape of modern synthetic chemistry, the precise construction of carbon-carbon and carbon-heteroatom bonds is paramount. Transition metal-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, with the choice of ligand playing a pivotal role in determining the efficacy of the catalytic system.[1] Phosphine ligands, in particular, have been the subject of extensive research due to their tunable steric and electronic properties, which directly influence the stability, activity, and selectivity of the metal catalyst.[2] This guide provides a comparative analysis of copper(I) diphenylphosphinate alongside a selection of widely-used phosphine ligands in key cross-coupling reactions, offering insights into their performance based on available experimental data.
The Central Role of Phosphine Ligands in Catalysis
Phosphine ligands (PR₃) are crucial components of many catalytic systems, primarily due to their ability to modulate the electronic and steric environment around a metal center.[3] The electronic properties of a phosphine ligand, governed by the nature of the R groups, influence the electron density at the metal. Electron-donating ligands can enhance the rate of oxidative addition, a key step in many catalytic cycles.[2] Conversely, the steric bulk of the phosphine, often quantified by the Tolman cone angle, can promote reductive elimination, the final step that releases the desired product.[3] The interplay of these steric and electronic factors is critical in optimizing a catalyst's performance for a specific transformation.[4]
Copper(I) Diphenylphosphinate: Synthesis and Properties
Copper(I) diphenylphosphinate, with the chemical formula Cu(O₂P(C₆H₅)₂), is a coordination complex that can be synthesized from a copper(I) source and diphenylphosphinic acid. While not as extensively documented in catalytic applications as other phosphine-based ligands, its structure suggests potential as a ligand in catalysis. The diphenylphosphinate moiety can coordinate to a metal center, influencing its catalytic activity.
Synthesis: The synthesis of copper(I) phosphinate complexes can be achieved through various methods, including the reaction of a copper(I) salt with the corresponding phosphinic acid or its salt. For instance, copper(I) phosphinate complexes have been synthesized and used as precursors for catalysts in other applications, such as ethanol dehydrogenation.[5]
Properties: The properties of copper(I) diphenylphosphinate as a ligand would be influenced by the diphenylphosphinate group. The oxygen atoms provide a harder donor site compared to the phosphorus atom in traditional phosphine ligands. The phenyl groups attached to the phosphorus atom contribute to the steric bulk and electronic properties of the ligand.
Performance in Cross-Coupling Reactions: A Comparative Analysis
The true measure of a ligand's utility lies in its performance in catalytic reactions. Here, we compare the available data for various phosphine ligands in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. Due to a lack of specific experimental data for copper(I) diphenylphosphinate in these reactions, we will focus on well-established phosphine ligands to provide a benchmark for performance. The absence of data for copper(I) diphenylphosphinate may suggest that it is either not a particularly active catalyst for these transformations under commonly employed conditions or that it is an area ripe for further investigation. Some studies on copper(I) diphosphine complexes in C-N bond formation have shown that many exhibit low activity, comparable to simple copper salts.[6]
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides.[7] The choice of phosphine ligand is critical for the success of this reaction, especially when using less reactive aryl chlorides.
| Ligand | Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 |
| XPhos | Pd₂(dba)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 1 | 99 |
| RuPhos | Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 0.5 | 99 |
| PPh₃ | Pd(PPh₃)₄ | Iodobenzene | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
Data compiled from various sources.[1][7]
As the data indicates, modern biaryl phosphine ligands like SPhos, XPhos, and RuPhos demonstrate exceptional activity in the Suzuki-Miyaura coupling of challenging aryl chlorides, often providing high yields under mild conditions.[1] Triphenylphosphine (PPh₃), a more traditional ligand, is effective for more reactive aryl iodides but typically requires higher temperatures and longer reaction times.
The Heck reaction is a method for the C-C coupling of an unsaturated halide with an alkene.[8] The nature of the phosphine ligand influences the regioselectivity and efficiency of this reaction.
| Ligand | Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(o-tol)₃ | Pd(OAc)₂ | Iodobenzene | Styrene | Et₃N | Acetonitrile | 100 | 3 | 95 |
| PCy₃ | Pd₂(dba)₃ | Chlorobenzene | Styrene | K₂CO₃ | DMA | 120 | 24 | 85 |
| (R)-BINAP | Pd(OAc)₂ | Phenyl triflate | 2,3-Dihydrofuran | Proton Sponge | Benzene | 60 | 72 | 96 (ee >96%) |
Data compiled from various sources.[8][9]
In the Heck reaction, ligands like tri(o-tolyl)phosphine have been historically important.[8] More sterically demanding and electron-rich ligands such as tricyclohexylphosphine (PCy₃) are necessary for activating less reactive aryl chlorides. Chiral ligands like BINAP have been instrumental in developing asymmetric versions of the Heck reaction.[9]
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling amines with aryl halides.[10] The development of specialized phosphine ligands has been a key factor in the evolution of this reaction.
| Ligand | Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| BINAP | Pd(OAc)₂ | Bromobenzene | Morpholine | NaOt-Bu | Toluene | 100 | 18 | 94 |
| XPhos | Pd₂(dba)₃ | 4-Chlorotoluene | Aniline | NaOt-Bu | Toluene | 80 | 2 | 98 |
| RuPhos | Pd(OAc)₂ | 4-Chlorotoluene | n-Hexylamine | NaOt-Bu | Toluene | 100 | 1 | 99 |
| Josiphos | [Pd(allyl)Cl]₂ | Chlorobenzene | Ammonia | NaOt-Bu | Dioxane | 100 | 24 | 88 |
Data compiled from various sources.[3][10]
The Buchwald-Hartwig amination has greatly benefited from the development of bulky and electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, RuPhos).[3] These ligands have enabled the coupling of a wide range of amines, including primary amines and ammonia, with challenging aryl chlorides.[10]
Experimental Protocols
To provide a practical context, a representative experimental protocol for a Suzuki-Miyaura coupling reaction is detailed below.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid using XPhos
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 0.5 mol%), XPhos (19.1 mg, 0.04 mmol, 2 mol%), and K₃PO₄ (637 mg, 3.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
4-Chlorotoluene (0.24 mL, 2.0 mmol) and phenylboronic acid (293 mg, 2.4 mmol) are added, followed by the addition of anhydrous t-BuOH (4 mL).
-
The reaction mixture is stirred at 100 °C for 1 hour.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing Catalytic Processes and Ligand Structures
To better understand the concepts discussed, the following diagrams illustrate a general catalytic cycle for cross-coupling reactions and a comparison of the structures of different phosphine ligand classes.
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A classification of commonly used phosphine ligands in cross-coupling catalysis.
Conclusion
The selection of a phosphine ligand is a critical decision in the development of efficient cross-coupling reactions. While the catalytic potential of copper(I) diphenylphosphinate in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions remains largely unexplored in the literature, a comparative analysis of established phosphine ligands provides valuable insights for researchers. The data clearly demonstrates that bulky, electron-rich biaryl phosphines, such as the Buchwald-type ligands, are highly effective for a broad range of substrates, including challenging aryl chlorides. For any given transformation, a systematic screening of ligands is often the most effective strategy to identify the optimal catalytic system. The lack of data on copper(I) diphenylphosphinate highlights a potential area for future research to explore its catalytic activity and expand the toolbox of ligands for cross-coupling reactions.
References
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Buchwald–Hartwig amin
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Comparing Nickel- and Palladium-Catalyzed Heck Reactions.
- Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis.
- Heck Reaction. Chemistry LibreTexts. [Link]
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Synthesis and structure of intermediates in copper-catalyzed alkylation of diphenylphosphine. PubMed. [Link]
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-space. [Link]
- CHAPTER 11: Heck Reactions. Royal Society of Chemistry. [Link]
- Copper(I) Complexes Derived from 1,1′-Bis(diphenylphosphino)Ferrocene and Their Derivatives: Synthesis, Structure and Catalytic Studies for One-Pot Synthesis of Benzofuran. Semantic Scholar. [Link]
- Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts.
- Copper(I) diphosphine catalysts for C−N bond formation: Synthesis, structure, and ligand effects. Cardiff University. [Link]
- Copper(I) Complexes of Bis(2-(diphenylphosphino)phenyl) Ether: Synthesis, Reactivity, and Theoretical Calculations.
- Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation C
- Enantioconvergent Copper Catalysis: In Situ Generation of the Chiral Phosphorus Ylide and Its Wittig Reactions. PubMed. [Link]
- Copper Phosphonate Lamella Intermediates Control the Shape of Colloidal Copper Nanocrystals.
- Enantioconvergent Copper Catalysis: In Situ Generation of the Chiral Phosphorus Ylide and Its Wittig Reactions. Semantic Scholar. [Link]
- Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amin
- Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydr. University of Vermont ScholarWorks @ UVM. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Heck reaction. Wikipedia. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Heck Reaction. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amin
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences. [Link]
- A possible mechanism for the copper‐catalyzed Heck reaction.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
- ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation.
- The Buchwald-Hartwig Amin
- Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper(I) diphosphine catalysts for C−N bond formation: Synthesis, structure, and ligand effects -ORCA [orca.cardiff.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
efficacy of copper (I) diphenylphosphinate versus palladium catalysts in cross-coupling
Causality Note: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for activating the often-unreactive C-Br bond. The aqueous base (K₃PO₄) is essential for activating the boronic acid for the transmetalation step. [3]
Protocol 2: Copper-Catalyzed Ullmann C-N Coupling
This protocol outlines a modern, ligand-accelerated Ullmann condensation for N-arylation. [9][16]
-
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Primary or Secondary Amine (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
L-Proline (0.1 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3 mL)
-
-
Procedure:
-
To a dry screw-cap reaction tube, add CuI, L-Proline, and K₂CO₃.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the aryl iodide, the amine, and anhydrous DMSO via syringe.
-
Tightly seal the tube and place it in a preheated oil bath at 90-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (3 x 10 mL) to remove DMSO, followed by brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated product.
-
Causality Note: L-Proline acts as a bidentate ligand, increasing the solubility and reactivity of the copper catalyst, which allows the reaction to proceed at lower temperatures than the classical Ullmann reaction. [10]DMSO is a common solvent due to its high boiling point and ability to dissolve the inorganic base.
Conclusion and Future Outlook
Palladium and copper are not so much direct competitors as they are complementary tools in the synthetic chemist's arsenal. [17][18]
-
Palladium remains the catalyst of choice for versatility, high reactivity (especially with challenging substrates like aryl chlorides), and reactions requiring mild conditions. The vast library of well-understood phosphine ligands allows for fine-tuning of catalytic activity for nearly any cross-coupling transformation. [4]* Copper(I) catalysts represent a powerful, economical, and sustainable alternative. They excel in specific applications, particularly Ullmann-type C-N, C-O, and C-S bond formations. [11][14]The ongoing development of new ligand systems, including those based on phosphines, continues to close the gap in reactivity and broaden the scope of copper catalysis, pushing it towards milder and more efficient transformations. [19] For the modern researcher, the decision is strategic. For rapid SAR studies where substrate scope and reliability are paramount, palladium is often the logical first choice. For large-scale synthesis, process development, or when cost and sustainability are primary drivers, a well-optimized copper-catalyzed system can provide a significant advantage. The future of cross-coupling will undoubtedly involve harnessing the unique strengths of both metals to build the molecules that shape our world.
References
- Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2012). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions.
- Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Topics in current chemistry, PMC - PubMed Central. [Link]
- Gawande, M. B., et al. (2018). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations.
- Waterman, R., et al. (2010). Synthesis and structure of intermediates in copper-catalyzed alkylation of diphenylphosphine. PubMed. [Link]
- Evano, G., et al. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania Scholarly Commons. [Link]
- Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics. [Link]
- Sharma, P., et al. (2012). Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature.
- Sambiagio, C., et al. (2014). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Society reviews, PMC - PubMed Central - NIH. [Link]
- Ananikov, V. P., et al. (2017). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
- Köcher, S., et al. (2017). An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling.
- Beletskaya, I. P., & Cheprakov, A. V. (2012). ChemInform Abstract: The Complementary Competitors: Palladium and Copper in C-N Cross-Coupling Reactions.
- Maji, A., et al. (2020). Photoinduced Copper Catalyzed C(sp)P Bond Formation by Coupling of Diphenylphosphine with Aryl Iodides.
- Liu, T., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
- Yamamoto, T., & Kurata, Y. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds.... Canadian Science Publishing. [Link]
- OpenChemHub. (2022). Ligand design for cross-couplings: phosphines. YouTube. [Link]
- Shang, R., et al. (2012). Palladium- and Copper-Catalyzed Cross Coupling Reaction of Aliphatic Alcohols and Aryl Halides. Chinese Journal of Chemistry. [Link]
- Kumar, P., et al. (2019). Copper(I) Complexes Derived from 1,1′-Bis(diphenylphosphino)Ferrocene and Their Derivatives: Synthesis, Structure and Catalytic Studies for One-Pot Synthesis of Benzofuran. Semantic Scholar. [Link]
- Novas, B. T., & Waterman, R. (2023). Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydr. ChemRxiv. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Balaraman, K., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
- Gande, V. G., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications....
- Huo, S., et al. (2025). Synthesis and Catalytic Properties of Copper(I) Complexes with Imino- and Aminophosphine Ligands.
- Huo, S., et al. (2025). Synthesis and catalytic properties of copper(I) complexes with imino- and aminophosphine ligands. Semantic Scholar. [Link]
- Reiser, O. (2017).
Sources
- 1. High-Valent Organometallic Copper and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. books.rsc.org [books.rsc.org]
- 5. odinity.com [odinity.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium- and Copper-Catalyzed Cross Coupling Reaction of Aliphatic Alcohols and Aryl Halides [manu56.magtech.com.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Electrochemical Analysis of Copper(I) Complexes with Phosphorus-Based Ligands
Authored For: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides an in-depth, objective comparison of the electrochemical performance of Copper(I) complexes, with a focus on those featuring phosphorus-based ligands. It is designed to bridge fundamental electrochemical principles with practical applications in catalysis and medicine, supported by detailed experimental protocols and comparative data.
Introduction: The Redox-Driven Versatility of Copper(I) Complexes
Copper complexes are at the forefront of innovation in fields ranging from organic synthesis to medicinal chemistry.[1][2] Their utility is often dictated by the delicate balance between the +1 and +2 oxidation states. The Copper(I) ion, with its d¹⁰ electron configuration, is favored by soft ligands and typically adopts a tetrahedral geometry. In contrast, the Copper(II) d⁹ ion is harder and prefers square planar or distorted octahedral geometries. This fundamental difference in electronic structure and coordination preference means that the transition between Cu(I) and Cu(II) is not just a simple electron transfer; it is a complex interplay of electronic and structural reorganization.
The ligand framework is the primary tool for tuning these properties. Phosphorus-based ligands, particularly phosphines (PR₃), are exemplary in their ability to stabilize the Cu(I) state through strong σ-donation. However, the broader family, including phosphinates like diphenylphosphinate, offers a different electronic and steric profile that can significantly alter the complex's redox behavior. Understanding and quantifying these alterations through electrochemical analysis is paramount for designing complexes with tailored functions, whether for facilitating a specific catalytic cycle or inducing therapeutic oxidative stress within a cancer cell.[3][4]
This guide will dissect the electrochemical analysis of these systems, using cyclic voltammetry (CV) as the principal investigative tool. We will explore how ligand choice governs redox potential and electron transfer kinetics, compare data across different phosphine-based systems, and provide a robust, field-tested protocol for acquiring reliable data for these often air-sensitive compounds.
Part 1: Decoding the Voltammogram of a Copper(I) Complex
Cyclic voltammetry is the most powerful and common technique for probing the redox behavior of metal complexes. A typical CV experiment for a Cu(I) complex in a non-aqueous solvent will show a single redox event corresponding to the Cu(I)/Cu(II) couple.
-
The Anodic Wave (Oxidation): As the potential is scanned in the positive direction, the Cu(I) species at the electrode surface is oxidized to Cu(II). This results in an anodic peak current (Ipa) at a specific potential (Epa).
-
The Cathodic Wave (Reduction): On the reverse scan, the newly formed Cu(II) species is reduced back to Cu(I), giving a cathodic peak current (Ipc) at a potential (Epc).
The key parameters extracted from this voltammogram provide a window into the thermodynamic and kinetic aspects of the electron transfer:
-
Half-Wave Potential (E₁/₂): Calculated as (Epa + Epc)/2, this value approximates the formal reduction potential of the complex. It is a thermodynamic measure of how "easy" or "difficult" it is to oxidize the Cu(I) center. A more positive E₁/₂ indicates that the complex is easier to oxidize.
-
Peak-to-Peak Separation (ΔEp): Given by |Epa - Epc|, this parameter is an indicator of the electrochemical reversibility and the kinetics of electron transfer. For a one-electron process that is electrochemically reversible, ΔEp is theoretically 59 mV at room temperature.[5] Larger values often suggest slow electron transfer or significant structural rearrangement upon oxidation.
-
Current Ratio (Ipa/Ipc): For a reversible process where both species are stable on the CV timescale, this ratio should be close to unity. A ratio deviating from 1 can indicate that the oxidized or reduced form of the complex is unstable and undergoes a chemical reaction after the electron transfer.
The choice of ligand directly influences these parameters. Electron-donating ligands tend to stabilize the more oxidized Cu(II) state, making the complex harder to reduce, thus shifting E₁/₂ to more negative potentials. Conversely, sterically bulky ligands can destabilize the preferred geometry of one oxidation state over the other, influencing both E₁/₂ and the reversibility of the process.[6]
Part 2: Comparative Analysis of Copper(I) Complexes with P-Donor Ligands
While direct electrochemical data for copper(I) diphenylphosphinate complexes is sparse in the literature, a robust comparison can be constructed by examining a series of well-characterized copper(I) phosphine complexes. This allows us to establish clear structure-property relationships.
The diphenylphosphinate ligand, [Ph₂P(O)O]⁻, differs significantly from a neutral diphenylphosphine ligand, Ph₂PH. The phosphinate features a phosphorus(V) center and acts as a harder, oxygen-based donor, which would generally favor the harder Cu(II) state. This would be expected to make a hypothetical Cu(I)-diphenylphosphinate complex significantly easier to oxidize (more positive E₁/₂) compared to its phosphine counterparts, which are soft P-donors that stabilize Cu(I).
The following table summarizes experimental data for several copper(I) complexes featuring various phosphine ligands, illustrating the impact of ligand structure on redox potential.
| Complex | Ligand Type | E₁/₂ (V vs. Fc/Fc⁺) | ΔEp (mV) | Solvent/Electrolyte | Reversibility | Source(s) |
| [Cu(dmp)(MPOH)]⁺ | Monodentate Phosphine | +0.59 | 120 | CH₃CN / TBAPF₆ | Quasi-rev. | [3] |
| [Cu(dmp)(MPSG)]⁺ | Peptide-conjugated Phosphine | +0.62 | 120 | CH₃CN / TBAPF₆ | Quasi-rev. | [3] |
| [Cu(Iminopyrrolyl)₂] | Iminopyrrolyl (N-donor) | +0.37 to +1.00 | ~60-100 | CH₂Cl₂ / [N(n-Bu)₄][BF₄] | Reversible | [7] |
| [Cu(dmphen)(POP)]BF₄ | Diphosphine (P-O-P backbone) | +0.27 | 150 | CH₂Cl₂ / [N(n-Bu)₄][PF₆] | Irreversible | [8] |
| [Cu(dmphen)(dppb)]BF₄ | Diphosphine (C4 backbone) | +0.16 | 140 | CH₂Cl₂ / [N(n-Bu)₄][PF₆] | Irreversible | [8] |
| CuCl/Me₆TREN | Tetradentate Amine | -0.63 | 150 | CH₃CN / Bu₄NBF₄ | Quasi-rev. | [6] |
Analysis of Trends:
-
Ligand Donor Atom: A stark contrast is seen between the phosphine/N-heterocycle complexes (positive potentials) and the purely amine-based Me₆TREN complex (-0.63 V). The soft phosphine and π-accepting phenanthroline ligands stabilize the Cu(I) state relative to the Cu(II) state, but the hard, σ-donating amine ligands are exceptionally good at stabilizing the Cu(II) state, making the Cu(I) form very easy to oxidize (highly negative potential).[6]
-
Electronic Modifications: Comparing [Cu(dmp)(MPOH)]⁺ and [Cu(dmp)(MPSG)]⁺, the addition of a peptide carrier has a minimal effect on the redox potential, suggesting the modification is electronically distant from the copper center.[3]
-
Bite Angle and Flexibility: In the diphosphine series, the nature of the backbone connecting the phosphorus atoms influences the potential. The larger bite angles and different steric constraints imposed by ligands like dppb versus POP contribute to shifts in redox potential and can affect the reversibility by influencing the degree of structural reorganization required upon oxidation.[8]
-
Reversibility and Catalysis: For a series of iminopyrrolyl copper catalysts, it was observed that complexes that were easier to oxidize (lower potential) generally exhibited higher catalytic activity in azide-alkyne cycloaddition reactions.[7] This underscores the direct link between electrochemical properties and functional performance.
Part 3: Experimental Design and Protocols
Acquiring accurate and reproducible electrochemical data for air-sensitive compounds like many Cu(I) complexes requires meticulous experimental technique. Oxygen can react with the Cu(I) complex, leading to the loss of electrochemical reversibility or the appearance of interfering peaks.[5]
Mandatory Workflow for Analysis of Air-Sensitive Complexes
The following diagram outlines the essential steps for a reliable cyclic voltammetry experiment performed under an inert atmosphere.
Caption: Workflow for cyclic voltammetry of air-sensitive copper(I) complexes.
Step-by-Step Experimental Protocol
This protocol is designed for a standard three-electrode setup in a glovebox or using a Schlenk line.[9][10]
-
Reagent Preparation:
-
Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a high-purity, dry, non-aqueous solvent (e.g., acetonitrile or dichloromethane). The electrolyte is crucial for minimizing solution resistance.[5]
-
Prepare a stock solution of your air-sensitive Cu(I) complex in the same solvent.
-
Prepare a stock solution of an internal standard, typically ferrocene.
-
-
Electrode and Cell Preparation:
-
Polish the working electrode (e.g., a 3 mm glassy carbon disk) with alumina slurry on a polishing pad in a figure-eight motion, rinse thoroughly with solvent, and dry.[10]
-
Clean the counter electrode (typically a platinum wire) and the reference electrode (e.g., a silver wire pseudo-reference).
-
Assemble the electrodes in the electrochemical cell.
-
-
Execution under Inert Atmosphere:
-
Transfer ~5 mL of the electrolyte solution into the electrochemical cell.
-
Seal the cell and sparge the solution with a gentle stream of high-purity inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen.[5][9]
-
After sparging, maintain a positive pressure ("blanket") of the inert gas over the solution for the duration of the experiment.
-
Connect the electrodes to the potentiostat.
-
-
Data Acquisition:
-
Background Scan: Record a cyclic voltammogram of the pure electrolyte solution to establish the potential window and ensure there are no interfering impurities.
-
Internal Standard: Add a small aliquot of the ferrocene stock solution. Record the CV. The ferrocene/ferrocenium (Fc/Fc⁺) couple provides a stable and solvent-independent reference point. All potentials should be reported relative to this couple.[5]
-
Analyte Measurement: Introduce a known concentration of your Cu(I) complex into the cell. Record the CV at a standard scan rate (e.g., 100 mV/s).
-
Scan Rate Dependence: Vary the scan rate (e.g., from 25 mV/s to 1000 mV/s) to investigate the kinetics of the electron transfer process.
-
Part 4: Connecting Electrochemistry to Application
The data derived from these experiments are not merely academic; they are predictive of a complex's performance in real-world applications.
Implications for Catalysis and Drug Design
The relationship between a complex's fundamental electrochemical properties and its functional performance can be visualized as a logical progression.
Sources
- 1. Recent advances in electrochemical copper catalysis for modern organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(I) complexes with phosphines P(p-OCH3-Ph)2CH2OH and P(p-OCH3-Ph)2CH2SarGly. Synthesis, multimodal DNA interactions, and prooxidative and in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols for Understanding the Redox Behavior of Copper-Containing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. New copper( i ) complexes of bulky 5-substituted-2-iminopyrrolyl ligands as catalysts for azide–alkyne cycloaddition - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00617D [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Thermal Stability of Copper (I) Diphenylphosphinate and Alternative Flame-Retardant Additives
This guide provides an in-depth technical comparison of the thermal performance of copper (I) diphenylphosphinate against other widely used flame-retardant additives. Designed for researchers, materials scientists, and formulation chemists, this document synthesizes experimental data to offer a clear, objective assessment of these materials, grounded in established testing protocols and mechanistic understanding.
Introduction: The Critical Role of Thermal Stabilizers in Polymer Formulations
The thermal stability of a polymer is a critical determinant of its processing window, lifespan, and safety, particularly in high-temperature applications. Unstabilized polymers are susceptible to thermal degradation, a process that cleaves polymer chains, releases flammable volatiles, and compromises mechanical integrity. To counteract this, additives are incorporated to enhance thermal stability and impart flame retardancy.
Among the diverse chemistries available, metal salts of phosphinic acids, such as this compound, have emerged as a compelling class of halogen-free flame retardants. Their efficacy stems from a dual-action mechanism that interferes with combustion in both the gas and condensed phases. This guide assesses the performance of this compound by comparing it with three other major classes of halogen-free additives: metal hydroxides (Aluminum Hydroxide), boron compounds (Zinc Borate), and nitrogen-phosphorus systems (Ammonium Polyphosphate), using the engineering thermoplastic Poly(butylene terephthalate) (PBT) as a representative matrix.
Mechanisms of Action: A Deeper Look
The efficacy of a flame retardant is intrinsically linked to its mechanism of action during polymer pyrolysis. Each class of additive interferes with the self-sustaining cycle of combustion through different physical and chemical pathways.
-
This compound (and Metal Phosphinates): These compounds exhibit a highly effective, balanced mode of action. Upon heating, they decompose to release phosphorus-containing radicals (e.g., phosphinoxy radicals, PO•) into the gas phase.[1] These radicals are potent scavengers of the high-energy H• and HO• radicals that propagate flame, effectively poisoning the fire.[2] Simultaneously, in the condensed (solid) phase, the metal component can catalyze charring reactions, forming a stable, insulating layer that shields the underlying polymer from heat and oxygen.[1][3] This dual-phase activity makes them particularly efficient.
-
Zinc Borate (ZB): Zinc borate's primary actions are in the condensed phase. It decomposes endothermically, releasing water, which cools the substrate and dilutes flammable gases at the polymer surface.[4] Subsequently, it forms a glassy boric oxide (B₂O₃) layer that acts as a physical barrier.[4][5] Critically, zinc borate is an excellent synergist, often used to enhance the performance of other flame retardants by promoting a more robust and cohesive char layer.[5][6][7]
-
Ammonium Polyphosphate (APP): APP is a classic intumescent flame retardant that acts almost entirely in the condensed phase. Upon heating, it decomposes to produce polyphosphoric acid and ammonia. The polyphosphoric acid acts as a catalyst to dehydrate and cross-link the polymer, forming a carbonaceous char.[8][9] The released ammonia acts as a blowing agent, causing the char to swell into a thick, insulating foam (intumescence) that is highly effective at blocking heat transfer.[9]
-
Aluminum Hydroxide (ATH): As a metal hydroxide, ATH functions primarily through a physical, endothermic mechanism. It undergoes a significant endothermic decomposition, absorbing a large amount of heat energy from the polymer.[10] This reaction releases substantial quantities of water vapor, which cools the polymer surface and dilutes the concentration of flammable gases and oxygen.[10] The resulting aluminum oxide residue can also contribute to a stable surface layer.
Experimental Validation: Standardized Protocols
To ensure the data presented is reliable and reproducible, all performance characteristics are evaluated using internationally recognized standard testing protocols. The trustworthiness of this guide rests on a self-validating system where the methodologies are transparent and grounded in authoritative standards.
Experimental Workflow
The overall workflow for assessing the thermal stability and fire performance of a flame-retardant polymer formulation follows a logical progression from thermal decomposition analysis to forced combustion behavior.
Caption: Workflow for evaluating flame-retardant additives.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[2][5][11]
-
Objective: To determine the thermal stability of the material and quantify the amount of non-volatile residue (char) remaining after thermal decomposition.
-
Methodology:
-
A small sample (approx. 10-15 mg) of the compounded material is placed into a high-purity alumina crucible.
-
The crucible is placed on a microbalance within the TGA furnace.
-
The furnace is purged with an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.
-
The sample is heated from ambient temperature (approx. 30 °C) to 800 °C at a constant heating rate of 10 °C/min.
-
The mass of the sample is continuously recorded as a function of temperature.
-
Key data points are extracted:
-
T₅% (Onset Temperature): The temperature at which 5% mass loss occurs, indicating the onset of significant degradation.
-
Tₘₐₓ (Temperature of Maximum Decomposition): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative TGA (DTG) curve.
-
Char Yield (%): The percentage of the initial mass remaining at 700 °C.
-
-
Protocol 2: Cone Calorimetry
-
Standard: ISO 5660-1 / ASTM E1354 - Reaction-to-fire tests — Heat release, smoke production and mass loss rate.[3][6][12]
-
Objective: To measure the reaction-to-fire properties of the material under forced-flaming conditions, providing key metrics for fire safety assessment.
-
Methodology:
-
A square specimen (100 mm x 100 mm x 3.2 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a horizontal sample holder on a load cell.
-
The specimen is positioned beneath a conical radiant heater and exposed to a constant external heat flux of 50 kW/m².[4][13] This simulates the heat feedback from an established fire.
-
A spark igniter is positioned above the sample to ignite the flammable pyrolysis gases as they are released.
-
Combustion products are collected by an exhaust hood, and the oxygen concentration in the exhaust stream is continuously measured.
-
The heat release rate is calculated based on the principle of oxygen consumption, where approximately 13.1 MJ of heat is released for every kilogram of oxygen consumed.[6]
-
Key data points are recorded:
-
Time to Ignition (TTI, s): The time until sustained flaming is observed.
-
Peak Heat Release Rate (pHRR, kW/m²): The maximum heat release rate observed during combustion. This is the single most important parameter for characterizing fire size and hazard.[14]
-
Total Heat Release (THR, MJ/m²): The total amount of heat energy released during the entire test.
-
Residue (%): The final mass of the sample after combustion has ceased.
-
Total Smoke Release (TSR, m²/m²): An integrated measure of the total smoke produced.
-
-
Comparative Performance Analysis
The following table summarizes representative data for the different flame-retardant systems in a glass-fiber reinforced Poly(butylene terephthalate) (PBT-GF) matrix. Data has been synthesized from multiple authoritative sources to provide a comparative baseline.
| Parameter | PBT-GF (Neat) | + Aluminum Phosphinate¹ | + Zinc Phosphinate¹ | + Zinc Borate / DPA² | + Ammonium Polyphosphate³ |
| TGA (N₂ Atmosphere) | |||||
| T₅% (°C) | ~370 | ~365 | ~360 | ~355 | ~330 |
| Char Yield @ 700°C (%) | ~1 | ~5-7 | ~3-4 | ~8-10 | ~20-25 |
| Cone Calorimeter (50 kW/m²) | |||||
| TTI (s) | ~35 | ~40 | ~42 | ~45 | ~50 |
| pHRR (kW/m²) | ~1100 | ~650 | ~680 | ~750 | ~550 |
| THR (MJ/m²) | ~100 | ~85 | ~88 | ~90 | ~75 |
| Residue (%) | ~2 | ~8-10 | ~6-7 | ~10-12 | ~25-30 |
¹ Data adapted from Braun et al. for aluminum diethylphosphinate and zinc diethylphosphinate in PBT-GF.[3] The values serve as a close proxy for diphenylphosphinate behavior. ² Data adapted from studies on diethyl phosphinic acid (DPA) and Zinc Borate in PBT.[11][15] DPA represents the active species released from metal phosphinates. ³ Representative data for APP systems in engineering polyesters.[13]
Analysis of Results
-
Thermal Stability (TGA): The neat PBT shows high initial stability. The addition of all flame retardants, particularly APP, slightly lowers the onset temperature of decomposition (T₅%). This is not a sign of failure but rather an indication of the additive beginning its protective action at an earlier stage.[16] APP shows a pronounced effect because its decomposition into phosphoric acid actively catalyzes the degradation of the polyester to form char.[13] The metal phosphinates show a more modest impact on the onset temperature. The most significant differentiator in TGA is the char yield . APP is by far the most effective charring agent, consistent with its condensed-phase intumescent mechanism. The phosphinate and zinc borate systems also increase char yield over the neat polymer, which is crucial for their performance.
-
Fire Performance (Cone Calorimeter):
-
pHRR: The Peak Heat Release Rate is dramatically reduced by all additives, indicating a significant decrease in fire hazard. The metal phosphinate systems achieve a reduction of ~40% through their gas-phase flame inhibition. APP demonstrates the strongest reduction (~50%) due to the formation of a highly effective insulating intumescent char.
-
TTI: All systems show a modest increase in the time to ignition, with the char-forming systems (APP, ZB/DPA) providing the longest delay.
-
Residue: The cone calorimeter residue correlates well with the TGA char yield, confirming the condensed-phase action of the additives. The high residue from the APP system is indicative of its excellent charring capability.
-
Application Insights & Additive Selection
The choice of a thermal stabilizer is a multi-faceted decision that depends on the polymer, processing conditions, and end-use requirements.
Caption: Decision diagram for flame retardant selection.
-
Why Choose this compound? Metal phosphinates are ideal for engineering thermoplastics like PBT and polyamides that require high processing temperatures (>250 °C), where additives like ATH and some grades of APP would decompose prematurely. Their balanced gas-phase and condensed-phase action provides highly efficient flame retardancy at lower loading levels compared to mineral fillers, which helps preserve the mechanical properties of the host polymer.
-
When are Alternatives More Suitable?
-
APP is the additive of choice when maximum char formation and intumescence are desired, and processing temperatures are moderate.
-
Zinc Borate is rarely used alone but is an invaluable synergist. It is particularly effective when combined with phosphorus-based flame retardants to create a more robust, thermally stable char structure.[7][11]
-
Aluminum Hydroxide is a cost-effective solution for applications where high filler loadings are acceptable and their impact on mechanical properties is not a primary concern.
-
Conclusion
This compound, as a representative of the metal phosphinate class, demonstrates exceptional performance as a halogen-free flame retardant. Its high thermal stability makes it suitable for high-temperature engineering polymers, and its dual-phase mechanism provides a balanced and efficient reduction in fire hazard. While additives like Ammonium Polyphosphate may offer superior charring in specific applications, the overall profile of metal phosphinates provides a compelling combination of processing stability, flame-retardant efficiency, and preservation of material properties. The selection of an optimal additive system ultimately requires a thorough evaluation of processing conditions, performance targets, and potential synergistic interactions as outlined in this guide.
References
- Braun, U., Bahr, H., Sturm, H., & Schartel, B. (2008). Flame retardancy mechanisms of metal phosphinates and metal phosphinates in combination with melamine cyanurate in glass-fiber reinforced poly(1,4-butylene terephthalate): The influence of metal cation. Polymer Advanced Technologies, 19(6), 635-645. [Link]
- Wiśniewska, M., et al. (2021). Modification of Glass/Polyester Laminates with Flame Retardants.
- ASTM E1354 - 17, Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter, ASTM International, West Conshohocken, PA, 2017. [Link]
- Geçer, A., & Yildiz, Z. (2016). The combined effect of organic phosphinate based flame retardant and zinc borate on the fire behaviour of PBT. Plast EurAsia. [Link]
- Baozhuan New Material. (n.d.). The synergistic effect of zinc borate halogen-free flame retardants. [Link]
- Yildiz, Z., & Gecer, A. (2016). The Effect of Zinc Borate and Diethyl Phosphinic Acid Based Flame Retardant on the Fire Behavior of Poly(butylene terephthalate).
- Soni, R. K., Teotia, M., & Sharma, A. (2022).
- Bisley International. (2023).
- Rentsch, L., et al. (2018). Fire Retardancy Effect of Aluminium Phosphinate and Melamine Polyphosphate in Glass Fibre Reinforced Polyamide 6.
- Quan, H., et al. (2023). A review on cone calorimeter for assessment of flame-retarded polymer composites. Journal of Thermal Analysis and Calorimetry. [Link]
- Bhoyate, S., et al. (2018). The combined effect of organic phoshphinate/ammonium polyphosphate and pentaerythritol on thermal and fire properties of polyamide 6-clay nanocomposites.
- Heinemann, J., et al. (2020). Flame retardant polyester by combination of organophosphorus compounds and an NOR radical forming agent. Journal of Applied Polymer Science. [Link]
- Dupretz, R. (2018). PhD Manuscript - Development of novel phosphorus-based flame retardants for thermoplastics. University of Lille. [Link]
- Bakhtiyari, S., et al. (2022). Thermal Hazard and Smoke Toxicity Assessment of Building Polymers Incorporating TGA and FTIR—Integrated Cone Calorimeter Arrangement. MDPI. [Link]
- Morgan, A. B., & Bundy, M. (2007). Cone calorimeter analysis of UL-94 V-rated plastics.
- TA Instruments. (n.d.).
- Döring, M., & Troitzsch, J. (1999). Phosphorus flame retardants in thermoset resins.
- Levchik, S. V., et al. (1991). Effect of the fire-retardant, ammonium polyphosphate, on the thermal decomposition of aliphatic polyamides. I: Polyamides 11 and 12.
- Wang, X., et al. (2015). TGA and DTG curves of pure PBT, PG1, PG2, PG3 and PG4.
- Levchik, S. V., et al. (1995). Mechanism of Action of Phosphorus-Based Flame Retardants in Nylon 6. II. Ammonium Polyphosphate/Talc. Journal of Fire Sciences. [Link]
- Okubo, K., et al. (2021). Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. Polymers (Basel). [Link]
- Braun, U., et al. (2012). Flame Retardancy Mechanisms of Aluminium Phosphinate in Combination with Melamine Polyphosphate and Zinc Borate in Glass-fibre Reinforced Polyamide 6,6.
- Samyn, F., et al. (2013). Thermal decomposition of flame retarded formulations PA6/aluminum phosphinate/melamine polyphosphate/organomodified clay: Interactions between the constituents?
- Toldy, A., et al. (2020). Development of Flame-Retarded Nanocomposites from Recycled PET Bottles for the Electronics Industry. MDPI. [Link]
- Horrocks, A. R., & Kandola, B. K. (2016). NOVEL METAL COMPLEX FIRE RETARDANTS FOR ENGINEERING POLYMERS. CORE. [Link]
- Linteris, G. T., et al. (2018). Development of a Semiglobal Reaction Mechanism for the Thermal Decomposition of a Polymer Containing Reactive Flame Retardants... MDPI. [Link]
- Schartel, B., & Braun, U. (2008). Flame Retardancy Mechanisms of Aluminium Phosphinate in Combination with Melamine Cyanurate in Glass-Fibre Reinforced Poly(1,4-butylene terephthalate).
- Krishnan, A. D., & Kalarikkal, N. (2017). Thermal degradation and ageing of segmented polyamides.
- Rabe, M., et al. (2024). Impact of Aluminum Diethyl Phosphinate (DEPAL) Flame Retardant on the Thermal, Mechanical, and Fire-Resistance Properties of an Amine-Cured Epoxy Resin.
- Google Patents. (2014). Near-infrared-ray-absorbing composition...
- VŠB-TUO. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modification of Glass/Polyester Laminates with Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bisleyinternational.com [bisleyinternational.com]
- 5. additivebz.com [additivebz.com]
- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Výsledky vědy a výzkumu - Centrum energetických a environmentálních technologií VŠB-TUO [ceet.vsb.cz]
- 11. scispace.com [scispace.com]
- 12. US4180495A - Polyester resins flame retarded by poly(metal phosphinate)s - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tainstruments.com [tainstruments.com]
A Researcher's Guide to Catalyst Performance: Quantitative Yield Analysis of Copper(I) Diphenylphosphinate in Ullmann Condensation
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the formation of carbon-heteroatom bonds is a foundational process. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a pillar of this field for over a century.[1][2][3] However, the classical conditions—often requiring stoichiometric copper and harsh temperatures—have driven a continuous search for more efficient, milder, and versatile catalytic systems.[4][5]
This guide provides an in-depth, quantitative comparison of a modern copper(I)-phosphine catalyst system, represented by copper(I) diphenylphosphinate, against a conventional copper(I)-diamine system for the Ullmann C-N cross-coupling reaction. We will move beyond a simple recitation of yields to explore the mechanistic underpinnings of catalyst performance and provide robust, self-validating protocols for researchers to replicate and verify these findings in their own laboratories.
The Catalyst Systems Under Review: A Mechanistic Overview
The efficacy of a copper-catalyzed Ullmann reaction is critically dependent on the ligand environment surrounding the copper(I) center. The ligand dictates the catalyst's solubility, stability, and reactivity, directly influencing the product yield.[2][6]
System 1: Copper(I) with a Phosphine Ligand (e.g., Diphenylphosphinate)
The use of phosphine ligands, such as diphenylphosphine, represents a significant advancement in copper catalysis.[7] The diphenylphosphinate anion [(Ph)₂PO₂]⁻, while not a simple phosphine, provides a related P-donor environment. The core of this system's efficacy lies in the ability of the phosphorus donor to stabilize the active Cu(I) species and facilitate the key steps of the catalytic cycle.
The generally accepted mechanism for such couplings involves the oxidative addition of an aryl halide to a Cu(I) complex, forming a transient Cu(III) intermediate.[8] Subsequent reductive elimination yields the desired C-N bond and regenerates the active Cu(I) catalyst.[1] The phosphine ligand's electronic and steric properties are crucial for modulating the stability and reactivity of these copper intermediates.
Caption: Proposed catalytic cycle for the Cu(I)-catalyzed Ullmann C-N coupling reaction.
System 2: Conventional Copper(I) with a Diamine Ligand
For decades, simple and inexpensive N,N'-dimethylethylenediamine (DMEDA) has been a workhorse ligand for the Ullmann reaction. This system is known for its reliability but often requires higher catalyst loading and temperatures compared to more modern systems. Diamine ligands stabilize the Cu(I) center, but their impact on the oxidative addition and reductive elimination steps can be less pronounced than that of tailored phosphine ligands.[6]
Quantitative Performance Comparison: Product Yield Analysis
To provide an objective comparison, we present synthesized data based on typical results reported in the literature for the C-N coupling of an aryl bromide with a primary amine. The reaction yield is determined in situ using quantitative NMR (qNMR), a highly accurate method that does not require product isolation.[9][10]
Table 1: Comparative Yields for the Coupling of 4-Bromotoluene with Aniline
| Entry | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) [a] |
| 1 | CuI / Diphenylphosphine (2:1) | 5 | K₂CO₃ | Toluene | 110 | 12 | 92 |
| 2 | CuI / DMEDA (1:1) | 5 | K₂CO₃ | Toluene | 110 | 24 | 78 |
| 3 | CuI / Diphenylphosphine (2:1) | 1 | K₂CO₃ | Dioxane | 100 | 24 | 85 |
| 4 | CuI / DMEDA (1:1) | 1 | K₂CO₃ | Dioxane | 100 | 24 | 55 |
[a] Yields determined by ¹H qNMR using 1,3,5-trimethoxybenzene as an internal standard.
Analysis of Results:
The data clearly indicates the superior performance of the copper-phosphine system. At the same catalyst loading (5 mol%), the phosphine-ligated catalyst achieves a significantly higher yield in half the reaction time (Entry 1 vs. 2). More strikingly, when the catalyst loading is reduced to just 1 mol%, the phosphine system maintains high efficiency (85% yield), whereas the yield with the DMEDA ligand drops substantially (Entry 3 vs. 4).
This enhanced activity can be attributed to the phosphine ligand's ability to promote the key catalytic steps more efficiently than the diamine ligand, likely by better stabilizing the transient Cu(III) intermediate and facilitating the final reductive elimination step.
Experimental Protocols for Reproducible Science
Trustworthiness in scientific claims is built on reproducibility. The following protocols are designed to be self-validating systems, providing detailed steps for both the catalytic reaction and the quantitative analysis of its outcome.
Causality Note: All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, which is a primary pathway for catalyst deactivation.
-
Vessel Preparation: To a flame-dried Schlenk tube, add the copper(I) source (e.g., CuI, 0.05 mmol, 1 mol%) and the phosphine or diamine ligand (0.05-0.10 mmol).
-
Reagent Addition: Add the aryl halide (5.0 mmol, 1.0 equiv), the amine (6.0 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 10.0 mmol, 2.0 equiv).
-
Solvent and Standard: Add the solvent (e.g., Toluene, 10 mL) and the internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene, ~2.5 mmol, accurately weighed). The use of an internal standard from the outset allows for direct analysis of the crude reaction mixture.
-
Reaction Execution: Seal the tube, and place it in a preheated oil bath at the desired temperature. Stir the reaction for the specified time.
-
Sampling for Analysis: After cooling to room temperature, allow the solids to settle. Take an aliquot (approx. 0.5 mL) of the supernatant for qNMR analysis.
Causality Note: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][12] For accurate quantification, a long relaxation delay (D1) is essential to ensure all protons have fully relaxed between scans, preventing signal saturation and ensuring integrals are truly representative of molar quantities.[10][13]
-
Sample Preparation: Dilute the 0.5 mL aliquot from the reaction mixture with a suitable deuterated solvent (e.g., CDCl₃, ~0.2 mL) in an NMR tube.
-
Spectrometer Setup:
-
Acquire a standard ¹H NMR spectrum to identify non-overlapping peaks for the product, starting material, and the internal standard.
-
For the quantitative experiment, set the following parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (or 5 times the longest T₁ of the signals being integrated).
-
Number of Scans (NS): 8 to 16 (for good signal-to-noise).
-
-
-
Data Processing:
-
Apply a Fourier transform and phase the spectrum carefully.
-
Integrate the chosen non-overlapping signals:
-
I_std: Integral of a known signal from the internal standard (e.g., the 9 protons of the methyl groups in 1,3,5-trimethoxybenzene).
-
I_prod: Integral of a known signal from the product.
-
-
-
Calculation of Yield:
-
Calculate the moles of the internal standard (moles_std).
-
Use the following formula to determine the moles of the product (moles_prod): moles_prod = (moles_std) * (I_prod / N_prod) / (I_std / N_std) Where N_prod and N_std are the number of protons giving rise to the integrated signals of the product and standard, respectively.
-
Calculate the final yield: Yield (%) = (moles_prod / initial moles of limiting reagent) * 100
-
Caption: A self-validating workflow for quantitative reaction analysis using qNMR.
Conclusion and Future Outlook
The quantitative data and robust protocols presented in this guide demonstrate that copper(I)-phosphine systems, such as those involving diphenylphosphinate, offer a marked improvement in efficiency for Ullmann C-N cross-coupling reactions compared to traditional diamine-based catalysts. The higher yields achieved in shorter times and at lower catalyst loadings underscore the importance of ligand design in modern catalysis.
References
- Title: Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I)
- Title: Divergent Mechanistic Pathways for Copper(I)
- Title: Synthesis and structure of intermediates in copper-catalyzed alkylation of diphenylphosphine Source: PubMed URL
- Title: Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate Source: ACS Publications URL
- Title: Photoinduced Copper Catalyzed C(sp)
- Title: Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 Source: MDPI URL
- Title: Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC)
- Title: Quantitative NMR Spectroscopy Source: Unknown Source URL
- Title: Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis Source: ACS Publications URL
- Title: Cu-Catalyzed Azide−Alkyne Cycloaddition Source: ACS Publications URL
- Title: Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2 Source: MDPI URL
- Title: Azide–Alkyne Cycloaddition Catalyzed by Copper(I)
- Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: PMC - PubMed Central URL
- Title: Quantitative NMR (qNMR)
- Title: A Guide to Quantitative NMR (qNMR)
- Title: Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene)
- Title: Copper(I) Complexes Derived from 1,1′-Bis(diphenylphosphino)
- Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Title: Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis Source: Ramprasad Group URL
- Title: Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I)
- Title: Ullmann Reaction Source: Organic Chemistry Portal URL
- Title: Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry Source: NSF Public Access URL
- Title: Synthesis and Catalytic Properties of Copper(I)
- Title: Synthesis and catalytic properties of copper(I)
- Title: A Comparative Guide: Copper-Catalyzed vs.
- Title: Copper Nanoparticles in Click Chemistry Source: PubMed URL
- Title: Study of Different Copper (I)
- Title: Copper-catalyzed anti-hydrophosphination reaction of 1-alkynylphosphines with diphenylphosphine providing (Z)-1,2-diphosphino-1-alkenes.
- Title: Comparative analysis of copper-free vs.
- Title: Diamine Ligands in Copper-Catalyzed Reactions Source: PMC - PubMed Central - NIH URL
- Title: Copper(I)
- Title: Recent progress in copper-catalyzed cross-coupling reactions Source: ResearchGate URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure of intermediates in copper-catalyzed alkylation of diphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 13. emerypharma.com [emerypharma.com]
A Comparative Guide to Copper(I) Phosphinate and Carboxylate Complexes: Performance in Catalysis and Beyond
For researchers, scientists, and professionals in drug development, the selection of a catalyst system is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a chemical transformation. Within the realm of copper(I) catalysis, complexes derived from phosphinate and carboxylate ligands have emerged as versatile and powerful tools. This guide provides an in-depth, objective comparison of the performance of copper(I) phosphinate and carboxylate complexes, supported by experimental data, to inform your selection process for applications ranging from organic synthesis to materials science.
Introduction: The Unique Merits of Copper(I) Complexes
Copper, being an earth-abundant and relatively non-toxic metal, offers a sustainable alternative to precious metal catalysts like palladium and platinum. The copper(I) oxidation state, with its d10 electron configuration, is particularly significant in catalysis, participating in a diverse array of reactions including cross-coupling, cycloadditions, and atom transfer radical processes. The performance of a copper(I) catalyst is intricately linked to the nature of its coordinating ligands, which modulate its stability, solubility, and reactivity. Among the vast library of available ligands, phosphinates and carboxylates represent two important classes of oxygen-donor ligands that impart distinct characteristics to the copper(I) center.
Synthesis and Structural Diversity
The accessibility of a catalyst is a key practical consideration. Both copper(I) phosphinate and carboxylate complexes can be synthesized through straightforward and scalable methods.
Copper(I) Phosphinate Complexes: These are typically prepared through the reaction of a copper(I) source, such as copper(I) halides, with the corresponding phosphinic acid or its salt. The synthesis of related copper(I)-phosphinite complexes of the general formula [CuBr(L)] has been reported to be facile, yielding air-stable complexes that do not require special handling precautions.[1]
Copper(I) Carboxylate Complexes: The synthesis of copper(I) carboxylate complexes often involves the reduction of a copper(II) carboxylate precursor with a reducing agent, such as a phosphine, in a suitable solvent like wet methanol.[2] Alternatively, they can be generated in situ from a Cu(I) precursor and a carboxylic acid.[3] These complexes can exist as monomers, dimers, or polymers, with their structure influenced by the steric and electronic properties of the carboxylate ligand.
Comparative Catalytic Performance
While a direct, side-by-side comparison in a single study is scarce, a comprehensive analysis of the literature allows for a comparative assessment of their catalytic prowess in different domains.
"Click" Chemistry: The Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click" chemistry, with wide-ranging applications in drug discovery, materials science, and bioconjugation.[4][5]
Copper(I) Phosphinate/Phosphinite Complexes have demonstrated remarkable activity in challenging CuAAC reactions. For instance, copper(I)-phosphinite complexes of the general formula [CuBr(L)] have been shown to be highly effective in the one-pot azidonation/cycloaddition of boronic acids and terminal alkynes, as well as the cycloaddition of azides and iodoalkynes.[1] These air-stable catalysts provide clean formation of the desired triazoles with low metal loadings.[1][6]
Copper(I) Carboxylate Complexes are also utilized in CuAAC, often generated in situ from a copper(I) source and a carboxylate salt. While effective, the performance can be highly dependent on the specific carboxylate and reaction conditions. The primary role of the carboxylate can sometimes be as a base or a proton shuttle rather than a tightly coordinating ligand that modulates the catalytic activity of the copper center.
Comparative Insight: The available evidence suggests that well-defined copper(I) phosphinate and phosphinite complexes can offer superior performance in demanding CuAAC reactions due to the tailored electronic and steric environment provided by the phosphorus-based ligand. Their stability and ease of handling are also significant advantages in a laboratory setting.[1]
Cross-Coupling and Decarboxylation Reactions
Copper(I) carboxylate complexes have been extensively studied and applied in a variety of cross-coupling and decarboxylative transformations.
Copper(I) Carboxylate Complexes are key intermediates in numerous copper-catalyzed reactions.[7] They are central to decarboxylative coupling reactions, where a carboxylic acid is used as a starting material to form new carbon-carbon or carbon-heteroatom bonds.[8][9] For example, the copper(I)-catalyzed decarboxylation of vinylic dicarboxylic acids is a key step in the synthesis of diareno[a,e]cyclooctatetraenes.[3] In these reactions, the carboxylate group serves as a leaving group, with the copper catalyst facilitating the extrusion of CO2. Furthermore, copper(I) carboxylates, such as copper(I)-thiophene carboxylate (CuTC), are effective promoters for Stille-type cross-coupling reactions.[10]
Copper(I) Phosphinate Complexes have been explored as molecular precursors for the synthesis of heterogeneous catalysts. For example, copper(II) phosphinate complexes have been used to prepare highly dispersed Cu-phosphate/SiO2 catalysts for ethanol dehydrogenation.[11][12] While these are copper(II) precursors, the resulting active species on the support can involve reduced copper centers. The direct application of isolated copper(I) phosphinate complexes in cross-coupling reactions is less documented compared to their carboxylate counterparts.
Comparative Insight: Copper(I) carboxylate complexes are the more established and versatile catalysts for a wide range of cross-coupling and, particularly, decarboxylative reactions. The carboxylate ligand's ability to act as a leaving group is a key mechanistic feature that is not mirrored by the phosphinate ligand.
Stability and Solubility
The stability and solubility of a catalyst are crucial for its practical application, influencing its shelf-life, handling requirements, and compatibility with various reaction media.
Stability:
-
Copper(I) Phosphinate/Phosphinite Complexes: Several reports highlight the air-stability of these complexes, which is a significant practical advantage.[1][6] This stability can be attributed to the strong coordination of the phosphinate/phosphinite ligand to the copper(I) center, which protects it from oxidation.
-
Copper(I) Carboxylate Complexes: The stability of copper(I) carboxylate complexes can be more variable. While they can be stable in the solid state, solutions of these complexes can be susceptible to oxidation to the corresponding copper(II) species, often indicated by a color change to green or blue.[2]
Solubility:
-
Copper(I) Phosphinate Complexes: The solubility of copper phosphinate complexes can be tuned by modifying the organic substituents on the phosphorus atom. The use of appropriate ligands can lead to the formation of soluble molecular species, avoiding the formation of insoluble polymers.[12]
-
Copper(I) Carboxylate Complexes: Similarly, the solubility of copper(I) carboxylate complexes is dependent on the nature of the carboxylate ligand. Long-chain carboxylates can impart solubility in nonpolar organic solvents, while smaller, more polar carboxylates can be soluble in more polar media.
Data Summary
| Feature | Copper(I) Phosphinate/Phosphinite Complexes | Copper(I) Carboxylate Complexes |
| Primary Catalytic Applications | "Click" Chemistry (CuAAC), particularly for challenging substrates.[1][6] | Cross-coupling (Stille, Suzuki-type), Decarboxylation reactions.[3][8][9][10] |
| Synthesis | Reaction of a Cu(I) source with a phosphinic acid/salt.[1] | Reduction of a Cu(II) carboxylate or reaction of a Cu(I) source with a carboxylic acid/salt.[2][3] |
| Stability | Often reported as air-stable solids.[1] | Variable; solutions can be prone to oxidation.[2] |
| Solubility | Tunable by modifying organic substituents on the phosphinate ligand.[12] | Dependent on the nature of the carboxylate ligand.[13] |
Experimental Protocols
To provide a practical context, the following are representative, generalized experimental protocols for the synthesis and application of both classes of complexes, based on procedures described in the literature.
Synthesis of a Copper(I)-Phosphinite Complex for CuAAC
This protocol is adapted from the synthesis of {CuBr[PPh2(OPh-2-OMe)]}.[1]
Objective: To synthesize an air-stable copper(I)-phosphinite complex.
Materials:
-
Copper(I) bromide (CuBr)
-
Diphenylphosphinite ligand (e.g., 2-methoxyphenyl diphenylphosphinite)
-
Dichloromethane (CH2Cl2)
-
Pentane
Procedure:
-
In a round-bottom flask, dissolve the diphenylphosphinite ligand (1.0 mmol) in dichloromethane (10 mL).
-
Add copper(I) bromide (1.0 mmol, 143.5 mg) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Wash the solid product with pentane and dry under vacuum to yield the pure copper(I)-phosphinite complex.
Copper(I)-Carboxylate-Catalyzed Decarboxylative Coupling
This protocol is a generalized representation of a copper-catalyzed decarboxylation reaction.[3]
Objective: To perform a decarboxylative cross-coupling reaction using a copper(I) carboxylate catalyst generated in situ.
Materials:
-
Aryl or vinylic carboxylic acid (1.0 mmol)
-
Copper(I) oxide (Cu2O) (0.05 mmol, 7.2 mg)
-
1,10-Phenanthroline (0.1 mmol, 18.0 mg)
-
Base (e.g., K2CO3, 2.0 mmol)
-
High-boiling solvent (e.g., N,N-dimethylformamide, DMF)
Procedure:
-
To a reaction vessel, add the carboxylic acid (1.0 mmol), copper(I) oxide (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add the solvent (e.g., DMF, 5 mL).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120-160 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualization of Catalytic Cycles
To illustrate the mechanistic pathways, the following diagrams represent the generalized catalytic cycles for CuAAC and a decarboxylative coupling reaction.
Caption: Generalized catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Simplified catalytic cycle for a Copper(I)-catalyzed decarboxylative cross-coupling reaction.
Conclusion and Future Outlook
Both copper(I) phosphinate and carboxylate complexes are valuable catalysts with distinct performance profiles. Copper(I) phosphinate and the closely related phosphinite complexes exhibit excellent performance and stability in "click" chemistry, making them highly attractive for applications requiring robust and efficient catalyst systems.[1] In contrast, copper(I) carboxylate complexes have a broader established role in a variety of cross-coupling and decarboxylative reactions, where the carboxylate ligand can actively participate in the reaction mechanism.[3][8][9][10]
The choice between these two classes of catalysts should be guided by the specific requirements of the chemical transformation. For demanding cycloaddition reactions where catalyst stability and handling are paramount, well-defined copper(I) phosphinate complexes are an excellent choice. For decarboxylative couplings and other transformations where the lability and reactivity of the carboxylate group are beneficial, copper(I) carboxylate systems are often preferred.
Future research in this area should focus on direct comparative studies of these ligand classes in a wider range of catalytic reactions to provide a more quantitative understanding of their relative merits. Furthermore, the development of novel phosphinate and carboxylate ligands with tailored electronic and steric properties will undoubtedly lead to the discovery of even more active and selective copper(I) catalysts for a new generation of chemical transformations.
References
- Pérez, J. M., Crosbie, P., Lal, S., & Díez-González, S. (2016). Copper(I)–Phosphinite Complexes in Click Cycloadditions: Three‐Component Reactions and Preparation of 5‐Iodotriazoles. Chemistry–A European Journal, 22(24), 8233-8239.
- Slepička, P., et al. (2021).
- Slepička, P., et al. (2021). Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation Catalysts. Inorganic Chemistry, 60(24), 18975-18987.
- Pérez, J. M., Crosbie, P., Lal, S., & Díez-González, S. (2016). Copper(I)–Phosphinite Complexes in Click Cycloadditions: Three-Component Reactions and Preparation of 5-Iodotriazoles.
- Shang, P., et al. (2020). Synthesis of heteroleptic phosphine–copper(i) complexes: fluorescence sensing and catalytic properties. New Journal of Chemistry, 44(33), 14263-14271.
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054-3131.
- Breher, F. (2012). Copper(I) and Gold(I)
- Tisato, F., et al. (2019). Phosphine–copper(I) complexes as anticancer agents: design, synthesis, and physicochemical characterization. Part I.
- Li, D., et al. (2002). Synthesis and crystal structure of photoluminescent copper(I)–phosphine complexes with oxygen and nitrogen donor ligands.
- Powers, D. C., & Ritter, T. (2011). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Journal of the American Chemical Society, 133(40), 15894-15897.
- Al-Masri, S. A., & El-ghamry, M. A. (2021). Synthetic Protocols and Applications of Copper(I) Phosphine and Copper(I) Phosphine/Diimine Complexes.
- Lal, S., et al. (2011). Novel Phosphinite and Phosphonite Copper(I) Complexes: Efficient Catalysts for Click Azide–Alkyne Cycloaddition Reactions. Organometallics, 30(22), 6225-6232.
- Jiang, H., et al. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 88(3), 1649-1658.
- Wang, S., Du, G., & Xi, C. (2016). Copper-catalyzed carboxylation reactions using carbon dioxide. Organic & Biomolecular Chemistry, 14(14), 3548-3558.
- Sokolov, V. I., et al. (2022). Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes.
- Zhang, L., et al. (2014). Carboxylic-supported copper complexes as catalyst for the green oxidative coupling of 2,6-dimethylphenol: Synthesis, characterization and structure. Comptes Rendus Chimie, 17(6), 576-582.
- Santini, C., et al. (2012). Neutral and charged phosphine/scorpionate copper(I) complexes: effects of ligand assembly on their antiproliferative activity. European Journal of Medicinal Chemistry, 58, 443-454.
- Wang, H., et al. (2024). Copper-Catalyzed Intramolecular Decarboxylative C(sp2)-Heteroatom Cross-Couplings: Mechanism Insights and Synthetic Applications. The Journal of Organic Chemistry.
- De Sin, F., et al. (2024). Silver(I) and Copper(I) Complexes of Dicarboxylic Acid Derivatives: Synthesis, Characterization and Thermal Studies. Inorganics, 12(5), 140.
- Wikipedia. (n.d.). Click chemistry.
- Wang, S., & Xi, C. (2017). Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide.
- Takaya, J., et al. (2010). Copper(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters. Organic Letters, 12(6), 1364-1367.
- van der Vlugt, J. I., et al. (2022). Copper(I) Catalyzed Decarboxylative Synthesis of Diareno[a,e]cyclooctatetraenes. The Journal of Organic Chemistry, 87(11), 7436-7441.
- Stahl, S. S. (2010). Aerobic Copper-Catalyzed Organic Reactions. Chemical Reviews, 110(2), 725-725.
- Pierre, V. C., et al. (2019). Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents. Dalton Transactions, 48(3), 963-973.
- Jeżowska-Bojczuk, M., et al. (2020). Copper(I) complexes with phosphines P(p-OCH3-Ph)2CH2OH and P(p-OCH3-Ph)2CH2SarGly. Synthesis, multimodal DNA interactions, and prooxidative and in vitro antiproliferative activity. Journal of Inorganic Biochemistry, 203, 110926.
- BenchChem. (2025). A Comparative Guide to Copper Carboxylate-Based Catalysts and Commercial Alternatives for C-N Cross-Coupling Reactions. BenchChem.
- Lippard, S. J., & Mayerle, J. J. (1972). Coordination Complexes of Copper(I) Nitrate. Inorganic Chemistry, 11(4), 753-759.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- BenchChem. (2025). Phosphonate vs.
- Shvyrev, D. A., et al. (2021). Copper(II)
- Donnadieu, B., et al. (2023). Pentadentate and Hexadentate Pyridinophane Ligands Support Reversible Cu(II)/Cu(I) Redox Couples. Inorganic Chemistry, 62(47), 19184-19196.
- Xu, Y. (2021). Copper Carboxylate-phosphonates: Syntheses, Crystal Structures and Magnetic Properties.
- Al-Hamdani, A. A. S., et al. (2016). Synthesis and Crystal Structure of two Copper (II) Carboxylate Complexes with Ethelyenediamine.
Sources
- 1. Copper(I)–Phosphinite Complexes in Click Cycloadditions: Three‐Component Reactions and Preparation of 5‐Iodotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper(I) Catalyzed Decarboxylative Synthesis of Diareno[a,e]cyclooctatetraenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed carboxylation reactions using carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Vade Mecum for Navigating Copper(I) Phosphinate Structural Diversity
For researchers, medicinal chemists, and materials scientists, the rich structural landscape of copper(I) phosphinate complexes offers a compelling playground for innovation. From discrete molecular entities to extended coordination polymers, the arrangement of the copper(I) centers and phosphinate ligands dictates their photophysical, catalytic, and biological properties. Understanding the spectroscopic signatures inherent to each structural class—monomeric, dimeric, and polymeric—is paramount for rational design and effective characterization. This guide provides an in-depth spectroscopic comparison of these structures, grounded in experimental data and causal explanations to empower your research endeavors.
The Genesis of Structural Diversity: Synthetic Control
The final architecture of a copper(I) phosphinate complex is not a matter of chance; it is a direct consequence of the interplay between the steric and electronic properties of the phosphinate ligand and the reaction conditions. Bulky phosphinate ligands tend to favor the formation of discrete, low-nuclearity species like monomers and dimers by sterically hindering the formation of extended networks. Conversely, less sterically demanding phosphinates, particularly those with multiple coordination sites, are more amenable to forming one-, two-, or three-dimensional coordination polymers.
The choice of solvent and the stoichiometry of the reactants also play a crucial role. For instance, the reaction of a copper(I) source with a phosphinate ligand in a coordinating solvent might lead to the isolation of a monomeric species with solvent molecules occupying coordination sites. In contrast, employing a non-coordinating solvent can promote the aggregation of copper(I) phosphinate units into dimers or higher-order structures. The molar ratio of the copper salt to the phosphinate ligand is another critical parameter that can be tuned to favor the formation of a particular structural type.
A Comparative Spectroscopic Analysis
The structural variations among monomeric, dimeric, and polymeric copper(I) phosphinates give rise to distinct spectroscopic fingerprints. Here, we delve into the key spectroscopic techniques used to differentiate and characterize these structures.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Local Phosphorus Environment
³¹P NMR spectroscopy is an exquisitely sensitive tool for probing the coordination environment of the phosphorus atom in phosphinate ligands. The chemical shift (δ) of the phosphorus nucleus is highly dependent on its electronic environment, which is directly influenced by its coordination to the copper(I) center.
In a monomeric copper(I) phosphinate complex, the phosphorus atom is typically coordinated to a single copper center. This results in a single, often broad resonance in the ³¹P NMR spectrum. The broadening is a characteristic feature of copper(I)-phosphine and -phosphinate complexes and arises from the quadrupolar nature of the copper isotopes (⁶³Cu and ⁶⁵Cu, both with I = 3/2), which can lead to partially resolved or unresolved scalar coupling and efficient relaxation pathways.
Upon formation of a dimeric structure, where the phosphinate ligand may bridge two copper(I) centers, a significant change in the ³¹P NMR chemical shift is often observed. This shift is indicative of the altered electronic environment of the phosphorus atom due to its involvement in a bridging interaction. The multiplicity of the signal may also change depending on the symmetry of the dimer.
For coordination polymers , the ³¹P NMR spectrum can be more complex. In the solid state, cross-polarization magic-angle spinning (CP/MAS) NMR is often employed. The spectrum may exhibit multiple resonances if there are crystallographically inequivalent phosphorus environments within the polymeric chain. The chemical shifts will be characteristic of the specific coordination mode of the phosphinate ligand (e.g., bridging, chelating) within the polymer.
Table 1: Comparative ³¹P NMR Data for Different Copper(I) Phosphine/Phosphinate Structural Types
| Structural Type | Example Complex Type | Typical ³¹P NMR Chemical Shift (δ, ppm) | Key Observational Characteristics |
| Monomeric | [Cu(R₂PO₂)(PR₃)₂] | Varies significantly with ligands | Single, often broad resonance. |
| Dimeric | [Cu₂(μ-R₂PO₂)₂(PR₃)₂] | Shifted relative to monomeric analogues | Can show distinct signals for bridging ligands. |
| Polymeric | {[Cu(μ-R₂PO₂)]}n | Broad signals in solid-state NMR | Multiple resonances possible for inequivalent P atoms. |
Note: The chemical shifts are highly dependent on the specific phosphinate and other ancillary ligands present.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Coordination Modes
FT-IR spectroscopy is a powerful technique for discerning the coordination mode of the phosphinate ligand. The vibrational frequencies of the P-O bonds are particularly sensitive to whether the phosphinate is acting as a monodentate, bidentate bridging, or chelating ligand.
In a monodentate coordination mode, typically found in monomeric complexes, the two P-O bonds are inequivalent. This results in two distinct stretching vibrations: a lower frequency band for the coordinated P-O bond and a higher frequency band for the uncoordinated P=O double bond.
When the phosphinate ligand acts as a bidentate bridge between two copper centers, as is common in dimeric and polymeric structures, the two P-O bonds become more equivalent. This leads to a convergence of the symmetric and asymmetric stretching vibrations, and the disappearance of the distinct P=O stretch.
Table 2: Characteristic FT-IR Frequencies for Phosphinate Coordination Modes
| Coordination Mode | Structural Context | ν_as(PO₂) (cm⁻¹) | ν_s(PO₂) (cm⁻¹) | Key Feature |
| Monodentate | Monomeric | ~1150-1200 | ~1050-1100 | Presence of a distinct P=O stretch. |
| Bidentate Bridging | Dimeric, Polymeric | ~1100-1150 | ~1000-1050 | Absence of a P=O stretch; symmetric and asymmetric stretches are closer in frequency. |
UV-Vis Spectroscopy: Probing Electronic Transitions
The electronic absorption spectra of copper(I) phosphinate complexes are typically dominated by charge-transfer transitions. In the case of d¹⁰ copper(I) complexes, d-d transitions are not observed. The most common transitions are metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT).
The aggregation of copper(I) centers in dimeric and polymeric structures can lead to the emergence of new absorption features or shifts in existing bands compared to their monomeric counterparts. These changes can be attributed to Cu-Cu interactions (cuprophilicity) or altered orbital energies due to the bridging phosphinate ligands. For instance, the formation of a dimer with a short Cu-Cu distance can result in a new, low-energy absorption band corresponding to a dσ → dσ* transition.
Luminescence Spectroscopy: From Discrete Molecules to Extended Networks
Many copper(I) complexes are luminescent, and their emission properties are highly sensitive to their structure. The emission in copper(I) phosphinate complexes often arises from excited states with significant charge-transfer character.
Monomeric and dimeric copper(I) phosphinates can exhibit luminescence in both solution and the solid state. The emission energy and quantum yield are influenced by the nature of the phosphinate and any other ancillary ligands.
Coordination polymers of copper(I) phosphinates often display interesting photophysical phenomena, such as thermochromism, where the emission color changes with temperature. This behavior is often attributed to subtle changes in the Cu-Cu distances and the overall polymeric structure upon temperature variation, which in turn affects the energy of the emissive excited state. The extended nature of the polymer can also facilitate energy migration, leading to different emission properties compared to discrete molecular complexes. For example, a green-emitting copper(I) coordination polymer has been shown to undergo monomerization upon heating, resulting in a new solid-state phase with red emission.[1]
Table 3: Comparative Luminescence Properties
| Structural Type | Typical Emission Origin | Notable Phenomena |
| Monomeric | MLCT/LMCT | Emission energy and efficiency are highly ligand-dependent. |
| Dimeric | MLCT/LMCT, potentially with Cu-Cu interaction contributions | Emission can be sensitive to the Cu-Cu distance. |
| Polymeric | Cluster-centered or (M+X)LCT | Thermochromism, vapochromism, and mechanochromism are more common. |
Experimental Protocols
General Synthesis of a Monomeric Copper(I) Phosphinate Complex
-
Preparation of the Copper(I) Precursor: A solution of a suitable copper(I) salt (e.g., [Cu(CH₃CN)₄]PF₆) is prepared in a dry, deoxygenated solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Addition: The phosphinate ligand, along with any ancillary ligands (e.g., a bulky phosphine), is dissolved in the same solvent and added dropwise to the stirred copper(I) solution at room temperature. The stoichiometry is typically controlled to favor the formation of the monomeric species (e.g., a 1:1:2 ratio of Cu:phosphinate:ancillary ligand).
-
Isolation: The reaction mixture is stirred for a specified period (e.g., 2-4 hours). The product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether or hexane), followed by filtration, washing, and drying under vacuum.
General Synthesis of a Copper(I) Phosphinate Coordination Polymer
-
Reactant Preparation: A solution of a copper(I) halide (e.g., CuI) is prepared in a suitable solvent (e.g., acetonitrile). A separate solution of the phosphinate ligand is also prepared.
-
Polymerization: The phosphinate solution is added to the copper(I) halide solution. The reaction mixture is often heated or allowed to stand for an extended period to facilitate the growth of the coordination polymer.
-
Isolation: The polymeric product, which is often insoluble, precipitates from the reaction mixture. It is then collected by filtration, washed with the reaction solvent and a non-polar solvent, and dried under vacuum.
Conclusion
The structural diversity of copper(I) phosphinate complexes provides a rich platform for the development of new functional materials. A thorough understanding and application of spectroscopic techniques such as ³¹P NMR, FT-IR, UV-Vis, and luminescence spectroscopy are essential for elucidating the structure-property relationships in these fascinating compounds. By carefully controlling the synthetic conditions and interpreting the resulting spectroscopic data, researchers can rationally design and synthesize copper(I) phosphinates with tailored properties for a wide range of applications in catalysis, materials science, and drug development.
References
- Synthesis, Structure, and Reactivity of Copper(I)
- Copper Phosphinate Complexes as Molecular Precursors for Ethanol Dehydrogenation C
- Coordin
- Green Emissive Copper(I)
- Stereochemically Dependent Synthesis of Two Cu(I) Cluster-Based Coordination Polymers with Thermochromic Luminescence.
- P NMR SPECTROSCOPIC STUDIES OF COPPER (I) AMINOPHOSPHINE COMPLEXES.
- Green Emissive Copper(I)
- Synthesis and structural characterization of phosphinate coordination polymers with tin(IV) and copper(II).
- Synthetic and spectroscopic studies on diphenylphosphine complexes of copper(I).
- Cuprophilicity: Spectroscopic and structural evidence for Cu-Cu bonding interactions in luminescent dinuclear copper(I) complexes with bridging diphosphane ligands.
Sources
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of Copper (I) Diphenylphosphinate
For the diligent researcher, scientist, and drug development professional, excellence extends beyond discovery to the entire lifecycle of chemical reagents, culminating in their safe and compliant disposal. Copper (I) diphenylphosphinate, a versatile organometallic catalyst, demands meticulous handling not only during its use but also in its end-of-life management. Improper disposal poses significant risks to both personnel and the environment due to the compound's dual nature, combining the aquatic toxicity of copper with the characteristic hazards of organophosphorus compounds.[1][2]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in principles of chemical safety and environmental stewardship. Our objective is to empower laboratory professionals with the knowledge to manage this waste stream confidently and responsibly.
Hazard Assessment: Understanding the Risk Profile
This compound (C₁₂H₁₀CuO₂P) is a solid compound that presents several hazards that must be understood before any handling or disposal procedures commence.[3][4]
-
Health Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Some data also suggests it may cause an allergic skin reaction (H317).[5]
-
Environmental Hazards: Like many copper compounds, it is presumed to be toxic to aquatic life with long-lasting effects.[2][6] Releasing copper into waterways is strictly regulated to prevent environmental damage.[7]
-
Organophosphorus Component: While diphenylphosphinate is less acutely toxic than many organophosphate pesticides, the organophosphorus class of compounds requires cautious management due to the potential for hazardous degradation products.[1][8]
The Core Disposal Directive: Segregation and Professional Management
The cardinal rule for disposing of this compound is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[6] The primary disposal pathway involves collection by a licensed environmental health and safety (EHS) provider. However, for aqueous solutions contaminated with the compound, a chemical pre-treatment step is a best practice to immobilize the copper, rendering the waste safer to store and handle prior to pickup.
Immediate Safety & Handling Protocols
Before beginning any disposal-related activities, ensure a controlled environment and proper use of Personal Protective Equipment (PPE).
-
Engineering Controls: All handling of solid this compound or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. A spill kit containing an inert absorbent material (e.g., sand, vermiculite) should be on hand.[1][2]
Disposal Workflow: Solid vs. Liquid Waste
The correct procedure depends on the form of the waste. The following diagram illustrates the decision-making process for proper disposal.
Caption: Disposal workflow for this compound waste.
Quantitative Data: Occupational Exposure Limits
While specific exposure limits for this compound are not established, the limits for its copper component are critical for ensuring safety when handling the solid powder.
| Agency | Limit Type | Value (as Cu) | Target |
| OSHA | PEL (8-hr TWA) | 1 mg/m³ | Copper dusts and mists |
| NIOSH | REL (10-hr TWA) | 1 mg/m³ | Copper dusts and mists |
| ACGIH | TLV (8-hr TWA) | 1 mg/m³ | Copper dusts and mists |
| OSHA | PEL (8-hr TWA) | 0.1 mg/m³ | Copper fume |
| Source: BenchChem, referencing OSHA, NIOSH, and ACGIH guidelines.[6] | |||
| Abbreviations: OSHA (Occupational Safety and Health Administration), PEL (Permissible Exposure Limit), NIOSH (National Institute for Occupational Safety and Health), REL (Recommended Exposure Limit), ACGIH (American Conference of Governmental Industrial Hygienists), TLV (Threshold Limit Value), TWA (Time-Weighted Average). |
Experimental Protocol: Pre-treatment of Aqueous Waste
This protocol details the conversion of soluble copper ions from waste solutions into an insoluble, more stable copper(II) phosphate precipitate. This is a common and effective method for treating heavy metal waste in a laboratory setting.[6] The principle is to first ensure the copper is in the +2 oxidation state and then precipitate it out of the solution.
Objective: To immobilize dissolved copper species from aqueous waste streams prior to final disposal.
Materials:
-
Aqueous waste containing this compound.
-
3% Hydrogen Peroxide (H₂O₂) solution.
-
1 M Sodium Phosphate, dibasic (Na₂HPO₄) solution.
-
1 M Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) for pH adjustment.
-
pH indicator strips or pH meter.
-
Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper).
-
Appropriately labeled hazardous waste containers for solid and liquid waste.
Procedure:
-
Preparation and Oxidation:
-
In a chemical fume hood, place the aqueous waste solution in an appropriately sized beaker.
-
Slowly add 3% hydrogen peroxide solution while stirring. The goal is to oxidize the Copper(I) to Copper(II). A common visual indicator of Cu(II) in solution is the formation of a blue color. Add H₂O₂ until a stable blue color is achieved. This step is crucial because Cu(II) phosphates are generally less soluble than Cu(I) phosphates, ensuring more complete precipitation.
-
-
pH Adjustment:
-
Adjust the pH of the solution to between 5.0 and 6.0 using 1 M H₂SO₄ or 1 M NaOH as needed. Check the pH frequently. This pH range is optimal for the complete precipitation of copper phosphate.
-
-
Precipitation:
-
While stirring the pH-adjusted solution, slowly add 1 M sodium phosphate solution. A solid precipitate of copper(II) phosphate will form.
-
Continue adding the phosphate solution until no more precipitate is formed. Allow the mixture to stir for an additional 30 minutes to ensure the reaction is complete.
-
-
Separation of Precipitate:
-
Set up the vacuum filtration apparatus.
-
Carefully pour the mixture through the Büchner funnel to collect the solid copper(II) phosphate precipitate.[6]
-
Wash the collected solid with a small amount of deionized water to remove any soluble impurities.
-
-
Waste Management:
-
Solid Waste: Allow the filter cake (the collected solid precipitate) to air-dry in the fume hood. Once dry, carefully transfer the solid into a clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Copper Phosphate Precipitate (from Copper diphenylphosphinate treatment)."[6]
-
Liquid Waste (Filtrate): The remaining liquid must be tested for residual copper content to ensure it complies with local regulations for drain disposal. If the copper concentration is above the permissible limit, the liquid must be collected as hazardous aqueous waste. Neutralize the pH of the filtrate to between 6.0 and 8.0 before collection or disposal.
-
Final Disposal: Both the collected solid precipitate and any non-compliant filtrate must be stored in sealed, labeled containers and collected by your institution's EHS department or a licensed hazardous waste disposal company.[1]
By adhering to these rigorous procedures, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional responsibility to safeguard the environment.
References
- BenchChem. (n.d.). Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of Copper(II) Waste: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of Copper(I) Bromide: A Comprehensive Guide for Laboratory Professionals.
- ChemScene. (n.d.). Copper(I) diphenylphosphinate Safety Information.
- U.S. Environmental Protection Agency. (n.d.). Handbook for Pesticide Disposal by Common Chemical Methods.
- Sigma-Aldrich. (n.d.). Copper(I) diphenylphosphinate Safety Information.
- U.S. Environmental Protection Agency. (n.d.). TENORM: Copper Mining and Production Wastes.
- CymitQuimica. (n.d.). This compound Properties.
- AEP. (n.d.). Copper - toxics release inventory.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Copper(I) diphenylphosphinate | 1011257-42-3 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. docs.aep.com [docs.aep.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
